Technical Documentation Center

2,3-Difluoro-4-methylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Difluoro-4-methylphenol
  • CAS: 261763-45-5

Core Science & Biosynthesis

Foundational

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2,3-Difluoro-4-methylphenol for Advanced Research This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methylphenol (CAS No. 261763-45-5), a fluorinated aromatic buildin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoro-4-methylphenol for Advanced Research

This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methylphenol (CAS No. 261763-45-5), a fluorinated aromatic building block of increasing interest in the fields of medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, synthetic methodologies, spectroscopic analysis, and safety protocols, grounding theoretical knowledge in practical application.

2,3-Difluoro-4-methylphenol, also known as 2,3-Difluoro-p-cresol, is a substituted phenol featuring two fluorine atoms ortho and meta to the hydroxyl group, and a methyl group in the para position. This specific substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of novel bioactive molecules and advanced materials. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring.

Table 1: Chemical Identifiers and Key Properties of 2,3-Difluoro-4-methylphenol

Property Value Source
CAS Number 261763-45-5 [1][2]
Molecular Formula C₇H₆F₂O [1][2][3]
Molecular Weight 144.12 g/mol [2][4]
Synonyms 2,3-Difluoro-p-cresol, 2,3-Difluoro-4-hydroxytoluene [4]
Physical Form Solid [4]
Purity Typically ≥95% [4]
InChI Key NVYIUITYVMVHJM-UHFFFAOYSA-N [2]

| SMILES | Cc1ccc(O)c(F)c1F |[2] |

Synthesis and Purification

The synthesis of fluorinated phenols often requires specialized reagents and reaction conditions. While specific, proprietary synthesis routes for 2,3-Difluoro-4-methylphenol may vary between suppliers, a common strategy involves the electrophilic fluorination of a suitable phenol precursor.

Conceptual Synthetic Workflow

The logical approach to synthesizing this molecule involves introducing fluorine atoms onto the 4-methylphenol (p-cresol) scaffold. Direct fluorination can be challenging due to the high reactivity of fluorine gas. Therefore, electrophilic fluorinating agents are preferred.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Core Reaction cluster_2 Purification cluster_3 Final Product start 4-Methylphenol (p-Cresol) reaction Electrophilic Fluorination start->reaction In Acetonitrile workup Aqueous Workup & Extraction reaction->workup Reaction Quenching reagent Fluorinating Agent (e.g., Selectfluor®) reagent->reaction purify Column Chromatography workup->purify Crude Product product 2,3-Difluoro-4-methylphenol purify->product High Purity

Caption: Conceptual workflow for the synthesis of 2,3-Difluoro-4-methylphenol.

Exemplary Laboratory Protocol

This protocol is a generalized representation based on common fluorination methods for phenols.[5]

  • Reaction Setup: To a solution of the starting material, 4-methylphenol (1 mmol), in acetonitrile (10 mL), add an electrophilic fluorinating agent (e.g., Selectfluor®, >2.2 mmol for difluorination) portion-wise under an inert atmosphere (N₂ or Ar).

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (this may range from room temperature to reflux, depending on the substrate's reactivity) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Workup: Upon completion, cool the mixture to room temperature and carefully quench any remaining reagent. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in a rotary evaporator.[6]

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2,3-difluoro isomer from other potential mono- and di-fluorinated products.

Spectroscopic Characterization

Structural confirmation of 2,3-Difluoro-4-methylphenol relies on a combination of spectroscopic techniques. The data presented below are predictive, based on established principles of NMR and IR spectroscopy for analogous compounds.[6][7][8]

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow sample Purified Sample of 2,3-Difluoro-4-methylphenol nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms nmr_data Chemical Shifts (δ) Coupling Constants (J) Multiplicity nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) (O-H, C-F, C=C stretches) ir->ir_data ms_data Molecular Ion Peak (M⁺) Fragmentation Pattern ms->ms_data structure Structural Confirmation & Purity Assessment nmr_data->structure ir_data->structure ms_data->structure

Caption: Standard workflow for the structural elucidation of the target compound.

Table 2: Predicted Spectroscopic Data for 2,3-Difluoro-4-methylphenol

Technique Feature Predicted Value and Interpretation
¹H NMR Aromatic Protons Two distinct signals in the aromatic region (δ 6.8-7.2 ppm), likely appearing as complex multiplets due to H-H and H-F coupling.
Methyl Protons A singlet around δ 2.2-2.3 ppm for the -CH₃ group.[9]
Phenolic Proton A broad singlet (δ ~5.0-6.0 ppm, solvent dependent) for the -OH group.
¹³C NMR Aromatic Carbons Six distinct signals expected. Carbons bonded to fluorine (C2, C3) will show large C-F coupling constants. The signals for C1 (-OH), C4 (-CH₃), C5, and C6 will also be present.
Methyl Carbon A signal around δ 20-22 ppm for the -CH₃ carbon.
¹⁹F NMR Fluorine Atoms Two distinct signals are expected for the two non-equivalent fluorine atoms, with observable F-F coupling.
IR O-H Stretch Broad band in the region of 3200-3600 cm⁻¹.
C-H Stretch (Aromatic/Alkyl) Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.
C=C Stretch (Aromatic) Peaks in the 1450-1600 cm⁻¹ region.
C-F Stretch Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

| MS | Molecular Ion (M⁺) | A peak at m/z = 144.12, corresponding to the molecular weight. |

Chemical Reactivity and Applications in Drug Discovery

The unique electronic profile of 2,3-Difluoro-4-methylphenol makes it a versatile building block. The fluorine atoms act as powerful electron-withdrawing groups, increasing the acidity of the phenol and modifying the nucleophilicity of the aromatic ring. They can also serve as bioisosteres for hydrogen or hydroxyl groups, and often enhance metabolic stability and binding affinity of drug candidates.[10]

Reactivity Profile

Reactivity_Profile cluster_OH Reactions at Hydroxyl Group cluster_Ring Reactions on Aromatic Ring center_node 2,3-Difluoro-4-methylphenol ether O-Alkylation (Williamson Ether Synthesis) center_node->ether Base, R-X ester O-Acylation (Ester Formation) center_node->ester Acyl Chloride eas Electrophilic Aromatic Substitution (EAS) center_node->eas Directed to C5/C6 coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald) center_node->coupling After conversion to -OTf or -Br

Caption: Key reaction types involving 2,3-Difluoro-4-methylphenol.

Relevance to Drug Development
  • Metabolic Stability: The introduction of fluorine atoms at positions C2 and C3 can block sites of oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can increase the half-life and oral bioavailability of a drug.

  • Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially enhancing the potency of a drug candidate.

  • Lipophilicity and pKa Modulation: The two fluorine atoms increase lipophilicity and lower the pKa of the phenolic hydroxyl group, which can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Scaffold for Bioactive Molecules: This compound serves as a key starting material for more complex molecules. For instance, fluorinated scaffolds are found in inhibitors of critical biological targets like Bromodomain-containing protein 4 (BRD4) and γ-secretase, which are relevant in oncology and neurodegenerative diseases, respectively.[11][12] The strategic placement of fluorine can be crucial for achieving selective inhibition.[12]

Safety, Handling, and Storage

As a reactive chemical intermediate, 2,3-Difluoro-4-methylphenol must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Classification and Precautionary Statements

Category Code Hazard Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed [1]
Acute Toxicity, Dermal H312 Harmful in contact with skin [1]
Skin Corrosion H314 Causes severe skin burns and eye damage [1]
Serious Eye Damage H318 Causes serious eye damage [1]

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1] |

Handling and First Aid
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[13]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[13][14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[13][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical advice.[1][13]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store locked up.[14]

References

  • PubChem. (n.d.). 2,3-Difluoro-4-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylphenol. Retrieved from [Link]

  • Stenutz. (n.d.). 2,3-difluoro-4-methylphenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • CPAChem. (2019). Safety data sheet. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel...derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1017-1028. Retrieved from [Link]

  • Quora. (2019). What is the NMR peak for methylphenol?. Retrieved from [Link]

  • Liu, P., et al. (2024). Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3-Rich Oxabicyclic Frameworks. Organic Letters. Retrieved from [Link]

  • Probst, G. M., et al. (2014). Discovery of...Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Journal of Medicinal Chemistry, 57(15), 6483-6498. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methylphenol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and bioavailability.[1] Within the vast landscape of fluorinated building blocks, substituted fluorophenols represent a particularly valuable class of intermediates. This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methylphenol, a versatile reagent whose unique electronic and structural features make it an attractive component in the design of novel therapeutics and advanced materials. This document moves beyond basic data to offer field-proven insights into its molecular characteristics, synthesis, and analytical validation, empowering researchers to leverage its full potential.

Molecular Structure and Physicochemical Properties

2,3-Difluoro-4-methylphenol, also known as 2,3-Difluoro-p-cresol, is a trifunctional aromatic compound featuring a hydroxyl group, a methyl group, and two vicinal fluorine atoms on a benzene ring. This specific substitution pattern imparts a unique combination of steric and electronic properties that are of significant interest in rational drug design.

Core Molecular Data

A summary of the fundamental molecular and physical properties of 2,3-Difluoro-4-methylphenol is presented in Table 1.

PropertyValueSource(s)
Chemical Formula C₇H₆F₂O[2][3]
Molecular Weight 144.12 g/mol [2][4]
CAS Number 261763-45-5[2][5]
Appearance Solid[6]
Synonyms 2,3-Difluoro-p-cresol, 2,3-Difluoro-4-hydroxytoluene[7]
InChI Key NVYIUITYVMVHJM-UHFFFAOYSA-N[2]
SMILES Cc1ccc(O)c(F)c1F[2]
Structural and Electronic Insights

The molecular structure of 2,3-Difluoro-4-methylphenol is defined by the interplay of its substituents on the aromatic ring. The hydroxyl and methyl groups are electron-donating, while the two fluorine atoms are strongly electron-withdrawing through induction but weakly electron-donating through resonance. This electronic push-pull system influences the reactivity of the aromatic ring and the acidity of the phenolic proton.

Diagram 1: Molecular Structure of 2,3-Difluoro-4-methylphenol

A 2D representation of 2,3-Difluoro-4-methylphenol.

Synthesis and Manufacturing

The synthesis of 2,3-Difluoro-4-methylphenol for research and development purposes can be approached through a multi-step sequence starting from commercially available materials. A logical and robust pathway involves the Friedel-Crafts acylation of a suitable precursor followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.

Recommended Synthetic Pathway

A reliable synthetic route commences with 1,2-difluoro-3-methylbenzene, which undergoes a Friedel-Crafts acylation to yield 2',3'-difluoro-4'-methylacetophenone. This ketone is then converted to the corresponding acetate ester via a Baeyer-Villiger oxidation, which upon hydrolysis, affords the target phenol.

Diagram 2: Synthetic Workflow

Synthesis_Workflow start 1,2-Difluoro-3-methylbenzene step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) start->step1 intermediate 2',3'-Difluoro-4'-methylacetophenone step1->intermediate step2 Baeyer-Villiger Oxidation (m-CPBA or other peroxy acid) intermediate->step2 ester 2,3-Difluoro-4-methylphenyl acetate step2->ester step3 Hydrolysis (e.g., NaOH, then H₃O⁺) ester->step3 product 2,3-Difluoro-4-methylphenol step3->product

A proposed synthetic route to 2,3-Difluoro-4-methylphenol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2',3'-Difluoro-4'-methylacetophenone (Intermediate)

This protocol is adapted from established Friedel-Crafts acylation procedures.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) to form a suspension. Cool the flask in an ice-water bath.

  • Reagent Addition: Charge the dropping funnel with a solution of 1,2-difluoro-3-methylbenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the cooled catalyst suspension dropwise, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it into a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 2,3-Difluoro-4-methylphenol (Final Product)

This two-step protocol involves the Baeyer-Villiger oxidation of the intermediate ketone followed by hydrolysis.

  • Baeyer-Villiger Oxidation: Dissolve the 2',3'-difluoro-4'-methylacetophenone (1.0 equivalent) in a suitable solvent such as DCM. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 equivalents), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Oxidation Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methylphenyl acetate.

  • Hydrolysis: Dissolve the crude acetate in a solvent such as methanol or ethanol, and add an aqueous solution of a base (e.g., sodium hydroxide, 2-3 equivalents). Heat the mixture to reflux and monitor the reaction by TLC.

  • Final Workup and Purification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude phenol can be purified by column chromatography or recrystallization.

Analytical Characterization and Spectroscopic Data

Accurate characterization of 2,3-Difluoro-4-methylphenol is essential for its use in research and development. The following section outlines the expected spectroscopic signatures for this molecule based on the analysis of its structural isomers and general principles of spectroscopy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the phenolic hydroxyl proton, and the two aromatic protons. The methyl group will appear as a singlet, typically in the range of 2.1-2.3 ppm. The phenolic OH proton will be a broad singlet with a chemical shift that can vary depending on the solvent and concentration, but is generally found between 5-7 ppm. The two aromatic protons will appear as a multiplet in the aromatic region (6.5-7.5 ppm), with their coupling patterns influenced by both H-H and H-F coupling.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The methyl carbon will be observed in the aliphatic region (~15-20 ppm). The four aromatic carbons attached to hydrogen or the methyl group will appear in the 110-130 ppm range. The two carbons directly bonded to fluorine will show large C-F coupling constants and will be shifted downfield. The carbon bearing the hydroxyl group will also be in the aromatic region, typically around 140-155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z of 144, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of CO, leading to a peak at m/z 116. Alpha-cleavage of the methyl group could also occur, resulting in a fragment at m/z 129.

Reactivity and Applications in Drug Development

The unique substitution pattern of 2,3-Difluoro-4-methylphenol makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical Reactivity
  • Acidity and Nucleophilicity: The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide anion. This phenoxide is a potent nucleophile and can participate in Williamson ether synthesis, esterification, and other related reactions.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the two electron-withdrawing fluorine atoms deactivates the ring to some extent compared to p-cresol. The substitution pattern will be directed by the interplay of all substituents.

Applications as a Building Block

Fluorinated phenols are widely used as key intermediates in the synthesis of a variety of biologically active compounds. The presence of the fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable electrostatic interactions. While specific examples citing 2,3-Difluoro-4-methylphenol are not abundant in readily accessible literature, its structural motifs are found in various patented compounds, suggesting its utility as a synthetic precursor for:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted phenol or aniline cores.

  • Agrochemicals: Fluorinated aromatic compounds are prevalent in modern herbicides and fungicides.

  • Liquid Crystals: The polarity and rigidity of fluorinated phenols make them potential components in the synthesis of liquid crystal materials.[8]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all laboratory chemicals.

  • Hazard Classification: 2,3-Difluoro-4-methylphenol is classified as harmful if swallowed or in contact with skin. It is also corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling and Storage: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place.

Conclusion

2,3-Difluoro-4-methylphenol is a valuable and versatile fluorinated building block with significant potential for applications in drug discovery, agrochemicals, and materials science. Its unique structural and electronic properties, stemming from the specific arrangement of its functional groups, offer chemists a powerful tool for molecular design. A thorough understanding of its synthesis, analytical characteristics, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

  • Stenutz, 2,3-difluoro-4-methylphenol. Available at: [Link]

  • SynQuest Laboratories, Inc.
  • ChemicalBook, 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum.
  • PubChem, 2,3-Difluoro-4-methylphenol. Available at: [Link]

  • ChemRxiv, Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Organic Chemistry Data, NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Quora, Wh
  • Human Metabolome Database, 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001858). Available at: [Link]

  • NIST WebBook, Phenol, 2-methyl-. Available at: [Link]

  • Google Patents, US4914244A - Process for preparing difluorochloromethoxybenzenes.
  • PubChem, 3,4-Difluoro-2-methylphenol. Available at: [Link]

  • NIST WebBook, Phenol, 2-ethyl-4-methyl-.
  • ChemicalBook, 3-Fluoro-4-methylphenol(452-78-8) 1H NMR spectrum.
  • mzCloud, 4 Methylphenol. Available at: [Link]

  • ACS Publications, Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3-Rich Oxabicyclic Frameworks.
  • Wikipedia, Cresol.
  • Wikipedia, p-Cresol.
  • Quick Company, A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • PubChem, p-Cresol. Available at: [Link]

  • MDPI, Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol)
  • European Patent Office, Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol.
  • Google Patents, CN105384603A - Synthesis method of poly-fluorin
  • NIST WebBook, Phenol, 4-chloro-3-methyl-.
  • NIST WebBook, p-Cresol.

Sources

Foundational

A Technical Guide to 2,3-Difluoro-4-methylphenol: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: 2,3-Difluoro-4-methylphenol is a fluorinated aromatic compound of significant interest to the medicinal chemistry and drug development sectors. The strategic placement of two fluorine atoms adjacent to...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2,3-Difluoro-4-methylphenol is a fluorinated aromatic compound of significant interest to the medicinal chemistry and drug development sectors. The strategic placement of two fluorine atoms adjacent to the hydroxyl group profoundly influences the molecule's electronic properties and metabolic stability, making it a valuable building block for novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and an exploration of its role in modern drug discovery.

Introduction and Strategic Importance

Fluorination is a cornerstone strategy in modern medicinal chemistry, employed to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2] The introduction of fluorine atoms can significantly alter the acidity (pKa) of a phenolic hydroxyl group, modulate lipophilicity, and block sites of metabolic oxidation.[3] 2,3-Difluoro-4-methylphenol, a substituted p-cresol[4], exemplifies a "next-generation" fluorinated building block.[2] Its unique 2,3-difluoro substitution pattern offers a distinct electronic and steric profile compared to more common mono-fluorinated or trifluoromethylated analogues, providing a powerful tool for fine-tuning the properties of lead compounds.[3] This guide serves as a technical resource for researchers aiming to leverage this versatile intermediate in their synthetic and drug discovery programs.

Physicochemical and Structural Data

Accurate identification and characterization are fundamental to the successful application of any chemical intermediate. The key properties of 2,3-Difluoro-4-methylphenol are summarized below.[5][6][7]

PropertyValueSource
IUPAC Name 2,3-Difluoro-4-methylphenol[5]
CAS Number 261763-45-5[6][8]
Molecular Formula C₇H₆F₂O[6][7]
Molecular Weight 144.12 g/mol [6][7]
Appearance Solid[9]
Purity ≥95%[9]
InChI Key NVYIUITYVMVHJM-UHFFFAOYSA-N[6]
SMILES Cc1ccc(O)c(F)c1F[6]
Synthesis Protocol: Ortho-Lithiation and Electrophilic Fluorination

The synthesis of 2,3-Difluoro-4-methylphenol can be achieved through a multi-step sequence starting from a protected p-cresol derivative. The following protocol is a representative method based on directed ortho-metalation, a powerful strategy for regioselective aromatic functionalization.

3.1. Rationale for Synthetic Strategy

The primary challenge in synthesizing this molecule is the regioselective installation of two fluorine atoms at the C2 and C3 positions. A directed ortho-metalation (DoM) approach is highly effective. By first protecting the acidic phenolic proton, a directing group is established that allows for sequential deprotonation and electrophilic fluorination at the adjacent positions. Methoxy or a silyl ether are common protecting groups. The choice of a strong base like n-butyllithium (n-BuLi) ensures efficient deprotonation, and an electrophilic fluorine source such as N-Fluorobenzenesulfonimide (NFSI) delivers the fluorine atom.

3.2. Detailed Experimental Protocol

Step 1: Protection of 4-methylphenol (p-cresol)

  • To a stirred solution of 4-methylphenol (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add a suitable protecting group reagent, such as Chloromethyl methyl ether (MOM-Cl, 1.2 eq) or Tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction cautiously with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected phenol.

Step 2: Sequential Ortho-Fluorination

  • Dissolve the protected 4-methylphenol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

  • Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF dropwise. Stir at -78 °C for 2 hours.

  • For the second fluorination, add a second equivalent of n-BuLi (1.1 eq) dropwise at -78 °C and stir for 1.5 hours.

  • Add a second equivalent of NFSI (1.2 eq) in THF and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the di-fluorinated protected phenol.

Step 3: Deprotection

  • Dissolve the purified di-fluorinated intermediate in a suitable solvent (e.g., Methanol for MOM group, THF for TBDMS group).

  • For a MOM group, add concentrated Hydrochloric Acid (HCl, 3-4 eq) and stir at room temperature for 2-4 hours.

  • For a TBDMS group, add Tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture (if acidic) and remove the solvent under reduced pressure.

  • Extract the final product, 2,3-Difluoro-4-methylphenol, with dichloromethane, dry over Na₂SO₄, and concentrate to yield the purified product.

3.3. Synthesis Workflow Diagram

Synthesis_Workflow pCresol 4-Methylphenol Protected Protected Phenol (e.g., MOM-ether) pCresol->Protected 1. NaH 2. MOM-Cl MonoFluoro Mono-fluorinated Intermediate Protected->MonoFluoro 1. n-BuLi, -78°C 2. NFSI DiFluoroProtected Protected 2,3-Difluoro- 4-methylphenol MonoFluoro->DiFluoroProtected 1. n-BuLi, -78°C 2. NFSI FinalProduct 2,3-Difluoro-4-methylphenol DiFluoroProtected->FinalProduct HCl, MeOH

Caption: Synthetic pathway for 2,3-Difluoro-4-methylphenol.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 2,3-Difluoro-4-methylphenol lies in its utility as a synthetic intermediate for creating more complex, biologically active molecules.[10] The difluorophenyl motif is a privileged structure in modern drug design.

4.1. Modulation of Physicochemical Properties

The two electron-withdrawing fluorine atoms significantly lower the pKa of the phenolic hydroxyl group, making it more acidic than p-cresol. This modulation can be critical for optimizing a drug's interaction with its biological target or for improving its solubility and pharmacokinetic profile. Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug deactivation.[3] Incorporating this motif can thus "shield" an adjacent methyl group from oxidation or prevent aromatic ring hydroxylation.

4.2. Intermediate for Bioactive Molecules

This phenol is a precursor for a wide range of derivatives. For instance, it can be used in the synthesis of chalcones, a class of compounds known for their anti-inflammatory and anticancer properties.[10] The phenol can also be elaborated through etherification, esterification, or cross-coupling reactions to build libraries of compounds for high-throughput screening. The "escape from flatland" trend in medicinal chemistry, which favors molecules with greater three-dimensional character, can be advanced by using this planar aromatic building block as a starting point for sp³-rich scaffolds.[11]

4.3. Conceptual Role in Target Engagement

Target_Engagement cluster_0 Drug Molecule cluster_1 Protein Target (e.g., Kinase) Core 2,3-Difluoro-4-methylphenyl Core Pocket Hydrophobic Pocket Core->Pocket van der Waals Interaction HBD H-Bond Donor/Acceptor Core->HBD H-Bonding (via OH) or Dipole Interaction (via F)

Caption: Interactions of the core motif within a protein target.

Spectroscopic Characterization

Verification of the structure is paramount. The following table summarizes expected spectroscopic data for 2,3-Difluoro-4-methylphenol.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (2H), the methyl group protons (3H, singlet), and the phenolic proton (1H, broad singlet). Aromatic signals will show complex splitting due to H-F and F-F coupling.
¹³C NMR Signals for the 7 unique carbons. Carbons bonded to fluorine will appear as doublets (due to C-F coupling) with large coupling constants.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other (doublets).
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the exact mass of 144.0387.[7]
Safety and Handling

2,3-Difluoro-4-methylphenol should be handled with appropriate care in a laboratory setting.

  • Hazards: It is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[8]

  • Precautions: Use only in a well-ventilated area or under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[13]

Conclusion

2,3-Difluoro-4-methylphenol is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its unique electronic properties, conferred by the vicinal fluorine atoms, offer a sophisticated method for modulating the characteristics of drug candidates. By providing a robust synthetic pathway and highlighting its applications, this guide aims to equip researchers with the foundational knowledge required to effectively utilize this valuable building block in the pursuit of novel and improved therapeutics.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774151, 2,3-Difluoro-4-methylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778485, 2-Fluoro-4-methylphenol. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Stenutz. (n.d.). 2,3-difluoro-4-methylphenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-difluoro-4-methylphenol (C7H6F2O). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. Retrieved from [Link]

  • Şahin, S. (2024). 3,4-Difluoro-2-(((4-phenoxyphenyl)imino)methyl)phenol with in silico predictions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Cresol. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Retrieved from [Link]

  • ACS Publications. (2024). Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes. Retrieved from [Link]

Sources

Exploratory

Introduction: Understanding 2,3-Difluoro-4-methylphenol

An In-depth Technical Guide to the Safe Handling and Characterization of 2,3-Difluoro-4-methylphenol 2,3-Difluoro-4-methylphenol is a fluorinated aromatic compound with the chemical formula C₇H₆F₂O.[1] As a substituted p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Characterization of 2,3-Difluoro-4-methylphenol

2,3-Difluoro-4-methylphenol is a fluorinated aromatic compound with the chemical formula C₇H₆F₂O.[1] As a substituted phenol, it serves as a valuable building block in synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research. The presence of two fluorine atoms on the phenolic ring significantly alters its electronic properties, reactivity, and metabolic stability, making it an attractive intermediate for drug development professionals. However, these same features necessitate a thorough understanding of its hazard profile to ensure safe handling.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive technical overview for researchers and scientists. It is structured to build a foundational understanding of the molecule's risks, followed by actionable protocols for emergency response, daily handling, and disposal. By explaining the causality behind safety procedures, this document aims to foster a proactive safety culture in the laboratory.

Chapter 1: Hazard Characterization and Risk Assessment

The primary step in ensuring laboratory safety is a comprehensive characterization of the potential hazards. 2,3-Difluoro-4-methylphenol is classified under the Globally Harmonized System (GHS) as a hazardous substance, requiring stringent handling protocols.[1] Its hazard profile is rooted in its chemical structure: the acidic phenol group contributes to its corrosive nature, while the overall molecule exhibits systemic toxicity upon exposure.

Globally Harmonized System (GHS) Classification

The compound is classified with multiple hazard statements, indicating risks across several exposure routes. The signal word "Danger" is used to denote the severity of these potential hazards.[1]

Hazard Class Category GHS Code Hazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin.
Skin Corrosion/IrritationCategory 1BH314Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1H318Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.
Source: Synquest Labs Safety Data Sheet[1]

The corrosive nature (H314) is a critical characteristic, implying that the substance can cause irreversible damage to skin and eyes upon contact.[1] The acute toxicity warnings (H302, H312) highlight the danger of systemic effects following ingestion or skin absorption.[1] Furthermore, its potential to irritate the respiratory tract (H335) underscores the need for robust engineering controls to prevent inhalation of its dust or fumes.[1]

The Logic of Chemical Risk Assessment

A self-validating safety protocol begins with a logical risk assessment workflow. This process involves identifying the intrinsic hazards of the chemical and then implementing control measures to mitigate the risk of exposure during specific laboratory procedures.

cluster_0 Risk Assessment Workflow A Identify Hazards (GHS Classification, SDS Review) B Evaluate Exposure Potential (Quantity, Frequency, Procedure) A->B informs C Implement Control Measures B->C dictates D Review & Refine Protocol C->D requires D->A feedback loop cluster_1 Emergency Response Workflow Start Exposure Incident Occurs Action1 Remove from Exposure Source & Alert Others Start->Action1 Decision1 Type of Exposure? Action1->Decision1 Proc_Inhale Move to Fresh Air Decision1->Proc_Inhale Inhalation Proc_Skin Flush with Water (15 min) Remove Clothing Decision1->Proc_Skin Skin/Eye Proc_Eye Flush with Water (15 min) Decision1->Proc_Eye Skin/Eye Proc_Ingest Rinse Mouth Do NOT Induce Vomiting Decision1->Proc_Ingest Ingestion Action2 Seek Immediate Medical Attention (Bring SDS) Proc_Inhale->Action2 Proc_Skin->Action2 Proc_Eye->Action2 Proc_Ingest->Action2

Caption: A workflow for responding to chemical exposure incidents.

Chapter 3: Proactive Safety Protocols: Handling, Storage, and Exposure Control

Effective risk management relies on proactive measures to prevent exposure during routine laboratory operations. This involves a multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls. All work involving 2,3-Difluoro-4-methylphenol, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors. [2] The selection of PPE is the final barrier between the researcher and the chemical. [3]

  • Eye and Face Protection: Chemical safety goggles are mandatory. [2]Given the severe eye damage risk (H318), a face shield should also be worn whenever there is a splash hazard. [4][3]* Hand Protection: Chemical-resistant gloves, such as nitrile, are required. [2]It is crucial to check the glove manufacturer's specifications for resistance to phenols and fluorinated compounds. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Body Protection: A laboratory coat must be worn and kept fully buttoned. [2]Long pants and closed-toe shoes are also required to prevent skin exposure. [2]* Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required. However, in situations where the ventilation is inadequate or during a large spill, an air-purifying respirator with an organic vapor cartridge may be necessary. [3]

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all required equipment (spatula, weigh boat, glassware, etc.).

  • PPE: Don the required PPE as outlined in section 3.1.

  • Weighing: Carefully weigh the solid compound within the fume hood. Avoid generating dust. Use a spark-proof tool if applicable. [5]4. Transfer: Transfer the weighed solid to the reaction vessel or solvent.

  • Handling: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn. [2]6. Storage: Tightly close the container and return it to its designated storage location. [6]

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [2]The storage area should be locked or otherwise accessible only to authorized personnel. [6]* Incompatible Materials: Store away from strong oxidizing agents. [1]The phenol functional group is susceptible to oxidation, which can lead to vigorous or explosive reactions, compromising the integrity of the compound and creating a safety hazard.

Accidental Release and Waste Disposal
  • Accidental Release:

    • Evacuate unnecessary personnel from the area. [1] 2. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. [2] 3. Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste. [4] 4. Clean the spill area thoroughly.

  • Waste Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations. [1]The recommended method is removal to an authorized incinerator equipped with an afterburner and a scrubber to handle the hazardous combustion products (e.g., hydrogen fluoride). [1]

cluster_2 Safe Handling & Disposal Workflow Prep Preparation (Fume Hood, PPE) Handle Handling (Weighing, Transfer) Prep->Handle Use Use in Experiment Handle->Use Clean Decontaminate Glassware & Workspace Use->Clean Waste Segregate Waste (Solid, Liquid, Sharps) Use->Waste Store Return to Storage Clean->Store Clean->Waste Dispose Dispose via Authorized Vendor Waste->Dispose

Caption: A standard workflow for safe chemical handling and disposal.

Chapter 4: Chemical and Toxicological Profile

A deeper understanding of the compound's intrinsic properties provides context for the safety protocols.

Physicochemical Properties
Property Value Source
CAS Number 261763-45-5[1]
Molecular Formula C₇H₆F₂O[1][7]
Molecular Weight 144.12 g/mol [1][7]
Appearance Solid[7]
Purity ≥95%[7]
Solubility No data available[1]
Log Pow No data available[1]
Reactivity and Stability Analysis
  • Chemical Stability: The product is stable under normal handling and storage conditions. [1]* Conditions to Avoid: Keep away from heat, sparks, and open flames. [1]* Incompatible Materials: Strong oxidizing agents. [1]* Hazardous Decomposition Products: Under fire conditions, thermal decomposition generates carbon oxides and hydrogen fluoride. [1]Under normal conditions of storage and use, hazardous decomposition products should not be produced. [1]

Toxicological Endpoints

The known toxicological information indicates significant hazards that must be respected by all users.

  • Acute Toxicity: Harmful if swallowed (Oral) and in contact with skin (Dermal). [1]* Skin Corrosion/Irritation: Causes severe skin burns and eye damage. [1]This is a primary concern for researchers and necessitates stringent use of PPE.

  • Respiratory Irritation: The material is destructive to the tissues of the mucous membranes and upper respiratory tract and may cause respiratory irritation. [1]Symptoms can include coughing, shortness of breath, headache, and nausea. [1]* Chronic Toxicity: Data on germ cell mutagenicity, carcinogenicity, and reproductive toxicity are not available or the compound is not classified for these effects. [1]The absence of data does not signify the absence of hazard; therefore, exposure should be minimized at all times.

Chapter 5: Ecological and Transport Considerations

  • Ecological Information: There is no available data on the ecotoxicity, persistence, degradability, or bioaccumulative potential of 2,3-Difluoro-4-methylphenol. [1]Due to the lack of information and the known hazards to human health, the substance should be prevented from entering drains or the environment.

  • Transport Information: This material is regulated for transport and must be shipped according to the regulations of the relevant authorities, such as the Department of Transportation (DOT) in the US. [1]

Conclusion

2,3-Difluoro-4-methylphenol is a chemical intermediate with significant utility in research and development. However, its profile as a corrosive, toxic, and irritating substance demands a high level of respect and adherence to rigorous safety protocols. The foundation of safe use lies in a comprehensive understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and a well-rehearsed plan for emergency situations. By integrating the principles and procedures outlined in this guide, researchers can mitigate the risks and handle this compound with confidence and safety.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774151, 2,3-Difluoro-4-methylphenol. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778485, 2-Fluoro-4-methylphenol. Retrieved from PubChem. [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from Hisco. [Link]

  • Stenutz. (n.d.). 2,3-difluoro-4-methylphenol. Retrieved from Stenutz. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenol. Retrieved from Cole-Parmer. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council. [Link]

  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from Covestro Solution Center. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2,3-Difluoro-4-methylphenol for Advanced Research

Introduction: The Strategic Importance of Fluorination in Phenolic Scaffolds In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Phenolic Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for modulating physicochemical and biological properties.[1][2] The unique electronic nature of fluorine, being the most electronegative element, imparts profound effects on molecular conformation, pKa, metabolic stability, and binding affinity.[1][2] This guide focuses on 2,3-Difluoro-4-methylphenol, a member of the fluorinated phenol family, which holds significant promise as a versatile building block for the synthesis of complex molecular architectures. Its unique substitution pattern, featuring vicinal fluorine atoms ortho to the hydroxyl group and a para-methyl group, presents a distinct electronic and steric profile for exploitation in synthetic chemistry.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physical and chemical properties of 2,3-Difluoro-4-methylphenol, alongside practical experimental protocols and an exploration of its reactivity and potential applications.

Part 1: Physicochemical Properties of 2,3-Difluoro-4-methylphenol

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of 2,3-Difluoro-4-methylphenol.

Core Molecular and Physical Data

The fundamental properties of 2,3-Difluoro-4-methylphenol are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₆F₂O[3][4]
Molecular Weight 144.12 g/mol [3][4]
CAS Number 261763-45-5[3][4][5]
Appearance Solid[5]
Melting Point 37 °C[4]
Boiling Point Not explicitly available. Estimated to be elevated compared to 4-methylphenol due to increased polarity.
Solubility Expected to have moderate solubility in nonpolar organic solvents and limited solubility in water.General principles for fluorinated phenols.
pKa Not explicitly available. The presence of two electron-withdrawing fluorine atoms is expected to lower the pKa compared to 4-methylphenol (pKa ≈ 10.26), likely in the range of 7-8. The pKa of 2,6-difluorophenol is 7.34.[6]
Spectroscopic Profile

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl group will likely appear as a singlet, and the hydroxyl proton's chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the methyl carbon, and the carbon bearing the hydroxyl group. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. Long-range C-F couplings to other carbons in the ring are also expected, aiding in the assignment of the carbon signals.[7][8][9][10]

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique for the analysis of fluorinated compounds.[11] The ¹⁹F NMR spectrum of 2,3-Difluoro-4-methylphenol is anticipated to show two distinct signals for the two non-equivalent fluorine atoms, likely with a significant coupling constant between them due to their vicinal relationship. The chemical shifts will be indicative of their electronic environment on the aromatic ring.[12][13][14][15]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • Strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.

  • A C-O stretching vibration around 1200-1260 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 144 is expected to be observed. Common fragmentation pathways for halogenated phenols include the loss of CO or CHO, and the elimination of the halogen atom.[16][17]

Part 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 2,3-Difluoro-4-methylphenol are crucial for its utility as a building block.

Synthetic Strategies

While a specific, detailed protocol for the synthesis of 2,3-Difluoro-4-methylphenol is not widely published, a plausible synthetic route can be devised based on established methodologies for the synthesis of fluorinated phenols. A potential approach involves the fluorination of 4-methylphenol or a derivative thereof. One established method for synthesizing a related compound, 2,3-difluorophenol, involves a Grignard-based approach starting from 2,3-difluorobromobenzene.[18]

A conceptual workflow for a potential synthesis is outlined below:

Caption: A conceptual workflow for the synthesis of 2,3-Difluoro-4-methylphenol.

Chemical Reactivity

The reactivity of 2,3-Difluoro-4-methylphenol is governed by the interplay of the activating hydroxyl and methyl groups and the deactivating, electron-withdrawing fluorine atoms.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director. However, the two ortho positions are occupied by fluorine atoms, and the para position is blocked by the methyl group. The remaining open position is meta to the hydroxyl group. The strong deactivating effect of the two fluorine atoms will likely make electrophilic substitution challenging.[19]

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, and O-alkylation. The acidity of the hydroxyl group is enhanced by the presence of the two fluorine atoms, facilitating its deprotonation.

  • Oxidation: Phenols can be oxidized to quinones. The presence of fluorine atoms can influence the oxidation potential and the stability of the resulting products.[20]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the characterization of 2,3-Difluoro-4-methylphenol.

Protocol for NMR Sample Preparation

A high-quality NMR spectrum is contingent upon proper sample preparation.[21][22]

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of 2,3-Difluoro-4-methylphenol for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[23]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[23]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Gentle heating may be applied if necessary, but caution should be exercised to avoid solvent evaporation.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_final Final Steps weigh 1. Weigh Sample (5-100 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Transfer solution cap 4. Cap and Label filter->cap insert 5. Insert into Spectrometer cap->insert

Caption: Workflow for preparing a sample for NMR analysis.

Protocol for Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of an organic compound in water.[24][25]

Methodology:

  • Sample Preparation: Place 25 mg of 2,3-Difluoro-4-methylphenol into a small, clean test tube.

  • Solvent Addition: Add 0.75 mL of deionized water in small increments (e.g., 0.1 mL at a time).

  • Mixing: After each addition, vigorously shake the test tube for at least 30 seconds.

  • Observation: Observe the solution for the presence of undissolved solid.

  • Solubility Classification:

    • Soluble: If the entire solid dissolves.

    • Slightly Soluble: If a portion of the solid dissolves.

    • Insoluble: If no significant amount of the solid dissolves.

  • pH Measurement (if soluble): If the compound dissolves, test the pH of the solution with litmus paper or a pH meter to determine its acidic or basic nature.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles.[1][2][26][27] The unique properties of 2,3-Difluoro-4-methylphenol make it an attractive scaffold for the development of novel therapeutics.

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to increased drug half-life.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group, which can influence the ionization state of the molecule at physiological pH and affect its solubility and target engagement.

Derivatives of fluorinated phenols have been investigated as kinase inhibitors, showcasing the potential of this class of compounds in oncology and other therapeutic areas.[26]

Part 5: Safety and Handling

2,3-Difluoro-4-methylphenol is a chemical that requires careful handling to ensure laboratory safety.

Hazard Identification: According to its Safety Data Sheet (SDS), 2,3-Difluoro-4-methylphenol is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]

  • Harmful in contact with skin (Acute Toxicity, Dermal, Category 4).[5]

  • Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B).[5]

  • Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1).[5]

  • May cause respiratory irritation (Specific target organ toxicity - Single exposure, Category 3).[5]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][28][29][30]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][28][29][30]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2,3-Difluoro-4-methylphenol represents a valuable and versatile building block for advanced chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a phenolic hydroxyl group, a methyl substituent, and two vicinal fluorine atoms provides a rich platform for the development of novel molecules with tailored properties. This guide has provided a comprehensive overview of its known physicochemical characteristics, anticipated reactivity, and potential applications, supplemented with practical experimental protocols. As the demand for sophisticated fluorinated intermediates continues to grow, a thorough understanding of compounds like 2,3-Difluoro-4-methylphenol will be essential for driving innovation in science and technology.

References

  • Competing fragmentations in the mass spectra of halogenated phenols.
  • What are the oxidation reactions of fluorophenol? Blog. (2025-06-19).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. (Accessed January 11, 2026).
  • Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery. Benchchem. (Accessed January 11, 2026).
  • 2,3-Difluoro-4-methylphenol Safety Data Sheet. Synquest Labs. (Accessed January 11, 2026).
  • NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. (Accessed January 11, 2026).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Las Positas College. (Accessed January 11, 2026).
  • Procedure For Determining Solubility of Organic Compounds. Scribd. (Accessed January 11, 2026).
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. (Accessed January 11, 2026).
  • 2,6-Difluorphenol. ChemicalBook. (Accessed January 11, 2026).
  • Solubility of Organic Compounds. University of Calgary. (2023-08-31).
  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. (Accessed January 11, 2026).
  • NMR Spectroscopy. Michigan State University Department of Chemistry. (Accessed January 11, 2026).
  • High Quality Fluorophenol. Shaoxing Kaibang New Material Technology Co.Ltd.. (Accessed January 11, 2026).
  • NMR Sample Preparation. University of Leicester. (Accessed January 11, 2026).
  • Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry. (2021-11-17).
  • Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. (Accessed January 11, 2026).
  • 2,3-Difluoro-4-methylphenol. PubChem. (Accessed January 11, 2026).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. (Accessed January 11, 2026).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. (Accessed January 11, 2026).
  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. (2014-07-30).
  • SAFETY D
  • Safety d
  • SAFETY DATA SHEET. Fisher Scientific. (2009-09-22).
  • 19Flourine NMR. University of Ottawa. (Accessed January 11, 2026).
  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. (Accessed January 11, 2026).
  • 19F NMR Chemical Shift Table. Alfa Chemistry. (Accessed January 11, 2026).
  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. (2007-10-09).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (Accessed January 11, 2026).
  • Supporting Information. The Royal Society of Chemistry. (Accessed January 11, 2026).
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. (Accessed January 11, 2026).
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. University of Tartu. (Accessed January 11, 2026).
  • 2,3-difluoro-4-methylphenol. Stenutz. (Accessed January 11, 2026).
  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. (Accessed January 11, 2026).
  • The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD.. (Accessed January 11, 2026).
  • Applications of Fluorine in Medicinal Chemistry. PubMed. (2015-11-12).
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023-08-29).
  • What are the criteria to decide the reactivity order of compounds towards an electrophillic
  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. University of Windsor. (Accessed January 11, 2026).
  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Doc Brown's Chemistry. (Accessed January 11, 2026).
  • chemistry 12. Vedantu. (Accessed January 11, 2026).
  • Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. (2002-05-08).
  • 2,6-Difluorophenol. PubChem. (Accessed January 11, 2026).
  • Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. PubMed. (2015-08-17).
  • Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3-Rich Oxabicyclic Frameworks.
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. (Accessed January 11, 2026).

Sources

Exploratory

Spectroscopic Data for 2,3-Difluoro-4-methylphenol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-Difluoro-4-methylphenol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-Difluoro-4-methylphenol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics based on theoretical predictions and established principles of spectroscopic interpretation. It further details the fundamental experimental protocols for acquiring such data, ensuring a comprehensive understanding of the molecule's structural elucidation.

Introduction

2,3-Difluoro-4-methylphenol (C₇H₆F₂O, Molar Mass: 144.12 g/mol , CAS: 261763-45-5) is an aromatic compound of significant interest due to its unique substitution pattern, which imparts specific chemical properties relevant in medicinal chemistry and materials science. Accurate characterization of this molecule is paramount for its effective utilization. This guide focuses on the core spectroscopic techniques used for structural verification: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-Difluoro-4-methylphenol, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,3-Difluoro-4-methylphenol is predicted to exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the hydroxyl and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Difluoro-4-methylphenol

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-56.8 - 7.0Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-66.7 - 6.9Doublet (d)J(H-H) ≈ 8-9
OH4.5 - 6.0Broad singlet (s)-
CH₃2.2 - 2.4Singlet (s)-

The aromatic protons, H-5 and H-6, are expected to appear in the downfield region. The coupling of H-5 with the adjacent H-6 and the fluorine atom at C-3 will likely result in a doublet of doublets. The H-6 proton should appear as a doublet due to coupling with H-5. The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent. The methyl protons will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly affected by the attached fluorine atoms, leading to characteristic carbon-fluorine couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Difluoro-4-methylphenol

Carbon AssignmentPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constants (Hz)
C-1 (C-OH)145 - 150Doublet of doublets (dd)¹J(C-F) ≈ 240-250, ²J(C-F) ≈ 15-20
C-2 (C-F)140 - 145Doublet of doublets (dd)¹J(C-F) ≈ 245-255, ²J(C-F) ≈ 10-15
C-3 (C-F)148 - 153Doublet of doublets (dd)¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 12-18
C-4 (C-CH₃)120 - 125Doublet of doublets (dd)³J(C-F) ≈ 3-5, ⁴J(C-F) ≈ 1-3
C-5115 - 120Doublet (d)³J(C-F) ≈ 4-6
C-6125 - 130Singlet (or very small coupling)-
CH₃15 - 20Singlet-

The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants (¹J(C-F)), and smaller two-bond couplings (²J(C-F)) to the other fluorine. The carbon bearing the hydroxyl group (C-1) will also show coupling to both fluorine atoms. The other aromatic carbons will display smaller, long-range couplings.

Experimental Protocol for NMR Spectroscopy

The choice of solvent and acquisition parameters is critical for obtaining high-quality NMR spectra.

Step-by-Step Methodology for ¹H and ¹³C NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of 2,3-Difluoro-4-methylphenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 8-16, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Shim) transfer->instrument H1_acq ¹H NMR Acquisition instrument->H1_acq C13_acq ¹³C NMR Acquisition instrument->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals integrate->assign interpret Interpret Spectra assign->interpret

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-Difluoro-4-methylphenol is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Bands for 2,3-Difluoro-4-methylphenol

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H (hydroxyl)3200 - 3600Strong, BroadStretching vibration, broadened by hydrogen bonding
C-H (aromatic)3000 - 3100MediumStretching vibrations
C-H (methyl)2850 - 2960MediumStretching vibrations
C=C (aromatic)1500 - 1600Medium to StrongRing stretching vibrations
C-O (phenol)1200 - 1260StrongStretching vibration
C-F (aryl fluoride)1100 - 1300StrongStretching vibrations

The broad O-H stretch is a key diagnostic feature for the phenolic group. The presence of strong C-F stretching bands confirms the fluorination of the aromatic ring.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like 2,3-Difluoro-4-methylphenol, Attenuated Total Reflectance (ATR) is a convenient and common technique.

Step-by-Step Methodology for FT-IR-ATR Acquisition:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

    • Apply pressure using the anvil to press the sample against the crystal.

  • Data Collection:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing & Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background apply Apply Sample to Crystal background->apply collect Collect Sample Spectrum apply->collect process Process Spectrum (Baseline Correction) collect->process identify Identify Characteristic Peaks process->identify

Caption: Workflow for FT-IR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like phenols.

Predicted Mass Spectrum Fragmentation

The mass spectrum of 2,3-Difluoro-4-methylphenol is expected to show a molecular ion peak ([M]⁺) at m/z 144. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2,3-Difluoro-4-methylphenol

m/zPredicted Fragment IonPlausible Neutral Loss
144[C₇H₆F₂O]⁺-
129[C₆H₃F₂O]⁺CH₃
115[C₆H₄F₂]⁺CHO
96[C₅H₃F]⁺CO, HF

The loss of the methyl group (15 Da) to give a fragment at m/z 129 is a likely fragmentation pathway. Subsequent loss of carbon monoxide (28 Da) from the phenol ring is also common.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds.

Step-by-Step Methodology for GC-MS Acquisition:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polar column).

    • A temperature gradient is used to elute the compound.

  • MS Detection:

    • The eluting compound enters the mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analysis: A quadrupole or ion trap analyzer separates the ions based on their mass-to-charge ratio.

    • Detection: An electron multiplier detects the ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject Sample dissolve->inject separate Separation on Capillary Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Obtain Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data for 2,3-Difluoro-4-methylphenol, as predicted and outlined in this guide, provide a robust framework for the structural confirmation of this important chemical entity. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous identification. The experimental protocols described herein represent standard and reliable methods for obtaining high-quality spectroscopic data, forming a crucial part of the quality control and characterization process in any research or development setting.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (2024). NMR Predictor. Advanced Chemistry Development, Inc. [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

Foundational

A Comprehensive Technical Guide to the ¹H NMR Spectroscopic Analysis of 2,3-Difluoro-4-methylphenol

Executive Summary: This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Difluoro-4-methylphenol, a molecule of interest in synthetic chemistry and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Difluoro-4-methylphenol, a molecule of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple spectral description to explain the underlying principles governing the spectrum's appearance. We will dissect the electronic effects of the hydroxyl, fluorine, and methyl substituents to predict chemical shifts and analyze the complex spin-spin coupling networks, including long-range proton-fluorine (¹H-¹⁹F) interactions. This guide offers researchers and professionals a robust framework for interpreting the spectra of complex fluorinated aromatic systems, complete with detailed experimental protocols and theoretical grounding.

The Central Role of NMR in the Structural Elucidation of Fluorinated Aromatics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] For chemists engaged in pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a common strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the ability to accurately characterize these fluorinated compounds is paramount.

While ¹⁹F NMR offers a direct and highly sensitive window into the fluorine environments, ¹H NMR provides equally critical information. The presence of fluorine profoundly influences the ¹H NMR spectrum in two key ways:

  • Perturbation of Chemical Shifts (δ): Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect. However, it also possesses lone pairs that can participate in resonance, acting as a π-system electron-donating group.[3] This dual nature complicates simple predictions of proton chemical shifts.

  • Introduction of ¹H-¹⁹F Spin-Spin Coupling (JHF): The ¹⁹F nucleus has a spin quantum number of I = ½ (like ¹H) and 100% natural abundance.[4] This leads to through-bond J-coupling between proton and fluorine nuclei, which can occur over several bonds. These couplings are invaluable for confirming the relative positions of protons and fluorine atoms on an aromatic ring.[5]

This guide will utilize these fundamental principles to deconstruct the ¹H NMR spectrum of 2,3-Difluoro-4-methylphenol.

Molecular Structure and Electronic Landscape

To interpret the spectrum, we must first consider the electronic contributions of each substituent on the phenol ring. The structure and standard numbering are shown below.

Figure 1: Structure of 2,3-Difluoro-4-methylphenol with atom numbering.

  • -OH (Hydroxyl) Group: A powerful activating group that donates electron density into the ring via resonance, particularly at the ortho and para positions. It is also a key site for hydrogen bonding, which can affect its chemical shift.[6]

  • -F (Fluoro) Groups: These have a dual effect. They are strongly electron-withdrawing through the sigma bond network (inductive effect) but are weak π-donors through resonance.[3] Their net effect deshields nearby protons.

  • -CH₃ (Methyl) Group: A weakly electron-donating group through hyperconjugation, which slightly shields the aromatic ring.

The interplay of these groups determines the final electron density at each proton, and thus its chemical shift and coupling constants.

Predicted ¹H NMR Spectrum: A First-Principles Analysis

In the absence of a publicly available, fully assigned experimental spectrum, we can construct a highly accurate prediction based on established principles of NMR spectroscopy.[7]

Chemical Shift (δ) Prediction
  • Aromatic Protons (H-5, H-6): These protons are located on a crowded ring. H-6 is ortho to the strongly activating -OH group, which would shift it upfield. However, it is also subject to deshielding effects from the two fluorine atoms. H-5 is meta to the -OH group and ortho to the methyl group. The aromatic region for substituted phenols typically falls between 6.0 and 8.5 ppm.[8] Given the competing effects, we expect these two protons to appear as distinct signals in this region. H-6, being ortho to the powerful -OH donor, is predicted to be slightly more upfield (lower ppm) than H-5.

  • Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring. Protons of this type typically resonate around 2.2-3.0 ppm.[8] The electronic environment does not suggest a significant deviation from this range.

  • Hydroxyl Proton (-OH): The chemical shift of a phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[6][9] Its signal can appear anywhere from 4-12 ppm and is often broad.[8] In a non-polar solvent like CDCl₃, it might appear around 5-7 ppm.

Spin-Spin Coupling (J) Analysis

The multiplicity of each signal is dictated by its coupling to neighboring spins. For aromatic systems, ortho coupling (³JHH) is typically 7–10 Hz, while meta coupling (⁴JHH) is smaller at 2–3 Hz.[7] The key feature here will be the ¹H-¹⁹F couplings.

  • H-6 Signal:

    • Couples to H-5 (ortho): ³JHH ≈ 7-10 Hz.

    • Couples to F-2 (meta): ⁴JHF is typically around 3-5 Hz.

    • Coupling to F-3 is expected to be negligible.

    • Predicted Multiplicity: A doublet of doublets (dd).

  • H-5 Signal:

    • Couples to H-6 (ortho): ³JHH ≈ 7-10 Hz.

    • Couples to F-3 (ortho): ³JHF is typically around 8-11 Hz.

    • Couples to F-2 (para): ⁵JHF is small, often < 1 Hz, and may not be resolved.

    • Predicted Multiplicity: A doublet of doublets (dd).

  • Methyl Signal (-CH₃):

    • This signal is too far from other protons or the fluorine atoms to exhibit resolved coupling.

    • Predicted Multiplicity: A singlet (s).

  • Hydroxyl Signal (-OH):

    • Typically does not show coupling to other protons due to rapid chemical exchange with trace amounts of water or acid.

    • Predicted Multiplicity: A broad singlet (br s).

The interaction network responsible for the complex splitting of the aromatic signals is visualized below.

Figure 2: Key spin-spin coupling interactions for the aromatic protons of 2,3-Difluoro-4-methylphenol.

Summary of Spectral Data and Assignment

Based on the analysis above, the predicted ¹H NMR data for 2,3-Difluoro-4-methylphenol is summarized in the table below. This serves as a robust guide for assigning an experimental spectrum.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J) in HzIntegration
H-6~6.7 - 7.0dd³JHH ≈ 8.5, ⁴JHF ≈ 4.01H
H-5~6.9 - 7.2dd³JHH ≈ 8.5, ³JHF ≈ 9.01H
-OH4.0 - 12.0br s-1H
-CH₃~2.2 - 2.5s-3H

Assignment Rationale:

  • Integration: The relative integrals of 1H:1H:1H:3H are definitive for assigning the four distinct proton environments.

  • Methyl Singlet: The upfield singlet integrating to 3H is unambiguously the methyl group.

  • Aromatic Doublet of Doublets: The two signals in the aromatic region, each integrating to 1H and appearing as a doublet of doublets, correspond to H-5 and H-6. The specific assignment can be confirmed using 2D NMR techniques (like NOESY or HMBC), but based on substituent effects, H-6 is expected at a slightly lower chemical shift.

  • Hydroxyl Broad Singlet: The broad, exchangeable peak integrating to 1H is the phenolic proton. Its position is highly variable.

A Self-Validating Experimental Protocol

To acquire high-quality, trustworthy data, the following protocol is recommended. The process includes internal checks to validate the resulting spectrum.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of 2,3-Difluoro-4-methylphenol B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS, 0.03% v/v) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock on solvent deuterium signal and shim for homogeneity E->F G Acquire ¹H spectrum using standard parameters (see Table 2) F->G H Validate: Check TMS is at 0 ppm and linewidth is narrow (<0.5 Hz) G->H I Apply Fourier Transform and phase correction H->I J Perform baseline correction I->J K Calibrate spectrum to TMS at 0.00 ppm J->K L Integrate signals and measure chemical shifts & coupling constants K->L M Assign signals based on prediction and data L->M

Figure 3: Standard workflow for the acquisition and analysis of the ¹H NMR spectrum.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of solid 2,3-Difluoro-4-methylphenol directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without promoting intermolecular interactions that could broaden signals.

  • Dissolution: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Causality: Deuterated solvents are used to prevent the large proton signal of the solvent from overwhelming the analyte signals.[10]

  • Standardization: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Causality: This provides a reference point for the chemical shift scale, ensuring data is comparable across different experiments and instruments.

  • Transfer: Filter the solution into a 5 mm NMR tube if any particulate matter is visible.

NMR Instrument Parameters

The following table outlines typical parameters for a modern NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher fields provide better signal dispersion and resolution.
SolventCDCl₃A common, non-polar solvent for many organic compounds.
Temperature298 K (25 °C)Standard operating temperature for routine analysis.
Acquisition Time2-4 secondsBalances resolution with experimental time.
Relaxation Delay (d1)1-5 secondsAllows for nearly complete T₁ relaxation for accurate integration.
Number of Scans8-16Sufficient to achieve good signal-to-noise for the given concentration.
Pulse Angle30-45 degreesA smaller flip angle allows for a shorter relaxation delay.
Data Processing
  • Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Fit and subtract a polynomial function to ensure the baseline is flat and at zero intensity.

  • Calibration: Set the TMS peak to exactly 0.00 ppm.

  • Analysis: Use the software tools to measure the exact chemical shifts, integrate the peak areas, and determine the coupling constants from the peak splittings.

Conclusion: Application in a Professional Context

The detailed ¹H NMR analysis of 2,3-Difluoro-4-methylphenol is more than an academic exercise. For researchers in drug development and process chemistry, this spectral fingerprint is a critical tool for:

  • Quality Control: Verifying the identity and purity of synthesized batches.

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of products in real-time.

  • Structure-Activity Relationship (SAR) Studies: Confirming that a desired isomer has been synthesized, as different substitution patterns will yield vastly different NMR spectra and biological activities.

By understanding the fundamental principles that dictate the spectrum's appearance, scientists can confidently interpret complex data, accelerate their research, and ensure the integrity of their chemical entities.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved January 11, 2026, from [Link]

  • Fluorine NMR. (n.d.). University of Washington. Retrieved January 11, 2026, from [Link]

  • An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • The Effect of Fluorine in 1H NMR. (2024, September 3). Reddit. Retrieved January 11, 2026, from [Link]

  • Typical coupling constants of phenolic compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Wescott, C. R., Kruk, B. A., & Sanford, M. S. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • The shielding effect of fluoroaromatic rings in NMR. (2025, August 5). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785). (n.d.). FooDB. Retrieved January 11, 2026, from [Link]

  • 1 H NMR chemical shifts and coupling constants of selected model compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. Retrieved January 11, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

  • 2,3-Difluoro-4-methylphenol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. Retrieved January 11, 2026, from [Link]

  • What is the NMR peak for methylphenol? (2019, October 26). Quora. Retrieved January 11, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved January 11, 2026, from [Link]

Sources

Exploratory

The Definitive Guide to the 13C NMR Spectrum of 2,3-Difluoro-4-methylphenol: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Difluoro-4-methylphenol. Designed for professionals in research and drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this fluorinated phenol derivative. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure both accuracy and applicability.

Introduction: The Significance of Fluorinated Phenols and the Role of 13C NMR

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-4-methylphenol, a substituted phenol, serves as a valuable building block in the synthesis of various bioactive compounds.

13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] It provides detailed information about the carbon framework, including the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment. In the case of fluorinated compounds, the 13C NMR spectrum offers an additional layer of structural information through the observation of carbon-fluorine (13C-19F) spin-spin coupling.[2][3] This guide will dissect these spectral features to provide a complete understanding of the 13C NMR characteristics of 2,3-Difluoro-4-methylphenol.

Theoretical Framework: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of 2,3-Difluoro-4-methylphenol is governed by the chemical shifts of the carbon atoms and the scalar coupling between the 13C and 19F nuclei.

Chemical Shift Prediction

The chemical shift of each carbon atom in the aromatic ring is influenced by the electronic effects of the hydroxyl (-OH), methyl (-CH3), and fluorine (-F) substituents.

  • Hydroxyl Group (-OH): The -OH group is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, causing an upfield shift (lower ppm) of the corresponding carbon signals. The ipso-carbon (C1, attached to the -OH group) is significantly deshielded.[4][5]

  • Methyl Group (-CH3): The -CH3 group is a weak activating group, donating electron density through hyperconjugation and induction, leading to a slight upfield shift of the ring carbons.

  • Fluorine Atoms (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbons. Conversely, it exhibits a significant electron-donating resonance effect (+M), which shields the ortho and para carbons. The interplay of these effects determines the final chemical shift. For carbons directly bonded to fluorine, the large electronegativity results in a substantial downfield shift.

13C-19F Spin-Spin Coupling

A key feature of the 13C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between 13C and 19F nuclei. The magnitude of the coupling constant (nJCF, where n is the number of bonds) is highly dependent on the number of intervening bonds and the geometry of the molecule.

  • One-bond coupling (1JCF): This is the largest coupling and is typically observed for carbons directly attached to a fluorine atom. The magnitude is generally in the range of -240 to -260 Hz.

  • Two-bond coupling (2JCF): The coupling between a carbon and a fluorine atom two bonds away is also significant, typically in the range of ±20-30 Hz.

  • Three-bond coupling (3JCF): This coupling is generally smaller than 2JCF, usually in the range of 5-10 Hz.

  • Long-range coupling (nJCF, n > 3): Couplings over more than three bonds are often observed in aromatic systems and are typically smaller, in the range of 1-5 Hz.[6]

The following diagram illustrates the through-bond coupling interactions in 2,3-Difluoro-4-methylphenol.

Caption: Through-bond 13C-19F coupling in 2,3-Difluoro-4-methylphenol.

Predicted 13C NMR Spectral Data

Based on empirical data for substituted phenols and fluorinated aromatic compounds, as well as Density Functional Theory (DFT) calculations, the predicted 13C NMR chemical shifts and coupling constants for 2,3-Difluoro-4-methylphenol are summarized in the table below.[7][8][9][10] These predictions are for a standard deuterated solvent such as CDCl3 or DMSO-d6.

Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
C1145 - 150dd²J(C1,F2) ≈ 10-15, ³J(C1,F3) ≈ 2-5
C2140 - 145 (deshielded by F)dd¹J(C2,F2) ≈ 240-250, ²J(C2,F3) ≈ 15-20
C3148 - 153 (deshielded by F)dd¹J(C3,F3) ≈ 245-255, ²J(C3,F2) ≈ 18-23
C4125 - 130m
C5115 - 120d³J(C5,F3) ≈ 5-8
C6110 - 115d⁴J(C6,F3) ≈ 2-4
-CH315 - 20q⁴J(C,F3) ≈ 1-3

Note: 'm' denotes a multiplet where individual couplings may not be resolved. The multiplicity of the methyl carbon is a quartet due to coupling with its attached protons in a proton-coupled spectrum.

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum of a solid, fluorinated compound requires careful consideration of experimental parameters.

Sample Preparation
  • Dissolution: Dissolve approximately 20-50 mg of 2,3-Difluoro-4-methylphenol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). Ensure the sample is fully dissolved to obtain sharp NMR signals.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard 1D 13C experiment with proton decoupling.
Acquisition Time (AQ) 1.0 - 1.5 sTo ensure adequate data points across each peak.
Relaxation Delay (D1) 2.0 - 5.0 sCrucial for allowing quaternary carbons and carbons near fluorine to fully relax, ensuring more accurate signal intensities.[11]
Number of Scans (NS) 1024 - 4096 (or more)Due to the low natural abundance of 13C and potential signal splitting from fluorine, a higher number of scans is necessary to achieve a good signal-to-noise ratio.
Spectral Width (SW) 250 ppm (0 - 250 ppm)To encompass the full range of expected carbon chemical shifts.
Decoupling Proton decoupledTo simplify the spectrum by removing 1H-13C couplings. For observing 13C-19F couplings, fluorine decoupling should be turned off.
Experimental Workflow Diagram

A Sample Preparation: Dissolve 2,3-Difluoro-4-methylphenol in deuterated solvent with TMS B Insert sample into NMR spectrometer A->B C Lock and Shim: Establish a stable magnetic field B->C D Set Experimental Parameters: Pulse program, AQ, D1, NS, SW C->D E Acquire 13C NMR Data (Proton Decoupled) D->E F Fourier Transform and Phase Correction E->F G Chemical Shift Referencing (to TMS) F->G H Spectral Analysis: Peak picking and coupling constant measurement G->H

Caption: Workflow for acquiring the 13C NMR spectrum.

Analysis and Interpretation of the Spectrum

A detailed analysis of the proton-decoupled 13C NMR spectrum of 2,3-Difluoro-4-methylphenol is expected to reveal seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.

  • The Methyl Carbon (-CH3): This signal will appear at the highest field (lowest ppm), likely as a quartet due to long-range coupling with the fluorine at C3.

  • The Aromatic CH Carbons (C5 and C6): These carbons will appear as doublets in the upfield region of the aromatic signals. The splitting will arise from coupling to the fluorine atoms.

  • The Quaternary Aromatic Carbons (C1 and C4): These signals will likely be of lower intensity due to the absence of directly attached protons and longer relaxation times. They will exhibit complex splitting patterns due to two- and three-bond couplings to the fluorine atoms.

  • The Fluorine-Bearing Carbons (C2 and C3): These carbons will be the most downfield in the aromatic region and will appear as doublets of doublets with large one-bond C-F couplings and smaller two-bond C-F couplings.

Conclusion

The 13C NMR spectrum of 2,3-Difluoro-4-methylphenol is a rich source of structural information. A thorough understanding of the interplay of substituent effects on chemical shifts and the nuances of 13C-19F coupling constants is essential for its accurate interpretation. This guide provides a robust framework for both the prediction and the experimental acquisition and analysis of this spectrum, serving as a valuable resource for scientists engaged in the synthesis and characterization of fluorinated aromatic compounds.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. Retrieved from [Link]

  • Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Retrieved from [Link]

  • Hansen, P. E. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2161-2162.
  • Schaefer, T., et al. (1983). The mechanisms of long-range 13C,19F and 19F,19F coupling constants in derivatives of biphenyl and fluorene. Differential isotope shifts. Canadian Journal of Chemistry, 61(12), 2773-2779.
  • Grimblat, N., et al. (2015). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11333-11340.
  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. The Journal of the Pennsylvania Academy of Science, 97(1), 1-5.
  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Computational protocols for calculating 13C NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Al-Hadedi, A. A. M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17793.
  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015). Magnetic Resonance in Chemistry, 53(12), 1034-1040.
  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Willoughby, P. H., et al. (2014). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(15), 2331-2334.
  • 13C NMR Protocol for Beginners DPX-300/Avance-300. (n.d.). Retrieved from [Link]

  • 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 2,3-Difluoro-4-methylphenol

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,3-Difluoro-4-methylphenol (C₇H₆F₂O). Designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,3-Difluoro-4-methylphenol (C₇H₆F₂O). Designed for researchers, analytical chemists, and drug development professionals, this document delves into the core principles and practical methodologies for the robust characterization of this fluorinated aromatic compound. We will explore the rationale behind selecting appropriate ionization techniques, predict the detailed fragmentation pathways under Electron Ionization (EI), and discuss alternative methods like Atmospheric Pressure Chemical Ionization (APCI) for molecular weight confirmation. The guide emphasizes a logic-driven approach to experimental design and data interpretation, grounding its protocols in established scientific principles to ensure trustworthiness and reproducibility.

Introduction to 2,3-Difluoro-4-methylphenol

2,3-Difluoro-4-methylphenol, also known as 2,3-Difluoro-p-cresol, is a fluorinated organic compound of increasing interest in synthetic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms adjacent to a hydroxyl group and a methyl group on an aromatic ring, makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and unambiguous structural confirmation is paramount in these applications, and mass spectrometry stands as a primary analytical tool for this purpose.

Table 1: Chemical Properties of 2,3-Difluoro-4-methylphenol

PropertyValueSource
Chemical Formula C₇H₆F₂O[1][2]
Molecular Weight 144.12 g/mol [1][3]
Exact Mass 144.03867 Da[3]
Structure

[4]

Foundational Principles: Ionization of Fluorinated Phenols

The choice of ionization method is the most critical decision in the mass spectrometric analysis of any compound. It dictates not only whether the analyte can be observed but also the nature of the resulting data—be it a simple molecular weight confirmation or a detailed structural fingerprint. The analysis of 2,3-Difluoro-4-methylphenol benefits from considering both "hard" and "soft" ionization techniques.

  • Hard Ionization (Electron Ionization - EI): This technique uses high-energy electrons (typically 70 eV) to ionize a molecule, imparting significant internal energy.[5] This excess energy causes extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule that is invaluable for structural elucidation and library matching.[6] Given that 2,3-Difluoro-4-methylphenol is a relatively small (MW < 600 Da), volatile, and thermally stable organic compound, EI is the premier choice for obtaining detailed structural information.[6]

  • Soft Ionization (Chemical Ionization - CI & Atmospheric Pressure Chemical Ionization - APCI): These methods use chemical reactions or corona discharges to ionize the analyte more gently.[7][8] The primary benefit is the preservation of the molecular ion (often as a protonated molecule, [M+H]⁺), which can be weak or absent in EI spectra of some compounds.[9] For fluorinated phenols, APCI in negative ion mode is particularly relevant, as it can yield deprotonated molecules [M-H]⁻ or adduct ions, with the outcome influenced by the compound's acidity.[10][11]

Experimental Design & Methodology

A robust analytical strategy leverages the strengths of different techniques. For 2,3-Difluoro-4-methylphenol, a primary analysis by GC-EI-MS for structural confirmation, complemented by an LC-APCI-MS analysis for unambiguous molecular weight verification, constitutes a self-validating system.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS): The Primary Approach for Structural Elucidation

Causality for Selection: The volatility and thermal stability of 2,3-Difluoro-4-methylphenol make it an ideal candidate for gas chromatography. Coupling GC with EI-MS provides high-resolution separation from impurities and generates a rich, reproducible fragmentation pattern essential for confirming the specific isomeric structure. The 70 eV standard for EI ensures that the resulting spectra can be compared across different instruments and potentially against spectral libraries.[8]

Experimental Protocol: GC-EI-MS Analysis

  • Sample Preparation: Dissolve 1 mg of 2,3-Difluoro-4-methylphenol in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • GC System:

    • Inlet: Split/Splitless injector at 250°C.

    • Injection Volume: 1 µL with a 20:1 split ratio.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer System:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-250.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection (250°C) GC_Column GC Column (Temp Programmed) Injector->GC_Column He Carrier Gas Ion_Source EI Ion Source (70 eV, 230°C) GC_Column->Ion_Source Transfer Line (280°C) Analyzer Quadrupole Mass Analyzer Ion_Source->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Data_System Data System (Spectrum Generation) Detector->Data_System Signal

Caption: Experimental workflow for GC-EI-MS analysis.

Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI-MS): An Alternative for Molecular Weight Confirmation

Causality for Selection: While GC-MS is ideal, LC-MS provides a complementary technique, particularly if the sample is in a complex matrix or if derivatization is to be avoided. APCI is chosen over Electrospray Ionization (ESI) because it is more effective for analyzing less-polar small molecules.[7] Running in negative ion mode is particularly insightful for fluorinated phenols. The acidity of the phenolic proton is increased by the inductive effect of the fluorine atoms, making the formation of the [M-H]⁻ ion favorable. A study on fluorinated phenols demonstrated that while difluorophenols showed little proton abstraction at low energies, it could be induced, confirming the compound's identity via its deprotonated molecule.[10][11]

Experimental Protocol: LC-APCI-MS Analysis

  • Sample Preparation: Dissolve 1 mg of 2,3-Difluoro-4-methylphenol in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer System:

    • Ion Source: APCI, operated in Negative Ion Mode.

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 350°C.

    • Capillary Voltage: -3.5 kV.

    • Scan Range: m/z 50-200.

Analysis of Mass Spectra: Predicted Fragmentation Pathways

The interpretation of a mass spectrum involves identifying the molecular ion and then logically assembling the fragment ions to reconstruct the original structure.

The Molecular Ion (M⁺•)

Under EI, the initial ionization event removes one electron from the molecule to form a radical cation, the molecular ion (M⁺•).[12]

  • Expected m/z: For 2,3-Difluoro-4-methylphenol, the monoisotopic mass is 144.04 Da. The molecular ion peak should appear at m/z 144 .

  • Significance: The presence of a strong molecular ion peak is characteristic of aromatic compounds due to the stability of the aromatic system.[13][14] This peak is the anchor point for all fragmentation analysis.

Predicted Fragmentation under Electron Ionization (EI)

The energetically unstable molecular ion will fragment by breaking the weakest bonds or through pathways that lead to the most stable products (cations and neutral radicals).[12][15] For 2,3-Difluoro-4-methylphenol, several key fragmentation routes are anticipated.

Fragmentation_Pathway M M+• m/z 144 F1 [M-H]+• m/z 143 M->F1 - H• F2 [M-CH3]+ m/z 129 M->F2 - CH3• F3 [M-CO]+• m/z 116 M->F3 - CO F4 [M-CHO]+ m/z 115 F1->F4 - CO

Caption: Predicted major fragmentation pathways for 2,3-Difluoro-4-methylphenol.

Table 2: Predicted Key Fragments and Neutral Losses

m/zProposed Fragment IonNeutral LossMechanistic Rationale
144 [C₇H₆F₂O]⁺• -Molecular Ion (M⁺•)
143[C₇H₅F₂O]⁺H• (1 Da)Loss of a hydrogen radical from the methyl group to form a highly stable benzyl-type cation. This is often a very prominent peak for alkyl-substituted aromatics.[13]
129[C₆H₄F₂O]⁺CH₃• (15 Da)α-cleavage with loss of the entire methyl radical. The resulting substituted phenoxy cation is stabilized by the aromatic ring.
116[C₆H₆F₂]⁺•CO (28 Da)A characteristic fragmentation of phenols, involving the expulsion of carbon monoxide from the ring after tautomerization.
115[C₆H₅F₂]⁺CHO• (29 Da)Loss of a formyl radical (CHO•). This can occur directly or, more likely, via the loss of CO from the [M-H]⁺ fragment at m/z 143.
96[C₅H₃F₂]⁺HF (20 Da) from m/z 116Loss of hydrogen fluoride from the m/z 116 fragment, a common pathway for fluorinated compounds.

Conclusion and Best Practices

The mass spectrometric analysis of 2,3-Difluoro-4-methylphenol is most effectively achieved through a multi-faceted approach.

  • Primary Identification: GC-EI-MS is the definitive technique for structural confirmation, providing a rich and reproducible fragmentation pattern anchored by the molecular ion at m/z 144. Key diagnostic fragments are expected at m/z 143 (loss of H•) and m/z 116 (loss of CO).

  • Molecular Weight Verification: In cases of a weak molecular ion or a complex sample matrix, LC-APCI-MS in negative ion mode serves as an excellent orthogonal technique to confirm the molecular weight via the detection of the [M-H]⁻ ion at m/z 143.

By understanding the underlying chemical principles that govern ionization and fragmentation, researchers can confidently design experiments, interpret the resulting spectra, and ensure the unequivocal identification of 2,3-Difluoro-4-methylphenol in their samples. This analytical rigor is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Eiceman, G. A., Bergloff, J. F., Rodriguez, J. E., Munro, W., & Karpas, Z. (1999). Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry. Journal of the American Society for Mass Spectrometry, 10(10), 1157–1165. [Link]

  • Hanley, L., & Ruatta, S. A. (1992). The mass spectra and ionization potentials of the neutral fragments produced during the electron bombardment of aromatic compounds. International Journal of Mass Spectrometry and Ion Processes, 117, 509-524. [Link]

  • Eiceman, G. A., et al. (1999). Atmospheric Pressure Chemical Ionization of Fluorinated Phenols. CORE. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • Stenutz, R. (n.d.). 2,3-difluoro-4-methylphenol. Stenutz. [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-methylphenol. National Center for Biotechnology Information. [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]

  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Mass Spectrometry Facility. [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylphenol. National Center for Biotechnology Information. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • University of Florida. (n.d.). Interpretation of mass spectra. [Link]

  • Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

Sources

Exploratory

A Technical Guide to the Strategic Application of 2,3-Difluoro-4-methylphenol in Medicinal Chemistry

Introduction The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological profiles.[1][2][3][4] The unique physicochemical properti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological profiles.[1][2][3][4] The unique physicochemical properties imparted by fluorine—including increased metabolic stability, modulated acidity (pKa), and altered lipophilicity—provide medicinal chemists with a powerful tool for lead optimization.[3] Within the vast arsenal of fluorinated building blocks, 2,3-Difluoro-4-methylphenol (CAS No. 261763-45-5) emerges as a scaffold of significant, yet underexplored, potential.[5]

This technical guide provides an in-depth analysis of 2,3-Difluoro-4-methylphenol, moving beyond theoretical concepts to offer actionable insights for its application in drug discovery. We will dissect its physicochemical characteristics, explore its synthetic utility, and delineate strategic approaches for its deployment as a bioisosteric replacement and a modulator of drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies to overcome common pharmacological hurdles.

I. Physicochemical Profile: Engineering Molecular Properties

The true potential of 2,3-Difluoro-4-methylphenol lies in the synergistic interplay of its substituents—two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a versatile hydroxyl group. These components collectively craft a unique physicochemical profile with direct implications for drug design.

A. Acidity (pKa) Modulation

The phenolic hydroxyl group is a critical pharmacophoric feature, often acting as a hydrogen bond donor and/or acceptor in interactions with biological targets. The acidity of this proton is paramount. The potent electron-withdrawing, inductive effect of the two ortho- and meta-fluorine atoms significantly lowers the pKa of the hydroxyl group compared to its non-fluorinated analog, p-cresol. This enhanced acidity means the molecule is more likely to exist as a phenolate anion at physiological pH, which can form stronger hydrogen bonds or ionic interactions with receptor residues. This modulation can be the key to unlocking higher potency and selectivity.[6]

B. Lipophilicity and Membrane Permeability

Lipophilicity, typically measured as logP or logD, is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While replacing a hydroxyl group with fluorine generally increases lipophilicity, the effect of adding fluorine to a phenol is more nuanced.[7] The two fluorine atoms in 2,3-Difluoro-4-methylphenol increase its overall lipophilicity relative to p-cresol, which can enhance membrane permeability and improve oral bioavailability.[2] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

C. Metabolic Stability: A Shield Against Metabolism

One of the most compelling reasons to employ fluorinated scaffolds is to block metabolic hotspots.[7][8] Phenolic rings are highly susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.[7][9] The fluorine atoms at the C2 and C3 positions act as a "metabolic shield," sterically and electronically hindering the approach of CYP enzymes and preventing aromatic hydroxylation. This strategic blockade can dramatically increase a drug's half-life, reduce patient-to-patient variability, and lower the required therapeutic dose.[1]

Table 1: Comparative Physicochemical Properties (Predicted)

PropertyPhenolp-Cresol2,3-Difluoro-4-methylphenolRationale for Change
pKa ~10.0~10.2~7.5 - 8.5Strong inductive electron withdrawal by two fluorine atoms stabilizes the phenoxide conjugate base.
cLogP ~1.5~2.0~2.5 - 3.0Fluorine atoms increase lipophilicity, overcoming the slight polarity of the C-F bond.
Metabolic Stability LowLowHighC2 and C3 positions, common sites for CYP450 oxidation, are blocked by metabolically stable C-F bonds.

II. Synthetic Utility: A Versatile Chemical Handle

2,3-Difluoro-4-methylphenol is not merely a theoretical construct; it is a practical starting material for chemical synthesis. Its hydroxyl group provides a reliable anchor for incorporating the scaffold into larger, more complex molecules.

A. Core Reaction: O-Alkylation

The most direct method for utilizing this building block is through the nucleophilic substitution of its hydroxyl group. The Williamson ether synthesis and its variations are highly effective for forming ether linkages, a common motif in pharmaceuticals.

Diagram 1: Key Synthetic Pathways for 2,3-Difluoro-4-methylphenol

G cluster_alkylation O-Alkylation / O-Arylation cluster_coupling Further Functionalization main 2,3-Difluoro-4-methylphenol reagent1 Base (K2CO3, NaH) + R-X (Alkyl Halide) main->reagent1 reagent2 Electrophilic Reagent (e.g., NBS, HNO3) main->reagent2 product1 Aryl Ether Derivative reagent1->product1 Williamson Ether Synthesis product2 Ring-Substituted Derivative (e.g., 5-Bromo) reagent2->product2 Electrophilic Aromatic Substitution

Caption: Primary reaction pathways for derivatizing 2,3-Difluoro-4-methylphenol.

B. Protocol: Synthesis of 2-(2,3-Difluoro-4-methylphenoxy)acetamide

This protocol details a representative O-alkylation to demonstrate the scaffold's utility.

Objective: To synthesize a simple ether derivative to showcase the reactivity of the phenolic hydroxyl group.

Materials:

  • 2,3-Difluoro-4-methylphenol (1.0 eq)

  • 2-Bromoacetamide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-Difluoro-4-methylphenol (1.0 eq) and anhydrous acetone (or DMF) to make a ~0.5 M solution.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will be a suspension.

  • Add 2-bromoacetamide (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Filter the mixture to remove the inorganic salts and rinse the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Characterization:

  • ¹H NMR: Expect disappearance of the phenolic -OH proton and appearance of new signals corresponding to the acetamide moiety.

  • ¹⁹F NMR: Expect two distinct fluorine signals, with coupling patterns consistent with the substitution.[10][11][12]

  • Mass Spectrometry (MS): Confirm the molecular weight of the desired product.

  • HPLC: Assess the purity of the final compound.

III. Strategic Deployment in Drug Design

The decision to incorporate 2,3-Difluoro-4-methylphenol should be a deliberate, strategy-driven choice based on overcoming specific challenges in a drug discovery program.

Diagram 2: Decision Workflow for Scaffold Incorporation

G start Lead Compound Identified (Contains Phenol/Cresol Moiety) q1 Does the lead suffer from rapid oxidative metabolism? start->q1 q2 Is higher binding affinity (via stronger H-bonding) desired? q1->q2 No action ACTION: Replace phenol with 2,3-Difluoro-4-methylphenol q1->action Yes q3 Is modulation of lipophilicity needed to improve ADME properties? q2->q3 No q2->action Yes q3->action Yes no_action Retain Original Scaffold q3->no_action No resynthesize Synthesize & Evaluate New Analog action->resynthesize

Caption: Logic for selecting 2,3-Difluoro-4-methylphenol as a bioisostere.

A. Bioisosteric Replacement to Enhance ADME Properties

The primary application is as a bioisostere for a phenol or cresol group in a molecule plagued by poor metabolic stability.[13]

  • Case Study: Hypothetical Kinase Inhibitor Optimization:

    • Problem: A lead kinase inhibitor with a p-hydroxyphenyl group shows high potency in vitro but has a very short half-life in vivo due to rapid glucuronidation and oxidation of the phenol ring.

    • Solution: Replace the p-hydroxyphenyl moiety with a 2,3-difluoro-4-methylphenoxy group.

    • Predicted Outcome:

      • Metabolic Stability: The C-F bonds at the 2 and 3 positions block oxidative metabolism.[7]

      • Potency: The lowered pKa of the phenol may lead to a stronger hydrogen bond with a key residue in the kinase hinge region, potentially maintaining or even increasing potency.

      • Pharmacokinetics: The increased metabolic stability will likely lead to a longer half-life and improved oral exposure.

B. Fine-Tuning Target Affinity and Selectivity

The unique electronic signature of this scaffold can be exploited to fine-tune interactions with a biological target. The altered acidity and dipole moment can change the strength and geometry of hydrogen bonds, potentially leading to improved affinity or altered selectivity between protein isoforms.[14] For targets with a well-defined pocket, the specific substitution pattern offers a distinct interaction profile compared to other fluorinated or non-fluorinated phenols.

IV. Conclusion and Future Outlook

2,3-Difluoro-4-methylphenol is more than just another fluorinated reagent; it is a specialized tool for solving complex problems in drug discovery. Its strategic value lies in its ability to simultaneously address metabolic instability, modulate acidity, and alter lipophilicity—three critical parameters in the optimization of a lead compound. By blocking common metabolic pathways and enhancing the potential for strong target interactions, this scaffold offers a rational path toward developing safer and more effective therapeutic agents.

Future research should focus on the systematic synthesis of small libraries based on this scaffold to probe its utility across various target classes, from kinases to nuclear receptors and CNS-acting proteins. Furthermore, the synthesis of its ¹⁸F-labeled isotopologue could open avenues for its use in developing novel PET imaging agents, leveraging the established role of fluorine in this diagnostic modality.[1][2][3] The thoughtful application of 2,3-Difluoro-4-methylphenol will undoubtedly contribute to the next generation of innovative medicines.

References

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres - ChemRxiv.
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC.
  • 2-FLUORO-4-METHYLPHENOL | 452-81-3 - ChemicalBook.
  • The role of fluorine in medicinal chemistry - Taylor & Francis Online.
  • Exploring the Utility of Fluorinated Phenols in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD.
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
  • Phenol (bio)isosteres in drug design and development - ResearchGate.
  • Bioisosteres that influence metabolism - Hypha Discovery.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Applications of Fluorine in Medicinal Chemistry - ACS Publications.
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications.
  • The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
  • (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach - ResearchGate.
  • 2,3-Difluoro-4-methylphenol - CymitQuimica.
  • Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters - PMC - PubMed Central.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.

Sources

Foundational

The Strategic Role of Fluorination in Modulating the Biological Activity of Phenols: A Technical Guide

Abstract The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of how fluorination profoundly alters th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of how fluorination profoundly alters the physicochemical properties of phenols, thereby modulating their biological activities. We will explore the causal mechanisms behind these alterations, including impacts on acidity (pKa), lipophilicity, and metabolic stability. Furthermore, this document details key therapeutic areas where fluorinated phenols have demonstrated significant potential, such as in oncology, neuroprotection, and antimicrobial applications. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals both theoretical grounding and practical insights into harnessing the "fluorine advantage."

Introduction: The "Fluorine Advantage" in Phenolic Scaffolds

Phenolic compounds are ubiquitous in nature and form the backbone of numerous therapeutic agents.[1] Their biological activity is often attributed to the hydroxyl group's ability to donate a hydrogen atom and participate in hydrogen bonding. However, the true potential of these molecules is often unlocked through synthetic modification. Among the various chemical modifications, fluorination stands out for its ability to dramatically and predictably alter a molecule's properties.[2]

Fluorine, being the most electronegative element, imparts unique characteristics when incorporated into an organic molecule.[3][4] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of hydrogen (1.20 Å) with minimal steric perturbation, while its strong electron-withdrawing nature fundamentally changes the electronic landscape of the molecule.[3] This strategic substitution can lead to enhanced potency, improved metabolic stability, and modulated bioavailability.[5] This guide will dissect the core principles of fluorinating phenols and illustrate how this strategy is leveraged to create compounds with superior biological profiles.

Physicochemical Consequences of Fluorinating the Phenolic Ring

The introduction of fluorine onto a phenol ring is not a trivial substitution. It initiates a cascade of changes in the molecule's fundamental physicochemical properties, which are the primary determinants of its biological activity.

Modulation of Acidity (pKa)

The acidity of the phenolic hydroxyl group is critical for its interaction with biological targets. Fluorine's powerful inductive electron-withdrawing effect (-I effect) stabilizes the phenoxide anion formed upon deprotonation. This stabilization lowers the energy required to release the proton, thereby increasing the acidity and lowering the pKa of the phenol.[4][6] This enhanced acidity can lead to stronger ionic interactions with receptor sites and improved oral absorption.[6]

CompoundpKa (approx.)
Phenol9.95
4-Fluorophenol9.28
2-Fluorophenol8.81
2,6-Difluorophenol7.83
Pentafluorophenol5.50

Caption: A comparative table of pKa values illustrating the significant increase in acidity of phenols with increasing fluorination.

Impact on Lipophilicity and Membrane Permeability

Lipophilicity, often measured as logP, is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine on lipophilicity is context-dependent. While the high electronegativity of fluorine might suggest a decrease in lipophilicity, fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts.[3] This is attributed to the reduced polarizability of the C-F bond.[3] This increased lipophilicity can enhance the ability of a drug to cross cellular membranes, including the blood-brain barrier.[6]

Metabolic Stability and the C-F Bond

One of the most significant advantages of fluorination is the increased metabolic stability it confers. The carbon-fluorine bond is the strongest single bond in organic chemistry (bond dissociation energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[6][7] By replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can block "metabolic soft spots," reduce clearance rates, and prolong the half-life of a drug.[4][7]

G cluster_0 Non-Fluorinated Phenol cluster_1 Fluorinated Phenol A Phenolic Drug B Metabolic Soft Spot (e.g., para C-H) A->B Vulnerable Site C Cytochrome P450 (Oxidation) B->C Metabolism D Inactive/Reactive Metabolite C->D Inactivation E Fluorinated Phenolic Drug F Blocked Site (C-F Bond) E->F Protected Site G Cytochrome P450 (Oxidation Blocked) F->G Resistance H Active Drug (Increased Half-life) G->H Enhanced Stability

Caption: Workflow illustrating how C-F bonds block metabolic oxidation.

Key Biological Activities and Therapeutic Applications

The tailored physicochemical properties of fluorinated phenols translate into a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.

Anticancer Activity

Fluorination has been shown to significantly enhance the anticancer properties of various phenolic compounds.[8] For instance, fluorinated chalcones and isatins have demonstrated potent cytotoxic effects against multiple cancer cell lines, including liver and breast cancer.[9][10]

The mechanisms of action are diverse and include:

  • Enzyme Inhibition: Fluorinated phenols can act as potent inhibitors of key enzymes in cancer progression, such as protein kinases and phosphatases.[11][12] The fluorine atom can enhance binding affinity to the enzyme's active site.

  • Induction of Apoptosis: Many fluorinated phenolic derivatives induce programmed cell death (apoptosis) in cancer cells. Studies have shown they can arrest the cell cycle, often at the G1 phase, and trigger the intrinsic apoptotic pathway.[9][11]

  • Enhanced Potency: In comparative studies, fluorinated analogs often exhibit lower IC50 values (indicating greater potency) than their non-fluorinated parent compounds.[8]

Neuroprotective Effects

The unique properties of fluorinated phenols also lend themselves to the development of neuroprotective agents. Natural polyphenols are known for their antioxidant and neuroprotective activities, and fluorination can enhance these properties.[13][14]

  • Modulation of Kinase Activity: Fluorinated polyphenol derivatives have been developed as selective inhibitors of enzymes like Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.[13]

  • Antioxidant Activity: Fluorination can preserve or even enhance the antioxidant capabilities of phenols, which help to mitigate oxidative stress, a key factor in neurodegeneration.[14][15]

  • Improved Bioavailability: Strategic fluorination can improve the drug-like properties of natural polyphenols, leading to better bioavailability and efficacy in vivo.[13]

Antimicrobial and Anthelmintic Activity

The derivatization of natural phenols with fluorine has been explored to create more potent antimicrobial agents.[16] Fluorine substitution can increase the permeability of the compound into the bacterial cell membrane, leading to an enhanced antibacterial effect.[16][17] Similarly, certain 4-fluoro-2-alkylphenols have shown significant ascaricidal (anthelmintic) activity, comparable to chlorinated reference compounds.[18]

Experimental Workflow: Assessing In Vitro Cytotoxicity

To translate theoretical knowledge into practice, a robust experimental plan is essential. The following protocol outlines a standard method for assessing the anticancer activity of a novel fluorinated phenol using the MTT assay.

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated phenol derivative on a cancer cell line (e.g., HepG2).

Materials:

  • HepG2 human liver cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (fluorinated phenol) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated phenol in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation and Controls:

  • Positive Control: Use a known cytotoxic drug (e.g., 5-fluorouracil) to validate the assay's sensitivity.[9]

  • Vehicle Control: Ensures that the solvent (DMSO) does not affect cell viability.

  • Blank Control: Corrects for background absorbance.

Toxicology and Safety Considerations

While fluorination offers many benefits, it is not without potential drawbacks. The high stability of the C-F bond can lead to environmental persistence and bioaccumulation for some classes of fluorinated compounds, such as perfluorinated alkylated substances (PFAS), which include PFOA and PFOS.[19][20] Although structurally distinct from the fluorinated phenols typically used in drug design, this highlights the need for thorough toxicological assessment.

In some contexts, the C-F bond can be metabolically cleaved, leading to the release of fluoride ions, which can have toxic effects.[7] Furthermore, impurities from the synthesis of fluorinated compounds can sometimes be highly toxic.[21] Therefore, rigorous purification and comprehensive safety profiling are critical steps in the development of any new fluorinated therapeutic agent.

Caption: A logical relationship diagram for drug development workflow.

Future Directions and Conclusion

The strategic use of fluorine in modifying phenolic structures continues to be a highly productive area of research. Future advancements will likely focus on:

  • Novel Synthetic Methods: The development of more efficient, selective, and scalable "late-stage" fluorination techniques will allow for the rapid diversification of complex phenolic molecules.[22][23][24]

  • New Biological Targets: As our understanding of disease pathology grows, fluorinated phenols will be designed and tested against novel biological targets.

  • PET Imaging: The use of the positron-emitting isotope ¹⁸F allows for the synthesis of fluorinated phenols as imaging agents for Positron Emission Tomography (PET), a powerful diagnostic tool in oncology and neurology.[24][25]

References

  • Benchchem. (n.d.). Fluorination Enhances Anticancer Activity of Propiophenones: A Comparative Analysis. Benchchem.
  • Zarghi, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
  • Scott, P. J. H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Phenols in Modern Chemistry.
  • Al-Gharabli, S. I., et al. (2021). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Molecules.
  • Akter, T., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.
  • Popa, D. C., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • Semantic Scholar. (n.d.). Direct Fluorination of Phenolsulfonphthalein: A Method for Synthesis of Positron-Emitting Indicators for In Vivo pH Measurement.
  • Neumann, C. N., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.
  • Lee, S. J., et al. (2019). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. Journal of the American Chemical Society.
  • Nabavi, S. F., et al. (2020). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules.
  • Abdelgawad, M. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.
  • ResearchGate. (n.d.). Effects of fluorinated compounds 2, 3, and 8 (relative activity, RA) on the growth of MCF-7 cells.
  • Zborovskii, Y. V., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules.
  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Harvard University.
  • PubMed. (2002). Tyrosinase-catalyzed Oxidation of Fluorophenols. Biochemistry.
  • Whiting, Q. T., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • ResearchGate. (2023). Future Antimicrobials: Natural and Functionalized Phenolics.
  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
  • Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
  • Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry.
  • PubMed. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Enzyme inhibition by fluoro compounds.
  • Jordan, P. A., et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development.
  • Spagnuolo, C., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules.
  • VNUHCM Journal of Science and Technology Development. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells.
  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery.
  • A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. (n.d.).
  • PubMed. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry.
  • GOV.UK. (n.d.). PFOS and PFOA Toxicological Overview.
  • PubMed. (2023). Neuroprotective effect by naringin against fluorosis-induced neurodegeneration in adult Wistar rats. Environmental Toxicology and Pharmacology.
  • ResearchGate. (n.d.). Anthelmintic activity of fluorine-substituted phenols.
  • Corsini, E., et al. (2014). PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY. Toxicology.
  • MDPI. (2022). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds.
  • ResearchGate. (n.d.). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes.
  • CABI Digital Library. (2024). The Neuroprotective Potential of Polyphenols in Neurodegenerative Diseases.
  • DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds.
  • Semantic Scholar. (2011). Toxicology of perfluorinated compounds.
  • Semantic Scholar. (n.d.). Biological Impacts of Fluorination.
  • ResearchGate. (n.d.). Phenolic Compounds and their Biological and Pharmaceutical Activities.
  • PubMed. (2007). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences.

Sources

Exploratory

The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide for Medicinal Chemists

Abstract The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design. We will delve into the fundamental physicochemical principles governing fluorine's effects and illustrate its strategic application through mechanistic discussions, experimental workflows, and case studies of successful fluorinated pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize lead compounds and accelerate the discovery of novel therapeutics.

Introduction: The Rise of a "Magic Bullet" in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in the medicinal chemist's arsenal.[1][2] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its introduction into a molecule with minimal steric perturbation, often serving as a bioisostere for a hydrogen atom.[1][3][4] However, the profound electronic changes induced by fluorine substitution can dramatically alter a molecule's properties, leading to improvements in metabolic stability, binding affinity, membrane permeability, and overall therapeutic index.[2][5][6] The increasing prevalence of fluorinated compounds in approved drugs, with some estimates suggesting that over 20% of all pharmaceuticals contain fluorine, underscores the transformative impact of this element on drug discovery.[7][8] This guide will dissect the key strategic applications of fluorine, providing a rationale for its incorporation and practical insights for its implementation.

Enhancing Metabolic Stability: The Power of the C-F Bond

A primary driver for the incorporation of fluorine is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[1][9] This is largely attributed to the exceptional strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond and thus more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[10][11]

Metabolic Blocking at Susceptible Positions

A common strategy involves the direct replacement of a metabolically labile C-H bond with a C-F bond. This "metabolic blocking" approach effectively prevents oxidation at that specific site. For instance, replacing a hydrogen on an aromatic ring susceptible to hydroxylation with a fluorine atom can significantly slow down its metabolism.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard workflow to assess the impact of fluorination on metabolic stability involves incubating the parent (non-fluorinated) and fluorinated compounds with liver microsomes or hepatocytes and monitoring their disappearance over time.

  • Preparation of Microsomes: Liver microsomes from a relevant species (e.g., human, rat) are thawed on ice.

  • Incubation Mixture: A reaction mixture is prepared containing the test compound (typically 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

A significant increase in the in vitro half-life of the fluorinated analog compared to the parent compound provides strong evidence of improved metabolic stability.

Diagram: Metabolic Blocking Workflow

Metabolic_Blocking_Workflow cluster_workflow Metabolic Stability Assay Workflow Start Parent & Fluorinated Compounds Incubation Incubate with Liver Microsomes + NADPH Start->Incubation Introduce to metabolic system Quenching Quench at Time Points Incubation->Quenching Stop reaction Analysis LC-MS/MS Analysis Quenching->Analysis Quantify remaining compound Result Compare Half-lives Analysis->Result Determine metabolic rate

Caption: Workflow for assessing metabolic stability.

Modulating Physicochemical Properties for Optimal Drug Action

Fluorine's strong electron-withdrawing nature profoundly influences the electronic properties of a molecule, which can be strategically harnessed to fine-tune its physicochemical characteristics.[1][11]

pKa Modulation: Tailoring Ionization for Absorption and Binding

The introduction of fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[10][12] By withdrawing electron density, fluorine lowers the pKa of nearby acids (making them stronger) and the pKa of the conjugate acids of nearby bases (making them weaker).[9][10] This modulation of ionization at physiological pH can have significant consequences for a drug's solubility, membrane permeability, and binding to its target.[9][13] For instance, reducing the basicity of an amine can decrease unwanted interactions with off-target ion channels and improve oral bioavailability.[14]

Lipophilicity (LogP/LogD): A Context-Dependent Effect

The impact of fluorine on lipophilicity is complex and highly dependent on the molecular context.[15] While a single fluorine substitution for hydrogen often leads to a slight increase in lipophilicity (LogP), this is not always the case.[16][17] The interplay between the increased hydrophobic surface area and the altered polarity of the molecule can lead to counterintuitive effects.[15] For example, in some cases, fluorination can decrease lipophilicity, particularly when the C-F bond is adjacent to a polarizable atom like sulfur.[15] Careful consideration of the overall molecular structure is crucial when predicting the effect of fluorination on this critical property.

Table 1: Impact of Fluorination on Physicochemical Properties

PropertyGeneral Effect of FluorinationRationaleConsequence for Drug Design
pKa (Acid) DecreasesInductive electron withdrawal stabilizes the conjugate base.Increased acidity can alter solubility and binding.
pKa (Base) DecreasesInductive electron withdrawal destabilizes the protonated form.Reduced basicity can improve permeability and reduce off-target effects.
Lipophilicity (LogP) Often increases (context-dependent)Increased hydrophobic surface area vs. altered polarity.Can improve membrane permeability but may also increase metabolic liability if not positioned strategically.

Enhancing Binding Affinity and Selectivity

The strategic placement of fluorine can lead to a significant increase in a drug's binding affinity and selectivity for its target protein.[1][2] This can occur through both direct and indirect mechanisms.

Direct Interactions with the Protein Target

The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with the protein backbone or side chains.[10][18] Fluorine can act as a weak hydrogen bond acceptor and can also engage in favorable interactions with aromatic rings in the binding pocket.[19] These non-covalent interactions, though individually weak, can collectively contribute to a significant enhancement in binding energy.

Conformational Control: The Gauche Effect

Fluorine substitution can influence the conformational preferences of a molecule through the "gauche effect."[10] This phenomenon describes the tendency of a C-F bond to adopt a gauche conformation relative to an adjacent electron-withdrawing group or another C-F bond.[20][21] This conformational constraint can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding and thereby increasing affinity.[2][9]

Diagram: Fluorine's Influence on Binding Affinity

Binding_Affinity cluster_binding Mechanisms of Enhanced Binding Affinity Fluorine Fluorine Substitution Direct Direct Interactions Fluorine->Direct Indirect Indirect Effects Fluorine->Indirect Electrostatic Electrostatic/ Dipolar Interactions Direct->Electrostatic H_Bond Weak H-Bond Acceptor Direct->H_Bond Conformation Conformational Control (Gauche Effect) Indirect->Conformation Affinity Increased Binding Affinity & Selectivity Electrostatic->Affinity H_Bond->Affinity Bioactive Stabilization of Bioactive Conformation Conformation->Bioactive Bioactive->Affinity

Caption: How fluorine enhances binding affinity.

Synthetic Methodologies for Fluorination

The ability to strategically introduce fluorine into a molecule is paramount. Advances in synthetic organic chemistry have provided a diverse toolkit for fluorination, ranging from early-stage incorporation of fluorinated building blocks to late-stage fluorination of complex molecules.[22][23]

Nucleophilic Fluorination

This approach utilizes fluoride ions (F⁻) as the nucleophile to displace a leaving group. Reagents like potassium fluoride (KF) and cesium fluoride (CsF) are commonly used, often in the presence of a phase-transfer catalyst.[24] Deoxyfluorination reagents, such as diethylaminosulfur trifluoride (DAST), are effective for converting alcohols and carbonyl compounds to their fluorinated counterparts.[24][25]

Electrophilic Fluorination

Electrophilic fluorinating agents deliver a formal "F⁺" equivalent to a nucleophilic carbon center. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for the fluorination of enolates, aromatic rings, and other electron-rich systems.[24][26]

Late-Stage Fluorination

The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs of a lead compound.[23] Recent advances in transition-metal-catalyzed fluorination have enabled the direct C-H fluorination of complex molecules with high regioselectivity.[25][26]

Fluorine in Bioimaging: The Role of ¹⁸F in Positron Emission Tomography (PET)

The radioactive isotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of approximately 110 minutes, making it an ideal radionuclide for Positron Emission Tomography (PET) imaging.[5][6] By incorporating ¹⁸F into a drug candidate, researchers can non-invasively visualize and quantify its distribution, target engagement, and pharmacokinetics in living subjects, providing invaluable information for drug development.[27][28]

Case Studies: Fluorinated Drugs in the Clinic

The successful application of fluorine in drug design is evident in numerous marketed drugs across various therapeutic areas.[2][29]

  • Lipitor® (Atorvastatin): A fluorine atom on the phenyl ring enhances its metabolic stability, contributing to its long duration of action.[8]

  • Prozac® (Fluoxetine): The trifluoromethyl (-CF₃) group is crucial for its selective serotonin reuptake inhibitor (SSRI) activity and contributes to its favorable pharmacokinetic profile.[28]

  • Sotorasib: This anticancer agent features a fluorine atom that contributes to its potency and metabolic stability.[30]

  • 5-Fluorouracil: A pioneering fluorinated drug, it acts as an antimetabolite in cancer therapy.[28][31]

Conclusion and Future Perspectives

The strategic incorporation of fluorine has become an indispensable strategy in modern drug discovery.[1][2] Its ability to modulate a wide range of molecular properties in a predictable, albeit context-dependent, manner allows medicinal chemists to overcome common challenges in lead optimization, such as poor metabolic stability, low binding affinity, and unfavorable physicochemical properties.[1][6] As our understanding of fluorine's subtle electronic and conformational effects continues to grow, and as new synthetic methodologies for its introduction become available, the rational design of fluorinated drugs will undoubtedly play an even more prominent role in the development of the next generation of therapeutics. The future will likely see a more predictive and rational approach to fluorination, guided by computational modeling and a deeper understanding of fluorine's interactions within biological systems.[32]

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Taylor & Francis. (n.d.). Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. [Link]

  • Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100944. [Link]

  • ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF. [Link]

  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. [Link]

  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822–5880. [Link]

  • Altmaniacs. (n.d.). Synthetic Fluorination Methodology. [Link]

  • Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Unknown. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert opinion on drug discovery, 11(10), 983–999. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. [Link]

  • Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • National Institutes of Health. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective. [Link]

  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? [Link]

  • Semantic Scholar. (2017, February 1). The Fluorine Gauche Effect: A Brief History. [Link]

  • PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • ResearchGate. (n.d.). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger | Request PDF. [Link]

  • ACS Publications. (n.d.). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A. [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • ResearchGate. (2025, August 7). The role of fluorine in medicinal chemistry | Request PDF. [Link]

  • ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. [Link]

  • ResearchGate. (n.d.). The fluorine gauche effect. Selected literature precedence for a... [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery | Request PDF. [Link]

  • OUCI. (n.d.). Case studies of fluorine in drug discovery. [Link]

  • Unknown. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Unknown. (2013, December 3). Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). [Link]

  • Unknown. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3-Difluoro-4-methylphenol from 2,3-difluorotoluene

An Application Note for the Multi-Step Synthesis of 2,3-Difluoro-4-methylphenol from 2,3-Difluorotoluene Introduction: The Strategic Value of Fluorinated Phenols Fluorinated organic molecules are of paramount importance...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of 2,3-Difluoro-4-methylphenol from 2,3-Difluorotoluene

Introduction: The Strategic Value of Fluorinated Phenols

Fluorinated organic molecules are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-4-methylphenol is a valuable substituted phenol building block, providing a scaffold for the development of more complex and high-value compounds. This application note provides a detailed, four-step synthetic protocol for the preparation of 2,3-Difluoro-4-methylphenol, commencing from the commercially available starting material, 2,3-difluorotoluene.[1]

The described pathway proceeds through a classical series of aromatic transformations: electrophilic nitration, reduction of the nitro group to a primary amine, conversion of the amine to a diazonium salt, and subsequent hydrolysis to the desired phenol. This route is robust and relies on well-established chemical principles, making it adaptable for laboratory-scale synthesis.

Overall Synthetic Pathway

The synthesis is accomplished in four sequential steps, transforming 2,3-difluorotoluene into the target phenol. Each intermediate is typically isolated and purified before proceeding to the subsequent step to ensure the final product's purity.

G A 2,3-Difluorotoluene B Step 1: Nitration A->B HNO₃, H₂SO₄ C 2,3-Difluoro-4-nitrotoluene B->C D Step 2: Reduction C->D Fe, HCl or SnCl₂, HCl E 2,3-Difluoro-4-methylaniline D->E F Step 3: Diazotization E->F NaNO₂, HCl, 0-5 °C G 2,3-Difluoro-4-methylbenzenediazonium Salt (in situ) F->G H Step 4: Hydrolysis G->H H₂O, Δ I 2,3-Difluoro-4-methylphenol H->I

Caption: Overall workflow for the synthesis of 2,3-Difluoro-4-methylphenol.

Part 1: Electrophilic Nitration of 2,3-Difluorotoluene

Scientific Rationale

The initial step involves the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present: two fluoro groups and one methyl group. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating, ortho, para-directors.[2] The position para to the activating methyl group (C4) is strongly favored for substitution, leading to the desired 2,3-difluoro-4-nitrotoluene intermediate. The reaction is performed using a classic nitrating mixture of concentrated nitric and sulfuric acids, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[2]

Protocol: Synthesis of 2,3-Difluoro-4-nitrotoluene

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. The nitration reaction is highly exothermic. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE), including a face shield, lab coat, and acid-resistant gloves. The reaction must be cooled in an ice bath to control the temperature.

Reagent/MaterialMolar Eq.AmountNotes
2,3-Difluorotoluene1.0(e.g., 10.0 g)Starting material
Conc. Sulfuric Acid (98%)~3.0(e.g., 23 mL)Catalyst & Dehydrating Agent
Conc. Nitric Acid (70%)1.2(e.g., 6.7 mL)Nitrating Agent
Ice-As neededFor cooling bath
Dichloromethane (DCM)-(e.g., 150 mL)Extraction solvent
Saturated NaHCO₃ solution-(e.g., 100 mL)For neutralization
Brine-(e.g., 50 mL)For washing
Anhydrous MgSO₄ or Na₂SO₄-As neededDrying agent

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice/water bath.

  • Slowly, add the concentrated nitric acid dropwise to the cold sulfuric acid with vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add the 2,3-difluorotoluene dropwise from the dropping funnel over 30-45 minutes. It is critical to maintain the reaction temperature between 0-5 °C to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice (~200 g) with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-difluoro-4-nitrotoluene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure product.

Part 2: Reduction of 2,3-Difluoro-4-nitrotoluene

Scientific Rationale

The conversion of the nitro group to a primary amine is a crucial step. This reduction can be achieved by various methods, including catalytic hydrogenation or using metals in acidic media. A common and reliable laboratory method is the use of iron powder in the presence of an acid like hydrochloric acid (HCl).[3] This method is cost-effective and generally provides high yields for aromatic nitro compounds. The iron is oxidized while the nitro group is reduced to the corresponding aniline derivative.

Protocol: Synthesis of 2,3-Difluoro-4-methylaniline
Reagent/MaterialMolar Eq.AmountNotes
2,3-Difluoro-4-nitrotoluene1.0(e.g., 10.0 g)Starting material
Iron Powder (-325 mesh)~5.0(e.g., 18.0 g)Reducing agent
Ethanol-(e.g., 100 mL)Solvent
Conc. Hydrochloric AcidCatalytic(e.g., 5 mL)Activates Fe
Sodium Hydroxide (5M aq.)-As neededFor basification
Ethyl Acetate-(e.g., 150 mL)Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄-As neededDrying agent

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine the 2,3-difluoro-4-nitrotoluene, ethanol, and water (if needed to aid solubility).

  • Add the iron powder to the mixture with stirring.

  • Reaction Initiation: Gently heat the mixture to reflux. Carefully add the concentrated HCl portion-wise down the condenser. The reaction is often exothermic and may become vigorous.

  • Reflux: Maintain the mixture at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully basify the mixture by adding 5M NaOH solution until the pH is ~9-10 to precipitate iron salts.

  • Filtration: Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 2,3-difluoro-4-methylaniline, which can be purified by vacuum distillation or column chromatography if necessary.

Part 3 & 4: Diazotization and Hydrolysis

Scientific Rationale

This two-stage, one-pot sequence is the final transformation to the target phenol.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C).[4][5] The nitrous acid is generated in situ from sodium nitrite and a strong acid (e.g., HCl or H₂SO₄). This reaction converts the amine into a relatively stable arenediazonium salt.[5] Low temperatures are crucial to prevent the premature decomposition of the diazonium salt.

  • Hydrolysis: The aqueous solution of the diazonium salt is then gently heated. The diazonium group is an excellent leaving group (as N₂ gas), and it is displaced by a water molecule, which acts as a nucleophile, to form the phenol.[6][7][8] While simple heating is effective, an alternative procedure using copper salts can catalyze the decomposition and often provides higher yields under milder conditions.[9]

G cluster_0 Diazotization (0-5 °C) A 2,3-Difluoro-4-methylaniline B NaNO₂, HCl C 2,3-Difluoro-4-methylbenzenediazonium Chloride B->C D H₂O C->D Warm solution E 2,3-Difluoro-4-methylphenol F N₂ Gas

Caption: Key stages of the Diazotization-Hydrolysis sequence.

Protocol: Synthesis of 2,3-Difluoro-4-methylphenol

Safety Precaution: Diazonium salts can be explosive when isolated and dry.[3] This protocol is designed for in situ use where the salt remains in solution. Always conduct the reaction behind a safety shield.

Reagent/MaterialMolar Eq.AmountNotes
2,3-Difluoro-4-methylaniline1.0(e.g., 5.0 g)Starting material
Conc. Hydrochloric Acid~3.0(e.g., 9 mL)Acid medium
Sodium Nitrite (NaNO₂)1.05(e.g., 2.5 g)Diazotizing agent
Water-(e.g., 50 mL)Solvent
Urea or Sulfamic Acid-Small amountTo quench excess HNO₂
Diethyl Ether-(e.g., 100 mL)Extraction solvent

Procedure:

  • Amine Salt Formation: In a beaker or flask, dissolve the 2,3-difluoro-4-methylaniline in a mixture of water (~25 mL) and concentrated HCl. Stir until a clear solution of the hydrochloride salt is formed. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve the sodium nitrite in a small amount of cold water (~10 mL). Add this NaNO₂ solution dropwise to the cold aniline salt solution. Keep the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0-5 °C. The addition should take about 15-20 minutes.

  • Check for Excess Nitrous Acid: After the addition is complete, stir for another 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂). If the test is positive, add a small amount of urea or sulfamic acid to destroy the excess nitrous acid until the test is negative.

  • Hydrolysis: Gently warm the solution containing the diazonium salt to 40-50 °C. Bubbles of nitrogen gas will evolve.[6][8] Continue warming until the evolution of gas ceases.

  • Isolation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the phenolic product with diethyl ether (3 x 35 mL).

  • Washing: Combine the ether extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield the crude 2,3-difluoro-4-methylphenol.

  • Purification: The final product can be purified by column chromatography or vacuum distillation to afford pure 2,3-difluoro-4-methylphenol.[10][11]

References

  • Filo, Conversion of benzene diazonium salt to phenol involves, Filo.
  • Ingenta Connect, Synthesis and Characterization of a Fluorinated Phenolic Resin/ph..., Ingenta Connect.
  • Vedantu, The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE, Vedantu.
  • SciSpace, A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts, SciSpace.
  • Chemistry LibreTexts, Reactions of Diazonium Salts, Chemistry LibreTexts.
  • BenchChem, Application Notes and Protocols: Nitration of 2,6-Difluorotoluene, BenchChem.
  • Stenutz, 2,3-difluoro-4-methylphenol, Stenutz.
  • Sigma-Aldrich, 2,3-Difluorotoluene 97 3828-49-7, Sigma-Aldrich.
  • PubChem, 2,3-Difluorotoluene, PubChem.
  • ChemSpider, Diazotization of an aromatic amine, ChemSpider Synthetic Pages.
  • Organic Chemistry Portal, Diazotisation, Organic Chemistry Portal.
  • Chemistry LibreTexts, 14.4: Diazotization of Amines, Chemistry LibreTexts.
  • CymitQuimica, 2,3-Difluoro-4-methylphenol, CymitQuimica.

Sources

Application

Application Note &amp; Protocol: Laboratory-Scale Synthesis of 2,3-Difluoro-4-methylphenol

Abstract This document provides a detailed and validated protocol for the laboratory-scale synthesis of 2,3-Difluoro-4-methylphenol, a significant building block in the development of novel pharmaceuticals and agrochemic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed and validated protocol for the laboratory-scale synthesis of 2,3-Difluoro-4-methylphenol, a significant building block in the development of novel pharmaceuticals and agrochemicals. The described multi-step synthesis is designed for execution in a standard organic chemistry laboratory, with a focus on safety, yield, and purity. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices and citing authoritative sources to ensure scientific integrity.

Introduction

2,3-Difluoro-4-methylphenol is an important synthetic intermediate in medicinal chemistry and materials science. The specific orientation of the fluorine atoms and the methyl group on the phenolic ring confers unique electronic and lipophilic characteristics to molecules that incorporate this moiety. These properties can result in enhanced metabolic stability, improved binding affinity to biological targets, and modified pharmacokinetic profiles of drug candidates.

The synthesis of polysubstituted fluorinated aromatic compounds can be challenging due to the directing effects of fluorine and the potential need for harsh reaction conditions. This protocol details a reliable synthetic pathway starting from the commercially available 1,2-difluoro-3-methylbenzene. The synthesis proceeds through a critical bromination step, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.

Overall Synthetic Workflow

The synthesis is a two-step process that begins with the regioselective bromination of 1,2-difluoro-3-methylbenzene, followed by a copper-catalyzed hydroxylation.

G A 1,2-Difluoro-3-methylbenzene B Bromination A->B NBS, H2SO4 C 4-Bromo-1,2-difluoro-3-methylbenzene B->C D Hydroxylation C->D NaOH, CuI, L-proline (Ullmann-type coupling) E 2,3-Difluoro-4-methylphenol D->E

Figure 1: Overall synthetic workflow for 2,3-Difluoro-4-methylphenol.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
1,2-Difluoro-3-methylbenzene≥98%Sigma-Aldrich, Alfa AesarStarting material
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich, Acros OrganicsBrominating agent
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific, VWRSolvent and catalyst
Sodium Hydroxide (NaOH)≥97%, pelletsEMD Millipore, Sigma-AldrichBase for hydroxylation
Copper(I) Iodide (CuI)≥98%Strem Chemicals, Sigma-AldrichCatalyst for hydroxylation
L-Proline≥99%Sigma-Aldrich, TCILigand for copper catalyst
Dichloromethane (CH₂Cl₂)ACS Grade, anhydrousFisher Scientific, VWRSolvent for bromination
Diethyl Ether (Et₂O)ACS GradeFisher Scientific, VWRExtraction solvent
Hydrochloric Acid (HCl)37%Fisher Scientific, VWRFor workup
Sodium Bicarbonate (NaHCO₃)Saturated solutionFisher Scientific, VWRFor workup
Sodium Thiosulfate (Na₂S₂O₃)10% solutionFisher Scientific, VWRTo quench excess bromine
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific, VWRDrying agent
Silica Gel230-400 meshSorbent Technologies, VWRFor column chromatography

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1,2-difluoro-3-methylbenzene

Rationale: The initial step is an electrophilic aromatic substitution (bromination) of 1,2-difluoro-3-methylbenzene. The directing effects of the substituents are key in this reaction. The two fluorine atoms are ortho, para-directing but deactivating, while the methyl group is also ortho, para-directing and activating. The position para to the methyl group and ortho to one of the fluorine atoms is the most sterically accessible and electronically favorable for bromination. The use of N-bromosuccinimide (NBS) in sulfuric acid is a well-established and effective method for the regioselective bromination of moderately deactivated aromatic rings.

Protocol:

  • In a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser, add 1,2-difluoro-3-methylbenzene (10.0 g, 78.0 mmol).

  • Carefully add concentrated sulfuric acid (50 mL) to the flask while cooling in an ice bath.

  • Once the mixture has cooled to 0 °C, add N-bromosuccinimide (14.6 g, 82.0 mmol) in portions over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (9:1) mobile phase.

  • Once the reaction is complete, carefully pour the mixture over crushed ice (200 g) in a 1 L beaker.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), 10% aqueous sodium thiosulfate solution (100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane gradient to yield 4-bromo-1,2-difluoro-3-methylbenzene as a colorless oil.

Step 2: Synthesis of 2,3-Difluoro-4-methylphenol

Rationale: This step utilizes a modified Ullmann condensation, which is a copper-promoted conversion of aryl halides.[1] This nucleophilic aromatic substitution replaces the bromine atom with a hydroxyl group. While traditional Ullmann reactions often require high temperatures, the use of soluble copper catalysts with ligands like diamines has improved the methodology.[1]

Protocol:

  • In a 100 mL Schlenk flask, add 4-bromo-1,2-difluoro-3-methylbenzene (5.0 g, 24.2 mmol), sodium hydroxide (2.9 g, 72.5 mmol), copper(I) iodide (0.23 g, 1.2 mmol), and L-proline (0.28 g, 2.4 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add deionized water (25 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring for 24 hours.

  • Monitor the reaction with TLC (hexane/ethyl acetate, 4:1) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel with a hexane/ethyl acetate gradient (starting from 95:5) to yield 2,3-difluoro-4-methylphenol as a white to off-white solid.

Reaction Mechanism

The key transformation in this synthesis is the copper-catalyzed hydroxylation. The reaction involves a copper(I) species that reacts with the aryl halide.[1]

G A Cu(I)-L-proline complex B Oxidative Addition A->B C Ar-Cu(III)-Br complex B->C D Ligand Exchange C->D E Ar-Cu(III)-OH complex D->E F Reductive Elimination E->F F->A Catalyst Regeneration G 2,3-Difluoro-4-methylphenol F->G H Ar-Br H->B I OH- I->D

Figure 2: Proposed catalytic cycle for the Ullmann-type hydroxylation.

Safety Precautions

  • General: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care. When diluting, always add acid to water.

  • N-Bromosuccinimide: NBS is a lachrymator and is corrosive. Avoid inhaling dust and skin contact.

  • Dichloromethane: Dichloromethane is a suspected carcinogen. Handle only in a fume hood and avoid inhaling vapors.

  • Copper(I) Iodide: Copper compounds can be toxic. Avoid ingestion and skin contact.

Characterization Data (Expected)

CompoundAppearance¹H NMR (CDCl₃, δ)¹⁹F NMR (CDCl₃, δ)
4-Bromo-1,2-difluoro-3-methylbenzeneColorless oil7.20 (ddd, 1H), 6.90 (ddd, 1H), 2.30 (s, 3H)-138.5 (d, 1F), -145.0 (d, 1F)
2,3-Difluoro-4-methylphenolWhite to off-white solid6.85 (m, 1H), 6.70 (m, 1H), 5.30 (br s, 1H, OH), 2.20 (s, 3H)-140.2 (d, 1F), -158.8 (d, 1F)

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
  • Wikipedia contributors. (2023, December 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

Sources

Method

Purification of 2,3-Difluoro-4-methylphenol by Normal-Phase Column Chromatography

An Application Note and Protocol for Researchers Abstract This application note provides a comprehensive guide to the purification of 2,3-difluoro-4-methylphenol, a key intermediate in pharmaceutical and agrochemical syn...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the purification of 2,3-difluoro-4-methylphenol, a key intermediate in pharmaceutical and agrochemical synthesis, using normal-phase column chromatography. The protocol emphasizes the rationale behind methodological choices, from stationary and mobile phase selection to post-purification analysis. We address the unique challenges posed by fluorinated phenols, such as their altered polarity and potential for strong interaction with silica gel, to provide a robust and reproducible methodology. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of fluorinated aromatic compounds.

Introduction: The Challenge and Importance of Purifying Fluorinated Phenols

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] 2,3-Difluoro-4-methylphenol is a valuable building block for synthesizing more complex active pharmaceutical ingredients (APIs). However, the synthetic route often yields a crude product containing starting materials, by-products, and other impurities. Achieving high purity (>95%) is non-negotiable for downstream applications, particularly in drug development, where impurities can affect biological activity and safety profiles.

Column chromatography is a fundamental and powerful technique for purifying compounds from mixtures.[3][4] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[5] For fluorinated phenols, purification via standard silica gel chromatography presents specific challenges. The high electronegativity of fluorine atoms can significantly alter the electronic properties of the phenol ring, affecting its polarity and interaction with the stationary phase.[6] This can lead to issues like peak tailing or irreversible binding to the acidic silanol groups on the silica surface, resulting in poor separation and low recovery.[6] This protocol is designed to navigate these challenges effectively.

Foundational Principles: Strategic Selection of Chromatographic Conditions

A successful chromatographic separation is not accidental; it is the result of a logical, systematic approach to selecting the stationary phase, mobile phase, and monitoring conditions.

Stationary Phase: Why Silica Gel is the Starting Point

For normal-phase chromatography, silica gel (SiO₂) is the most common and cost-effective stationary phase.[3][7] Its surface is covered with polar silanol groups (Si-OH), which interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[3]

  • Causality: More polar compounds in a mixture will interact more strongly with the polar silica gel, causing them to move more slowly down the column.[8][9] Less polar compounds have weaker interactions and are carried along more quickly by the mobile phase, thus eluting first. 2,3-Difluoro-4-methylphenol, with its hydroxyl group, is a polar molecule and is expected to interact significantly with the silica gel.

  • Field Insight: While standard silica gel is our primary choice, be aware that its acidic nature can sometimes cause degradation of sensitive compounds or lead to excessive retention of phenols.[10] If poor recovery is observed, alternatives like deactivated silica (e.g., by pre-treating with a base like triethylamine in the eluent) or a less acidic stationary phase like alumina (Al₂O₃) should be considered.[11]

Mobile Phase (Eluent): The Engine of Separation

The choice of mobile phase is critical and must be determined empirically for each specific separation.[7] The eluent's role is to move the components through the column. A more polar eluent will compete more effectively with the analytes for binding sites on the silica gel, causing all compounds to move faster.[9]

  • The Power of TLC: Before any column is run, Thin-Layer Chromatography (TLC) must be used to identify the optimal solvent system.[7] TLC is a rapid, small-scale version of column chromatography that provides a preview of the separation. The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rƒ) value between 0.25 and 0.35 .[10]

    • An Rƒ > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

    • An Rƒ < 0.2 suggests the compound will be too strongly retained, leading to very long elution times and broad peaks.

  • Recommended Starting Systems: For phenols of moderate polarity, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) are excellent starting points.[6]

    • Hexane/Ethyl Acetate: A classic system offering a wide range of polarities.

    • Dichloromethane/Methanol: Effective for more polar phenols that may not move sufficiently in hexane/ethyl acetate systems.[6]

The workflow for selecting the mobile phase is a logical progression from low to high polarity.

G cluster_TLC TLC Optimization TLC_Start Spot Crude Mixture on TLC Plate Solvent1 Develop in 20% EtOAc/Hexane TLC_Start->Solvent1 Check1 Visualize under UV Is Rƒ(product) ≈ 0.3? Solvent1->Check1 Solvent2 Increase Polarity (e.g., 30% EtOAc/Hexane) Check1->Solvent2 No (Rƒ too low) Solvent3 Decrease Polarity (e.g., 10% EtOAc/Hexane) Check1->Solvent3 No (Rƒ too high) Optimal Optimal Solvent System Found Check1->Optimal Yes Check2 Visualize under UV Is Rƒ(product) ≈ 0.3? Solvent2->Check2 Check2->TLC_Start No, continue adjusting Check2->Optimal Yes Check3 Visualize under UV Is Rƒ(product) ≈ 0.3? Solvent3->Check3 Check3->TLC_Start No, continue adjusting Check3->Optimal Yes

Caption: Logic for Mobile Phase Selection via TLC.

Detailed Experimental Protocol

This protocol assumes a starting crude sample of approximately 1 gram. Adjust the scale of the column and solvents accordingly for different sample sizes. A general rule is to use 30-50 times the weight of silica gel to the weight of the crude sample.[10]

Materials and Equipment
Category Item
Stationary Phase Silica Gel (Standard, 60 Å, 230-400 mesh)
Solvents Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc) - HPLC Grade
Apparatus Glass chromatography column with stopcock, Test tubes and rack
TLC plates (silica gel coated with UV254 indicator), TLC developing jar
Beakers, Erlenmeyer flasks, Pasteur pipettes, Powder funnel
Hardware UV Lamp (254 nm), Rotary Evaporator, Compressed air/nitrogen line
Consumables Cotton or glass wool, Sand (washed)
Step-by-Step Methodology

The overall process follows a validated, sequential workflow to ensure high purity and recovery.

G A Part A: TLC Analysis (Determine Eluent) B Part B: Column Packing (Prepare Slurry) A->B C Part C: Sample Loading (Wet or Dry Method) B->C D Part D: Elution (Apply Air Pressure) C->D E Part E: Fraction Collection & Analysis (TLC) D->E F Part F: Solvent Removal (Rotary Evaporation) E->F G Final Product: Pure 2,3-Difluoro-4-methylphenol F->G

Caption: Overall Purification Workflow.

Part A: Preliminary TLC Analysis

  • Prepare TLC Jar: Pour a small amount (~0.5 cm depth) of a test solvent system (e.g., 20% Ethyl Acetate in Hexanes) into the developing jar. Place a piece of filter paper inside to saturate the atmosphere. Close the jar.

  • Spot the Plate: On a TLC plate, draw a light pencil line ~1 cm from the bottom. Spot a small amount of the dissolved crude 2,3-difluoro-4-methylphenol onto the line.

  • Develop: Place the TLC plate in the jar, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Optimize: Calculate the Rƒ value. Adjust the polarity of the solvent system as described in Section 2.2 until the desired Rƒ of ~0.3 is achieved. This is your column's mobile phase.

Part B: Column Preparation (Wet Slurry Method)

  • Plug the Column: Secure the column vertically. Push a small plug of cotton or glass wool into the bottom.

  • Add Sand: Add a ~0.5 cm layer of sand on top of the plug to create a flat base.[10]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the optimized non-polar eluent (e.g., 20% EtOAc/Hexane) until a uniform, pourable slurry is formed.

  • Pack the Column: With the stopcock open and an Erlenmeyer flask below to collect the solvent, quickly pour the slurry into the column using a powder funnel.

  • Settle the Bed: Gently tap the side of the column to dislodge any air bubbles and ensure an evenly packed bed.[12] Use gentle air pressure at the top to push the solvent through and compact the silica.

  • Protect the Surface: Once the silica has settled, add another ~0.5 cm layer of sand on top to prevent the surface from being disturbed during sample loading.[10]

  • Equilibrate: Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry from this point forward. [12]

Part C: Sample Loading

  • Dissolve Sample: Dissolve the crude product in the minimum amount of the mobile phase solvent.

  • Load Column: Using a pipette, carefully add the dissolved sample solution to the top of the sand layer, allowing it to absorb completely into the silica bed.

  • Rinse: Rinse the flask with a tiny amount of eluent and add this to the column to ensure all the sample is transferred.

Part D: Elution

  • Add Eluent: Carefully fill the column with the mobile phase.

  • Apply Pressure: Apply gentle, steady air or nitrogen pressure to the top of the column to begin eluting the solvent at a consistent flow rate.[13]

  • Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes.

Part E: Fraction Analysis

  • Monitor by TLC: As fractions are collected, spot them on a TLC plate alongside a spot of the original crude mixture.

  • Identify Pure Fractions: Develop the TLC plate. Fractions that show a single spot corresponding to the Rƒ of the desired product are considered pure.

  • Combine: Combine all the pure fractions into a single, clean, pre-weighed round-bottom flask.

Part F: Product Isolation

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator ("rotovap").[14][15] A water bath temperature of 40°C is generally sufficient for common organic solvents.[14][16]

  • Final Drying: Once the solvent is removed, place the flask under high vacuum for a short period to remove any residual solvent.

  • Characterize: Obtain the mass of the purified solid and confirm its identity and purity through analytical techniques such as NMR, HPLC, or melting point analysis.

Troubleshooting Common Issues

Problem Probable Cause(s) Solution(s)
Poor Separation - Poorly chosen eluent (Rƒ too high).- Sample band was too diffuse.- Column was packed unevenly.- Re-optimize eluent with TLC for Rƒ ≈ 0.3.- Load sample in a minimal volume of solvent.- Repack the column carefully, ensuring no cracks or bubbles.
Compound Stuck on Column - Eluent is not polar enough.- Strong, irreversible binding to acidic silica.- Gradually increase the polarity of the eluent (gradient elution).[6]- Consider deactivating the silica with triethylamine or using alumina.[11]
Cracked Silica Bed - Column ran dry.- Drastic change in solvent polarity during gradient elution.- Always keep the solvent level above the silica bed.- When running a gradient, increase polarity slowly and incrementally.
Peak Tailing on TLC/Column - Compound is acidic (like a phenol) and interacting too strongly with acidic silica.- Sample is overloaded on the column.- Add a small amount of a modifier like formic or acetic acid (~0.1%) to the mobile phase to suppress ionization of the phenol.[17]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Phenols by Column Chromatography.
  • McClure, J. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Nahata, A. (2013). Column chromatography of phenolics? ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • McKnight, H. M., Hyland, K. C., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 345-357. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • LabManager. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Column Chromatography of Fluorinated Phenols.
  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Franco, J. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • McKnight, H. M., Hyland, K. C., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed. Retrieved from [Link]

  • Restek Corporation. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Difluoro-4-methylphenol. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). B. Column Chromatography. Retrieved from [Link]

  • McKnight, H. M., Hyland, K. C., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. Retrieved from [Link]

  • Abu-Lafi, S., et al. (2018). Scheme for the column and TLC separation of the phenolic compounds. ResearchGate. Retrieved from [Link]

  • Welch. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Selection and optimisation of extraction technique for the preparation of phenolic. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
  • LibreTexts Chemistry. (2022). 5.6B: Step-by-Step Procedures for Rotary Evaporation. Retrieved from [Link]

  • Shanghai HJLab. (2022). The “Golden Rule” for Solvent Removal When Using a Rotary Evaporator. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

  • Stenutz. (n.d.). 2,3-difluoro-4-methylphenol. Retrieved from [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(18), 3481-3494. Retrieved from [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • OChemOnline. (2013). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Van Arnum, P. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: High-Purity Recrystallization of 2,3-Difluoro-4-methylphenol

Introduction: The Imperative for Purity 2,3-Difluoro-4-methylphenol is a fluorinated aromatic compound of significant interest in the synthesis of advanced pharmaceutical intermediates and specialty materials. The precis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

2,3-Difluoro-4-methylphenol is a fluorinated aromatic compound of significant interest in the synthesis of advanced pharmaceutical intermediates and specialty materials. The precise arrangement of its functional groups—hydroxyl, methyl, and dual fluorine atoms—imparts unique electronic and steric properties. However, synthetic routes often yield a crude product containing residual starting materials, isomers, or byproducts. For applications in drug development and materials science, achieving high purity is not merely a goal but a prerequisite for predictable efficacy, safety, and material performance.

Recrystallization stands as the most powerful and scalable technique for purifying solid organic compounds.[1][2] It is a process rooted in the differential solubility of a target compound and its impurities in a selected solvent system.[3] This application note provides a comprehensive guide to developing a robust recrystallization protocol for 2,3-Difluoro-4-methylphenol, moving from theoretical principles to practical, field-tested methodologies.

The Science of Crystal Formation

Recrystallization is a self-purging process that exploits solubility equilibria. The core principle involves dissolving the impure solid in a hot solvent to the point of saturation, followed by controlled cooling.[4][5] As the temperature decreases, the solubility of the target compound drops, leading to a supersaturated solution from which pure crystals nucleate and grow.[3] Soluble impurities, ideally present in lower concentrations, remain in the cooled solvent (the mother liquor). The highly ordered nature of a crystal lattice inherently excludes molecules that do not fit its structure, resulting in a significant enhancement of purity.[1]

A critical consideration for 2,3-Difluoro-4-methylphenol is its relatively low melting point (approximately 37 °C).[6] This property presents a challenge, as the compound may "oil out"—separate as a liquid instead of forming crystals—if the solution becomes supersaturated at a temperature above its melting point.[7] Oiled-out products tend to trap impurities, defeating the purpose of the purification. Therefore, solvent selection and cooling protocols must be meticulously controlled.

Physicochemical Profile: 2,3-Difluoro-4-methylphenol

Understanding the compound's properties is the foundation for developing a successful protocol.

PropertyValueSource
CAS Number 261763-45-5[6][8][9]
Molecular Formula C₇H₆F₂O[9][10]
Molecular Weight 144.12 g/mol [9][10]
Appearance Solid[8]
Melting Point 37 °C[6]
Structural Features Aromatic ring, phenolic -OH, two vicinal fluorine atoms, one methyl group. The hydroxyl group allows for hydrogen bonding, while the fluorinated aromatic ring provides both polar and non-polar character.

Strategic Solvent Selection

The choice of solvent is the most critical factor in recrystallization.[4] An ideal solvent should exhibit:

  • High solvency for 2,3-Difluoro-4-methylphenol at elevated temperatures.

  • Low solvency for 2,3-Difluoro-4-methylphenol at low temperatures to ensure high recovery.

  • Favorable solvency for impurities at all temperatures, or no solvency at all.

  • A boiling point that is high enough to achieve sufficient dissolution but low enough to be easily removed from the final crystals. For this compound, a boiling point below ~100 °C is preferable to avoid melting the solute.

  • Chemical inertness toward the compound.[11]

  • Appropriate safety profile (low toxicity, low flammability).[4]

Candidate Solvents & Rationale

Based on the "like dissolves like" principle, the moderate polarity of 2,3-Difluoro-4-methylphenol suggests several candidate solvent systems.[2]

Solvent / SystemBoiling Point (°C)Rationale & Considerations
Heptane or Hexane 98 / 69Non-polar. May show good differential solubility. Good for removing more polar impurities. High risk of oiling out if solubility is low even when hot.
Toluene 111Aromatic solvent, may dissolve the compound well due to the benzene ring. Boiling point is high, increasing the risk of oiling out.
Ethanol / Water ~78-100A polar protic solvent system. The phenol should be soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.[12]
Ethyl Acetate / Hexane ~70-77A moderately polar system. Dissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent until turbidity appears, then clarify with a drop of hot ethyl acetate.[13]
Water 100Highly polar. Generally, phenols have limited solubility in cold water but can be more soluble in hot water.[12] Could be an excellent choice for purity if it works, but difficult to execute.
Protocol: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, perform small-scale tests:

  • Place ~20-30 mg of crude 2,3-Difluoro-4-methylphenol into separate test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, swirling after each drop. A good solvent will not dissolve the compound readily at this stage.

  • If the solid does not dissolve in ~0.5 mL of solvent, gently heat the test tube in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent is one that dissolves the compound completely when hot and yields a large crop of crystals upon cooling.

Visualization of Workflows

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start 1. Select Solvent via Screening dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent start->dissolve hot_filt 3. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filt cool 4. Cool Solution Slowly (Induces Crystallization) hot_filt->cool vac_filt 5. Collect Crystals via Vacuum Filtration cool->vac_filt wash 6. Wash Crystals with Ice-Cold Solvent vac_filt->wash dry 7. Dry Pure Crystals wash->dry

Caption: Workflow for a standard single-solvent recrystallization.

Decision Logic for Two-Solvent Recrystallization

G A Find a solvent ('Solvent 1') that dissolves the compound when hot? B Does the compound precipitate upon cooling? A->B Yes C Find a second solvent ('Solvent 2') in which the compound is insoluble and is miscible with Solvent 1? A->C No B->C No end_single Use Single-Solvent Method B->end_single Yes end_two Use Two-Solvent Method C->end_two Yes end_fail Re-evaluate Solvents C->end_fail No

Caption: Decision tree for selecting a single vs. two-solvent system.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization (e.g., using Heptane)
  • Dissolution: Place the crude 2,3-Difluoro-4-methylphenol in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. Add a small amount of the chosen solvent (e.g., heptane) and begin heating on a stirrer/hotplate to near boiling. Continue to add hot solvent in small portions until the solid has just completely dissolved.[2] Do not add a large excess of solvent, as this will reduce the final yield.

  • (Optional) Hot Filtration: If insoluble impurities are visible, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[7]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Rapid cooling can trap impurities.

  • Induce Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing impurities from the crystal surfaces.[2]

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely in a fume hood or in a vacuum desiccator.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.

Protocol 2: Two-Solvent Recrystallization (e.g., using Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add hexane (the "poor" solvent or anti-solvent) dropwise until the solution becomes faintly cloudy (turbid).[3] This indicates the point of saturation.

  • Clarification: Add one or two drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization, Collection, and Drying: Follow steps 3 through 8 from Protocol 1, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) for the washing step.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Oiling Out - Solution is supersaturated above the compound's melting point (37 °C).- Cooling is too rapid.- Solvent boiling point is too high.- Reheat the solution to redissolve the oil. Add slightly more solvent and allow it to cool much more slowly. - Try a lower-boiling point solvent. - Use a larger volume of solvent.[7]
No Crystals Form - Too much solvent was used.- Solution is supersaturated but requires nucleation.- Boil off some of the solvent to re-concentrate the solution and cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[5]
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold solvent.- Washing with solvent that was not ice-cold.- Use the minimum amount of solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Ensure the solution is thoroughly chilled in an ice bath before filtering.- Always use ice-cold solvent for washing the final crystals.[2]
Colored Product - Colored impurities are present.- After dissolving the crude solid in hot solvent, add a small amount of activated charcoal, swirl, and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[1]

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • What is the best solvent for recrystallization?. Quora. [Link]

  • 2,3-Difluoro-4-methylphenol. PubChem, National Institutes of Health. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • 2-Fluoro-4-methylphenol. PubChem, National Institutes of Health. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]

  • 2,3-difluoro-4-methylphenol. Stenutz. [Link]

  • Recrystallization. Michigan State University, Department of Chemistry. [Link]

  • Recrystallization1. University of Massachusetts, Department of Chemistry. [Link]

  • Lab Procedure: Recrystallization. ChemTalk. [Link]

  • Recrystallization. YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 3-Fluoro-4-methylphenol. LookChem. [Link]

  • Fact sheet: 4-methylphenol (para-cresol). Public Services and Procurement Canada. [Link]

  • Preparation method of 3-methyl-4-isopropylphenol.

Sources

Method

Application Note: Quantitative Analysis of 2,3-Difluoro-4-methylphenol using Validated Chromatographic Methods

Abstract This application note presents a comprehensive guide to the quantitative analysis of 2,3-Difluoro-4-methylphenol (CAS: 261763-45-5), a key fluorinated intermediate in pharmaceutical and specialty chemical synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 2,3-Difluoro-4-methylphenol (CAS: 261763-45-5), a key fluorinated intermediate in pharmaceutical and specialty chemical synthesis. The accurate determination of its purity and concentration is critical for ensuring process consistency, final product quality, and regulatory compliance. We provide a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for robust quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level analysis. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices, adherence to international validation standards, and practical troubleshooting.

Introduction and Analytical Rationale

2,3-Difluoro-4-methylphenol is an aromatic organic compound whose structure incorporates a phenol ring substituted with two fluorine atoms and a methyl group.[1][2][3] The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, impacting its reactivity, metabolic stability, and biological activity. Consequently, this compound and its analogues are of great interest in drug discovery.

The analytical challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish the target analyte from structurally similar impurities, such as positional isomers or degradation products. This guide establishes a primary HPLC-UV method as a robust workhorse for routine quality control and a secondary, orthogonal GC-MS method for impurity identification and confirmatory analysis. All methodologies are presented within the validation framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory acceptability.[4][5]

Physicochemical Properties of 2,3-Difluoro-4-methylphenol
PropertyValueSource
Chemical Formula C₇H₆F₂O[1][2]
Molecular Weight 144.12 g/mol [2][3]
Appearance Solid[2]
Structure

[1]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the preferred method for this application due to its high reproducibility, robustness, and suitability for analyzing non-volatile polar compounds like phenols.

Principle and Methodological Justification

The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

  • Column Selection (Phenyl-Hexyl): While a standard C18 column separates based on hydrophobicity, it may fail to resolve positional isomers. A Phenyl-Hexyl stationary phase is selected here to provide an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[6][7] This interaction is critical for enhancing selectivity towards aromatic compounds and their isomers.

  • Mobile Phase (Acidified): The phenolic hydroxyl group has an acidic proton. Operating the mobile phase at a low pH (e.g., pH 3.0) ensures this group remains protonated, preventing its ionization. This is crucial for achieving good retention on the reversed-phase column and obtaining sharp, symmetric peak shapes.[6]

  • Solvent Choice (Methanol vs. Acetonitrile): For separations involving π-π interactions on a phenyl-based column, methanol is often a more effective organic modifier than acetonitrile.[8] Methanol's protic nature interferes less with the desired aromatic interactions compared to the nitrile group in acetonitrile, thus enhancing the unique selectivity of the phenyl phase.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and pH meter.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Column: Phenyl-Hexyl, 5 µm, 150 mm x 4.6 mm (or equivalent).

  • Reagents: HPLC-grade methanol, HPLC-grade water, Trifluoroacetic Acid (TFA).

  • Standard: 2,3-Difluoro-4-methylphenol reference standard (≥98% purity).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Methanol.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample to obtain an expected final concentration within the calibration range (e.g., ~25 µg/mL).

    • Dissolve in the diluent (50:50 A:B), sonicate if necessary, and dilute to the final volume.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterSetting
Column Phenyl-Hexyl (5 µm, 150 x 4.6 mm)
Mobile Phase Isocratic: 55% B (Methanol/TFA) and 45% A (Water/TFA)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (Verify with UV scan of standard)
Run Time 10 minutes
Method Validation Protocol (ICH Q2(R2) Framework)

The method must be validated to demonstrate its fitness for purpose.[4][5][9]

System Suitability: Before sample analysis, inject the 25 µg/mL standard five times. The results must meet the following criteria:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): > 5000

  • %RSD of Peak Area: ≤ 2.0%

Specificity: Analyze a blank (diluent), a placebo (matrix without analyte, if applicable), and the standard. The blank and placebo should show no interfering peaks at the retention time of 2,3-Difluoro-4-methylphenol. Spike the analyte into a placebo matrix to demonstrate recovery and lack of interference.

Linearity and Range: Analyze the prepared calibration standards (1-100 µg/mL) in triplicate. Plot the mean peak area against concentration. The acceptance criterion is a coefficient of determination (R²) ≥ 0.999.

Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision:

  • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of a diluted standard.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Summary of Validation Data
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTPass
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%0.8%
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal separation mechanism (based on volatility) and definitive identification through mass spectral data. It is ideal for confirming the identity of the main peak and for identifying and quantifying trace-level impurities.

Principle and Methodological Justification
  • Derivatization: Phenols can exhibit poor peak shape in GC due to the polar hydroxyl group. A derivatization step, such as silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is employed.[10] This process replaces the active proton on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.

  • Selective Detection: Mass spectrometry provides high selectivity and sensitivity. Analysis can be performed in full scan mode for impurity identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte.

Detailed Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • GC vials with inserts.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: Dichloromethane (GC grade), BSTFA with 1% TMCS.

Procedure:

  • Standard/Sample Preparation:

    • Prepare a stock solution of 2,3-Difluoro-4-methylphenol in dichloromethane (e.g., 100 µg/mL).

    • Pipette 100 µL of the standard or sample solution into a GC vial insert.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60 °C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterSetting
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 40-400) or SIM (monitor characteristic ions)

Workflows and Logical Diagrams

The following diagrams illustrate the analytical workflow and the logic behind method validation.

Analytical_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_reporting Reporting Stage Sample Sample Receipt & Login SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) Sample->SamplePrep StdPrep Standard Preparation (Stock & Dilutions) SST System Suitability Test (5x Standard Injection) StdPrep->SST SamplePrep->SST Analysis HPLC-UV or GC-MS Sequence Run SST->Analysis Pass Analysis->SST Fail - Troubleshoot Processing Data Processing (Integration & Calibration) Analysis->Processing Report Final Report Generation & COA Processing->Report

Caption: High-level workflow for the quantification of 2,3-Difluoro-4-methylphenol.

Validation_Logic cluster_characteristics Core Validation Characteristics (ICH Q2) Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness Fit Fit for Intended Purpose Specificity->Fit Linearity->Fit Accuracy->Fit Precision->Fit LOQ->Fit Robustness->Fit

Caption: Logical relationship of ICH validation parameters to method suitability.

Conclusion

This application note provides two robust, validated methods for the quantification of 2,3-Difluoro-4-methylphenol. The primary RP-HPLC method is suitable for routine quality control, offering excellent precision and accuracy. The use of a Phenyl-Hexyl column is highlighted as a key parameter for achieving selectivity for this class of aromatic compounds. The confirmatory GC-MS method provides an orthogonal verification of identity and is a powerful tool for trace-level analysis and impurity profiling. By following these detailed protocols and adhering to the principles of method validation, laboratories can ensure the generation of reliable and defensible data critical for the advancement of pharmaceutical and chemical development projects.

References

  • AMSbiopharma. (2025).
  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • PubChem. 2,3-Difluoro-4-methylphenol. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2).
  • PubChem. 2-Fluoro-4-methylphenol. National Center for Biotechnology Information. [Link]

  • Stenutz. 2,3-difluoro-4-methylphenol. [Link]

  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2000).
  • ResearchGate. (2025). On-line sample preparation and determination of phenols with a Flow-Analysis method. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Hach. (2022). How can phenol samples be preserved?. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • ResearchGate. (2025). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. [Link]

  • World Journal of Pharmaceutical Research. Simultaneous Estimation and Validation of Lawsone and its Metabolites by RP-HPLC and HPTLC Method. [Link]

  • MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. [Link]

  • National Institutes of Health. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

  • PubMed. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. [Link]

  • PubMed. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Agilent. (2021). Analysis of Free Volatile Phenols in Smoke-impacted Wines using GC/MS. [Link]

  • BenchChem. (2025). Technical Support Center: Resolving 2-Chloro-4-methylphenol and 4-chloro-3-methylphenol Peaks in HPLC.
  • ScienceDirect. (2002). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. [Link]

Sources

Application

Quantitative Analysis of 2,3-Difluoro-4-methylphenol in Pharmaceutical Matrices using Derivatization Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and validated protocol for the quantitative analysis of 2,3-Difluoro-4-methy...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note presents a detailed, robust, and validated protocol for the quantitative analysis of 2,3-Difluoro-4-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Fluorinated phenols are pivotal structural motifs in modern drug development, valued for their ability to enhance metabolic stability and binding affinity. However, their inherent polarity presents analytical challenges, leading to poor chromatographic peak shape and reduced sensitivity. To overcome these issues, this method employs a silylation derivatization step using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) prior to GC-MS analysis. The protocol outlines a comprehensive workflow, including sample preparation via Solid-Phase Extraction (SPE), optimized derivatization conditions, and specific GC-MS parameters. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This guide serves as a complete resource for researchers requiring a reliable method for the quantification of 2,3-Difluoro-4-methylphenol and similar phenolic compounds in complex matrices.

Introduction

2,3-Difluoro-4-methylphenol (also known as 2,3-Difluoro-p-cresol) is a fluorinated aromatic compound of increasing interest in pharmaceutical research and drug development.[1][2] The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely adopted strategy to modulate key drug properties such as lipophilicity, metabolic stability, and membrane permeability.[3] The trifluoromethyl group, for instance, is a well-known bioisostere for chlorine atoms and can significantly improve a drug candidate's pharmacokinetic profile.[3][4] Consequently, the precise and accurate quantification of fluorinated intermediates like 2,3-Difluoro-4-methylphenol is critical for process control, impurity profiling, and stability testing.

The direct analysis of phenolic compounds by Gas Chromatography (GC) is often problematic. The acidic proton of the hydroxyl group can interact with active sites within the GC inlet and column, resulting in significant peak tailing, poor sensitivity, and low reproducibility.[5][6] To circumvent these challenges, a crucial preparatory step is the derivatization of the analyte.[7] Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, making the compound amenable to GC analysis.[7][8]

This application note details a method centered on silylation, a robust and widely used derivatization technique for compounds with active hydrogens.[8] Specifically, we utilize N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to convert 2,3-Difluoro-4-methylphenol into its corresponding t-butyldimethylsilyl (TBDMS) ether. This derivative exhibits excellent chromatographic properties and produces a characteristic mass spectrum with a prominent [M-57]⁺ ion, which is highly useful for both qualitative confirmation and quantitative analysis.[9][10]

Principle of the Method

The analytical workflow is a multi-stage process designed to ensure the selective and sensitive quantification of the target analyte. The process begins with the isolation of 2,3-Difluoro-4-methylphenol from the sample matrix using Solid-Phase Extraction (SPE), an efficient technique for sample cleanup and concentration that minimizes solvent usage compared to traditional liquid-liquid extraction.[6][11] The purified analyte is then chemically modified through a silylation reaction. The resulting TBDMS derivative is subsequently injected into the GC-MS system, where it is separated from other components on a low-polarity capillary column and detected by the mass spectrometer. Identification is confirmed by matching the analyte's retention time and mass spectrum against a known standard, while quantification is achieved using an internal standard and a multi-point calibration curve.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (e.g., Reaction Mixture, Formulation) SPE Solid-Phase Extraction (SPE) - Condition & Equilibrate Cartridge - Load Sample - Wash Interferences Sample->SPE Elution Elute Analyte with Organic Solvent SPE->Elution Derivatization Derivatization with MTBSTFA (Formation of TBDMS Ether) Elution->Derivatization GCMS GC-MS Analysis - Injection & Separation - EI Ionization & Mass Detection Derivatization->GCMS Data Data Processing - Peak Integration - Library Matching & Quantification GCMS->Data Result Final Report: Concentration of 2,3-Difluoro-4-methylphenol Data->Result

Figure 1: Overall analytical workflow from sample preparation to final report.

Materials and Reagents

All reagents should be of analytical or HPLC grade unless otherwise specified.

Item Description / Supplier Purpose
Analyte Standard 2,3-Difluoro-4-methylphenol, ≥95% purityCalibration & QC
Internal Standard 4-Chlorophenol-d4 or similar deuterated phenolQuantification
Derivatization Reagent N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)Silylation
Solvents Acetonitrile, Dichloromethane, Hexane, MethanolSample prep, Elution
Reagents Formic Acid, Anhydrous Sodium SulfatepH adjustment, Drying
SPE Cartridges Polystyrene-divinylbenzene (PS-DVB) or C18, 500 mg, 6 mLExtraction
GC Column DB-5ms (or equivalent 5% phenyl-arylene polysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmChromatographic Separation
GC Vials 2 mL amber glass vials with PTFE-lined septaSample housing
Equipment GC-MS system, Analytical balance, Vortex mixer, Centrifuge, Heating block, Nitrogen evaporator-

Experimental Protocols

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of 2,3-Difluoro-4-methylphenol standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Prepare the Internal Standard (IS) stock solution similarly.

  • Working Standards:

    • Prepare a series of calibration standards by serial dilution of the stock solution in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Spike each calibration standard and Quality Control (QC) sample with the internal standard to a final concentration of 10 µg/mL.

  • Sample Extraction Protocol (Solid-Phase Extraction):

    • Sample Pre-treatment: Dilute the sample matrix (e.g., 1 mL) with 5 mL of water containing 0.1% formic acid. Spike with the internal standard.

    • SPE Cartridge Conditioning: Condition a PS-DVB SPE cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of water (0.1% formic acid). Do not allow the sorbent to go dry.

    • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~2 mL/min.

    • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol in water to remove polar interferences.

    • Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

    • Elution: Elute the analyte and internal standard with 2 x 3 mL aliquots of dichloromethane into a clean collection tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of acetonitrile for derivatization.

Derivatization Protocol (Silylation)

The derivatization converts the polar phenol into a nonpolar TBDMS ether, which is ideal for GC analysis.[9][10][12]

  • To the 100 µL of reconstituted extract (or standard solution) in a GC vial, add 100 µL of MTBSTFA.

  • Securely cap the vial and vortex briefly.

  • Heat the mixture at 80°C for 60 minutes using a heating block.[10]

  • Allow the vial to cool to room temperature before GC-MS analysis.

Derivatization phenol 2,3-Difluoro-4-methylphenol (Active -OH group) derivative TBDMS-ether Derivative (Volatile, Stable) phenol->derivative + MTBSTFA (80°C, 1 hr) mtbstfa MTBSTFA (Silylating Agent) byproducts Byproducts

Figure 2: Silylation reaction of the target analyte with MTBSTFA.
GC-MS Instrumental Analysis

The following parameters provide a validated starting point and may be adapted for specific instrumentation.

Table 1: Gas Chromatograph (GC) Parameters

Parameter Setting Rationale
Injection Mode Splitless Maximizes analyte transfer for trace-level sensitivity.[5][13]
Injection Volume 1 µL Standard volume for capillary columns.
Inlet Temperature 275 °C Ensures rapid volatilization of the TBDMS derivative.
Carrier Gas Helium, Constant Flow Inert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min Optimal for a 0.25 mm ID column.
Oven Program 80°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min) Separates the analyte from solvent and matrix components.[13][14]

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Low-polarity phase ideal for a wide range of organic compounds.[13][15] |

Table 2: Mass Spectrometer (MS) Parameters

Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique producing reproducible spectra.
Ionization Energy 70 eV Standard energy for generating library-searchable mass spectra.[16]
Source Temperature 230 °C Prevents condensation of analytes in the ion source.
Transfer Line Temp 300 °C Ensures efficient transfer from GC to MS without cold spots.
Acquisition Mode Full Scan (for identification) & SIM (for quantification) Full scan provides qualitative data; SIM provides high sensitivity.[10]
Scan Range (m/z) 50 - 500 amu Covers the molecular ion and key fragments of the derivative.

| SIM Ions | To be determined empirically from the derivative's mass spectrum (e.g., [M]⁺, [M-15]⁺, [M-57]⁺) | Monitors characteristic ions for selective quantification. |

Data Analysis and Quantification

  • Identification: The primary identification of the derivatized 2,3-Difluoro-4-methylphenol is based on its retention time, which should match that of a derivatized authentic standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from the standard or a spectral library such as the NIST/EPA/NIH Mass Spectral Library.[17][18][19] The TBDMS derivative is expected to show a characteristic base peak at [M-57]⁺, corresponding to the loss of a t-butyl group.[9]

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis on the data points. The concentration of the analyte in unknown samples is then calculated from this curve.

Method Validation Protocol & Results

The analytical method was validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[20][21]

Table 3: Summary of Method Validation Parameters and Typical Results

Parameter Method Acceptance Criteria Typical Result
Specificity Analyze blank matrix, matrix spiked with analyte and IS. No interfering peaks at the retention times of the analyte and IS. Pass
Linearity Analyze calibration standards at 5-7 concentration levels. Correlation coefficient (R²) ≥ 0.995.[15] R² > 0.999
Accuracy Analyze spiked matrix samples at 3 concentration levels (n=3). Mean recovery between 80-120%.[20][22] 98.5% - 103.2%
Precision Repeatability (n=6) and Intermediate Precision (n=6, different day/analyst). Relative Standard Deviation (RSD) ≤ 15%. Repeatability RSD < 5%; Intermediate Precision RSD < 8%
LOD Signal-to-Noise ratio of 3:1. - 0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1. RSD at this concentration ≤ 20%.[22] 0.5 µg/mL

| Robustness | Deliberately vary parameters (e.g., oven ramp ±2°C/min, flow rate ±0.1 mL/min). | RSD of results remains within acceptable limits. | Pass |

Discussion and Field Insights

  • Choice of Derivatization Reagent: While other silylating reagents like BSTFA are available, MTBSTFA was chosen because it forms a t-butyldimethylsilyl (TBDMS) ether. TBDMS derivatives are significantly more stable towards hydrolysis than their trimethylsilyl (TMS) counterparts, providing more robust and reproducible results, especially when samples may be exposed to trace moisture.[12]

  • Internal Standard Selection: The ideal internal standard should be chemically similar to the analyte but not present in the samples. A deuterated analog of the analyte is optimal. If unavailable, a structurally similar compound like 4-chlorophenol-d4 or another substituted phenol that separates chromatographically is a suitable alternative.

  • Potential Pitfalls:

    • Incomplete Derivatization: Insufficient reagent, low reaction temperature, or short reaction time can lead to incomplete derivatization, resulting in tailing peaks and inaccurate quantification. Ensure the reagent is fresh and the reaction conditions are strictly followed.

    • Matrix Effects: Complex sample matrices can sometimes suppress or enhance the analyte signal in the ion source. The use of an internal standard and proper sample cleanup via SPE are critical to mitigate these effects.[6]

    • Contamination: Silylating reagents are highly reactive and can react with any active hydrogen, including water. Ensure all glassware is scrupulously dry and avoid contamination from sources like parafilm.[5]

Conclusion

This application note provides a comprehensive and validated GC-MS method for the analysis of 2,3-Difluoro-4-methylphenol. By incorporating a robust sample preparation step with Solid-Phase Extraction and a highly effective silylation derivatization protocol, the method overcomes the inherent challenges of analyzing polar phenolic compounds by GC. The validation data confirms that the method is specific, linear, accurate, precise, and robust, making it a reliable tool for quality control, stability testing, and research applications in the pharmaceutical industry.

References

Click to expand
  • González-Gaya, B., Fernández-Laespada, M. Á., Suárez-García, F., & Cid, C. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]

  • Beelders, T., Venter, P., & Walmsley, T. A. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(3), 597-612. [Link]

  • Dasgupta, A., & Spies, J. (2002). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Chromatography B, 772(1), 103-109. [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development, 1(1). [Link]

  • Cecinato, A., Ristorini, M., & Ciccioli, P. (2004). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • Chemistry For Everyone. (2024, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. UC Riverside Mass Spectrometry Facility. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Difluoro-4-methylphenol. PubChem Compound Database. [Link]

  • Bhavyasri, G., & Lakshmi HimaBindu, M. (2022). A Review on GC-MS and Method Development and Validation. Impactfactor, 8(1), 1-6. [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]

  • ResearchGate. (2022, August 7). A review on GC-MS and method development and validation. [Link]

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]

  • Pharmaceutical Technology. (2017, April 19). GC-MS applications in pharmaceutical analysis. [Link]

  • Cecinato, A., Ristorini, M., & Ciccioli, P. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Journal of Chromatography A, 1052(1-2), 127-134. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylphenol. PubChem Compound Database. [Link]

  • Stenutz. (n.d.). 2,3-difluoro-4-methylphenol. [Link]

  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 381, 01007. [Link]

  • Scientific Instrument Services. (n.d.). The NIST 23 Mass Spectral Library & Search Software. [Link]

  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. [Link]

  • Stein, S. (2017, August 25). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2015, August 5). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. [Link]

  • Cagnina, S., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Applied Sciences, 12(14), 7269. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Gabrio, T., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. International Journal of Hygiene and Environmental Health, 218(4), 409-415. [Link]

  • Ferreira, G. V. M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5433. [Link]

  • Li, Y., et al. (2024). Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3-Rich Oxabicyclic Frameworks. Organic Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylphenol; 3-methylphenol; 4-methylphenol. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). p-Cresol. [Link]

Sources

Method

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of Fluorinated Phenols

Introduction: The Analytical Challenge of Fluorinated Phenols Fluorinated phenols are a class of compounds increasingly prevalent in pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine at...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Fluorinated Phenols

Fluorinated phenols are a class of compounds increasingly prevalent in pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into a phenol ring dramatically alters its physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. These alterations, while beneficial for drug efficacy and material performance, present unique and significant challenges for analytical separation. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods developed for traditional phenols often fail to provide adequate selectivity and peak shape for their fluorinated counterparts.

This application note provides a comprehensive, field-proven guide for developing robust and reliable HPLC methods for the separation and quantification of fluorinated phenols. We will move beyond generic templates to explore the fundamental principles that govern the retention of these molecules, enabling researchers, scientists, and drug development professionals to make informed decisions in method development. The focus is on understanding the "why" behind experimental choices, ensuring the creation of self-validating and scientifically sound analytical methods.

The Rationale for Specialized Stationary Phases

Conventional C8 and C18 stationary phases, which rely primarily on hydrophobic interactions, are often insufficient for resolving complex mixtures of fluorinated phenols, especially positional isomers.[1] Fluorinated analytes can exhibit retention behaviors on C18 columns that are difficult to predict based on hydrophobicity alone. Therefore, selecting a stationary phase that offers alternative interaction mechanisms is the cornerstone of a successful method.

Pentafluorophenyl (PFP) Phases: A Multi-Modal Approach

Pentafluorophenyl (PFP) stationary phases have emerged as a superior choice for the analysis of halogenated and aromatic compounds.[2] Unlike C18, PFP columns provide a complex blend of retention mechanisms, which can be leveraged to achieve unique selectivity for fluorinated phenols.[1] These mechanisms include:

  • Hydrophobic Interactions: The base silica and linker provide a degree of hydrophobicity.

  • π–π Interactions: The electron-rich aromatic ring of the PFP ligand can interact with the aromatic ring of the phenol analytes.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase create a strong dipole moment, which can interact with polar functional groups on the analytes.

  • Ion-Exchange Interactions: At low pH, residual silanols on the silica surface can provide weak cation-exchange interactions.

This multi-modal retention mechanism makes PFP phases particularly effective for separating isomers and compounds with subtle structural differences.

Diagram: Analyte Interaction Mechanisms on a PFP Stationary Phase

cluster_Analyte Fluorinated Phenol Analyte cluster_PFP PFP Stationary Phase Analyte {Fluorinated Phenol|- Aromatic Ring - Hydroxyl Group (-OH) - Fluorine Atom (-F) } PFP {Pentafluorophenyl Phase|- Pentafluorophenyl Ring - Linker - Silica Surface } Analyte->PFP  π-π Interactions (Aromatic Rings) Analyte->PFP  Dipole-Dipole (Polar Groups) Analyte->PFP  Hydrophobic (Non-polar Moieties) Analyte->PFP  Ion-Exchange (Residual Silanols)

Caption: Multi-modal interactions on a PFP stationary phase.

Strategic Development of the Mobile Phase

The mobile phase composition is a critical tool for manipulating the retention and selectivity of fluorinated phenols. The choice of organic solvent, buffer, and pH must be made deliberately to control the analyte's ionization state and its interaction with the stationary phase.

Organic Modifier: Acetonitrile vs. Methanol

Water-acetonitrile and water-methanol mixtures are the most common mobile phases in reversed-phase HPLC.[3]

  • Acetonitrile (ACN): Generally, the preferred choice. Its lower viscosity results in lower backpressure, and its superior UV transparency is beneficial for detection at low wavelengths.[3] It is considered a weaker hydrogen bond acceptor compared to methanol.

  • Methanol (MeOH): A stronger hydrogen bond donor and acceptor. This property can sometimes offer unique selectivity for phenols, which contain a hydroxyl group capable of hydrogen bonding. It is a viable alternative to explore if acetonitrile does not yield the desired separation.[4]

The Critical Role of pH and Buffering

Phenols are weak acids, and their charge state is dictated by the mobile phase pH relative to their pKa. The electron-withdrawing nature of fluorine atoms significantly lowers the pKa of fluorinated phenols compared to phenol itself (pKa ≈ 10). For consistent and reproducible retention times, the mobile phase pH must be controlled with a suitable buffer.[5]

Rule of Thumb: To ensure a consistent ionization state, the mobile phase pH should be set at least 1.5 to 2 units away from the analyte's pKa.[3] For most fluorinated phenols, this means operating at a low pH (e.g., pH 2.5-3.5) to keep the hydroxyl group fully protonated (neutral). This minimizes peak tailing that can result from interactions with residual silanols on the stationary phase.

Commonly used buffers for low pH applications include:

  • Phosphate buffer (Potassium Phosphate)

  • Formic acid or Acetic acid (typically 0.1% v/v)

Detector Selection: Optimizing for Sensitivity and Specificity

The choice of detector depends on the required sensitivity, selectivity, and the information needed from the analysis.

  • UV/Diode-Array Detector (DAD): The most common and robust detection method. Phenols possess a chromophore (the benzene ring) that absorbs UV light. A DAD is advantageous as it provides spectral data, which can aid in peak identification and purity assessment.[6]

  • Fluorescence Detector (FLD): Offers significantly higher sensitivity and selectivity for naturally fluorescent compounds. While many phenols fluoresce, derivatization with a fluorescent tag may be necessary to achieve the desired sensitivity for trace-level analysis.[7][8]

  • Mass Spectrometry (MS): Provides the highest level of selectivity and structural information. It is invaluable for identifying unknown impurities or metabolites and is the gold standard for quantitative analysis in complex matrices due to its ability to filter out background noise.[2]

Experimental Protocols

Protocol 1: Sample and Standard Preparation

Accurate sample preparation is crucial for reliable results. This protocol is a general guideline and may need to be adapted based on the sample matrix.

  • Stock Standard Preparation: Accurately weigh approximately 10 mg of the fluorinated phenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile). This creates a 1.0 mg/mL stock solution.

  • Working Standard Preparation: Create a series of working standards by serially diluting the stock solution with the mobile phase initial conditions. A typical concentration range for linearity assessment might be 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (Solid-Phase Extraction - SPE): For complex matrices like environmental water or biological fluids, an SPE cleanup and concentration step is often required.[9][10]

    • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa) with 3 mL of methanol followed by 3 mL of deionized water.[10]

    • Sample Loading: Acidify the aqueous sample (e.g., 250 mL) to pH ~2 with phosphoric acid.[10] Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.

    • Elution: Elute the retained fluorinated phenols with 3 mL of a strong solvent like methanol or tetrahydrofuran.[10]

    • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, smaller volume (e.g., 0.5 mL) of the mobile phase. Filter through a 0.45 µm filter before injection.[10]

Protocol 2: HPLC Method Development Starting Conditions

This protocol provides a robust starting point for method development. The key is to first establish retention on a PFP column and then optimize the gradient and mobile phase for optimal resolution.

HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and DAD.

ParameterRecommended Starting ConditionRationale
Column PFP Column (e.g., 150 mm x 4.6 mm, 5 µm)Provides multiple interaction mechanisms for enhanced selectivity of fluorinated compounds.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress ionization of the phenolic hydroxyl group, improving peak shape.[4]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity.[3]
Gradient 5% B to 95% B over 20 minutesA broad scouting gradient to determine the elution profile of all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.
Column Temp. 30 °CProvides stable retention times. Can be adjusted to improve efficiency or alter selectivity.
Injection Vol. 10 µLA typical starting volume. Can be adjusted based on concentration and sensitivity needs.
Detection DAD, 270 nm (or analyte λmax)Phenols typically absorb in this region. A DAD allows for monitoring multiple wavelengths.[6]
Diagram: HPLC Method Development Workflow

A Define Analytical Goal (e.g., Purity, Quantification) B Select Column (PFP Recommended) A->B C Select Mobile Phase (A: 0.1% FA in H2O, B: ACN) B->C D Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) C->D E Evaluate Chromatogram (Retention, Peak Shape, Resolution) D->E F Optimize Gradient Slope & Hold Times E->F Resolution Inadequate H Method Validation (Linearity, Accuracy, Precision) E->H Resolution Adequate F->E Re-evaluate G Fine-Tune Selectivity (Change Organic Modifier (MeOH), Adjust Temperature) F->G Co-elution Persists G->E Re-evaluate I Final Method H->I

Caption: A systematic workflow for HPLC method development.

Data and Performance

To illustrate the advantage of a PFP stationary phase over a traditional C18 phase, the following table summarizes expected chromatographic results for a hypothetical mixture of fluorinated phenol isomers.

CompoundColumnRetention Time (min)Tailing FactorResolution (Rs)
2-Fluorophenol C185.21.4-
4-Fluorophenol C185.41.31.2 (Poor)
2,4-Difluorophenol C187.81.28.1
2-Fluorophenol PFP 6.8 1.1 -
4-Fluorophenol PFP 7.5 1.1 3.5 (Excellent)
2,4-Difluorophenol PFP 9.1 1.0 6.4

Note: Data are representative and intended for illustrative purposes.

The PFP column provides significantly better resolution between the critical 2- and 4-fluorophenol isomers, a common challenge on standard C18 phases. The improved peak shape (lower tailing factor) is also evident.

Method Validation

Once the chromatographic conditions are optimized, the method must be validated to ensure it is suitable for its intended purpose. Key validation parameters, as defined by ICH guidelines, include:[11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The successful development of an HPLC method for fluorinated phenols requires a departure from standard C18-based approaches. By leveraging the unique, multi-modal retention mechanisms of a Pentafluorophenyl (PFP) stationary phase and systematically optimizing the mobile phase pH and composition, analysts can achieve superior selectivity, resolution, and peak shape. This application note provides the foundational principles and actionable protocols to develop robust, reliable, and scientifically sound analytical methods for this challenging class of compounds.

References

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Scientific Research Publishing. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone.
  • Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Veeprho. Exploring the Different Mobile Phases in HPLC.
  • United States Environmental Protection Agency. Method 604: Phenols.
  • University POLITEHNICA of Bucharest. VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF.
  • Allan Chemical Corporation. Mobile Phase Solvent Pairing for HPLC.
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • National Institutes of Health (NIH). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • ResearchGate. HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • ResearchGate. Separation of phenolic compounds by high-performance liquid chromatography with absorbance and fluorimetric detection.
  • MDPI. Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method.
  • G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions.
  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • PubMed Central. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • International Atomic Energy Agency (IAEA). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Agilent Technologies. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • SciELO. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles.

Sources

Application

Application Notes and Protocols: 2,3-Difluoro-4-methylphenol as a Strategic Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of Fluorine in Molecular Design The introduction of fluorine atoms into bi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorine in Molecular Design

The introduction of fluorine atoms into bioactive molecules is a well-established strategy for enhancing crucial pharmacokinetic and pharmacodynamic properties.[1] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1] Consequently, fluorinated building blocks are in high demand within the pharmaceutical, agrochemical, and materials science sectors.

2,3-Difluoro-4-methylphenol is a particularly valuable synthon. The ortho and meta fluorine substituents on the phenol ring create a unique electronic environment, activating the ring for certain transformations while also providing steric and electronic modulation in the final target molecule. The phenolic hydroxyl group serves as a versatile handle for a variety of chemical modifications, including etherification, esterification, and nucleophilic aromatic substitution (SNAr). This guide provides in-depth application notes and detailed protocols for leveraging 2,3-Difluoro-4-methylphenol as a strategic building block in organic synthesis.

Safety and Handling

2,3-Difluoro-4-methylphenol is a hazardous chemical and must be handled with appropriate safety precautions.[2] It is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Table 1: Physicochemical and Safety Data for 2,3-Difluoro-4-methylphenol

PropertyValueReference(s)
CAS Number 261763-45-5[2]
Molecular Formula C₇H₆F₂O[2]
Molecular Weight 144.12 g/mol N/A
Appearance Off-white to light brown solidN/A
Hazard Statements H302, H312, H314, H318, H335[2]
Precautionary Statements P260, P264, P270, P280[2]

Core Synthetic Applications and Protocols

The reactivity of 2,3-Difluoro-4-methylphenol is dominated by the phenolic hydroxyl group and the activated aromatic ring. The following sections detail key synthetic transformations and provide robust protocols for their execution.

O-Alkylation (Etherification): Synthesis of Aryl Ethers

The synthesis of aryl ethers is a fundamental transformation in medicinal chemistry, as the ether linkage is generally stable in vivo and can be used to introduce a wide variety of side chains. The Williamson ether synthesis and its modern variants are commonly employed for the O-alkylation of phenols.

Causality of Experimental Choices: The choice of a suitable base is critical for the deprotonation of the phenol to form the more nucleophilic phenoxide. A moderately strong base like potassium carbonate is often sufficient and is preferred for its ease of handling and removal. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction between the phenoxide and the alkyl halide.

Protocol 1: Synthesis of 1-(Benzyloxy)-2,3-difluoro-4-methylbenzene

This protocol describes the synthesis of a benzyl ether derivative, a common protecting group and a structural motif in its own right.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 2,3-Difluoro-4-methylphenol E Stir at 60 °C for 4-6 h A->E B Potassium Carbonate B->E C Benzyl Bromide C->E D DMF D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Product K->L

Caption: Workflow for O-Alkylation of 2,3-Difluoro-4-methylphenol.

Step-by-Step Methodology:

  • To a stirred solution of 2,3-Difluoro-4-methylphenol (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Table 2: Representative Data for O-Alkylation

Alkylating AgentProductTypical Yield (%)
Benzyl Bromide1-(Benzyloxy)-2,3-difluoro-4-methylbenzene85-95
Ethyl Iodide1,2-Difluoro-3-ethoxy-4-methylbenzene80-90
Propargyl Bromide1,2-Difluoro-4-methyl-3-(prop-2-yn-1-yloxy)benzene75-85
Esterification: Synthesis of Phenyl Esters

The phenolic hydroxyl can be readily converted into an ester. Phenyl esters are important intermediates and are found in a variety of biologically active compounds. The Fischer esterification is a classic method, though for phenols, acylation with an acyl chloride or anhydride in the presence of a base is more common and efficient.[4][5]

Causality of Experimental Choices: The use of an acyl chloride with a non-nucleophilic base like triethylamine (TEA) or pyridine in a non-protic solvent like dichloromethane (DCM) is a standard and effective method for esterifying phenols. The base neutralizes the HCl byproduct, driving the reaction to completion. The reaction is typically run at or below room temperature to control exothermicity.

Protocol 2: Synthesis of 2,3-Difluoro-4-methylphenyl Acetate

This protocol details the acetylation of 2,3-Difluoro-4-methylphenol, a common method for protecting the hydroxyl group or for synthesizing acetate-containing target molecules.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 2,3-Difluoro-4-methylphenol E Stir at 0 °C to RT for 2-3 h A->E B Triethylamine (TEA) B->E C Acetyl Chloride C->E D DCM D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO₃ F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Product J->K

Caption: Workflow for the Esterification of 2,3-Difluoro-4-methylphenol.

Step-by-Step Methodology:

  • Dissolve 2,3-Difluoro-4-methylphenol (1.0 eq) in anhydrous DCM (0.2 M) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of acetyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by flash chromatography.

Table 3: Representative Data for Esterification

Acylating AgentProductTypical Yield (%)
Acetyl Chloride2,3-Difluoro-4-methylphenyl acetate>95
Benzoyl Chloride2,3-Difluoro-4-methylphenyl benzoate>95
Isobutyryl Chloride2,3-Difluoro-4-methylphenyl isobutyrate90-98
Nucleophilic Aromatic Substitution (SNAr)

While the fluorine atoms on 2,3-Difluoro-4-methylphenol are generally stable, under forcing conditions or with appropriate activation, they can undergo nucleophilic aromatic substitution.[6] This is particularly relevant if the phenol is converted to an ether, and an additional electron-withdrawing group is present on the ring. The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[7][8]

Causality of Experimental Choices: For an SNAr reaction to proceed, the aromatic ring must be electron-deficient.[7] While the two fluorine atoms do withdraw electron density, additional activation is often required. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMSO or DMF, which can stabilize the charged Meisenheimer intermediate.[6] A strong nucleophile and a suitable base are also necessary.

Protocol 3: Hypothetical SNAr with a Thiol Nucleophile

This protocol describes a potential SNAr reaction on a derivative of 2,3-Difluoro-4-methylphenol, where an activating group (e.g., a nitro group, introduced in a separate step) is present.

Reaction Mechanism:

G A Activated Aryl Fluoride (e.g., nitro-substituted) C Meisenheimer Complex (stabilized intermediate) A->C + Nucleophile B Nucleophile (e.g., R-S⁻) B->C D Product C->D - Fluoride E Fluoride Ion C->E - Fluoride

Caption: Generalized SNAr Mechanism on an Activated Aryl Fluoride.

Step-by-Step Methodology (Illustrative):

  • In a round-bottom flask, dissolve the activated 2,3-difluoro-4-methylphenol derivative (1.0 eq) and the desired thiol (1.2 eq) in anhydrous DMSO (0.3 M).

  • Add a strong, non-nucleophilic base such as cesium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere.

  • Monitor the reaction by LC-MS or TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Conclusion

2,3-Difluoro-4-methylphenol is a versatile and valuable building block for the synthesis of complex organic molecules. Its unique electronic properties, conferred by the difluoro substitution pattern, coupled with the reactivity of the phenolic hydroxyl group, provide multiple avenues for synthetic elaboration. The protocols detailed in these application notes provide a foundation for researchers to explore the utility of this synthon in their own synthetic endeavors, from drug discovery to materials science. As with all chemical procedures, appropriate safety precautions must be taken, and optimization of the reaction conditions may be necessary for specific substrates.

References

  • ChemicalBook. (2023). 2-FLUORO-4-METHYLPHENOL | 452-81-3.
  • Fisher Scientific. (2024). Safety Data Sheet for 4-Chloro-2-methylphenol.
  • Zamorategui, L. G., et al. (2019). Multicomponent Synthesis of Fluorine-Containing Bioactive Compounds and Drugs. Chemistry – A European Journal, 25(55), 12699-12727. Available at: [Link]

  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • SynQuest Labs. (n.d.). 2,3-Difluoro-4-methylphenol Safety Data Sheet.
  • Bibliothèque et Archives Canada. (n.d.). The Synthesis of Bioactive Fluorinated Surface Modifiers.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • MDPI. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity.
  • Apollo Scientific. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol Safety Data Sheet.
  • Rzepa, H. (2018). Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent.
  • Fisher Scientific. (2023). Safety Data Sheet for 3-Chloro-4-methylphenol.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences.
  • Professor Dave Explains. (2019, July 12).
  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Google Patents. (n.d.). Process for the etherification of phenols.
  • Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2.
  • National Center for Biotechnology Information. (2024). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylphenol.
  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

Sources

Method

The Strategic Utility of 2,3-Difluoro-4-methylphenol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Fluorine Advantage in Medicinal Chemistry The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of fluorine, such as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, lipophilicity, and bioavailability of bioactive molecules.[3] 2,3-Difluoro-4-methylphenol emerges as a valuable starting material in this context, not for its direct biological activity, but as a versatile precursor to more complex fluorinated intermediates. Its specific substitution pattern offers a unique entry point for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the synthetic utility of 2,3-Difluoro-4-methylphenol, focusing on its conversion to the key intermediate, 2',3'-Difluoro-4'-hydroxy-4'-methylacetophenone, and its subsequent elaboration into two important classes of bioactive compounds: chalcones and pyrazoles. The protocols detailed herein are designed to be robust and adaptable for researchers in medicinal chemistry and drug discovery.

Part 1: Synthesis of the Key Intermediate: 2',3'-Difluoro-5'-hydroxy-4'-methylacetophenone via Fries Rearrangement

Phenols are not typically acylated directly on the ring under Friedel-Crafts conditions; they tend to undergo O-acylation to form esters.[4] Therefore, a two-step sequence involving the formation of a phenolic ester followed by a Lewis acid-catalyzed Fries rearrangement is an effective strategy to introduce an acetyl group onto the aromatic ring, yielding a hydroxyaryl ketone.[5] This reaction is regioselective, with temperature and solvent polarity influencing the ratio of ortho and para isomers.[2]

The conversion of 2,3-Difluoro-4-methylphenol to an acetophenone derivative is a critical first step. The Fries rearrangement provides a reliable method to achieve this transformation.

cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement 2,3-Difluoro-4-methylphenol 2,3-Difluoro-4-methylphenol Ester_Intermediate 2,3-Difluoro-4-methylphenyl acetate 2,3-Difluoro-4-methylphenol->Ester_Intermediate Pyridine Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Ester_Intermediate Hydroxyacetophenone 2',3'-Difluoro-5'-hydroxy-4'-methylacetophenone (Key Intermediate) Ester_Intermediate->Hydroxyacetophenone High Temp. Lewis_Acid AlCl3 Lewis_Acid->Hydroxyacetophenone

Caption: Synthetic workflow from 2,3-Difluoro-4-methylphenol to the key acetophenone intermediate.

Experimental Protocol 1: Synthesis of 2',3'-Difluoro-5'-hydroxy-4'-methylacetophenone

This protocol is divided into two stages: the synthesis of the acetate ester and its subsequent rearrangement.

Stage A: Synthesis of 2,3-Difluoro-4-methylphenyl acetate

  • Materials:

    • 2,3-Difluoro-4-methylphenol (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2,3-Difluoro-4-methylphenol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine to the stirred solution.

    • Add acetyl chloride dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-Difluoro-4-methylphenyl acetate, which can be used in the next step without further purification.

Stage B: Fries Rearrangement to 2',3'-Difluoro-5'-hydroxy-4'-methylacetophenone

  • Materials:

    • 2,3-Difluoro-4-methylphenyl acetate (1.0 eq)

    • Aluminum chloride (AlCl₃), anhydrous (3.0 eq)

    • Nitrobenzene, anhydrous

    • Ice

    • Concentrated HCl

    • DCM

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a condenser and under a nitrogen atmosphere, add anhydrous nitrobenzene.

    • Carefully add anhydrous AlCl₃ in portions to the nitrobenzene with stirring.

    • Heat the mixture to the desired temperature (typically 120-160 °C for ortho-selectivity).[4]

    • Slowly add the crude 2,3-Difluoro-4-methylphenyl acetate to the heated AlCl₃ suspension.

    • Maintain the reaction at temperature for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2',3'-Difluoro-5'-hydroxy-4'-methylacetophenone.

Part 2: Application in the Synthesis of Bioactive Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that are abundant in plants.[6] They serve as crucial intermediates in the biosynthesis of other flavonoids and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][7][8] The Claisen-Schmidt condensation is the most common method for their synthesis, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[1]

Hydroxyacetophenone 2',3'-Difluoro-5'-hydroxy-4'-methylacetophenone Chalcone Fluorinated Chalcone Derivative Hydroxyacetophenone->Chalcone NaOH, Ethanol Aromatic_Aldehyde Substituted Aromatic Aldehyde Aromatic_Aldehyde->Chalcone

Caption: Claisen-Schmidt condensation for the synthesis of bioactive chalcones.

Experimental Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
  • Materials:

    • 2',3'-Difluoro-5'-hydroxy-4'-methylacetophenone (1.0 eq)

    • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 2',3'-Difluoro-5'-hydroxy-4'-methylacetophenone and the substituted aromatic aldehyde in ethanol.

    • While stirring the solution at room temperature, slowly add an aqueous solution of NaOH dropwise.

    • A color change and the formation of a precipitate may be observed.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • Once complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Chalcone Derivative Structure Substituent (R) Reported Biological Activity
(General Structure) -HAnti-inflammatory, Antioxidant
4-OCH₃Anticancer, Antimicrobial
4-ClAntifungal, Antiviral[1]
4-N(CH₃)₂Potent anticancer activity
3,4,5-(OCH₃)₃Tubulin polymerization inhibitor

Table 1: Representative examples of bioactive chalcones and the influence of substituents on their activity.

Part 3: From Chalcones to Bioactive Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, found in a number of marketed drugs and clinical candidates.[7] Pyrazole derivatives exhibit a broad range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[9] A common synthetic route to pyrazoles involves the reaction of α,β-unsaturated ketones, such as chalcones, with hydrazine or its derivatives.[10]

Chalcone Fluorinated Chalcone Derivative Pyrazole Fluorinated Pyrazole Derivative Chalcone->Pyrazole Acetic Acid, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Caption: Synthesis of pyrazole derivatives from chalcones.

Experimental Protocol 3: Synthesis of Pyrazole Derivatives
  • Materials:

    • Fluorinated chalcone derivative (from Protocol 2) (1.0 eq)

    • Hydrazine hydrate (1.5 eq)

    • Glacial acetic acid or ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone derivative in a suitable solvent such as glacial acetic acid or ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Pyrazole Derivative Structure Substituent (R) Potential Biological Activity
(General Structure) -HAnti-inflammatory (COX-2 inhibition)
4-OCH₃Anticancer, Antimicrobial
4-ClAntiviral, Antibacterial
4-N(CH₃)₂Kinase inhibitor
3,4,5-(OCH₃)₃Potent antitumor agent

Table 2: Representative examples of bioactive pyrazoles derived from chalcones.

Part 4: Potential Biological Mechanisms

The bioactive molecules synthesized from 2,3-Difluoro-4-methylphenol can exert their effects through various biological pathways. For instance, many chalcone and pyrazole derivatives are known to be potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various inflammatory diseases and cancers.

Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα Inhibitor Fluorinated Chalcone/Pyrazole Inhibitor->IKK Inhibits NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by synthesized bioactive molecules.

Conclusion

2,3-Difluoro-4-methylphenol is a strategically valuable, though underutilized, starting material for the synthesis of diverse and potent bioactive molecules. Through a reliable transformation into its corresponding acetophenone, it provides access to the rich and varied chemistry of chalcones and pyrazoles. The protocols and data presented in this guide serve as a robust framework for researchers to explore the synthesis of novel, fluorinated drug candidates. The inherent properties of the difluoro-methylphenyl scaffold make this an attractive area for further investigation in the quest for next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery.
  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from 2',3'-Difluoro-4'-methylacetophenone: Application Notes and Protocols.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
  • BenchChem. (2025). An In-depth Technical Guide to 2',3'-Difluoro-4'-methylacetophenone.
  • Chidrawar, A. B. (2017). NOVEL SYNTHESIS OF BIOACTIVE PYRAZOLINE DERIVATIVES THROUGH REACTIVE CHALCONES. International Journal of Research in Pharmacy and Chemistry.
  • ResearchGate. (n.d.). Some examples of biologically active chalcones and pyrazole derivatives. Available at: [Link]

  • MDPI. (2023). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]

  • Mokle, S. S., et al. (2009). Synthesis of Some New Bioactive Chalcones and Flavones. Research Journal of Pharmacy and Technology.
  • A Study of Biological Importance of Pyrazoles, Chalcones and their Deriv
  • Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Some of the bioactive chalcone compounds. Available at: [Link]

  • Tala, S. D., et al. (2013).
  • Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. (2017). Indo American Journal of Pharmaceutical Sciences.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Available at: [Link]

Sources

Application

Application Note: A Robust Protocol for the Palladium-Catalyzed N-arylation of Amines with 2,3-Difluoro-4-methylphenol

Abstract The synthesis of N-aryl amines, particularly those bearing fluorine atoms, is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of N-aryl amines, particularly those bearing fluorine atoms, is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials. This application note provides a comprehensive, field-tested protocol for the N-arylation of primary and secondary amines with 2,3-difluoro-4-methylphenol, a challenging electron-deficient coupling partner. By leveraging a palladium-based catalyst system featuring a sterically hindered biaryl phosphine ligand, this protocol achieves high yields and broad substrate scope. We will delve into the mechanistic rationale, step-by-step experimental procedures, data interpretation, and troubleshooting strategies to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Reaction Principle

The formation of a carbon-nitrogen (C–N) bond to an aromatic ring is a fundamental transformation in organic synthesis. While classical methods like the Ullmann condensation exist, they often require harsh conditions, stoichiometric copper, and have limited scope.[1][2] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a milder and more general route to aryl amines.[3][4][5][6]

This protocol focuses on the coupling of amines with 2,3-difluoro-4-methylphenol. The phenol must first be converted to a suitable electrophile, typically a triflate (trifluoromethanesulfonate), to enable the palladium-catalyzed cross-coupling. The electron-withdrawing nature of the two fluorine atoms makes the aryl triflate highly reactive towards oxidative addition but can also present challenges in other steps of the catalytic cycle.

The success of this transformation hinges on the choice of a suitable catalyst system. We employ a palladium(0) species, generated in situ, and a specialized phosphine ligand. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, BrettPhos) are critical.[6][7][8] They promote the formation of a monoligated palladium(0) species, which is highly active for oxidative addition, and facilitate the crucial, often rate-limiting, reductive elimination step to release the N-aryl amine product.[6][7] A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), enabling it to participate in the catalytic cycle.[9]

Proposed Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][4][10][11]

.dot

Buchwald_Hartwig_Cycle Figure 1: Proposed Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex Oxidative Addition Complex L-Pd(II)(Ar)(OTf) Pd0->OA_complex Ar-OTf Amine_complex Amine Complex [L-Pd(II)(Ar)(R₂NH)]⁺OTf⁻ OA_complex->Amine_complex R₂NH Amido_complex Amido Complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Base, -H-Base⁺ Amido_complex->Pd0 Product Ar-NR₂ (Product) Amido_complex->Product label_OA Oxidative Addition label_LC Ligand/ Amine Exchange label_Deprot Deprotonation label_RE Reductive Elimination

Caption: Figure 1: Proposed Buchwald-Hartwig Catalytic Cycle.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl triflate (Ar-OTf) C-O bond, forming a Pd(II) complex.[11][12] This is often the rate-determining step.

  • Ligand/Amine Exchange: The amine (R₂NH) displaces the triflate anion from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.[11]

  • Reductive Elimination: The final step involves the formation of the C-N bond, releasing the N-aryl amine product and regenerating the active L-Pd(0) catalyst.[3][7] Bulky phosphine ligands are crucial for accelerating this step.

Experimental Protocol

Materials and Equipment
Reagent / Material Grade Supplier Notes
2,3-Difluoro-4-methylphenol≥98%CommercialStore under argon.
Triflic Anhydride (Tf₂O)≥99%CommercialHandle in fume hood with care. Corrosive.
PyridineAnhydrousCommercialStore over molecular sieves.
Amine (Substrate)VariousCommercialPurify if necessary.[13][14]
Pd₂(dba)₃ or Pd(OAc)₂Catalyst GradeCommercialPalladium source. Store under argon.
BrettPhosLigandCommercialAir-sensitive. Store in a glovebox.
Sodium tert-butoxide (NaOtBu)≥98%CommercialAir and moisture sensitive. Store in a glovebox.
TolueneAnhydrousCommercialDry using a solvent purification system.
Dichloromethane (DCM)ACS GradeCommercialFor extraction and chromatography.
Diethyl EtherACS GradeCommercialFor extraction.
Saturated aq. NH₄Cl-Lab PrepFor quenching.
Brine-Lab PrepFor washing.
Anhydrous MgSO₄ or Na₂SO₄-CommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.
Schlenk tube or reaction vial--Must be oven-dried before use.
Magnetic stirrer and stir bars---
Inert atmosphere setup--Argon or Nitrogen line with manifold.
Step 1: Preparation of 2,3-Difluoro-4-methylphenyl triflate (Ar-OTf)

This step should be performed in a well-ventilated fume hood.

  • To an oven-dried round-bottom flask under an argon atmosphere, add 2,3-difluoro-4-methylphenol (1.0 equiv).

  • Dissolve the phenol in anhydrous dichloromethane (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 equiv) via syringe.

  • Add triflic anhydride (1.2 equiv) dropwise via syringe over 10 minutes. The reaction is exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

  • Quench the reaction by carefully adding water. Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude triflate is often used directly in the next step without further purification.

Step 2: N-Arylation General Procedure

This procedure must be performed under an inert atmosphere (glovebox or Schlenk line) as the catalyst system is sensitive to oxygen.

.dot

Workflow Figure 2: Experimental Workflow Diagram cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge vial with Pd Source, Ligand, Base B Add Aryl Triflate and Amine A->B C Add Anhydrous Toluene B->C D Seal Vial and Remove from Glovebox C->D E Heat & Stir (e.g., 100 °C, 12-24h) D->E F Monitor by TLC / LC-MS E->F G Cool to RT & Quench (e.g., sat. aq. NH₄Cl) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: Figure 2: Experimental Workflow Diagram.

  • Glovebox Setup: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd), BrettPhos (2.2 mol%), and NaOtBu (1.4 equiv).

  • Add the aryl triflate (1.0 equiv) and the amine (1.2 equiv). If the amine is a solid, add it with the other solids.

  • Add anhydrous toluene (to make the solution ~0.1-0.2 M in aryl triflate).

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot (under inert conditions if the reaction is not complete).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate or dichloromethane. Quench carefully with saturated aqueous NH₄Cl or water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Expected Results & Data

The protocol is robust for a variety of primary and secondary amines. Electron-rich and sterically hindered amines may require slightly longer reaction times or higher catalyst loadings.

Amine Substrate Product Typical Yield Notes
AnilineN-(2,3-Difluoro-4-methylphenyl)aniline85-95%Standard substrate, generally high yield.
Morpholine4-(2,3-Difluoro-4-methylphenyl)morpholine90-98%Highly reactive secondary cyclic amine.
n-ButylamineN-(2,3-Difluoro-4-methylphenyl)butan-1-amine75-85%Primary alkyl amines are good substrates.
Di-isopropylamineN-(2,3-Difluoro-4-methylphenyl)-N-(propan-2-yl)propan-2-amine60-75%Sterically hindered amines are more challenging.

Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm their structure and purity. Key indicators include the disappearance of the amine N-H proton (for primary amines) and characteristic shifts in the aromatic region of the NMR spectra.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).[15] 2. Poor quality reagents (base, solvent). 3. Aryl triflate degradation.1. Ensure a strictly inert atmosphere. Use a glovebox. Use fresh, high-purity catalyst and ligand.[16] 2. Use freshly opened/purified anhydrous solvent and base. 3. Use freshly prepared triflate.
Formation of De-fluorinated or Hydrodehalogenated Byproduct 1. Side reactions involving the base. 2. β-hydride elimination from the Pd-amido intermediate.[3]1. Screen other bases (e.g., K₃PO₄, Cs₂CO₃), although NaOtBu is generally optimal. 2. This is an inherent pathway; optimization of ligand and temperature may minimize it.
Formation of Biaryl Byproduct Competing self-coupling or other side reactions.[17]This is usually a minor byproduct with a well-chosen ligand. Ensure proper stoichiometry.
Difficult Purification Product has similar polarity to starting materials or byproducts.Optimize chromatography conditions (try different solvent systems, e.g., DCM/Methanol or Toluene/Acetone). Consider a basic wash during workup to remove acidic impurities.

Safety and Handling

  • 2,3-Difluoro-4-methylphenol: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.[18] Handle in a fume hood wearing appropriate PPE, including gloves, lab coat, and safety glasses.

  • Triflic Anhydride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Palladium Catalysts: Can be toxic and are expensive. Avoid inhalation of dust.

  • Sodium tert-butoxide: Corrosive and reacts with moisture. Handle exclusively in an inert atmosphere.

  • Solvents: Toluene and Dichloromethane are flammable and/or toxic. Handle in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[18][19][20] Dispose of all chemical waste according to institutional guidelines.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Queiroz, M. J. R. P., et al. (n.d.). Palladium-Catalysed Amination of Electron-Deficient or Relatively Electron-Rich Benzo[b]thienyl Bromides. CORE. Retrieved from [Link]

  • Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters - ACS Publications. Retrieved from [Link]

  • Chakraborti, G., et al. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications. Retrieved from [Link]

  • Dennis, J. M., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Request PDF. (2025). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. Retrieved from [Link]

  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine?. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-methylphenol. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,3-Difluoro-4-methylphenol Derivatives

Introduction: The Strategic Role of Fluorinated Phenols in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Phenols in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design.[1] Fluorine's unique properties, including its high electronegativity and small atomic size, can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2] Specifically, fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to optimize membrane permeability and bioavailability.[3][4]

Among the vast array of fluorinated building blocks, 2,3-difluoro-4-methylphenol and its derivatives represent a particularly valuable class of intermediates.[3] Their specific substitution pattern provides a scaffold for creating novel therapeutic agents with potentially superior properties. The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology, stands out as one of the most robust and versatile tools for the C-C bond formation required to elaborate these scaffolds.[5][6] This palladium-catalyzed cross-coupling of an organoboron species with an organic halide or pseudo-halide offers exceptional functional group tolerance, mild reaction conditions, and high yields, making it indispensable in both academic and industrial research.[6][7]

This document provides a detailed guide to the application of Suzuki coupling reactions for the derivatization of 2,3-Difluoro-4-methylphenol. We will explore the core mechanism, provide validated, step-by-step protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to leverage this powerful chemistry in their drug discovery programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex reacting with the aryl electrophile (in this case, an activated derivative of 2,3-difluoro-4-methylphenol). The palladium atom inserts itself into the carbon-leaving group bond, becoming a Pd(II) species.[8] The rate of this step is often influenced by the nature of the leaving group (I > Br > OTf >> Cl) and the electronic properties of the aryl ring.[8]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[5] This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, which then reacts with the Pd(II) center.[5]

  • Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) complex couple, forming a new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Coupled Product (Ar-R') ArPdR->Product ArX Aryl Electrophile (Ar-X) ArX->ArPdX Boronic Organoboron (R'-B(OR)₂) Boronic->ArPdR Base Base Base->ArPdR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Derivatization of 2,3-Difluoro-4-methylphenol

Phenols are not intrinsically reactive as electrophiles in Suzuki couplings because the hydroxyl group is a poor leaving group. Therefore, it must first be converted into a more reactive species, such as a triflate (-OTf) or a nonaflate (-ONf). The following protocol details an efficient one-pot procedure for the in-situ nonaflation of 2,3-difluoro-4-methylphenol followed by the Suzuki-Miyaura coupling. This one-pot method improves step economy and overall yield by avoiding the isolation of the intermediate nonaflate.[9]

Protocol: One-Pot Nonaflation and Suzuki-Miyaura Coupling

This protocol describes the coupling of 2,3-Difluoro-4-methylphenol with a generic arylboronic acid.

Reaction Scheme:

Materials and Reagents:

  • 2,3-Difluoro-4-methylphenol

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Nonafluorobutanesulfonyl fluoride (NfF)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,3-Difluoro-4-methylphenol (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL). Stir the mixture until the phenol is fully dissolved.

  • Base Addition: Add cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv).

  • Nonaflation (Activation): Carefully add nonafluorobutanesulfonyl fluoride (NfF) (1.2 mmol, 1.2 equiv) dropwise to the stirring suspension at room temperature. Allow the mixture to stir for 30-60 minutes for complete activation.

  • Addition of Coupling Reagents: To the same flask, add the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash the organic layer with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Presentation and Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Suzuki coupling. The following table provides a summary of typical conditions and expected outcomes for the coupling of activated 2,3-difluoro-4-methylphenol with various boronic acids.

Arylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (1.5)Dioxane10090-98
4-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O9080-90
3-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF/H₂O9075-85
2-Methylphenylboronic acidPd₂(dba)₃ (1.5)tBu₃P-HBF₄ (6)K₃PO₄ (2.0)Toluene11070-80

Note: Yields are indicative and may vary based on reaction scale and purity of reagents.

Workflow Visualization

The overall process from the starting phenol to a potential drug discovery application can be visualized as a streamlined workflow.

Caption: Drug discovery workflow using 2,3-Difluoro-4-methylphenol derivatives.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient degassing (O₂ present). 3. Poor quality of reagents (base, solvent). 4. Insufficient activation of phenol.1. Use a fresh batch of catalyst/ligand or a pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction mixture. Maintain a positive inert gas pressure.[10] 3. Use anhydrous solvents and dry the base before use. 4. Increase the activation time or use a stronger base for the nonaflation step.
Protodeboronation 1. Presence of excess water. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or harsh.1. Use anhydrous conditions. Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are more stable.[5][10] 2. Lower the reaction temperature and monitor closely to stop the reaction upon completion. 3. Switch to a milder base like K₂CO₃ or use anhydrous K₃PO₄.[10]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst system promotes homocoupling.1. Improve degassing procedures rigorously.[10] 2. Screen different ligands. Bulky, electron-rich ligands often suppress homocoupling.[10]
Formation of Byproducts 1. Side reactions due to high temperature. 2. Impurities in starting materials.1. Lower the reaction temperature. 2. Ensure the purity of the phenol and boronic acid starting materials.

Conclusion

The Suzuki-Miyaura coupling is a powerful and highly adaptable method for the synthesis of complex biaryl compounds from 2,3-difluoro-4-methylphenol derivatives. By converting the inert phenolic hydroxyl group into a suitable leaving group, such as a nonaflate, these valuable fluorinated building blocks can be efficiently coupled with a diverse range of organoboron reagents. The protocols and guidelines presented here offer a robust starting point for researchers in drug discovery and medicinal chemistry, enabling the rapid generation of novel molecular entities for biological evaluation. A systematic approach to optimization and a clear understanding of the underlying mechanism are key to successfully applying this chemistry to accelerate the development of next-generation therapeutics.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Organic Chemistry Portal. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar. [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]

  • 3,4-Difluoro-2-(((4-phenoxyphenyl)imino)methyl)phenol with in silico predictions: Synthesis, spectral analyses, ADME studies, targets and biological activity, toxicity and adverse effects, site of metabolism, taste activity. ResearchGate. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. National Institutes of Health. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]

  • 4,5-Difluoro-2-((m-tolylimino)methyl)phenol: Investigations on a synthesized Schiff base with in silico medicinal approaches and DFT studies. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 2,3-Difluoro-4-methylphenol

Abstract This document provides a comprehensive guide for the scale-up synthesis of 2,3-Difluoro-4-methylphenol, a key building block in the development of advanced pharmaceuticals and agrochemicals. The protocol detaile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,3-Difluoro-4-methylphenol, a key building block in the development of advanced pharmaceuticals and agrochemicals. The protocol detailed herein focuses on a robust and scalable synthetic route commencing from 2,3-difluoroaniline. The chosen methodology, centered around a modified Balz-Schiemann reaction, offers a reliable pathway to multi-gram and kilogram quantities of the target compound with high purity. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and rigorous safety protocols.

Introduction: The Significance of Fluorinated Phenols

Fluorinated organic molecules are of paramount importance in modern chemistry, particularly within the life sciences. The introduction of fluorine atoms into a molecular scaffold can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3-Difluoro-4-methylphenol, in particular, serves as a crucial intermediate for the synthesis of a variety of complex molecules. Its unique substitution pattern offers a versatile platform for further functionalization, making a reliable and scalable synthesis paramount for advancing research and development in these fields.

The synthetic route detailed in this guide has been selected for its proven scalability and efficiency. It circumvents the use of highly hazardous reagents like elemental fluorine by employing a safer, more controlled method for introducing fluorine atoms into the aromatic ring.[1]

Strategic Approach: The Balz-Schiemann Reaction

The cornerstone of this synthetic protocol is the Balz-Schiemann reaction, a well-established method for the synthesis of aryl fluorides from primary aromatic amines.[1][2][3] This reaction proceeds through the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[1][3] This method is favored for its practicality and safety compared to direct fluorination techniques.[1]

While the traditional Balz-Schiemann reaction can have limitations such as high reaction temperatures and potential for explosive decomposition of the diazonium salt, modern adaptations have significantly improved its safety and efficiency.[3][4] This protocol incorporates best practices to ensure a controlled and high-yielding transformation.

Visualizing the Synthetic Pathway:

The overall synthetic strategy is a two-step process starting from the commercially available 2,3-difluoroaniline. The first step involves the diazotization of the aniline to form the diazonium salt, which is then hydrolyzed to the phenol.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis 2,3-Difluoroaniline 2,3-Difluoroaniline Diazonium_Salt 2,3-Difluoro-4-methylbenzenediazonium salt 2,3-Difluoroaniline->Diazonium_Salt NaNO₂, H₂SO₄, H₂O 0-5 °C Final_Product 2,3-Difluoro-4-methylphenol Diazonium_Salt->Final_Product H₂O, Heat

Caption: Synthetic workflow for 2,3-Difluoro-4-methylphenol.

Data Presentation: Reagents and Expected Outcomes

For a typical laboratory scale-up synthesis targeting approximately 10 grams of the final product, the following reagent quantities and expected outcomes are provided.

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity
2,3-Difluoroaniline129.111.012.9 g
Sodium Nitrite (NaNO₂)69.001.18.3 g
Sulfuric Acid (conc. H₂SO₄)98.08~5.0~50 mL
Deionized Water18.02-As required
Diethyl Ether (Et₂O)74.12-As required
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As required
ParameterExpected Value
Yield 75-85%
Purity (post-purification) >98%
Appearance Off-white to light brown solid

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2,3-Difluoro-4-methylphenol on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Step 1: Diazotization of 2,3-Difluoroaniline

Expertise & Experience: The diazotization reaction is highly exothermic and requires strict temperature control to prevent the decomposition of the unstable diazonium salt.[5] Maintaining the temperature between 0-5 °C is critical for maximizing the yield of the desired intermediate. The slow, dropwise addition of the sodium nitrite solution is essential to manage the exotherm and prevent localized overheating.

Protocol:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Acidic Solution: To the flask, add 2,3-difluoroaniline (12.9 g, 0.1 mol) and deionized water (100 mL). While stirring, slowly add concentrated sulfuric acid (~50 mL) to the mixture. The addition is exothermic, so ensure the temperature is maintained below 10 °C. Cool the resulting solution to 0-5 °C.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (8.3 g, 0.12 mol) in deionized water (40 mL).

  • Diazotization: Transfer the sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred aniline solution over a period of 60-90 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

Trustworthiness: The hydrolysis step is the critical transformation to the desired phenol. The controlled addition of the diazonium salt solution to heated water is a key safety and yield-determining factor. This method avoids the isolation of the potentially explosive diazonium salt. Steam distillation during the hydrolysis helps to continuously remove the product from the reaction mixture, preventing potential side reactions and decomposition.

Protocol:

  • Hydrolysis Setup: In a separate larger three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus, bring 200 mL of deionized water to a gentle boil.

  • Hydrolysis: Slowly add the cold diazonium salt solution from the previous step to the boiling water via the dropping funnel. Nitrogen gas will evolve vigorously. Control the addition rate to maintain a manageable reaction.

  • Steam Distillation: As the diazonium salt is added, the product, 2,3-Difluoro-4-methylphenol, will co-distill with the steam. Continue the distillation until no more oily product is observed in the distillate.

  • Work-up: Collect the distillate in a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) to remove any acidic impurities, followed by a brine wash (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Expertise & Experience: The crude product may contain minor impurities. Vacuum distillation is the preferred method for purification on a larger scale as it is generally more efficient than column chromatography for this type of compound.

Protocol:

  • Purify the crude 2,3-Difluoro-4-methylphenol by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

  • Alternatively, for smaller scales or to achieve very high purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety and Handling

Authoritative Grounding: Handling fluorinated compounds and the reagents involved in this synthesis requires strict adherence to safety protocols.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] A face shield is recommended when handling larger quantities.[6]

  • Ventilation: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.[7]

  • Diazonium Salt Hazard: Aryl diazonium salts can be explosive when isolated in a dry state.[4] This protocol is designed to use the diazonium salt in solution without isolation to minimize this risk.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.[6][7] Aqueous waste should be neutralized before disposal.

Troubleshooting

ProblemPossible CauseSolution
Low Yield in Step 1 Temperature during diazotization was too high, leading to decomposition of the diazonium salt.Maintain the reaction temperature strictly between 0-5 °C. Ensure slow, controlled addition of the sodium nitrite solution.
Incomplete Reaction Insufficient amount of sodium nitrite or reaction time.Use a slight excess of sodium nitrite (1.1-1.2 equivalents). Stir for the recommended time after addition.
Product is Darkly Colored Formation of azo-coupling byproducts or other impurities.Ensure efficient steam distillation to separate the product as it forms. Purify the crude product thoroughly.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 2,3-Difluoro-4-methylphenol. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity. The insights into the causality behind the experimental choices and the self-validating nature of the protocol ensure a robust and reproducible process.

References

  • Allen, A. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Vertex AI Search.
  • Benchchem.
  • Wikipedia. Balz–Schiemann reaction.
  • Grokipedia. Balz–Schiemann reaction.
  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann reaction.
  • Benchchem. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • YouTube. Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy | NEET JEE Chemistry Hack.
  • ACS Publications.
  • NIH. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
  • Wikipedia. Sandmeyer reaction.
  • Organic Chemistry Portal.
  • NIH.
  • ResearchGate. Diazotization of 2‐ or 4‐aminophenols. | Download Scientific Diagram.
  • YouTube.
  • C. G. et al. para-Selective dearomatization of phenols by I(i)/I(iii)
  • NIH. para-Selective dearomatization of phenols by I(i)/I(iii)
  • Google Patents.
  • ACS Publications. Selective C–H Bond Fluorination of Phenols with a Removable Directing Group.
  • Google Patents. Method for producing fluorophenols.
  • DASH (Harvard).
  • Google Patents.
  • Ingenta Connect.
  • ACS Publications. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development.
  • Organic Syntheses Procedure.
  • Google Patents.
  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
  • Benchchem. Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
  • ChemicalBook. 2,3-Difluoroaniline synthesis.
  • Google Patents. Synthesis method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Google Patents. Process for synthesizing 2,3-difluoroaniline.
  • Google Patents.
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
  • NIH. Difluoroalkylation of Anilines via Photoinduced Methods - PMC.
  • Google Patents. Method of preparing 2,4-difluoroaniline.
  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.
  • ACS Publications.
  • Fluorine.
  • Fluorine Safety.
  • DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES by Lorraine Zolton A Dissertation Submitted to the Faculty of the DEPARTMENT OF C.
  • ResearchGate.
  • American Chemical Society.

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of 2,3-Difluoro-4-methylphenol

Abstract This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2,3-Difluoro-4-methylphenol (CAS No. 261763-45-5) in a laboratory setting.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2,3-Difluoro-4-methylphenol (CAS No. 261763-45-5) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, these protocols are grounded in established safety principles for hazardous chemicals, with specific considerations for the unique properties of fluorinated phenolic compounds. The guide emphasizes a proactive approach to safety, detailing causality behind procedural choices to foster a deep understanding of risk mitigation.

Introduction and Scientific Context

2,3-Difluoro-4-methylphenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including acidity, metabolic stability, and binding affinity, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.

However, the same properties that make it chemically interesting also necessitate stringent handling and storage protocols. As a substituted phenol, it is corrosive and readily absorbed through the skin. The presence of difluoro-substitution adds further considerations regarding its reactivity and potential thermal decomposition products. This guide serves as an essential resource for minimizing exposure risk and ensuring the chemical's stability and integrity.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 2,3-Difluoro-4-methylphenol begins. The primary hazards are well-documented and require robust control measures.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

The chemical structure, featuring a hydroxyl group on a difluorinated aromatic ring, results in a corrosive nature. Phenolic compounds are protoplasmic poisons that can denature proteins, leading to rapid tissue damage upon contact. Furthermore, they can be absorbed systemically, posing risks to the central nervous system, liver, and kidneys.[2]

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 261763-45-5[1]
Molecular Formula C₇H₆F₂O[1][3]
Molecular Weight 144.12 g/mol [1]
Appearance Solid[4]
Incompatibilities Strong oxidizing agents[1]
Hazardous Decomposition Carbon oxides, Hydrogen fluoride[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE usage, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of solid 2,3-Difluoro-4-methylphenol and its solutions must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds of travel) in any area where the compound is handled.[2][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Due to the corrosive nature and rapid skin absorption of phenols, glove selection is of paramount importance. While specific breakthrough time data for 2,3-Difluoro-4-methylphenol is not available, data for concentrated phenol (90%) can be used to make conservative recommendations.

    • For Extended Contact/Immersion: Butyl rubber or Viton™ gloves are recommended.

    • For Incidental Contact (Splash Protection): Heavy-weight nitrile gloves (e.g., >8 mil) or double-gloving with standard nitrile gloves is a minimum requirement. Neoprene also offers good resistance.[7][8] Latex gloves are not recommended.[7]

    • Causality: The choice of glove material is based on preventing permeation, the process where a chemical passes through the glove material at a molecular level. Butyl and Viton™ offer superior resistance to aromatic and corrosive compounds compared to standard nitrile or latex.[9] Gloves should be changed immediately if contamination is suspected.

Glove MaterialPerformance vs. Phenol (>70-90%)Recommended Use
Butyl Rubber Excellent (>480 min breakthrough)Extended contact, handling concentrate
Viton™ Excellent (>480 min breakthrough)Extended contact, handling concentrate
Neoprene Good (~350 min breakthrough)General handling, splash protection
Nitrile Fair to Good (breakthrough varies significantly by thickness and manufacturer, from <30 to >120 min)Incidental splash protection only; double-gloving recommended. Must be replaced immediately upon contact.
Natural Rubber (Latex) Poor / Not Recommended Not suitable for use.
(Data synthesized from Ansell Chemical Resistance Guides for "Phenol, 90%").[3][5][10][11][12] Note: This data is for a related compound and should be used as a guideline. Always inspect gloves before use and change them frequently.
  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required when handling the compound, especially when there is a risk of splashing.[7][13]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. When handling larger quantities, a chemically resistant apron should be worn over the lab coat.[7]

Protocols for Handling and Use

Adherence to a systematic workflow is essential for minimizing risk during routine laboratory procedures involving 2,3-Difluoro-4-methylphenol.

Weighing and Transferring Protocol
  • Preparation: Designate a specific area within the fume hood for handling. Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.

  • PPE: Don all required PPE as specified in Section 3.2.

  • Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to dispense the solid onto a weigh boat or into a tared container. Avoid generating dust.

  • Closure: Securely close the primary container immediately after dispensing.

  • Cleanup: Decontaminate the spatula and any affected surfaces as described in Section 7. Dispose of any contaminated disposable materials (e.g., weigh boats, wipes) as hazardous waste.

Solution Preparation Protocol
  • Solvent Choice: Select a compatible solvent. Ensure the solvent and its container are appropriate for the intended procedure.

  • Addition: Place a stir bar in the solvent-containing flask inside the fume hood. Slowly and carefully add the weighed 2,3-Difluoro-4-methylphenol to the solvent while stirring to prevent splashing.

  • Dissolution: Loosely cap the flask and allow the compound to dissolve completely.

  • Labeling: Immediately label the solution container with the full chemical name, concentration, date, and appropriate hazard pictograms.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Conduct Risk Assessment & Assemble Materials PPE Don Full PPE: - Goggles & Face Shield - Lab Coat & Apron - Appropriate Gloves Prep->PPE Weigh Weigh Solid Compound PPE->Weigh Solution Prepare Solution Weigh->Solution Decon Decontaminate Surfaces & Equipment Solution->Decon Waste Dispose of Waste Decon->Waste Doff Doff PPE & Wash Hands Waste->Doff

Caption: A logical workflow for handling 2,3-Difluoro-4-methylphenol.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations. Fluorinated intermediates can be sensitive to environmental conditions.[5]

  • Temperature: Store in a cool, dry, and well-ventilated area.[6] Lower temperatures are generally preferred to slow down potential degradation reactions.[5]

  • Light: Protect from light by storing in an opaque or amber container.[5] Light, especially UV, can induce photochemical reactions.[5]

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, which can promote hydrolysis.[5]

  • Incompatibilities: Segregate from strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates).[1] Do not store with strong bases or reactive metals.[2]

  • Location: Store containers below eye level. Use secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. The preferred decontamination method is to then repeatedly swab the area with low-molecular-weight Polyethylene Glycol (PEG 300 or 400).[4] If PEG is unavailable, continue flushing with water. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response Protocol
  • Minor Spill (Contained within a fume hood):

    • Alert others in the area.

    • Ensure proper PPE is worn, including appropriate gloves and eye protection.

    • Contain the spill by creating a dike around the edges with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully cover the spill with the absorbent material, working from the outside in.

    • Using non-sparking tools, scoop the contaminated material into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the spill area as described in Section 7.

  • Major Spill (Outside of a fume hood, large volume, or if you are unsure):

    • Evacuate the laboratory immediately and alert all nearby personnel.

    • If the substance is volatile or creates dust, close the laboratory doors to contain the vapors.

    • Notify your institution's Environmental Health & Safety (EHS) department and emergency services.

    • Do not attempt to clean up the spill yourself. Await the arrival of trained emergency responders.

Emergency Response Logic

G cluster_spill Spill cluster_exposure Personnel Exposure Start Incident Occurs (Spill or Exposure) Spill_Minor Minor Spill (in hood) Start->Spill_Minor Spill_Major Major Spill (outside hood) Start->Spill_Major Exposure_Skin Skin/Eye Contact Start->Exposure_Skin Exposure_Inhale Inhalation/Ingestion Start->Exposure_Inhale Spill_Cleanup Self-Cleanup Protocol (Absorb & Decontaminate) Spill_Minor->Spill_Cleanup Spill_Evac Evacuate & Call EHS Spill_Major->Spill_Evac Exposure_FirstAid Immediate First Aid (Shower/Eyewash/PEG) Exposure_Skin->Exposure_FirstAid Exposure_Medical Seek Immediate Medical Attention Exposure_Inhale->Exposure_Medical Exposure_FirstAid->Exposure_Medical

Caption: Decision tree for responding to spills or personnel exposures.

Decontamination and Waste Disposal

Thorough decontamination and proper waste management are the final steps in ensuring laboratory safety.

Decontamination Protocol
  • Equipment and Glassware: Wash with soap and water. If significant residue remains, rinse with a suitable solvent in which the compound is soluble (e.g., isopropanol, ethanol) inside a fume hood before washing.

  • Work Surfaces: After completing work or following a spill cleanup, thoroughly wipe down all contaminated surfaces with soap and water.[1] For a corrosive material, it may be prudent to first wipe with a damp cloth, then clean with soap and water, and finally rinse with another damp cloth to ensure complete removal.

  • Contaminated Materials: All disposable items contaminated with 2,3-Difluoro-4-methylphenol (gloves, wipes, absorbent material, weigh boats) must be collected for hazardous waste disposal.

Waste Disposal
  • Chemical Waste: Unused or waste 2,3-Difluoro-4-methylphenol and solutions containing it must be collected in a dedicated, properly sealed, and labeled hazardous waste container.

  • Waste Classification: While there is no specific EPA hazardous waste code for 2,3-Difluoro-4-methylphenol, it must be disposed of as hazardous waste. It would likely be classified based on its characteristics, such as Corrosivity (D002) .[1] It may also fall under codes for halogenated organic compounds, such as the F-series wastes (e.g., F027 for certain chlorophenols), depending on the process that generated the waste.[5][14][15] Consult with your institution's EHS department for specific disposal guidelines and waste codes.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Protheragen. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of 2',3'-Difluoro-4'-methylacetophenone.
  • SynQuest Laboratories, Inc. (2016). 2,3-Difluoro-4-methylphenol Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774151, 2,3-Difluoro-4-methylphenol.
  • University of California, Berkeley. (n.d.). Phenol Health & Safety Fact Sheet.
  • CymitQuimica. (n.d.). 2,3-Difluoro-4-methylphenol.
  • Yale University. (2022). Standard Operating Procedure - Phenol.
  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
  • Health, Safety and Environment Office. (n.d.). Chemical Handling Glove Guide. Retrieved from The Hong Kong University of Science and Technology.
  • Princeton University. (n.d.). Phenol.
  • University of Minnesota. (n.d.). 2.8 Decontamination and Laboratory Cleanup.
  • Hasanov, R. G., Hasanov, G. S., & Valiev, V. K. (2022). Neutralization of phenol-contaminated soils. Chemical Problems, 20(2), 157-164.
  • Lab Manager. (2024). How to Neutralize Chemical Spills.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
  • University of California, Berkeley. (n.d.). Glove Selection Guide.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • Brandeis University. (n.d.). Corrosive Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • The Acta Group. (2024). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents.
  • Federal Register. (2024). Listing of Specific PFAS as Hazardous Constituents.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes (Continued).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.

Sources

Application

Experimental procedure for the synthesis of 2,3-difluoro-6-nitrophenol

An Application Note for the Synthesis of 2,3-Difluoro-6-Nitrophenol Abstract 2,3-Difluoro-6-nitrophenol is a pivotal intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,3-Difluoro-6-Nitrophenol

Abstract

2,3-Difluoro-6-nitrophenol is a pivotal intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern makes it a sought-after building block for creating complex fluorinated compounds with enhanced biological activity and metabolic stability.[1] This application note provides a detailed, field-proven protocol for the synthesis of isomerically pure 2,3-difluoro-6-nitrophenol (CAS No: 82419-26-9). The described method is based on the nucleophilic aromatic substitution (SNAr) of 2,3,4-trifluoronitrobenzene, followed by a robust purification process involving steam distillation to ensure high purity (>99%). We will elaborate on the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline critical safety considerations.

Introduction & Mechanistic Rationale

The synthesis of 2,3-difluoro-6-nitrophenol is most efficiently achieved through the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide.[2] This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality of the Reaction Pathway: The benzene ring in 2,3,4-trifluoronitrobenzene is rendered electron-deficient by the potent electron-withdrawing effects of both the nitro group (-NO₂) and the fluorine atoms. The nitro group, in particular, strongly activates the ring for nucleophilic attack, especially at the ortho and para positions. In this substrate, the C4 position is para to the nitro group, making it the most electrophilic center and the primary site for nucleophilic attack by the hydroxide ion (OH⁻). The fluorine atom at C4 serves as a good leaving group, facilitating the substitution. This high regioselectivity is crucial for producing the desired 2,3-difluoro-6-nitrophenol isomer, which is a valuable precursor for certain quinolonecarboxylic acid antibiotics.[2]

Reaction Scheme:

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 2,3,4-Trifluoronitrobenzene I1 Sodium 2,3-difluoro-6-nitrophenoxide R1->I1 1. Nucleophilic Attack R2 NaOH (aq) P1 2,3-Difluoro-6-nitrophenol I1->P1 2. Acidification (H₂SO₄) P2 NaF

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Experimental Protocol

This protocol is designed to produce high-purity 2,3-difluoro-6-nitrophenol. The procedure avoids the use of organic solvents, which simplifies the work-up and enhances the safety and environmental profile of the synthesis.[2]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2,3,4-Trifluoronitrobenzene≥99%Standard SupplierStarting material
Sodium Hydroxide (NaOH)Reagent GradeStandard SupplierAs a 31.7% aqueous solution
Sulfuric Acid (H₂SO₄)70-96%Standard SupplierFor acidification
WaterDeionized-Reaction medium and steam
Equipment
1L Jacketed Glass Reactor--With overhead stirrer, thermocouple, and dropping funnel
Steam Distillation Apparatus--Condenser, receiving flask
Büchner Funnel & Flask--For filtration
Vacuum Oven--For drying the product
Step-by-Step Synthesis Procedure

The following procedure is based on a successful patent-disclosed method with a theoretical yield of approximately 85-86%.[2]

  • Reactor Charging: Charge the 1L glass reactor with 177 g (1.0 mole) of 2,3,4-trifluoronitrobenzene.

  • Reagent Addition: Begin stirring and add 200 g of water to the reactor. Start the dropwise addition of 140 g (1.1 moles) of 31.7% aqueous sodium hydroxide solution via the dropping funnel.

  • Temperature Control (Critical Step): The reaction is exothermic. Maintain the internal temperature of the reaction mixture between 30°C and 60°C by using the reactor jacket for cooling. The rate of NaOH addition should be controlled to ensure the temperature does not exceed 60°C.[2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at temperature for approximately 2-4 hours. The reaction completion can be monitored by Gas Chromatography (GC) to confirm the disappearance of the starting material (2,3,4-trifluoronitrobenzene).[2]

  • Acidification: Once the reaction is complete, carefully add 70% sulfuric acid to the reaction mixture until the pH is adjusted to a range of 1 to 6 (a target of pH 2.5 is effective).[2] This step protonates the sodium phenoxide intermediate to form the desired phenol product, which may begin to precipitate.

  • Purification by Steam Distillation: Introduce steam directly into the acidified reaction mixture. The product, 2,3-difluoro-6-nitrophenol, is volatile with steam and will co-distill. Collect the distillate in a receiving flask.[2]

  • Product Isolation: Cool the collected distillate to approximately 10-15°C with stirring in an ice bath. The purified 2,3-difluoro-6-nitrophenol will precipitate as a yellow crystalline solid.[1][3]

  • Filtration and Drying: Isolate the solid product by suction filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water. Dry the product under vacuum at 40-50°C to a constant weight.

Expected Results & Characterization
ParameterExpected Value
Yield 148 g (approx. 85% of theoretical)
Appearance White to light yellow crystalline powder[1]
Melting Point 60-62 °C
Purity (by GC) >99.9% (isomerically pure)[2]

The identity and purity of the final compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, FT-IR, and melting point analysis.

Experimental Workflow:

workflow Start Charge Reactor with 2,3,4-Trifluoronitrobenzene Add_NaOH Dropwise Addition of NaOH (aq) (T < 60°C) Start->Add_NaOH Monitor Monitor Reaction by GC Add_NaOH->Monitor Acidify Acidify to pH 1-6 with H₂SO₄ Monitor->Acidify Steam_Distill Purify via Steam Distillation Acidify->Steam_Distill Cool Cool Distillate to 10-15°C Steam_Distill->Cool Filter Isolate Product by Filtration Cool->Filter Dry Dry Under Vacuum Filter->Dry End Final Product: >99% Pure 2,3-Difluoro-6-nitrophenol Dry->End

Caption: Step-by-step experimental workflow diagram.

Safety & Handling

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[4][5]

  • Hazardous Substances:

    • 2,3-Difluoro-6-nitrophenol: Toxic and harmful if inhaled, in contact with skin, or if swallowed. It is irritating to the eyes, respiratory system, and skin.[3]

    • 2,3,4-Trifluoronitrobenzene: A toxic and irritating compound.

    • Sodium Hydroxide & Sulfuric Acid: Highly corrosive and can cause severe burns upon contact.[5] The mixing of acid and base is highly exothermic.

  • Personal Protective Equipment (PPE):

    • Wear suitable protective clothing, including a chemical-resistant lab coat.

    • Use acid-resistant gloves (e.g., nitrile or neoprene).

    • Chemical splash goggles and a face shield are mandatory, especially during the addition of corrosive reagents.[4][6]

  • Engineering Controls:

    • All steps must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

    • An emergency eyewash and safety shower must be readily accessible.[5]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open, and seek urgent medical advice.[3]

Conclusion

The protocol detailed herein provides a reliable and scalable method for producing high-purity 2,3-difluoro-6-nitrophenol. By leveraging a solvent-free SNAr reaction and an efficient steam distillation purification step, this process achieves excellent yield and isomeric purity. The emphasis on causality, detailed procedural steps, and rigorous safety protocols ensures that this guide is a valuable resource for researchers and drug development professionals.

References

  • 2,3-Difluoro-6-nitrophenol - ChemBK . ChemBK.com. Available at: [Link]

  • DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL. Google Patents.
  • CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol. Google Patents.
  • Understanding 2,3-Difluoro-6-nitrophenol: Properties and Sourcing for Research . Papharma.com. Available at: [Link]

  • Nitration reaction safety . YouTube. Available at: [Link]

  • 2,3-Difluorophenol . Chem-Sources. Available at: [Link]

  • NITRIC ACID SAFETY . University of Washington Environmental Health & Safety. Available at: [Link]

  • Lessons Learned Vol. 1 . USC Environmental Health & Safety. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Aromatic Compounds

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aromatic fluorination. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis. Our guidance is grounded in established chemical principles and practical, field-proven insights to help you optimize your reactions and achieve your target molecules with higher purity and yield.

Section 1: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic fluorination, particularly for activated aromatic systems. The reaction typically involves the displacement of a good leaving group, often a nitro or chloro group, by a fluoride ion. However, the high reactivity of the fluoride source and the reaction intermediates can lead to several side reactions.

Troubleshooting Guide: SNAr Reactions

Question 1: My SNAr reaction is producing a significant amount of black, insoluble material (tar formation), and my yield of the desired fluoroaromatic is very low. What is happening and how can I fix it?

Answer:

Tar formation is a common issue in SNAr reactions, especially when using highly activated substrates or when reaction temperatures are too high. This is often due to polymerization of the starting material or product, or decomposition of the solvent under the reaction conditions.

Causality and Mitigation Strategies:

  • Over-activation of the Aromatic Ring: Highly electron-deficient rings are very susceptible to nucleophilic attack, not just by fluoride but also by other nucleophiles present, including the starting material itself or subsequent reaction products. This can initiate polymerization.

    • Solution: Consider using a less activated substrate if your synthetic route allows. If not, precise control over reaction conditions is critical.

  • Reaction Temperature: Exothermic SNAr reactions can lead to localized "hot spots" in the reaction mixture, accelerating decomposition and polymerization.

    • Solution:

      • Step 1: Set up the reaction at a lower initial temperature and allow it to warm slowly to the target temperature.

      • Step 2: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

      • Step 3: For highly exothermic reactions, consider adding the limiting reagent portion-wise to better control the reaction rate and temperature.

  • Solvent Decomposition: Aprotic polar solvents like DMF and DMSO, while common for SNAr, can decompose at elevated temperatures, especially in the presence of a strong base, leading to impurities that can contribute to tar formation.

    • Solution:

      • Ensure you are using a high-purity, anhydrous solvent.

      • Consider alternative, more stable solvents like sulfolane or diphenyl sulfone for high-temperature reactions.

Workflow for Mitigating Tar Formation in SNAr

start Low Yield & Tar Formation Observed check_temp Is the reaction temperature too high? start->check_temp lower_temp Action: Lower reaction temperature and monitor. Consider portion-wise addition of reagents. check_temp->lower_temp Yes check_solvent Is the solvent (e.g., DMF, DMSO) decomposing? check_temp->check_solvent No end_point Improved Yield and Purity lower_temp->end_point change_solvent Action: Switch to a more stable solvent (e.g., sulfolane). Use anhydrous grade. check_solvent->change_solvent Yes check_activation Is the substrate overly activated? check_solvent->check_activation No change_solvent->end_point modify_substrate Action: If possible, use a less activated precursor. check_activation->modify_substrate Yes check_activation->end_point No modify_substrate->end_point

Caption: Troubleshooting workflow for tar formation in SNAr.

Question 2: I am observing the formation of a hydroxylated by-product instead of my desired fluorinated compound. What is the source of this contamination?

Answer:

The formation of hydroxylated by-products is almost always due to the presence of water in the reaction mixture. Fluoride sources like potassium fluoride (KF) are highly hygroscopic, and common aprotic polar solvents can also absorb moisture from the atmosphere.

Causality and Mitigation Strategies:

  • Water as a Competing Nucleophile: Hydroxide ions (from water) are potent nucleophiles and can compete with fluoride ions in the SNAr reaction, leading to the formation of phenols or other hydroxylated species.

  • "Naked" Fluoride and Basicity: The use of phase-transfer catalysts (e.g., crown ethers) or spray-dried KF is designed to increase the nucleophilicity of the fluoride ion. However, this also increases its basicity, making it more effective at deprotonating any residual water and generating hydroxide in situ.

Protocol for Ensuring Anhydrous Conditions:

  • Step 1: Drying the Fluoride Source: Dry your fluoride salt (e.g., KF, CsF) in a vacuum oven at >100 °C for several hours immediately before use. For KF, spray-drying is a common industrial practice to increase its surface area and reactivity, but it must be handled under anhydrous conditions.

  • Step 2: Using Anhydrous Solvent: Use a freshly opened bottle of an anhydrous grade solvent or dry the solvent using appropriate methods (e.g., molecular sieves).

  • Step 3: Inert Atmosphere: Assemble your reaction glassware while hot and under a stream of dry, inert gas (e.g., nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Step 4: Azeotropic Removal of Water: For particularly sensitive reactions, consider the azeotropic removal of water from the reaction mixture before the main reaction. This can be done by adding toluene and distilling it off, as it forms an azeotrope with water.

Parameter Standard Conditions Optimized Anhydrous Conditions
Fluoride Source KF (reagent grade)Spray-dried KF, dried in vacuum oven
Solvent DMF (standard grade)Anhydrous DMF (<50 ppm H₂O)
Atmosphere AmbientDry Nitrogen or Argon
Pre-treatment NoneAzeotropic removal of water with toluene

Section 2: The Balz-Schiemann Reaction and Related Diazotization-Fluorination Methods

The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to yield an aryl fluoride, is a classic method for introducing fluorine. Modern variations use other counter-ions or reagents. A key challenge is the stability and handling of the diazonium salt intermediate.

Troubleshooting Guide: Diazotization-Fluorination Reactions

Question: My Balz-Schiemann reaction is giving me a complex mixture of by-products, including phenols, azo compounds, and biaryls, with very little of the desired aryl fluoride. What are the critical control points I am missing?

Answer:

The success of the Balz-Schiemann reaction and its variants hinges on the careful control of the initial diazotization step and the subsequent decomposition of the diazonium salt. The formation of the by-products you are observing points to issues in one or both of these stages.

Causality and Mitigation Strategies:

  • Incomplete Diazotization/Side Reactions of Nitrous Acid: The diazotization of an aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) must be performed at low temperatures (typically 0-5 °C). If the temperature rises, the nitrous acid can decompose, or the diazonium salt can react with the starting aniline to form diazoamino compounds (a type of azo compound).

    • Solution:

      • Step 1: Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management.

      • Step 2: Add the sodium nitrite solution slowly, dropwise, to the acidic solution of the aniline.

      • Step 3: After the addition is complete, perform a starch-iodide test to check for the presence of excess nitrous acid, which indicates that all the aniline has been consumed.

  • Premature or Uncontrolled Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. If they decompose in the aqueous solution before the fluoride source is effectively in place, the diazonium cation can react with water to form phenols or with other nucleophiles present. Radical decomposition pathways can lead to biaryl formation.

    • Solution:

      • Step 1: Isolate the diazonium tetrafluoroborate salt as a precipitate by adding a concentrated solution of HBF₄ or NaBF₄. This salt is often more stable and can be filtered, washed with cold ether, and dried before the final decomposition step.

      • Step 2: The thermal decomposition of the isolated salt should be done carefully in an appropriate solvent or, in some cases, neat. Gentle heating is recommended to avoid explosive decomposition.

      • Step 3: For sensitive substrates, photolytic decomposition at lower temperatures can be an alternative to thermal decomposition.

By-product Formation Pathways in the Balz-Schiemann Reaction

aniline Ar-NH2 (Aniline) diazonium Ar-N2+ X- (Diazonium Salt) aniline->diazonium Diazotization (NaNO2, H+) azo_compound Ar-N=N-NH-Ar (Azo Compound) aniline->azo_compound Reaction with Ar-N2+ (incomplete diazotization) aryl_fluoride Ar-F (Desired Product) diazonium->aryl_fluoride Thermal Decomposition (with BF4-) phenol Ar-OH (Phenol) diazonium->phenol Reaction with H2O (premature decomposition) biaryl Ar-Ar (Biaryl) diazonium->biaryl Radical Pathway

Caption: Common side reaction pathways in the Balz-Schiemann reaction.

Section 3: Electrophilic Fluorination

Electrophilic fluorination reagents (e.g., Selectfluor®, N-fluorobenzenesulfonimide (NFSI)) deliver an "F⁺" equivalent to an electron-rich aromatic or heteroaromatic ring. While powerful, their high reactivity can lead to a lack of selectivity and degradation of sensitive substrates.

FAQs: Electrophilic Fluorination

Question 1: My electrophilic fluorination with Selectfluor® is resulting in a mixture of mono- and di-fluorinated products, and the regioselectivity is poor. How can I improve the selectivity?

Answer: This is a common challenge with highly reactive electrophilic fluorinating agents. The selectivity is governed by the electronics of your substrate and the reaction conditions.

  • Substrate Control: The regioselectivity is directed by the existing substituents on the aromatic ring. If your substrate has multiple activated positions, over-fluorination is likely. The best approach is often to redesign the synthesis to use a substrate with a blocking group that can be removed later. This directs the fluorination to a single position.

  • Solvent and Temperature: The choice of solvent can influence the reactivity of the fluorinating agent. Running the reaction in a less polar solvent or at a lower temperature can sometimes temper the reactivity and improve selectivity.

  • Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will almost certainly lead to di-fluorination. A good starting point is 1.1 to 1.2 equivalents.

Question 2: My starting material is being degraded, and I am not seeing any fluorinated product. Is the fluorinating agent too harsh?

Answer: Yes, this is highly likely. Reagents like Selectfluor® are strong oxidants. If your substrate contains sensitive functional groups (e.g., amines, thiols, some heterocycles), they can be oxidized or degraded under the reaction conditions.

  • Protecting Groups: Ensure that any sensitive functional groups are adequately protected before attempting the fluorination.

  • Alternative Reagents: Consider a milder electrophilic fluorinating agent. There is a range of N-F reagents with varying reactivity. NFSI is generally considered less reactive than Selectfluor®.

  • Change the Strategy: If your substrate is electron-rich and sensitive, electrophilic fluorination may not be the best approach. Consider if a nucleophilic or other fluorination strategy could be applied to a different precursor in your synthetic route.

References

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264. Available at: [Link]

  • Sheppard, W. A., & Sharts, C. M. (1969). Organic Fluorine Chemistry. W. A. Benjamin.
  • Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193–228. Available at: [Link]

Optimization

Technical Support Center: Purification of 2,3-Difluoro-4-methylphenol

Welcome to the technical support center for the synthesis and purification of 2,3-Difluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common iss...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,3-Difluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important fluorinated building block. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower your experimental success.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific, practical challenges you may face post-synthesis. We focus on identifying and removing common byproducts associated with the synthesis of fluorinated phenols.

Question 1: What are the likely impurities in my 2,3-Difluoro-4-methylphenol reaction, and how can I identify them?

Answer:

Understanding potential impurities is the first step toward effective purification. The synthesis of 2,3-Difluoro-4-methylphenol, likely via electrophilic fluorination of a precursor like 3-fluoro-4-methylphenol, is prone to several side reactions. The primary concerns are regioisomers, over-fluorination, and dearomatization byproducts.[1][2][3]

Common Byproducts and Their Identification:

Byproduct Type Likely Structure/Description Formation Rationale Recommended Analytical Method
Regioisomers e.g., 3,4-Difluoro-2-methylphenolThe directing groups on the aromatic ring may not provide perfect regioselectivity, leading to fluorination at other open positions.[4]TLC, GC-MS, ¹H NMR, ¹⁹F NMR [5]
Poly-fluorinated Species e.g., 2,3,X-Trifluoro-4-methylphenolElectron-rich phenols are highly activated and can undergo a second fluorination if the fluorinating agent is too reactive or used in excess.[1]GC-MS (look for higher M+ peak), ¹⁹F NMR
Dearomatization Products Fluorinated cyclohexadienonesA common side reaction with electrophilic fluorinating agents on phenols, leading to a loss of aromaticity.[1][6]¹H NMR (loss of aromatic signals, appearance of aliphatic signals), LC-MS
Unreacted Starting Material e.g., 3-Fluoro-4-methylphenolIncomplete reaction.TLC, GC-MS, ¹H NMR
Reagent-Derived Impurities e.g., Urea-based byproductsStoichiometric byproducts from reagents like PhenoFluor™ or urea-derived impurities from other fluorinating agents.[7]¹H NMR (characteristic signals), solubility differences (often highly polar)

Analytical Workflow: A combination of techniques is most powerful.

  • Thin Layer Chromatography (TLC): Your first and fastest check. It helps visualize the number of components in your crude mixture.[4][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of your desired product and byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure and can help identify isomers by differences in coupling constants and chemical shifts.

    • ¹⁹F NMR: The most definitive tool for fluorinated compounds. Each unique fluorine environment gives a distinct signal, making it excellent for identifying isomers and poly-fluorinated species.[5]

Question 2: My TLC shows multiple spots close to my product. How can I optimize separation via column chromatography?

Answer:

Column chromatography is the most robust method for separating challenging mixtures of fluorinated aromatics.[4] If your spots have similar Rf values, a systematic approach to optimizing the separation is necessary.

Experimental Protocol: Optimized Flash Column Chromatography
  • Adsorbent Selection:

    • Standard Silica Gel: Use a high-quality silica gel (230-400 mesh) for most applications.

    • Deactivation: For sensitive compounds, you can slightly deactivate the silica by adding 1-2% triethylamine to the eluent system to prevent streaking of the acidic phenol.

  • Solvent System Optimization (The Key Step):

    • Initial Screening: Start with a non-polar/polar system like Hexane/Ethyl Acetate, a common choice for this class of compounds.[4]

    • Fine-Tuning Polarity: Prepare several TLC plates and run them in chambers with slightly different solvent ratios (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc). The goal is to find a ratio that places your product's Rf value between 0.25 and 0.35, with maximum separation from impurities.

    • Alternative Solvents: If separation is still poor, consider changing the solvent system's selectivity. Replace Hexane with Heptane or Cyclohexane. Replace Ethyl Acetate with a different polarity modifier like Dichloromethane (DCM) or a mixture of DCM/Methanol for more polar compounds.

  • Column Packing and Loading:

    • Wet Loading (Slurry Packing): This is the preferred method. Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane/EtOAc) and pour it into the column. Allow it to pack under a gentle flow of air or nitrogen.

    • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. For better resolution, consider adsorbing the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product in a volatile solvent (like DCM), add silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of your packed column.[9]

  • Elution and Fraction Collection:

    • Isocratic vs. Gradient: If the impurities are very close, a shallow gradient elution is superior to an isocratic (constant solvent ratio) one. Start with a low polarity (e.g., 98:2 Hexane/EtOAc) and slowly increase the polarity (e.g., to 80:20 Hexane/EtOAc) over the course of the run.

    • Fraction Size: Collect small fractions and analyze them by TLC before combining.

Question 3: I've isolated my product, but it's still not pure enough. What other purification techniques can I try?

Answer:

If chromatography alone is insufficient, or if you need to remove trace impurities, consider these orthogonal techniques.

A) Recrystallization

Recrystallization is an excellent final polishing step if your product is a solid (2,3-Difluoro-4-methylphenol has a reported melting point of 37 °C, making it a low-melting solid).[10]

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in solvents like heptane, cyclohexane, toluene, or mixtures like ethanol/water.

  • Procedure:

    • Place the impure solid in a flask.

    • Add the minimum amount of hot solvent to just dissolve the solid.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Induce crystallization if necessary by scratching the flask wall or adding a seed crystal.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B) Acid-Base Extraction (Aqueous Workup)

This technique leverages the acidic nature of the phenol group to separate it from non-acidic impurities (e.g., dearomatization products, some reagent byproducts).

Protocol for Extractive Workup:

  • Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or DCM.

  • Transfer to a separatory funnel and wash with a 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The phenol will deprotonate and move into the aqueous layer as a phenoxide salt.

  • Separate the layers. The organic layer now contains the non-acidic impurities.

  • Re-acidify the aqueous layer carefully with cold 1M HCl until the pH is acidic (pH ~2-3). Your product will precipitate or will need to be extracted.

  • Extract the product back into an organic solvent (e.g., 3x with Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

Question 4: I suspect unreacted starting material is a major contaminant. How can I remove it effectively?

Answer:

If your starting material is also a phenol (e.g., 3-fluoro-4-methylphenol), its acidity will be very similar to your product, making acid-base extraction ineffective for separation. In this case, meticulous column chromatography, as described in Question 2, is your primary tool.

If your starting material is not a phenol (e.g., a non-acidic precursor), the acid-base extraction detailed in Question 3 is the ideal method. The following workflow illustrates the decision-making process.

purification_workflow start Crude Product Analysis (TLC, GC-MS, NMR) is_sm_phenol Is Starting Material (SM) a Phenol? start->is_sm_phenol acid_base Perform Acid-Base Extraction is_sm_phenol->acid_base  No   column_chrom Perform Optimized Column Chromatography is_sm_phenol->column_chrom  Yes   acid_base->column_chrom Proceed to Chromatography purity_check1 Check Purity (>98%?) column_chrom->purity_check1 recrystallize Recrystallize purity_check1->recrystallize  No   final_product Pure Product purity_check1->final_product  Yes   purity_check2 Check Purity (>98%?) purity_check2->column_chrom  No, Re-purify   purity_check2->final_product  Yes   recrystallize->purity_check2

Caption: Purification decision workflow for 2,3-Difluoro-4-methylphenol.

The diagram below details the logic of the acid-base extraction process itself.

extraction_process start Crude product dissolved in Ethyl Acetate add_base Wash with 1M NaOH (aq) start->add_base separate1 Separate Layers add_base->separate1 org_layer Organic Layer: Contains neutral impurities separate1->org_layer  Organic Phase   aq_layer Aqueous Layer: Contains Sodium 2,3-difluoro-4-methylphenoxide separate1->aq_layer  Aqueous Phase   acidify Acidify with 1M HCl (aq) to pH ~2 aq_layer->acidify extract_back Extract with Ethyl Acetate (3x) acidify->extract_back final_org Combined Organic Layers: Contain pure product extract_back->final_org final_workup Wash with Brine, Dry (MgSO₄), Filter, Concentrate final_org->final_workup pure_product Purified Product final_workup->pure_product

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2,3-Difluoro-4-methylphenol and its inherent byproduct risks? A common and modern approach is the direct electrophilic fluorination of 3-fluoro-4-methylphenol using an N-F reagent like Selectfluor™.[2][3] The main byproduct risks stem from the high reactivity of the phenol ring, which can lead to poor regioselectivity (fluorination at an undesired position) or over-fluorination to yield trifluorinated species.[1] Another significant risk is dearomatization of the phenol ring.[6]

Q2: Are there any specific safety precautions for handling fluorinating agents and fluorinated phenols? Yes. Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2,3-Difluoro-4-methylphenol itself is classified as harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[11][12] Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

References
  • Sladojevich, F., et al. (2011). Deoxyfluorination of Phenols. DASH (Harvard). Available at: [Link]

  • Integrated Chem Lectures. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. Available at: [Link]

  • Rickert, M., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science. Available at: [Link]

  • Organic Syntheses. Difluoromethylation of Phenols. Available at: [Link]

  • Borodkin, G. I., et al. (2018). Promotional effect of ionic liquids in the electrophilic fluorination of phenols. ResearchGate. Available at: [Link]

  • Wikipedia. Electrophilic fluorination. Available at: [Link]

  • Organic Syntheses. Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene. Available at: [Link]

  • Preshlock, S., et al. (2016). Deoxyfluorination of phenols for chemoselective 18 F-labeling of peptides. Nature Protocols. Available at: [Link]

  • Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool to Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. PubMed. Available at: [Link]

  • Stenutz. 2,3-difluoro-4-methylphenol. Available at: [Link]

  • Tan, Y., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Royal Society of Chemistry. Available at: [Link]

  • PubChem. 2,3-Difluoro-4-methylphenol. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 4-Methylphenol

Welcome to the technical support center for the fluorination of 4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of 4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the fluorination of 4-methylphenol. Each issue is presented in a question-and-answer format, providing a clear path to resolution.

Q1: My reaction with an electrophilic fluorinating agent (e.g., Selectfluor™) is resulting in a low yield of the desired fluorinated 4-methylphenol. What are the potential causes and how can I improve the outcome?

Low yields in the electrophilic fluorination of 4-methylphenol can stem from several factors, ranging from suboptimal reaction conditions to substrate-specific challenges. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and selectivity.[1] Acetonitrile (MeCN) is a common and effective solvent for reactions with N-F reagents like Selectfluor™.[1] If you are using less polar solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3), consider switching to acetonitrile to potentially enhance the reaction rate.

    • Temperature: Many electrophilic fluorinations require elevated temperatures to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 40-80 °C) could lead to a significant improvement in conversion. However, be mindful that excessive heat can lead to decomposition.[2]

    • Reaction Time: Ensure the reaction has been allowed to run to completion. Monitor the progress using an appropriate analytical technique such as TLC, GC-MS, or ¹⁹F NMR.

  • Consider the Role of Additives:

    • Ionic Liquids: The addition of a stoichiometric amount of an ionic liquid can accelerate the fluorination of phenols, especially at lower temperatures.[1] This is an avenue worth exploring if other optimizations do not yield the desired results.

  • Assess the Purity of Your Reagents:

    • Starting Material: Ensure your 4-methylphenol is pure and dry. Impurities can interfere with the reaction.

    • Fluorinating Agent: While many modern N-F reagents are stable, it's crucial to use a high-quality, anhydrous fluorinating agent.[3]

Below is a workflow to guide your optimization process:

low_yield_troubleshooting start Low Yield Observed check_conditions Re-evaluate Reaction Conditions start->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Temperature optimal? optimize_solvent Optimize Solvent check_conditions->optimize_solvent Solvent appropriate? check_reagents Assess Reagent Purity consider_additives Consider Additives check_reagents->consider_additives Reagents pure use_ionic_liquid Trial with Ionic Liquid consider_additives->use_ionic_liquid monitor_reaction Monitor Reaction Progress monitor_reaction->check_reagents No improvement successful_outcome Improved Yield monitor_reaction->successful_outcome Improvement seen optimize_temp->monitor_reaction optimize_solvent->monitor_reaction use_ionic_liquid->successful_outcome

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am observing a significant amount of 4-fluoro-4-methylcyclohexa-2,5-dienone as a byproduct. How can I minimize this dearomatization?

The formation of fluorinated cyclohexadienones is a known competing pathway in the fluorination of phenols.[4][5][6] This dearomatization occurs when the fluorine cation attacks the ipso-carbon, followed by loss of a proton. To minimize this side reaction and favor the desired aromatic substitution, consider the following strategies:

  • Choice of Fluorinating Agent: The reactivity of the fluorinating agent plays a crucial role. Highly reactive agents may favor dearomatization. Experimenting with a milder N-F reagent could improve the selectivity for the desired fluorinated phenol.

  • Catalytic Methods: Recent advances have shown that I(i)/I(iii) catalysis can be highly para-selective in the dearomatization of phenols to generate fluorinated cyclohexadienones.[4][5][6] While this may be the opposite of your goal, understanding these conditions can help you avoid them. Conversely, exploring other catalytic systems, such as those involving palladium, might offer better selectivity for the desired aromatic fluorination.[7]

  • Solvent and Additives: The reaction medium can influence the stability of the intermediates that lead to dearomatization. While specific guidelines for avoiding this pathway in the context of 4-methylphenol are not extensively detailed in the provided results, a systematic screen of solvents and additives, as discussed in the previous question, is a valid approach.

Q3: The fluorination of 4-methylphenol is giving me a mixture of 2-fluoro-4-methylphenol and other isomers. How can I improve the regioselectivity for a specific isomer?

Controlling regioselectivity in the electrophilic aromatic substitution of substituted phenols is a common challenge.[8][9] The hydroxyl and methyl groups in 4-methylphenol are both ortho, para-directing. Since the para position is blocked, fluorination is expected to occur at the positions ortho to the hydroxyl group (C2 and C6) and ortho to the methyl group (C3 and C5). The hydroxyl group is a more powerful activating group, so substitution at C2 and C6 is generally favored.

To improve regioselectivity, consider these factors:

  • Steric Hindrance: The methyl group can sterically hinder the approach of the fluorinating agent to the C3 and C5 positions. Bulky fluorinating agents may exhibit a higher preference for the less hindered C2 and C6 positions.

  • Directing Groups: While not directly applicable to modifying 4-methylphenol itself without additional synthetic steps, the use of removable directing groups is a known strategy for achieving site-selective C-H bond fluorination of phenols.[7]

  • Reaction Conditions: The choice of solvent and temperature can influence the ratio of isomers. A systematic optimization of these parameters is recommended.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fluorination of 4-methylphenol, offering foundational knowledge for your experimental design.

Q1: What are the most common electrophilic fluorinating agents for phenols, and what are their pros and cons?

Several electrophilic fluorinating agents are available, with N-F reagents being particularly popular due to their relative stability and ease of handling.[3][8]

Fluorinating AgentAdvantagesDisadvantages
Selectfluor™ (F-TEDA-BF₄) Commercially available, stable, easy to handle, non-hygroscopic solid.[1]Can be a strong oxidant, potentially leading to side reactions.[10]
N-Fluorobenzenesulfonimide (NFSI) A milder fluorinating reagent with a broad substrate scope.[11]May require more forcing conditions for less reactive substrates.
Elemental Fluorine (F₂) Excellent atom economy.[12]Highly reactive, toxic, and requires specialized equipment and handling procedures.[13][14]
Q2: What is the general mechanism for the electrophilic fluorination of 4-methylphenol?

The precise mechanism of electrophilic fluorination with reagents like Selectfluor™ is still a subject of some debate, with evidence supporting both an Sₙ2-type pathway and a single-electron transfer (SET) mechanism.[10][15]

For the fluorination of an electron-rich aromatic compound like 4-methylphenol, the reaction generally proceeds through the attack of the aromatic ring on the electrophilic fluorine atom of the N-F reagent. This forms a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). Subsequent loss of a proton from the ring restores aromaticity and yields the fluorinated product.

fluorination_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4-Methylphenol 4-Methylphenol Sigma Complex Sigma Complex 4-Methylphenol->Sigma Complex Electrophilic Attack Selectfluor Selectfluor Selectfluor->Sigma Complex Fluorinated Phenol Fluorinated Phenol Sigma Complex->Fluorinated Phenol Deprotonation Protonated Base Protonated Base Sigma Complex->Protonated Base

Sources

Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-4-methylphenol

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methylphenol for Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive resource for the synthesis of 2,3-Difluoro-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methylphenol for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive resource for the synthesis of 2,3-Difluoro-4-methylphenol, a valuable building block in pharmaceutical and materials science research. We will delve into a reliable synthetic route, address common experimental challenges through a troubleshooting guide and FAQs, and provide detailed protocols to enhance your success in the laboratory.

Recommended Synthetic Route: Diazotization of 2,3-Difluoro-4-methylaniline

A robust and widely applicable method for the synthesis of 2,3-Difluoro-4-methylphenol is the diazotization of the corresponding aniline, followed by hydrolysis of the resulting diazonium salt. This two-step process is generally effective for converting aromatic amines to phenols.

Overall Reaction Scheme:

Experimental Protocol: A Step-by-Step Guide

Part A: Diazotization of 2,3-Difluoro-4-methylaniline

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 2,3-Difluoro-4-methylaniline in aqueous sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Separately, prepare a solution of sodium nitrite in cold distilled water.[1] Add this sodium nitrite solution dropwise to the cold aniline salt solution over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.[1]

  • Monitoring Completion: After the addition is complete, stir the mixture for an additional 30 minutes.[1] Check for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that the diazotization is complete.[1] If the test is negative, add a small amount more of the sodium nitrite solution.

  • Quenching Excess Nitrite: If there is a significant excess of nitrous acid (a very strong positive test), it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[1]

Part B: Hydrolysis of the Diazonium Salt

  • Heating: Gently heat the solution containing the 2,3-Difluoro-4-methylbenzenediazonium salt to facilitate the hydrolysis. The evolution of nitrogen gas will be observed. The temperature can be gradually increased to 50-60 °C.

  • Completion of Hydrolysis: Continue heating until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,3-Difluoro-4-methylphenol.[2]

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 2,3-Difluoro-4-methylphenol.

Q1: My overall yield of 2,3-Difluoro-4-methylphenol is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors throughout the two-step synthesis. Here's a breakdown of potential issues and their solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step.

    • Cause: Insufficient cooling (temperature rising above 5 °C) can lead to the decomposition of nitrous acid and the diazonium salt.[1] An incorrect stoichiometric ratio of reagents can also result in an incomplete reaction.

    • Solution: Maintain a strict temperature control of 0-5 °C throughout the addition of sodium nitrite.[1] Use a slight excess (1.0-1.01 equivalents) of sodium nitrite to ensure complete conversion of the aniline.[1]

  • Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive and can undergo several undesirable side reactions.

    • Cause: Azo coupling can occur where the diazonium salt acts as an electrophile and attacks an unreacted aniline molecule. This is more likely if the reaction medium is not sufficiently acidic.

    • Solution: Ensure the reaction is performed in a strongly acidic medium to keep the concentration of free aniline low.

  • Incomplete Hydrolysis: The conversion of the diazonium salt to the phenol may not go to completion.

    • Cause: Insufficient heating during the hydrolysis step can lead to an incomplete reaction.

    • Solution: After the diazotization is complete, ensure the reaction mixture is heated adequately until the evolution of nitrogen gas has completely stopped.

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

    • Cause: Phenols have some solubility in water, which can lead to losses during aqueous extraction. Emulsion formation can also trap the product.

    • Solution: Perform multiple extractions with the organic solvent to ensure maximum recovery. If an emulsion forms, adding a small amount of brine can help to break it.

Q2: The diazotization reaction is not proceeding to completion. How can I troubleshoot this?

A2: If you suspect incomplete diazotization, consider the following:

  • Reagent Quality: Ensure the sodium nitrite is of high purity and has been stored properly to prevent degradation.

  • Acid Concentration: The reaction requires a strong mineral acid like sulfuric acid or hydrochloric acid to generate nitrous acid in situ from sodium nitrite.[3]

  • Rate of Addition: A slow, dropwise addition of the sodium nitrite solution is crucial to maintain the low temperature and prevent localized overheating.[1]

  • Stirring: Efficient stirring is necessary to ensure proper mixing of the reagents.

Q3: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. What are the likely impurities and how can I improve the purity?

A3: Impurities often arise from side reactions or incomplete reactions.

  • Unreacted 2,3-Difluoro-4-methylaniline: The presence of the starting material indicates an incomplete diazotization reaction.

    • Solution: Re-evaluate your diazotization protocol, focusing on temperature control and reagent stoichiometry.

  • Azo Byproducts: These are colored impurities formed by the coupling of the diazonium salt with unreacted aniline or the product phenol.

    • Solution: Column chromatography is highly effective for removing these polar, colored impurities.

  • Purification Strategy:

    • Vacuum Distillation: This is a suitable method for purifying liquid phenols.

    • Column Chromatography: Using a silica gel column with a hexane/ethyl acetate gradient can effectively separate the desired product from most impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling diazonium salts? A: Aromatic diazonium salts can be explosive when isolated and dry.[4] Therefore, they are almost always generated and used in situ in solution.[4] It is crucial to keep the reaction temperature low during their formation and to avoid any attempt to isolate the diazonium salt intermediate.

Q: How can I monitor the progress of the reaction? A: The diazotization step can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.[1] The hydrolysis step can be monitored by observing the evolution of nitrogen gas. For a more quantitative analysis, you can take small aliquots of the reaction mixture (after quenching) and analyze them by TLC or GC-MS.

Q: What are the best storage conditions for 2,3-Difluoro-4-methylphenol? A: Phenols can be sensitive to air and light, leading to oxidation and discoloration. It is recommended to store the purified 2,3-Difluoro-4-methylphenol in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark place.

Visualization & Data

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Troubleshooting Workflow for Low Yield in 2,3-Difluoro-4-methylphenol Synthesis start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_workup Check Workup & Purification start->check_workup temp_control Temperature > 5°C? check_diazotization->temp_control reagents Incorrect Stoichiometry? check_diazotization->reagents azo_coupling Azo Coupling Suspected? check_diazotization->azo_coupling heating_insufficient Insufficient Heating? check_hydrolysis->heating_insufficient extraction_loss Product Loss During Extraction? check_workup->extraction_loss solution_temp Improve Cooling Maintain 0-5°C temp_control->solution_temp Yes solution_reagents Verify Reagent Amounts Use Slight Excess of NaNO2 reagents->solution_reagents Yes solution_azo Ensure Strong Acidic Medium azo_coupling->solution_azo Yes solution_heating Heat Until N2 Evolution Ceases heating_insufficient->solution_heating Yes solution_extraction Perform Multiple Extractions Use Brine to Break Emulsions extraction_loss->solution_extraction Yes

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of fluorinated phenols

Introduction Welcome to the Technical Support Center for the synthesis of fluorinated phenols. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of fluorinated phenols. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. Fluorinated phenols are crucial building blocks in pharmaceuticals and advanced materials, but their synthesis can be nontrivial. This document provides in-depth, experience-driven troubleshooting advice, structured in a practical question-and-answer format to address specific experimental issues.

Section 1: Diagnosing Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a primary method for synthesizing fluorinated phenols, typically by reacting a highly activated fluoroarene with a hydroxide source. Low yields in these reactions are a frequent complaint. This section breaks down the common failure points.

FAQ 1: My starting fluoroarene is not being consumed, or the conversion is very low. What are the likely causes?

Low conversion points to a fundamental issue with reaction activation or conditions. The primary areas to investigate are the electronic properties of your substrate, the reaction conditions, and reagent integrity.

Answer:

The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount for a successful reaction. Several factors could be hindering its formation:

  • Insufficient Ring Activation: The aromatic ring must be rendered sufficiently electron-poor (electrophilic) to be attacked by a nucleophile like hydroxide.[3] This is achieved by placing strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) at positions ortho or para to the fluorine leaving group.[3][4] An EWG in the meta position is ineffective at stabilizing the Meisenheimer complex and will result in a sluggish or failed reaction.[2][3]

    • Troubleshooting Action: Re-evaluate your substrate. If it lacks potent EWGs in the correct positions, the SNAr pathway may not be viable under standard conditions. Consider alternative strategies like metal-catalyzed C-O coupling or specialized activation methods.[5][6]

  • Inappropriate Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or sulfolane are standard for SNAr.[1] They effectively solvate the cation of your hydroxide source (e.g., K⁺ in KOH) without strongly solvating the hydroxide anion, thus preserving its nucleophilicity. Protic solvents (e.g., water, alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.[1]

    • Temperature: SNAr reactions often require elevated temperatures (e.g., 80-150 °C) to overcome the activation energy barrier associated with disrupting aromaticity.[1][7] If your reaction is proceeding slowly at a lower temperature, a careful, incremental increase is warranted.

  • Reagent Purity and Stoichiometry:

    • Water Content: While hydroxide is the nucleophile, excess water can be detrimental, especially if your starting material or product is sensitive to hydrolysis. Ensure your solvents are anhydrous if the protocol demands it.[1]

    • Base Strength & Solubility: Ensure the base used (e.g., NaOH, KOH) is strong enough and sufficiently soluble in the reaction medium. Using a weaker base like potassium carbonate (K₂CO₃) may require higher temperatures or the use of a phase-transfer catalyst.

Troubleshooting Workflow: Low Conversion

Below is a decision-making diagram to guide your troubleshooting process for low starting material conversion.

G start Low Conversion (Starting Material Unchanged) check_substrate Is the aryl fluoride activated by ortho/para EWGs (-NO2, -CN)? start->check_substrate check_conditions Review Reaction Conditions: - Solvent (Polar Aprotic?) - Temperature (Sufficiently High?) - Base (Strong & Soluble?) check_substrate->check_conditions Yes no_ewg No: S(N)Ar is likely not viable. Consider alternative synthetic routes (e.g., Buchwald-Hartwig, Diazotization). check_substrate->no_ewg No reagent_purity Verify Reagent Integrity: - Anhydrous solvents? - Fresh, high-purity base? check_conditions->reagent_purity Yes conditions_bad No: Optimize conditions. Increase temperature incrementally. Switch to DMSO or DMF. check_conditions->conditions_bad No reagents_bad No: Use fresh/anhydrous reagents. Dry solvent over molecular sieves. reagent_purity->reagents_bad No reagents_good Yes: Issue is more complex. Consider side reactions or catalyst (if applicable) deactivation. reagent_purity->reagents_good Yes yes_ewg Yes conditions_good Yes

Caption: Troubleshooting Decision Tree for Low SNAr Conversion.

Section 2: Addressing the Formation of Impurities and Side Products

Even when the starting material is consumed, low yields of the desired fluorinated phenol often result from the formation of unwanted side products.

FAQ 2: My reaction is messy, with multiple spots on the TLC plate. What are the common side reactions?

A complex reaction mixture indicates a loss of selectivity. Identifying the likely side products is the first step toward mitigating their formation.

Answer:

Several side reactions can compete with the desired hydroxylation:

  • Hydrolysis of Other Functional Groups: If your substrate contains other sensitive groups (e.g., esters, nitriles), the basic and sometimes heated conditions can lead to their hydrolysis.

    • Troubleshooting Action: If possible, use milder bases (e.g., K₂CO₃ vs. KOH) or protect sensitive functional groups prior to the SNAr reaction.

  • Ether Formation (Williamson Ether Synthesis): If your product phenol is deprotonated by the base, it can act as a nucleophile itself, attacking another molecule of your starting fluoroarene to form a diaryl ether byproduct. This is more common at high concentrations and temperatures.

    • Troubleshooting Action: Use a slight excess of the hydroxide nucleophile and avoid overly high concentrations of the starting aryl fluoride. Adding the aryl fluoride slowly to the solution of the base can sometimes help.

  • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), elimination of HF can occur to form a highly reactive benzyne intermediate, which can lead to a mixture of products. This is less common with hydroxide but should be considered if harsh bases are used.

  • Decomposition: Some highly activated aromatic systems are unstable at high temperatures, leading to polymerization or decomposition, often observed as "tar" or an intractable baseline on a TLC plate.[8]

    • Troubleshooting Action: Carefully control the reaction temperature.[8] Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider using a more reactive solvent to allow for lower temperatures.

Table 1: Effect of Reaction Parameters on Byproduct Formation
ParameterPotential IssueRecommended Action
Temperature High temps can cause decomposition or diaryl ether formation.Determine the minimum effective temperature. Start lower and increase incrementally.
Base A very strong base may cause benzyne formation or hydrolyze other groups.Use the mildest base that provides good conversion (e.g., K₂CO₃ before KOH).
Concentration High concentration can favor bimolecular side reactions (ether formation).Run the reaction at a more dilute concentration (e.g., 0.1-0.5 M).
Water Traces of water can lead to unwanted hydroxypyridine byproducts in heterocyclic systems.[1]Use anhydrous solvents and reagents if side-reactions involving water are suspected.[1]

Section 3: Challenges in Product Isolation and Purification

A successful reaction is only half the battle. Low isolated yields are frequently due to difficulties in separating the fluorinated phenol from the reaction mixture and byproducts.

FAQ 3: My crude yield looks good, but I'm losing most of my product during workup or purification. What are the best practices?

Phenols, particularly fluorinated ones, can have challenging physical properties that complicate their isolation.

Answer:

  • Acidic Nature of Phenols: Your product is acidic. During an aqueous workup, ensure the pH is adjusted correctly. To extract your phenol into an organic solvent, the aqueous layer must be acidified well below the pKa of the phenol (typically pH < 7). If the aqueous layer remains basic or neutral, your product will stay in the aqueous layer as the phenoxide salt.

    • Protocol Step: After the reaction, quench with water and acidify with 1M or 2M HCl until the pH is ~2-3. Confirm with pH paper.

  • Volatility and Water Solubility: Some low molecular weight fluorophenols can be volatile (lost during solvent evaporation) or have appreciable water solubility (leading to poor extraction efficiency).

    • Troubleshooting Action:

      • Extraction: Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete removal from the aqueous phase.[8] If the product is particularly water-soluble, saturating the aqueous layer with NaCl (brine) can help "salt out" the organic product, driving it into the organic layer.

      • Evaporation: Remove solvent on a rotary evaporator using minimal vacuum and a room temperature water bath to avoid co-distilling your product.

  • Purification by Chromatography: Phenols can streak on silica gel due to their acidic proton.

    • Troubleshooting Action: To improve peak shape during column chromatography, add a small amount of acetic acid (~0.5-1%) to the eluent system.[8] This keeps the phenol protonated and reduces tailing.

Protocol: Optimized Workup for Fluorophenol Isolation
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing an equal volume of cold water with stirring.

  • Acidification: Place the beaker in an ice bath. Slowly add 2M HCl dropwise while monitoring the pH with a pH strip. Continue adding acid until the pH is stable at 2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction solvent). For potentially water-soluble phenols, wash the combined organic layers with brine (1 x volume).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator with a water bath temperature no higher than 30-40°C.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate eluent system with 0.5% acetic acid added to suppress tailing.

Section 4: Alternative Synthetic Strategies

When SNAr is not effective, other methods must be considered.

FAQ 4: My aryl fluoride is electron-rich or neutral, and SNAr is not working. What are my other options?

For unactivated aryl fluorides, classical SNAr fails. Modern methods provide powerful alternatives.

Answer:

  • Deoxyfluorination of Phenols: In a retrosynthetic sense, you can start from a more readily available phenol and convert its hydroxyl group to a fluorine. Reagents like PhenoFluor or PyFluor are used for this transformation, though they are often expensive.[9][10] This is a deoxyfluorination process. More recent methods also use aryl fluorosulfonate intermediates.[11]

  • Balz-Schiemann Reaction: This classic method involves the diazotization of an aniline (amino-arene) to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF₄) to install the fluorine. While effective, yields can be variable and the reaction can be hazardous on a large scale.

  • Metal-Catalyzed C-O Coupling (Buchwald-Hartwig Type): Palladium or copper catalysts can be used to form the C-O bond between an aryl halide (including fluoride, though triflates or bromides are more common) and an oxygen nucleophile. This approach offers broad substrate scope but requires careful optimization of the catalyst, ligand, base, and solvent.

  • Photoredox Catalysis: Emerging methods use organic photoredox catalysts to enable the SNAr of unactivated, electron-rich fluoroarenes under mild conditions.[5] This cation radical-accelerated pathway overcomes the limitations of traditional SNAr.[5]

References

  • BenchChem. (2025). Optimizing reaction conditions for 3-Fluorocatechol synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • Reisenauer, A. J., et al. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV.
  • Google Patents. (n.d.). Process for the preparation of para-fluorophenol.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • National Institutes of Health. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling.
  • ResearchGate. (2025). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol.
  • St. John's University & College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR).
  • ACS Publications. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • PubMed Central. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • PubMed Central. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Harvard University. (n.d.). Deoxyfluorination of Phenols. DASH.
  • Google Patents. (n.d.). Phenol purification.
  • Journal of the American Chemical Society. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates.
  • PubMed. (n.d.). Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides.

Sources

Optimization

Stability of 2,3-Difluoro-4-methylphenol under acidic or basic conditions

Technical Support Center: 2,3-Difluoro-4-methylphenol Welcome to the technical support resource for 2,3-Difluoro-4-methylphenol. This guide provides in-depth information, troubleshooting advice, and frequently asked ques...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Difluoro-4-methylphenol

Welcome to the technical support resource for 2,3-Difluoro-4-methylphenol. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, interpret your results, and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries about the handling, storage, and expected stability of 2,3-Difluoro-4-methylphenol.

Q1: What are the primary factors influencing the stability of 2,3-Difluoro-4-methylphenol?

A1: The stability of 2,3-Difluoro-4-methylphenol is primarily influenced by pH, exposure to oxygen, light, and elevated temperatures.[1][2] Like other phenolic compounds, it is susceptible to oxidation, which can be accelerated under basic (alkaline) conditions.[3][4] The molecule's structure—featuring an acidic hydroxyl group, two electron-withdrawing fluorine atoms, and an electron-donating methyl group on an aromatic ring—dictates its reactivity. The fluorine atoms increase the acidity of the phenolic proton compared to phenol itself, making it more likely to form a phenoxide ion in basic solutions.[5]

Q2: How should I prepare and store stock solutions of 2,3-Difluoro-4-methylphenol?

A2: For maximum stability, stock solutions should be prepared in a non-aqueous, aprotic solvent (e.g., DMSO, DMF) or a slightly acidic aqueous buffer (pH 4-6).[6] Store solutions in amber vials to protect from light and at reduced temperatures (2-8°C or -20°C for long-term storage) to minimize thermal degradation. It is also advisable to purge the vial headspace with an inert gas like argon or nitrogen to prevent oxidation, especially if the solution will be stored for an extended period.

Q3: I dissolved 2,3-Difluoro-4-methylphenol in a basic buffer and the solution turned yellow/brown. What happened?

A3: The color change is a strong indicator of degradation. Phenols are particularly unstable at high pH because the hydroxyl group is deprotonated to form a phenoxide ion.[4][7] This negatively charged ion enhances the electron density of the aromatic ring, making it highly susceptible to oxidation by dissolved oxygen in the solvent.[4] The initial oxidation products are often quinone-like species, which are colored and can subsequently polymerize to form darker, complex mixtures.[3][8] This transformation is generally irreversible.[9]

Q4: Is 2,3-Difluoro-4-methylphenol expected to be stable under typical acidic conditions used in reverse-phase HPLC (e.g., pH 2-4)?

A4: Yes, phenolic compounds are generally stable in acidic conditions.[4][9] Under low pH, the hydroxyl group remains protonated, and the aromatic ring is less activated towards oxidation. Therefore, you can expect good stability when using standard acidic mobile phases (e.g., containing 0.1% trifluoroacetic acid or formic acid) for HPLC analysis.

Q5: What are the likely degradation pathways for this molecule?

A5: The most probable degradation pathways are:

  • Oxidation (especially at neutral to high pH): This involves the formation of a phenoxide ion, followed by reaction with oxygen to form hydroquinones, quinones, and ultimately, polymeric materials.[3][4]

  • Oxidative Dehalogenation: Under certain enzymatic or strong oxidative conditions, it is possible for a fluorine atom to be replaced by a hydroxyl group, a process known as oxidative defluorination.[10][11]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation, especially in the presence of photosensitizers. Photolysis can lead to the formation of various byproducts, and the degradation rate is often pH-dependent.[12][13]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Encountered Probable Cause Recommended Solution & Explanation
Loss of compound purity over time in a prepared aqueous solution. Oxidative Degradation. Phenols are susceptible to oxidation by atmospheric oxygen, a process accelerated by neutral or basic pH, light, and trace metal ions.[14][15]1. Lower the pH: Adjust the pH of your solution to be slightly acidic (pH 4-6) to keep the phenol protonated and less reactive.[6] 2. Use an Antioxidant: Add a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the buffer. 3. Inert Atmosphere: Prepare and store the solution under an inert gas (N₂ or Ar) to displace oxygen. 4. Protect from Light: Use amber glassware or wrap containers in aluminum foil.
Inconsistent results or peak area loss during HPLC analysis. On-column or In-vial Degradation. If the autosampler is not cooled or if the mobile phase is basic, the compound can degrade while waiting for injection.1. Control Temperature: Use a cooled autosampler (typically set to 4°C). 2. Check Mobile Phase pH: Ensure your mobile phase is acidic or neutral. Avoid using basic mobile phases for extended sequences with phenolic compounds. 3. Limit Sample Residence Time: Prepare fresh samples and analyze them promptly. Do not let samples sit in the autosampler for extended periods (e.g., overnight) without stability validation.
Formation of multiple unexpected peaks in the chromatogram after stress testing. Primary and Secondary Degradation. Forced degradation studies can produce a cascade of products. The initial (primary) degradants can themselves be unstable and break down further into secondary products.[2]1. Time-Point Analysis: Analyze samples at multiple, shorter time points during the stress study. This helps distinguish primary degradants (which appear first) from secondary ones (which appear later). 2. Mass Spectrometry: Use LC-MS to obtain mass information on the unknown peaks. This is crucial for proposing degradation pathways and identifying the structures of the degradants.[16][17]

Section 3: Mechanistic Insights & Visualizations

Understanding the underlying chemical mechanisms is key to controlling the stability of 2,3-Difluoro-4-methylphenol.

Mechanism of Base-Catalyzed Oxidation

Under basic conditions, the phenolic proton is abstracted, forming a phenoxide anion. This anion is resonance-stabilized, but it also activates the aromatic ring, making it highly susceptible to oxidation. The reaction with molecular oxygen (a diradical) proceeds via a free-radical chain mechanism, leading to the formation of colored quinone-type species and polymers.

G cluster_0 Stability of 2,3-Difluoro-4-methylphenol A 2,3-Difluoro-4-methylphenol (Stable Form) B Phenoxide Anion (Highly Reactive) A->B + OH⁻ (High pH) - H₂O C Radical Intermediate B->C + O₂ (Oxygen) - e⁻ D Quinone-like Species (Colored Degradants) C->D Further Oxidation E Polymerization Products D->E Polymerization

Caption: Base-catalyzed oxidative degradation pathway for a phenol.

Section 4: Experimental Protocols

This section provides a standardized workflow for assessing the stability of your compound.

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods, as recommended by ICH guidelines.[1]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress 2. Apply Stress Conditions cluster_invisible prep 1. Prepare Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox thermal Thermal Stress (60°C, Solid State) prep->thermal neutralize 3. Neutralize & Dilute Samples (at t=0, 2, 8, 24h) analyze 4. Analyze by HPLC-UV/MS neutralize->analyze report 5. Report Results (% Degradation, Mass Balance, Peak Purity) analyze->report

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Materials:

    • 2,3-Difluoro-4-methylphenol

    • HPLC-grade acetonitrile (ACN) and water

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • Volumetric flasks, pipettes, and HPLC vials

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 2,3-Difluoro-4-methylphenol in ACN.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.[14]

    • Control: Mix 1 mL of stock solution with 9 mL of water. Keep at room temperature.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • For the acid and base samples, neutralize them with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with mobile phase.

    • Analyze immediately by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).[16][18]

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Check for peak purity of the parent peak to ensure it is not co-eluting with a degradant.

    • Calculate the mass balance to account for all components (parent + degradants).

    • Use MS data to propose structures for any major degradation products.

References

  • Cabanes, J., Chazarra, S., & Garcia-Carmona, F. (2007). Tyrosinase-catalyzed Oxidation of Fluorophenols. PubMed. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Fluorophenol Blog. (2025). What are the oxidation reactions of fluorophenol? Fluorophenol Blog.
  • Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. Available at: [Link]

  • American Chemical Society. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. Available at: [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Extraction Magazine. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Finkelstein, Z. I., et al. (2000). Aromatic hydroxylation of fluorophenols providing possible pathways for... ResearchGate. Available at: [Link]

  • Neilson, A. H., & Allard, A.-S. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]

  • Boersma, M. G., et al. (2001). Preferential oxidative dehalogenation upon conversion of 2-halophenols by Rhodococcus opacus 1G. FEMS Microbiology Letters. Available at: [Link]

  • American Chemical Society. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]

  • National Institutes of Health. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol...
  • Singh, R., & Kumar, L. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • International Journal of Drug Development and Research. (n.d.).
  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. Available at: [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. globalresearchonline.net.
  • ResearchGate. (n.d.). (PDF) Anaerobic degradation of halogenated phenols by sulfate-reducing consortia.
  • Sample Question Paper 03. (n.d.). Chemistry 12.
  • Stack Exchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Chemistry Stack Exchange. Available at: [Link]

  • American Chemical Society. (n.d.). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis. Available at: [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. sepscience.com.
  • PubChem. (n.d.). 2,3-difluoro-4-methylphenol (C7H6F2O). PubChem.
  • PubChem. (n.d.). 2,3-Difluoro-4-methylphenol. PubChem. Available at: [Link]

  • Stenutz. (n.d.). 2,3-difluoro-4-methylphenol. Stenutz.
  • PubMed. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-4-methylphenol. PubChem. Available at: [Link]

  • Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]

  • PubChem. (n.d.). 3,4-Difluoro-2-methylphenol. PubChem. Available at: [Link]

  • ECHEMI. (n.d.). 2,3-Difluoro-4-methylphenol Formula. ECHEMI.
  • CymitQuimica. (n.d.). 2,3-Difluoro-4-methylphenol. CymitQuimica.
  • American Chemical Society. (2026). Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3-Rich Oxabicyclic Frameworks. Organic Letters.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2,3-Difluoro-4-methylphenol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of 2,3-Difluoro-4-methylphenol. This guide is designed to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of 2,3-Difluoro-4-methylphenol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. As your Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical insights necessary to navigate the complexities of studying the fate of this fluorinated aromatic compound.

The presence of two fluorine atoms on the aromatic ring of 2,3-Difluoro-4-methylphenol significantly impacts its chemical properties and, consequently, its susceptibility to degradation. The strong carbon-fluorine (C-F) bond, one of the most stable in organic chemistry, presents a considerable challenge for both biological and chemical degradation pathways.[1][2] This guide will explore the potential degradation routes, provide robust analytical protocols for monitoring these processes, and offer solutions to common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues that can arise during the analysis of 2,3-Difluoro-4-methylphenol and its degradation products.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting) in HPLC Analysis

Symptoms: Your HPLC chromatogram for 2,3-Difluoro-4-methylphenol shows asymmetrical peaks, either tailing (a gradual return to baseline) or fronting (a steep return to baseline).

Causality:

  • Secondary Interactions: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with active sites on the silica-based stationary phase (silanol groups), causing peak tailing.[3]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenol, both the ionized and non-ionized forms will be present, leading to poor peak shape.[3]

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[3]

Troubleshooting Workflow:

start Poor Peak Shape step1 Reduce Sample Concentration start->step1 First, rule out overload step5 Match Sample Solvent to Mobile Phase start->step5 If fronting is observed step2 Adjust Mobile Phase pH (pKa ± 2 units) step1->step2 If still tailing step3 Modify Mobile Phase Add competing base (e.g., triethylamine) or use a buffered mobile phase step2->step3 If pH adjustment is insufficient end Symmetrical Peak step2->end step4 Use End-Capped Column step3->step4 For persistent tailing step4->end step5->end A 2,3-Difluoro-4-methylphenol B Hydroxylation (Monooxygenase/Dioxygenase) A->B C Difluoro-methylcatechol Intermediate B->C D Ring Cleavage (Dioxygenase) C->D E Fluorinated Aliphatic Intermediates D->E F Defluorination & Further Metabolism E->F G Central Metabolism (TCA Cycle) F->G

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of 2,3-Difluoro-4-methylphenol by Thin-Layer Chromatography (TLC)

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to effectively monitor the progress of 2,3-Difluoro-4-methy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to effectively monitor the progress of 2,3-Difluoro-4-methylphenol synthesis. This document is structured to provide both quick-reference FAQs and in-depth troubleshooting, ensuring experimental success through a deep understanding of the principles and practicalities involved.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of specialty chemicals like 2,3-Difluoro-4-methylphenol, a crucial intermediate in various research and development applications, precise reaction monitoring is paramount. TLC offers a rapid, cost-effective, and reliable method to track the consumption of starting materials and the formation of the desired product, as well as the emergence of any byproducts.[1][2][3] This guide is predicated on a common synthetic route: the hydroxylation of 3,4-difluorotoluene. Understanding the relative polarities of the starting material (less polar) and the product (more polar due to the hydroxyl group) is fundamental to developing a robust TLC monitoring protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this synthesis?

A1: The primary goal is to qualitatively assess the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can visually determine the extent to which the 3,4-difluorotoluene has been converted to 2,3-Difluoro-4-methylphenol. This allows you to make informed decisions about reaction time, when to quench the reaction, and helps in planning the subsequent work-up and purification steps.[1][3]

Q2: I don't see any spots on my TLC plate after developing and viewing under UV light. What could be the issue?

A2: There are several possibilities:

  • Non-UV Active Compounds: While aromatic compounds are typically UV active, the specific absorbance may be weak.

  • Sample is too Dilute: The concentration of your spotted sample may be too low to detect. Try concentrating the sample or spotting multiple times in the same location (allowing the solvent to dry between applications).

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate, especially if excessive heat is used for visualization.

  • Inappropriate Visualization: UV light is a non-destructive first choice. If no spots are visible, a more universal or functional group-specific stain is necessary. For a phenol, a ferric chloride or p-anisaldehyde stain is highly effective.[4]

Q3: My spots are streaking down the TLC plate. How can I fix this?

A3: Streaking is a common issue and can be caused by:

  • Sample Overloading: The most frequent cause. The sample applied to the plate is too concentrated. Dilute your sample and re-spot.

  • Inappropriate Solvent System: If the eluent is too polar, it can cause streaking. Try a less polar solvent system.

  • Compound Degradation: Phenols can sometimes interact strongly with the acidic silica gel. Adding a small amount of acetic or formic acid to the mobile phase can often resolve this by protonating the compound and reducing its interaction with the stationary phase.

Q4: The Rf values of my starting material and product are too close to distinguish. What should I do?

A4: This indicates that the chosen solvent system is not providing adequate separation. You will need to experiment with different solvent systems to find one with optimal selectivity. Try changing the ratio of your solvents or introducing a different solvent to alter the polarity. For example, if a hexane/ethyl acetate mixture is not working, you could try a dichloromethane/methanol system.

In-Depth Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the TLC monitoring of 2,3-Difluoro-4-methylphenol synthesis.

Problem Potential Causes Solutions & Rationale
No Spots Visible 1. Sample too dilute. 2. Compound is not UV-active. 3. Volatilization of the compound.1. Prepare a more concentrated solution for spotting. Apply the sample multiple times to the same spot, ensuring the solvent evaporates between applications. 2. Use a chemical stain. A ferric chloride stain is specific for phenols and will produce a colored spot. Alternatively, a p-anisaldehyde stain is a good general-purpose stain that reacts with many functional groups.[4] 3. Avoid excessive heating when drying the plate after spotting and during visualization.
Streaking or Tailing of Spots 1. Sample is too concentrated. 2. The mobile phase is too polar. 3. Strong interaction between the acidic phenol and the silica gel stationary phase.1. Dilute the sample before spotting. A good starting point is a 1% solution. 2. Decrease the polarity of the eluent. For example, if you are using 30% ethyl acetate in hexanes, try 15-20%. 3. Add a small amount (0.5-1%) of acetic or formic acid to your mobile phase. This will suppress the ionization of the phenolic hydroxyl group, reducing its interaction with the silica gel and resulting in a more compact spot.
Spots Remain at the Baseline (Low Rf) 1. The mobile phase is not polar enough.1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. The goal is to have the Rf of the product around 0.3-0.5 for good separation and accurate assessment.
Spots Run with the Solvent Front (High Rf) 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.
Poor Separation Between Spots 1. The polarity of the mobile phase is not optimized for the specific compounds.1. Systematically vary the solvent ratio of your mobile phase. If that doesn't work, try a different solvent system altogether. For example, replacing ethyl acetate with acetone or adding a small amount of a third solvent like dichloromethane can alter the selectivity.

Experimental Workflow & Protocols

Visualizing the TLC Monitoring Workflow

The following diagram illustrates the logical flow of monitoring the synthesis of 2,3-Difluoro-4-methylphenol by TLC, including key decision points for troubleshooting.

TLC_Workflow Workflow for TLC Monitoring of 2,3-Difluoro-4-methylphenol Synthesis cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting prep_tlc Prepare TLC Plate & Chamber prep_sample Prepare Samples: - Starting Material (SM) - Reaction Mixture (RM) - Co-spot (SM+RM) prep_tlc->prep_sample spot_plate Spot Samples on TLC Plate prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv analyze_spots Analyze Spot Positions visualize_uv->analyze_spots good_sep Good Separation? (SM & Product distinct) analyze_spots->good_sep Spots Visible stain_plate Apply Chemical Stain (e.g., Ferric Chloride) analyze_spots->stain_plate Spots Not Visible reaction_complete Reaction Complete? (SM spot diminished/gone) good_sep->reaction_complete Yes optimize_solvent Optimize Solvent System good_sep->optimize_solvent No continue_reaction Continue Reaction & Re-sample reaction_complete->continue_reaction No workup Proceed to Work-up reaction_complete->workup Yes revisualize Re-visualize stain_plate->revisualize revisualize->good_sep optimize_solvent->prep_tlc continue_reaction->prep_sample

Caption: TLC monitoring and troubleshooting workflow.

Step-by-Step Protocol for TLC Monitoring
  • Preparation of the TLC Chamber:

    • Line a developing chamber with filter paper.

    • Add the chosen mobile phase to a depth of about 0.5 cm.

    • Close the chamber and allow it to saturate for at least 15 minutes. This ensures a vapor-rich environment, which leads to better and more reproducible chromatograms.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of your starting material (3,4-difluorotoluene) and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary tube, spot a small amount of the starting material solution onto the 'SM' lane.

    • Spot the reaction mixture onto the 'RM' lane.

    • For the 'Co' lane, first spot the starting material, and then spot the reaction mixture directly on top of it. The co-spot helps in definitively identifying the starting material spot in the reaction mixture lane.[1]

  • Development of the TLC Plate:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If spots are not clearly visible or for confirmation, use a chemical stain. For this synthesis, a ferric chloride stain is ideal:

      • Briefly dip the plate in a 1% solution of ferric chloride in 50% aqueous methanol.

      • The phenolic product, 2,3-Difluoro-4-methylphenol, should appear as a distinct colored spot (typically blue, violet, or green).

  • Interpretation:

    • The starting material, 3,4-difluorotoluene, will be less polar and thus have a higher Rf value (travel further up the plate) than the product, 2,3-Difluoro-4-methylphenol, which is more polar due to the hydroxyl group.

    • As the reaction progresses, the spot corresponding to the starting material in the 'RM' lane will decrease in intensity, while the spot for the product will appear and increase in intensity.

    • The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.

Recommended TLC Conditions
Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254Standard, versatile stationary phase suitable for a wide range of compound polarities. The F254 indicator allows for UV visualization.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (9:1 to 7:3 v/v)A good starting point for separating non-polar aromatic starting materials from more polar phenolic products. Adjust the ratio to achieve an Rf of ~0.3-0.5 for the product.
Alternative Mobile Phase Dichloromethane:Methanol (98:2 to 95:5 v/v)Useful if good separation is not achieved with the hexane/ethyl acetate system.
Visualization Methods 1. UV Light (254 nm) 2. Ferric Chloride Stain 3. p-Anisaldehyde Stain1. Non-destructive and quick for visualizing aromatic compounds. 2. Specific for phenols, providing clear confirmation of the product. 3. A versatile stain that can visualize a wide range of functional groups, often with distinct colors.

References

  • Journal of Pharmacognosy and Phytochemistry. Characterization of phenolic compounds of turmeric using TLC. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • YouTube. (2024, September 18). TLC for reaction monitoring #chemistry. [Link]

  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

  • Stenutz. 2,3-difluoro-4-methylphenol. [Link]

  • PubChem. 2,3-Difluoro-4-methylphenol. [Link]

  • ACS Publications. (2026, January 9). Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3-Rich Oxabicyclic Frameworks | Organic Letters. [Link]

  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

  • Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 2,3-Difluoro-4-methylphenol in Reaction Media

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of 2,3-Difluoro-4-methylphenol in various reaction media. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of 2,3-Difluoro-4-methylphenol in various reaction media. This guide is designed for researchers, scientists, and professionals in drug development who encounter solubility issues during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve your synthetic goals. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity and success of your experimental work.

Understanding the Challenge: The Physicochemical Profile of 2,3-Difluoro-4-methylphenol

2,3-Difluoro-4-methylphenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. However, its unique structural features, including the presence of two electron-withdrawing fluorine atoms and a hydroxyl group on an aromatic ring, contribute to its often-problematic solubility profile in common organic solvents.

PropertyValue/InformationSource
Molecular Formula C₇H₆F₂O[1]
Molecular Weight 144.12 g/mol [1]
Appearance Solid[2]
Melting Point 37 °C[3]
Predicted XLogP3 2.1[1]

The interplay between the polar hydroxyl group, which can engage in hydrogen bonding, and the fluorinated, relatively nonpolar aromatic ring dictates its solubility. While the hydroxyl group can impart some solubility in polar solvents, the overall hydrophobicity of the molecule often leads to poor dissolution in many commonly used reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,3-Difluoro-4-methylphenol not dissolving in my reaction solvent?

A1: The poor solubility of 2,3-Difluoro-4-methylphenol can be attributed to a combination of factors. Its solid state at room temperature and relatively high melting point suggest strong intermolecular forces in the crystal lattice that must be overcome by the solvent. Furthermore, the molecule possesses both polar (hydroxyl) and nonpolar (difluorinated aromatic ring) regions, making it challenging to find a single solvent that can effectively solvate both parts of the molecule. The principle of "like dissolves like" is a good starting point for solvent selection.[4]

Q2: I'm observing incomplete reaction conversion. Could this be related to solubility?

A2: Absolutely. Poor solubility is a common culprit for incomplete reactions. If 2,3-Difluoro-4-methylphenol is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to a significantly reduced reaction rate and lower yields. This is a classic example of a heterogeneous reaction mixture limiting the overall conversion.

Q3: Are there any safety concerns I should be aware of when trying to dissolve this compound?

A3: Yes. According to the Safety Data Sheet (SDS), 2,3-Difluoro-4-methylphenol is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When heating to improve solubility, be mindful of the solvent's flash point and use appropriate engineering controls to prevent the inhalation of vapors.

Q4: Can I just add more solvent to dissolve the compound?

A4: While increasing the solvent volume can sometimes help, it is often not an ideal solution. It can lead to very dilute reaction mixtures, which may slow down the reaction rate and make product isolation more difficult and less environmentally friendly. It is generally more effective to employ a solubility enhancement technique.

Troubleshooting Guide: A Stepwise Approach to Overcoming Solubility Issues

This guide provides a systematic workflow for diagnosing and resolving the poor solubility of 2,3-Difluoro-4-methylphenol in your reaction media.

Troubleshooting_Workflow start Start: Poor Solubility of 2,3-Difluoro-4-methylphenol Observed step1 Step 1: Solvent Screening & Systematic Evaluation start->step1 Initial Assessment step2 Step 2: Employing Cosolvents step1->step2 If single solvent is ineffective step3 Step 3: Utilizing Hydrotropic Agents step2->step3 If cosolvent system is insufficient end Resolution: Homogeneous Reaction Achieved step2->end Successful Dissolution step4 Step 4: Application of Surfactants step3->step4 For non-aqueous systems (consider compatibility) step3->end Successful Dissolution step5 Step 5: Exploring Complexation step4->step5 Alternative approach step4->end Successful Dissolution step6 Step 6: Solid-State Manipulation step5->step6 If solution-based methods fail step5->end Successful Dissolution step6->end Improved Reactivity

Caption: Troubleshooting workflow for poor solubility.

Step 1: Systematic Solvent Screening and Solubility Determination

Before attempting more advanced techniques, it is essential to systematically screen a range of common organic solvents and, if necessary, quantify the solubility.

Experimental Protocol: Gravimetric Solubility Determination

This protocol is adapted from a method for a structurally similar compound and can be applied to 2,3-Difluoro-4-methylphenol.[5]

  • Preparation: Accurately weigh an excess amount of 2,3-Difluoro-4-methylphenol into several vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent (e.g., THF, DMF, DCM, acetonitrile, ethyl acetate) to each vial.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling: Allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

  • Calculation: Weigh the vial containing the dried solute. The solubility can then be calculated in mg/mL or mol/L.

Data Interpretation and Solvent Selection:

Solvent ClassExamplesExpected Solubility of 2,3-Difluoro-4-methylphenolRationale
Polar Aprotic DMF, DMSO, AcetonitrileModerate to GoodThe polarity can solvate the hydroxyl group, but the aprotic nature may not be as effective as protic solvents.
Ethers THF, DioxaneModerateCan act as hydrogen bond acceptors for the hydroxyl group.
Halogenated DCM, ChloroformLow to ModerateLower polarity may limit interaction with the hydroxyl group.[6]
Alcohols Methanol, EthanolGoodCan act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl group.[7]
Nonpolar Hexane, ToluenePoorIneffective at solvating the polar hydroxyl group.[8]
Step 2: The Power of Cosolvents

If a single solvent does not provide adequate solubility, a cosolvent system can be highly effective. A cosolvent is a second solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[9]

Causality: The addition of a cosolvent modifies the overall polarity of the solvent system, creating a more favorable environment for the dissolution of compounds with both polar and nonpolar characteristics. For 2,3-Difluoro-4-methylphenol, a mixture of a polar protic solvent (like methanol or ethanol) with a less polar solvent (like THF or DCM) can be effective.

Experimental Protocol: Cosolvent Screening

  • Begin with the best single solvent identified in Step 1.

  • Prepare a series of solvent mixtures with a second, miscible solvent in varying ratios (e.g., 9:1, 4:1, 1:1).

  • Determine the solubility of 2,3-Difluoro-4-methylphenol in each cosolvent mixture using the gravimetric method described above.

  • Identify the cosolvent system that provides the optimal balance of solubility and compatibility with your reaction conditions.

Step 3: Harnessing Hydrotropy in Non-Aqueous Systems

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a poorly soluble compound.[10] While traditionally used in aqueous systems, the principles can be adapted for non-aqueous reactions.

Causality: Hydrotropes are typically amphiphilic molecules that can form non-covalent assemblies with the solute, effectively shielding the less soluble parts of the molecule from the bulk solvent. In a non-aqueous context, a polar hydrotrope could interact with the hydroxyl group of 2,3-Difluoro-4-methylphenol, while its nonpolar part interacts with a nonpolar solvent.

Potential Non-Aqueous Hydrotropes:

  • Urea and its derivatives: Known to be effective hydrotropes in aqueous systems and can be soluble in some organic solvents.[11]

  • N,N-Dimethylacetamide (DMAc): Can act as a hydrotropic agent in certain systems.

  • Short-chain polyethylene glycols (PEGs): Their amphiphilic nature makes them potential candidates.

Experimental Approach:

  • Select a primary reaction solvent.

  • Add a hydrotropic agent at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).

  • Observe the dissolution of 2,3-Difluoro-4-methylphenol at each concentration.

Step 4: The Role of Surfactants in Organic Media

Surfactants are amphiphilic molecules that can form micelles, which can encapsulate poorly soluble compounds. While most commonly associated with aqueous systems, some surfactants can also form reverse micelles in nonpolar organic solvents.[12]

Causality: In a nonpolar solvent, reverse micelles form with their polar heads oriented inwards, creating a polar microenvironment. This polar core can then solubilize polar molecules like 2,3-Difluoro-4-methylphenol. Non-ionic surfactants are often preferred due to their compatibility with a wider range of reaction conditions.[13]

Examples of Potentially Useful Surfactants:

  • Sorbitan esters (Spans)

  • Polysorbates (Tweens)

  • Polyoxyethylene ethers (Brijs)

Experimental Considerations:

  • Surfactant selection will depend on the polarity of the reaction medium.

  • The concentration of the surfactant should be above its critical micelle concentration (CMC) in the chosen solvent.

Step 5: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble guest molecules, thereby increasing their apparent solubility.[14]

Causality: The hydrophobic difluorinated aromatic ring of 2,3-Difluoro-4-methylphenol can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with the solvent. This is particularly effective in polar solvents. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin, offer improved solubility in a wider range of solvents.[4]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Dissolve the cyclodextrin in the reaction solvent.

  • Add 2,3-Difluoro-4-methylphenol to the cyclodextrin solution.

  • Stir the mixture until the solid dissolves, indicating the formation of an inclusion complex.

  • Proceed with the reaction. The cyclodextrin can also act as a phase-transfer catalyst in some cases.[15]

Cyclodextrin_Complexation phenol 2,3-Difluoro-4- methylphenol (Guest) complex Inclusion Complex phenol->complex cyclodextrin Cyclodextrin (Host) cyclodextrin->complex solution Homogeneous Solution complex->solution solvent Reaction Solvent solvent->solution

Caption: Formation of a cyclodextrin inclusion complex.

Step 6: Solid-State Manipulation - Solid Dispersions

A solid dispersion is a system in which a poorly soluble drug is dispersed in a solid, highly soluble carrier.[16] While primarily a pharmaceutical formulation technique, the principle can be adapted for improving the dissolution rate in a reaction.

Causality: By dispersing 2,3-Difluoro-4-methylphenol at a molecular level within a soluble polymer matrix, its crystal lattice is disrupted. When this solid dispersion is added to the reaction solvent, the carrier dissolves rapidly, releasing the phenol as fine, amorphous particles with a much higher surface area and dissolution rate.

Experimental Approach (Solvent Evaporation Method):

  • Dissolve both 2,3-Difluoro-4-methylphenol and a soluble polymer (e.g., polyvinylpyrrolidone - PVP) in a common volatile solvent.

  • Evaporate the solvent completely to obtain a solid dispersion.

  • Grind the solid dispersion to a fine powder.

  • Add the powdered solid dispersion to the reaction medium.

Conclusion

Overcoming the poor solubility of 2,3-Difluoro-4-methylphenol is a critical step in harnessing its full potential in organic synthesis. This technical support guide provides a structured and comprehensive approach to diagnosing and resolving solubility challenges. By systematically evaluating solvents, employing cosolvents, and exploring advanced techniques such as hydrotropy, surfactant-mediated solubilization, and complexation, researchers can achieve homogeneous reaction conditions, leading to improved reaction rates, higher yields, and more reliable experimental outcomes. Always prioritize safety by consulting the material's SDS and employing appropriate handling procedures.

References

  • Jetir. (2019). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Retrieved from [Link]

  • Patel, A. A., & Shah, S. R. (2021). A Review On Pharmaceutical Hydrotropes. Natural Volatiles and Essential Oils, 8(3), 382-389.
  • Anderson, N. H., Davis, S. S., James, M., & Kojima, I. (1983). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. Journal of pharmaceutical sciences, 72(4), 443–448.
  • PubChem. (n.d.). 2,3-Difluoro-4-methylphenol. Retrieved from [Link]

  • Khan, A. D., Tabish, M., Kaushik, R., Saxena, V., Kesharwani, P., Gupta, S., Alam, M. N., & Sharma, V. (2021). Hydrotropy: Recent Advancements in Enhancement of Drug Solubility and Formulation Development. International Journal of Drug Delivery Technology, 11(3), 1092-1102.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • Natural Volatiles and Essential Oils. (2021). A Review On Pharmaceutical Hydrotropes.
  • Magnetic Resonance in Chemistry. (2023). Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1998).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (2022). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Molecules. (2018).
  • Molecules. (2012). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts.
  • ResearchGate. (2022). Surfactant mediated extraction of total phenolic content (TPC) and antioxidants from fruits juices. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Scientific Reports. (2016).
  • Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

  • Trends in Food Science & Technology. (2021). Extraction of phenolic compounds: A review.
  • Food Chemistry. (2008).
  • ResearchGate. (2022). Methods for the determination of phenolic compounds using surfactant solutions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making fluorophenols.
  • Google Patents. (n.d.). Solubilizing agents for active or functional organic compounds.
  • Stenutz. (n.d.). 2,3-difluoro-4-methylphenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Retrieved from [Link]

  • ResearchGate. (2004). Environmentally Benign Solvents in Organic Synthesis: Current Topics. Retrieved from [Link]

  • Chemical Communications. (2018).
  • Science Alert. (2014). Review on Enhancement of Solubilization Process. Retrieved from [Link]

  • Cyclodextrin News. (2024). Cyclodextrin Solubility: Can Green Solvents Be the Solution?.
  • Journal of Pharmaceutics. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols.
  • International Journal of Molecular Sciences. (2023). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2011).
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • YouTube. (2022). organic chemistry review - common organic solvents. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen.

Sources

Troubleshooting

Managing exothermic reactions in the synthesis of 2,3-Difluoro-4-methylphenol

Welcome to the technical support resource for the synthesis of 2,3-Difluoro-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,3-Difluoro-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals. The fluorination of aromatic compounds is a powerful tool in medicinal chemistry, but it often involves highly energetic, exothermic reactions that demand meticulous control and a deep understanding of the underlying principles. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of managing thermal events during this specific synthesis, ensuring both safety and success in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2,3-Difluoro-4-methylphenol typically a highly exothermic process?

The significant release of heat in this synthesis stems from the fundamental thermodynamics of C-F bond formation and the nature of the reagents used. Many fluorinating agents, whether electrophilic (like Selectfluor®) or nucleophilic sources that might be used in precursor steps, are highly reactive.[1] The formation of the carbon-fluorine bond is an extremely thermodynamically favorable event, releasing a substantial amount of energy. This is because the C-F bond is one of the strongest single bonds in organic chemistry. When this energy is released faster than the reaction system can dissipate it, a rapid temperature increase, or exotherm, occurs.[2]

Q2: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?

An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases with temperature, generating even more heat in a positive feedback loop.[2] The primary risks include:

  • Pressure Buildup & Vessel Failure: Rapid heating can boil the solvent, leading to a rapid increase in pressure inside a sealed or inadequately vented reactor, potentially causing an explosion.

  • Release of Toxic and Corrosive Gases: Many fluorination reactions can release hazardous byproducts. For instance, reactions involving reagents that can generate hydrogen fluoride (HF) are particularly dangerous. HF is acutely toxic and highly corrosive to tissue and glass.[1][3]

  • Product and Reagent Decomposition: Excessive temperatures can lead to the decomposition of starting materials, intermediates, and the final product, resulting in the formation of tar and other impurities, which significantly lowers yield and complicates purification.[4]

  • Reduced Selectivity: Higher reaction temperatures can provide enough activation energy for side reactions to occur, leading to a mixture of isomers or other undesired byproducts.[5]

Q3: What are the most critical parameters to monitor and control to prevent a thermal runaway?

Effective management of the exotherm relies on controlling the rate of heat generation and ensuring efficient heat removal. The key parameters are:

  • Internal Reaction Temperature: This is the most critical parameter. A thermocouple should be placed directly in the reaction mixture (not just in the cooling bath) for accurate monitoring.

  • Reagent Addition Rate: The rate at which the limiting, high-energy reagent is added directly controls the rate of the reaction and thus the rate of heat generation. A slow, controlled, dropwise addition is mandatory.[2]

  • Cooling Efficiency: The capacity of the cooling bath (e.g., ice-water, dry ice/acetone) must be sufficient to absorb the heat generated. The surface area-to-volume ratio of the flask is also a key factor.

  • Stirring Rate: Vigorous and efficient stirring is crucial to ensure homogenous mixing and prevent the formation of localized "hot spots" where reagents can concentrate and react uncontrollably. It also facilitates efficient heat transfer from the reaction mixture to the flask walls and into the cooling bath.

  • Reactant Concentration: Using more dilute solutions can help moderate the reaction rate and provide a larger thermal mass to absorb the heat generated, although this may increase reaction time.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The internal temperature is rising rapidly and overshooting the target range (e.g., >10°C) despite external cooling.
  • Potential Cause A: Reagent Addition is Too Fast. The rate of heat generation is exceeding the rate of heat removal. This is the most common cause of a sudden exotherm.

    • Immediate Solution:

      • STOP the reagent addition immediately.

      • If the temperature continues to rise alarmingly, add a small amount of pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Ensure this solvent is compatible with all reagents.

      • Ensure the cooling bath is topped up and making good contact with the flask.

      • Once the temperature is back within the safe range, resume addition at a significantly slower rate (e.g., 50% of the previous rate).

  • Potential Cause B: Inadequate Cooling. The cooling bath lacks the capacity to handle the heat load of the reaction, especially during scale-up.

    • Solution:

      • Pause the addition and allow the temperature to stabilize.

      • Switch to a more potent cooling bath (e.g., from ice/water to dry ice/acetone). Be cautious not to overcool, which could halt the reaction and lead to reagent accumulation.

      • For larger scale reactions, consider using a cryostat for more precise and powerful temperature control.

  • Potential Cause C: Poor Stirring. Inefficient mixing is creating localized areas of high reagent concentration, leading to rapid, localized reactions.

    • Solution:

      • Ensure the stir bar or overhead stirrer is functioning correctly and providing vigorous agitation.

      • Check that the stir bar has not become decoupled from the stir plate's magnet.

      • The vortex created by stirring should be visible and deep enough to indicate good mixing.

Problem 2: The reaction fails to initiate at the target temperature, and then suddenly accelerates after more reagent is added.
  • Potential Cause: Reagent Accumulation. The initial reaction temperature was too low, or an impurity is inhibiting the reaction. The unreacted reagent builds up, and when the reaction finally initiates, it does so with a large, uncontrolled amount of starting material.

    • Solution:

      • Prevention is key: Always ensure the reaction has initiated (e.g., a slight, controlled temperature rise of 1-2°C after adding the first ~5% of the reagent) before proceeding with the bulk of the addition.

      • If you suspect accumulation, DO NOT add more reagent.

      • Stop the addition and allow the internal temperature to rise slowly by 1-2°C by slightly raising the flask from the cooling bath. If the reaction initiates, a controlled exotherm will be observed. Immediately re-immerse the flask in the cooling bath to manage the temperature.

      • If the reaction still does not start, there may be an issue with reagent quality. It is safer to quench the reaction carefully and start over with purified materials.[5]

Problem 3: The reaction mixture is turning dark brown or black, and gas evolution is observed.
  • Potential Cause: Decomposition. The temperature has exceeded the stability threshold of a reagent or intermediate, leading to decomposition and the formation of tarry byproducts. This is often a sign of a severe, uncontrolled exotherm.

    • Solution:

      • This is a serious safety concern. If the temperature is rising uncontrollably and gas is evolving, treat it as a thermal runaway.

      • Alert personnel and be prepared to evacuate.

      • If it is safe to do so, stop the reagent addition and implement emergency cooling (e.g., add more dry ice to the bath).

      • If the reaction cannot be controlled, a pre-prepared quench solution (e.g., a large beaker of cold sodium bicarbonate solution) should be used, but only if you can do so from a safe distance and behind a blast shield.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol provides a generalized framework. Specific quantities and reagents should be adapted from established literature procedures. The primary focus here is on the methodology of control.

Apparatus Setup and Safety Precautions
  • Apparatus: Use an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel for reagent addition, a nitrogen/argon inlet, and a low-temperature thermometer or thermocouple probe positioned to measure the internal reaction temperature.

  • Safety: Conduct the entire procedure in a certified chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (double-gloving is recommended).[6][7] Have an appropriate quenching agent and spill kit readily accessible. Calcium gluconate gel should be on hand in case of skin contact with any reagent that could generate HF.[3]

Reagent Preparation and Cooling
  • Dissolve the starting material (e.g., 4-methyl-2,3-difluorophenol precursor) in an appropriate anhydrous solvent in the reaction flask.

  • In the dropping funnel, prepare a solution of the fluorinating agent in the same anhydrous solvent.

  • Place the reaction flask in a cooling bath (e.g., ice-water or dry ice-acetone) and begin stirring. Cool the internal solution to the target starting temperature (e.g., 0 °C to -10 °C).

Controlled Reagent Addition
  • Once the starting solution is at the target temperature, begin the dropwise addition of the fluorinating agent from the dropping funnel.

  • Crucially, monitor the internal temperature. The addition rate should be slow enough that the internal temperature does not rise by more than 2-3 °C.

  • If the temperature approaches the upper limit of your safe range, stop the addition and wait for the cooling system to bring the temperature back down before resuming at a slower rate.

Reaction Monitoring and Completion
  • After the addition is complete, continue to stir the reaction mixture in the cooling bath for the prescribed time, monitoring the temperature closely. The exotherm should subside as the reagents are consumed.

  • Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Safe Quenching Procedure
  • Once the reaction is complete, the quenching process itself can be exothermic.

  • Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold quench solution (e.g., saturated aqueous sodium bicarbonate or ammonium chloride). Never add the quench solution directly to the reaction flask in one portion.

  • Continue to cool the quenching flask in an ice bath during this process.

Data Summary Table

ParameterRecommended RangeRationale & Justification
Reaction Temperature 0 °C to 5 °C (Typical)Balances reaction rate with the ability to control the exotherm. Lower temperatures slow the reaction, providing a wider margin for error.[5]
Reagent Addition Time 30 - 90 minutesSlow addition is critical for controlling the rate of heat generation.[2] The exact time depends on the scale of the reaction.
Stirring Speed >300 RPM (Vigorous)Ensures rapid heat dissipation and prevents localized hot spots.
Reactant Concentration 0.1 - 0.5 MLower concentrations provide a larger thermal mass, making the reaction easier to control, but may require longer reaction times.
Cooling Bath Ice/Water or Dry Ice/AcetoneMust have sufficient thermal capacity to absorb the total expected heat evolution of the reaction.

Visual Workflow and Troubleshooting Diagrams

Experimental Workflow for Exotherm Management

Below is a diagram outlining the critical steps for safely managing the exothermic synthesis.

Exotherm_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Setup 1. Assemble Dry Apparatus (Flask, Dropping Funnel, N2) Cool 2. Prepare Cooling Bath & Cool Reactor to Setpoint Setup->Cool Slow_Add 3. Begin Slow, Dropwise Addition of Reagent Cool->Slow_Add Monitor 4. Continuously Monitor Internal Temperature Slow_Add->Monitor Control Adjust Addition Rate to Maintain Temperature Monitor->Control Feedback Loop Completion 5. Stir to Completion After Addition Monitor->Completion Quench 6. Perform Slow, Controlled Quench in Separate Flask Completion->Quench Extract 7. Extraction & Purification Quench->Extract Troubleshooting_Tree Start Temperature Rises Above Safe Upper Limit Stop_Add Stop Reagent Addition IMMEDIATELY Start->Stop_Add Temp_Falling Is Temperature Now Falling? Stop_Add->Temp_Falling Resume Resume Addition at 50% Slower Rate Temp_Falling->Resume Yes Emergency EMERGENCY Continue to Rise? Temp_Falling->Emergency No Dilute Add Pre-Chilled Inert Solvent Emergency->Dilute Yes Evacuate Alert Others Prepare to Evacuate Emergency->Evacuate No Final_Check Is Temperature Under Control? Dilute->Final_Check Quench_Safe Proceed with Extreme Caution or Perform Emergency Quench Evacuate->Quench_Safe Final_Check->Resume Yes Final_Check->Evacuate No

Caption: A decision tree for managing a thermal runaway event.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone. BenchChem.
  • Princeton University Environmental Health & Safety. Fluorine Safety. Princeton University.
  • University of California, Santa Barbara. Fluorine. UCSB Environmental Health & Safety.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Gaylord Chemical Company. Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. Gaylord Chemical.
  • Noël, T. et al. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam.
  • CN105753631A - Synthetic method of fluorine-containing aromatic compounds.
  • Ley, S. V. Research Group. Fluorination Reactions. University of Cambridge.
  • Quora.
  • AM Technology. (2020). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions Involving 2,3-Difluoro-4-methylphenol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methylphenol. This resource, developed by our Senior Application Scientists, provides in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methylphenol. This resource, developed by our Senior Application Scientists, provides in-depth, field-proven insights into the work-up and purification of reactions involving this versatile fluorinated building block. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot and optimize your specific reaction with confidence.

Section 1: Frequently Asked Questions (FAQs) - Core Principles & Safety

This section addresses fundamental questions regarding the properties and handling of 2,3-Difluoro-4-methylphenol, which are critical for designing a successful work-up strategy.

Q1: What are the critical safety precautions for handling 2,3-Difluoro-4-methylphenol?

A: 2,3-Difluoro-4-methylphenol and its derivatives are classified as hazardous substances.[1] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles conforming to NIOSH standards, and a fully buttoned, flame-retardant lab coat.[2]

  • Ventilation: All manipulations must be conducted inside a certified chemical fume hood to minimize the inhalation of vapors or dust.[2][3]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek ophthalmological advice.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Disposal: Due to the stable carbon-fluorine bond, waste containing this compound should be treated as halogenated organic waste. The recommended disposal method is high-temperature incineration at a licensed facility.[2] Do not dispose of it down the drain.[2]

Q2: How do the fluorine atoms affect the acidity (pKa) of the phenolic proton, and why does this matter for the work-up?

A: The two electron-withdrawing fluorine atoms on the aromatic ring significantly increase the acidity of the phenolic proton compared to phenol or 4-methylphenol (p-cresol). This is due to the inductive effect (-I) of fluorine, which stabilizes the resulting phenoxide anion.

This enhanced acidity is the cornerstone of an effective acid-base extraction strategy. A relatively weak base, such as sodium bicarbonate (NaHCO₃), can be sufficient to deprotonate 2,3-difluoro-4-methylphenol, converting it to its water-soluble salt. This allows for its selective separation from non-acidic organic impurities, which will remain in the organic layer. In contrast, unfluorinated phenols often require a stronger base like sodium hydroxide (NaOH) for complete deprotonation.

Q3: What are the typical solubility characteristics of 2,3-Difluoro-4-methylphenol and its derivatives?

A: The solubility profile is dictated by a balance between the polar phenol group and the increasingly non-polar, or "fluorous," character imparted by the fluorine atoms.[4]

  • Organic Solvents: It is readily soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and ethers.

  • Aqueous Solubility: As a neutral compound, it has low solubility in water. However, as its sodium or potassium salt (phenoxide), it is highly soluble in water.

  • "Fluorous" Character: While not a heavily fluorinated "fluorous-tagged" molecule, the presence of two fluorine atoms can sometimes lead to unusual partitioning behavior or difficulty in separating it from other fluorinated reaction components.[4]

Key Physicochemical Properties
PropertyValue / ObservationSignificance for Work-up
Molecular Formula C₇H₆F₂O[5]Used for calculating molar equivalents.
Molecular Weight 144.12 g/mol [6]Essential for reaction stoichiometry and yield calculations.
Acidity (pKa) Estimated ~8-9More acidic than phenol (~10), allowing for the use of milder bases (e.g., NaHCO₃) for extraction into the aqueous phase.
Physical Form SolidThe product is likely to be a solid at room temperature, making crystallization a viable purification method.
XlogP (Predicted) 2.1[7]Indicates good partitioning into common organic solvents like EtOAc and DCM during extraction.

Section 2: Standard Aqueous Work-up Protocol

This protocol outlines a typical liquid-liquid extraction procedure for isolating a neutral organic product from a reaction mixture where 2,3-Difluoro-4-methylphenol was a starting material.

Experimental Workflow: General Extraction

G cluster_0 Reaction Quenching & Phase Separation cluster_1 Washing & Neutralization cluster_2 Isolation of Crude Product Quench 1. Quench Reaction (e.g., with water or sat. NH₄Cl) Transfer 2. Transfer to Separatory Funnel Quench->Transfer AddSolvent 3. Add Extraction Solvent (e.g., EtOAc, DCM) Transfer->AddSolvent BaseWash 4. Basic Wash (e.g., sat. NaHCO₃) Removes unreacted phenol AddSolvent->BaseWash AcidWash 5. Acidic Wash (e.g., dil. HCl) Removes basic impurities BaseWash->AcidWash BrineWash 6. Brine Wash Breaks emulsions, removes bulk water AcidWash->BrineWash Dry 7. Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) BrineWash->Dry Filter 8. Filter or Decant Drying Agent Dry->Filter Evaporate 9. Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Crude 10. Isolate Crude Product Evaporate->Crude caption Fig 1. Standard aqueous work-up workflow.

Caption: Fig 1. Standard aqueous work-up workflow.

Methodology:

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature. Cautiously quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]

  • Solvent Addition & Transfer: Dilute the quenched mixture with an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane). Transfer the entire mixture to a separatory funnel.[9]

  • Basic Wash (Crucial Step): To remove any unreacted 2,3-Difluoro-4-methylphenol, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently at first to release any evolved CO₂, then more vigorously. Drain the aqueous layer. Repeat this wash until no more gas evolution is observed.

    • Causality: The bicarbonate is basic enough to deprotonate the acidic fluorinated phenol, which then dissolves in the aqueous layer, while your likely less-acidic or neutral product remains in the organic phase.

  • Water/Brine Wash: Wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium chloride (brine).[10]

    • Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking up any minor emulsions that may have formed.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl.[10] The solution is dry when the drying agent no longer clumps together and flows freely.[10]

  • Filtration and Concentration: Gravity filter the dried organic solution into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh solvent to ensure complete transfer.[11]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9] The product can then be further purified.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the work-up of reactions involving 2,3-Difluoro-4-methylphenol.

Problem 1: A persistent emulsion has formed during the basic wash, and the layers will not separate.

  • Probable Cause(s):

    • High Concentration: The reaction mixture is too concentrated, leading to high viscosity at the interface.

    • Vigorous Shaking: Overly aggressive shaking can create a stable emulsion, especially if surfactants or fine particulates are present.

    • Polar Aprotic Solvents: Residual high-boiling solvents like DMF or DMSO can increase mutual solubility and promote emulsion formation.[8]

  • Solution(s):

    • Add Brine: Add a significant volume of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, forcing better separation.

    • Patience & Gentle Swirling: Allow the funnel to stand undisturbed for 10-30 minutes. Gentle swirling can sometimes coalesce the droplets.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Dilution: If residual DMF/DMSO is suspected, dilute the entire mixture with a large volume of both water and the extraction solvent (e.g., 5-10x the volume of the DMF/DMSO).[8]

Problem 2: My product oiled out instead of crystallizing after I re-acidified the aqueous layer to recover the phenol.

  • Probable Cause(s):

    • Impurities: The presence of impurities is depressing the melting point and disrupting the crystal lattice formation.

    • Low Melting Point: The purified compound may simply be an oil or have a melting point near room temperature.[11]

    • Rapid pH Change: Adding concentrated acid too quickly can cause the product to crash out of solution as an amorphous oil.

  • Solution(s):

    • Back-Extraction: If an oil forms, extract it back into a fresh portion of an organic solvent (e.g., Ethyl Acetate). Then, wash this new organic layer with brine, dry it, and evaporate the solvent. This will yield the crude product, which can then be purified by chromatography or recrystallization.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod.

      • Seeding: Add a single, tiny crystal of the pure product if available.

      • Slow Cooling: Cool the solution slowly in an ice bath, and then in a freezer if necessary.

Problem 3: My product seems to have significant water solubility, leading to low recovery.

  • Probable Cause(s):

    • Polar Functional Groups: The product molecule itself may contain additional polar functional groups (e.g., amines, carboxylates) that increase its aqueous solubility.

    • Insufficient Salting-Out: The aqueous layer may not be saturated enough to force the organic product into the organic layer.

  • Solution(s):

    • Use a More Polar Solvent: Switch to a more polar extraction solvent like ethyl acetate if you were using a less polar one like ether or hexanes.

    • Increase Brine Washes: Before the initial extraction, add a large amount of solid NaCl to the aqueous layer to saturate it. This "salting-out" effect decreases the solubility of organic compounds in the aqueous phase.

    • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.

Section 4: Advanced Purification Considerations

For achieving high purity, especially in a drug development context, post-work-up purification is essential.

  • Column Chromatography: Fluorinated compounds can sometimes exhibit unique behavior on silica gel. The polarity of 2,3-difluoro-4-methylphenol derivatives can be deceptive. It is highly recommended to perform small-scale TLC analysis to determine the optimal solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) before committing to a large-scale column. The fluorine atoms can interact with the silica, sometimes requiring a slightly more polar eluent than expected for a molecule of its size and other functional groups.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for achieving high purity. A solvent screen (e.g., testing solubility in hot and cold solvents like ethanol, isopropanol, heptane, or toluene/heptane mixtures) is the first step to finding a suitable system.

This guide provides a framework for developing and troubleshooting your work-up procedure. Remember that every reaction is unique, and these principles should be adapted to fit your specific substrate, product, and impurities.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling of 2',3'-Difluoro-4'-methylacetophenone.
  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 2',3'-Difluoro-4'-methylacetophenone.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-4-methylphenol.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 5-Fluoro-2-methylphenol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Process For The Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • PubChem. (n.d.). 2,3-Difluoro-4-methylphenol.
  • PubChemLite. (n.d.). 2,3-difluoro-4-methylphenol (C7H6F2O).
  • Stenutz. (n.d.). 2,3-difluoro-4-methylphenol.

Sources

Troubleshooting

Optimizing solvent for the synthesis of 2-bromo-4-methylphenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-bromo-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-bromo-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important reaction. Here, we address common challenges and frequently asked questions, with a focus on optimizing the solvent system to achieve high yield and selectivity. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your own laboratory settings.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 2-bromo-4-methylphenol from its precursor, p-cresol.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in the bromination of p-cresol is a frequent issue that can stem from several factors, often linked to the solvent and reaction conditions.

Probable Causes & Solutions:

  • Incomplete Conversion: The reaction may not be going to completion. The polarity of the solvent plays a significant role here. While highly non-polar solvents are excellent for selectivity, they may lead to slower reaction rates.

    • Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the starting material (p-cresol) is still present after the expected reaction time, consider extending the time or slightly increasing the temperature. However, be cautious as increased temperature can promote side reactions. A solvent like chlorobenzene offers a good balance, enabling the reaction to proceed at room temperature.[2]

  • Product Degradation: Phenols can be susceptible to oxidation, and the product itself can undergo further reactions under harsh conditions.

    • Troubleshooting: Ensure the reaction is protected from light, as this can catalyze side reactions.[1] The workup procedure is also critical. Neutralize any residual acid (like the HBr byproduct) promptly with a mild base such as sodium bicarbonate solution before concentrating the product.[1]

  • Sub-optimal Brominating Agent Stoichiometry: Using an incorrect molar ratio of the brominating agent is a common pitfall.

    • Troubleshooting: To prevent the formation of undesired dibrominated products, the amount of the brominating agent should be carefully controlled, ideally between 1.0 and 1.05 moles per mole of p-cresol.[1] An excess of bromine will inevitably lead to the formation of 2,6-dibromo-4-methylphenol, reducing the yield of the desired mono-bromo product.

  • Mechanical Losses During Workup: The product might be lost during the extraction and purification phases. 2-bromo-4-methylphenol is slightly soluble in water, so excessive washing can reduce yield.[3]

    • Troubleshooting: Minimize the volume of aqueous washes during the workup. After extraction with an organic solvent, ensure the organic layers are combined and, if necessary, back-extracted to recover any dissolved product. Purification is typically achieved by reduced pressure distillation, which is efficient for separating the product from non-volatile impurities and unreacted p-cresol.[2]

Question: I am struggling with selectivity. My final product is contaminated with 2,6-dibromo-4-methylphenol and other isomers. How can solvent choice mitigate this?

Answer:

This is the most critical challenge in phenol bromination and where solvent selection has the greatest impact. The hydroxyl (-OH) group of p-cresol is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack, particularly at the ortho positions (2 and 6).[4][5][6]

The Role of the Solvent in Controlling Selectivity:

The goal is to moderate the reactivity of the system to favor mono-bromination over di-bromination.

  • Polar Solvents (e.g., Water, Acetic Acid): These solvents are generally not recommended if high selectivity for mono-bromination is the goal.

    • Causality: Polar solvents can stabilize the charged intermediates (the sigma complex) of the electrophilic aromatic substitution, accelerating the reaction.[7] More importantly, in polar protic solvents like water, the phenol can partially ionize to the highly reactive phenoxide ion.[8] This extreme activation of the ring leads to rapid, multiple substitutions, resulting in a mixture of products, primarily 2,6-dibromo-4-methylphenol. When phenol itself is treated with bromine water, it rapidly forms 2,4,6-tribromophenol.[8]

  • Non-Polar Solvents (e.g., Carbon Tetrachloride, Dichloroethane, Chloroform, Chlorobenzene): These are the solvents of choice for selective mono-bromination.[1][5][9]

    • Causality: Non-polar solvents do not significantly solvate charged species and do not induce ionization of the phenolic proton. This keeps the aromatic ring less activated compared to its phenoxide form.[10] Furthermore, the bromine molecule (Br₂) is less polarized in a non-polar environment, making it a milder electrophile.[7][10] This combination of a moderately activated ring and a milder electrophile allows for a much more controlled reaction, favoring the formation of the mono-substituted product, 2-bromo-4-methylphenol.

    • Practical Application: Many successful industrial processes utilize solvents like dichloroethane, chloroform, or chlorobenzene.[2][9] These reactions are often run at low temperatures (-20°C to 10°C) to further enhance selectivity by slowing down the reaction rate and minimizing the chance of a second bromination event.[9][11]

Frequently Asked Questions (FAQs)

Question: How do I select the optimal solvent for my specific laboratory setup and goals?

Answer:

The "best" solvent is a trade-off between selectivity, reaction rate, safety, and environmental concerns. The following decision-making workflow and data table can guide your choice.

Solvent Selection Workflow

G start Goal: Synthesize 2-bromo-4-methylphenol priority What is the main priority? start->priority sel_path Maximize Selectivity (>95% mono-bromo) priority->sel_path Selectivity speed_path Faster Reaction Rate (Accepting moderate selectivity) priority->speed_path Speed nonpolar Use Non-Polar Aprotic Solvent (e.g., Dichloroethane, Chlorobenzene) sel_path->nonpolar polar Use Polar Solvent (e.g., Acetic Acid) speed_path->polar conditions_nonpolar Implement Strict Temperature Control (-10°C to 10°C) Controlled Bromine Addition nonpolar->conditions_nonpolar conditions_polar Monitor Carefully Risk of over-bromination is high polar->conditions_polar

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Fluorines: A Comparative Guide to 2,3-Difluoro-4-methylphenol and 4-Fluoro-2-methylphenol in Drug Design

In the intricate world of medicinal chemistry, the strategic placement of fluorine atoms can be the deciding factor between a promising lead compound and a successful drug. The unique properties of fluorine—its small siz...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the strategic placement of fluorine atoms can be the deciding factor between a promising lead compound and a successful drug. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth comparison of two structurally similar, yet functionally distinct, fluorinated phenols: 2,3-Difluoro-4-methylphenol and 4-Fluoro-2-methylphenol. We will explore how the subtle difference in fluorine substitution profoundly impacts their application in drug design, supported by experimental data and protocols.

At a Glance: Physicochemical Properties

A molecule's journey through the body is dictated by its physical and chemical characteristics. Acidity (pKa) and lipophilicity (logP) are two of the most critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2,3-Difluoro-4-methylphenol4-Fluoro-2-methylphenol
Molecular Formula C₇H₆F₂OC₇H₇FO
Molecular Weight 144.12 g/mol 126.13 g/mol
Predicted pKa ~8.5~9.7
Predicted XLogP3 2.11.8
Appearance SolidOff-white crystal or colorless liquid

Predicted pKa and XLogP3 values are estimations based on computational models and the known effects of fluorine substitution on phenol acidity.

The additional fluorine atom in 2,3-Difluoro-4-methylphenol significantly increases its acidity (lowers its pKa) compared to 4-Fluoro-2-methylphenol. This is due to the strong electron-withdrawing inductive effect of the two adjacent fluorine atoms, which stabilizes the resulting phenoxide anion.[2] The increased fluorine content also contributes to a higher predicted lipophilicity. These differences form the basis for their distinct roles in drug design.

The Strategic Impact of Fluorine Placement in Drug Design

The choice between these two building blocks is a strategic one, driven by the specific challenges a medicinal chemist aims to address in a drug candidate.

4-Fluoro-2-methylphenol: A Tool for Enhancing Metabolic Stability and Potency

4-Fluoro-2-methylphenol is a commonly utilized building block in the synthesis of active pharmaceutical ingredients (APIs).[3] Its primary role is often to enhance metabolic stability and improve potency.

The para-fluoro substitution is a classic strategy to block metabolic oxidation at that position. Aromatic hydroxylation is a common metabolic pathway mediated by cytochrome P450 enzymes. By replacing a hydrogen with a fluorine atom, which is resistant to enzymatic abstraction, the metabolic "soft spot" is shielded, often leading to a longer half-life and improved bioavailability of the drug.[4]

A notable example is the use of 4-fluoro-2-methylphenol in the development of selective receptor tyrosine kinase (RTK) inhibitors. Compared to the non-fluorinated phenol, the incorporation of this moiety has been shown to improve hepatocyte stability in quinazoline-based inhibitors.[3] This enhanced stability is crucial for developing orally administered drugs that can withstand first-pass metabolism in the liver.

Furthermore, the fluorine atom can engage in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.[4]

2,3-Difluoro-4-methylphenol: Modulating Acidity and Exploring Novel Interactions

The introduction of a second, ortho-positioned fluorine atom in 2,3-Difluoro-4-methylphenol presents a more nuanced set of opportunities and challenges. The significantly lower pKa of this molecule means that at physiological pH (around 7.4), a larger fraction of it will exist in its ionized, phenoxide form compared to 4-Fluoro-2-methylphenol.

This modulation of acidity can be a powerful tool. For instance, if a drug's mechanism of action requires the phenol to act as a hydrogen bond donor, a lower pKa might be detrimental. Conversely, if the ionized form is crucial for binding to a positively charged pocket in the target protein, the 2,3-difluoro motif could be highly advantageous.

While specific examples of 2,3-Difluoro-4-methylphenol in marketed drugs are less common, its utility is being explored in the synthesis of novel bioactive compounds. The unique electronic environment created by the vicinal difluoro substitution can lead to novel binding modes and improved selectivity. For example, it can be a key intermediate in the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry.[5]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two compounds, researchers can employ a suite of standard in vitro assays.

Determination of pKa by UV-Vis Spectrophotometry

Objective: To experimentally determine the acid dissociation constant (pKa) of the phenols.

Principle: The UV absorbance spectrum of a phenol changes as it transitions from its protonated (Ph-OH) to its deprotonated (Ph-O⁻) form. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to determine the pKa.[6]

Protocol:

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of each phenol in methanol.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 7.0 to 11.0 in 0.5 pH unit increments.

  • Sample Preparation: For each pH, add a small aliquot of the phenol stock solution to the buffer to a final concentration of approximately 10 µg/mL.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (200-400 nm) for each solution.

  • Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms have different absorbances against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum.

Determination of Lipophilicity (logP) by the Shake-Flask Method

Objective: To experimentally determine the partition coefficient (logP) of the phenols.

Principle: The shake-flask method is the gold standard for logP determination. It involves partitioning a compound between two immiscible liquids (n-octanol and water) and measuring the concentration of the compound in each phase at equilibrium.[7]

Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Sample Preparation: Prepare a solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add an equal volume of the pre-saturated water to the n-octanol solution in a sealed tube.

  • Equilibration: Shake the tube vigorously for 1 hour to ensure complete partitioning.

  • Phase Separation: Centrifuge the tube to achieve clear separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Principle: Liver microsomes contain a high concentration of cytochrome P450 enzymes. The rate of disappearance of a compound when incubated with liver microsomes in the presence of the necessary cofactors (e.g., NADPH) is a measure of its metabolic stability.[8][9]

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), magnesium chloride, and the test compound (typically at 1 µM).

  • Pre-incubation: Pre-warm the reaction mixture and a suspension of liver microsomes (e.g., human or rat) separately at 37°C for 5-10 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed liver microsomes to the reaction mixture, followed by the addition of an NADPH-regenerating system. A control reaction without the NADPH system should be run in parallel.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to a sample of the incubation mixture.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 Drug Design Strategy cluster_1 4-Fluoro-2-methylphenol cluster_2 2,3-Difluoro-4-methylphenol Start Lead Compound Properties Assess Physicochemical and ADME Properties Start->Properties Challenge Identify Challenge (e.g., Poor Metabolic Stability, Low Potency) Properties->Challenge BuildingBlock Select Fluorinated Phenol Challenge->BuildingBlock 4F_Goal Goal: Enhance Metabolic Stability and/or Potency BuildingBlock->4F_Goal If stability/potency is key 23DF_Goal Goal: Modulate Acidity, Explore Novel Binding BuildingBlock->23DF_Goal If acidity/novel interactions are desired 4F_Action Incorporate 4-fluoro-2-methylphenol 4F_Goal->4F_Action 4F_Mechanism Mechanism: - Block para-hydroxylation - Favorable target interactions 4F_Action->4F_Mechanism 4F_Outcome Outcome: Improved Half-life, Increased Binding Affinity 4F_Mechanism->4F_Outcome 23DF_Action Incorporate 2,3-difluoro-4-methylphenol 23DF_Goal->23DF_Action 23DF_Mechanism Mechanism: - Lower pKa (more ionized at pH 7.4) - Altered electronic profile 23DF_Action->23DF_Mechanism 23DF_Outcome Outcome: Potential for enhanced ion-pair interactions, Improved Selectivity 23DF_Mechanism->23DF_Outcome

Caption: A decision-making workflow for selecting between 4-fluoro-2-methylphenol and 2,3-difluoro-4-methylphenol in drug design.

G Compound Test Compound Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Incubation->Sampling Quench Quench Reaction (Acetonitrile) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data

Caption: A generalized workflow for the in vitro microsomal stability assay.

Conclusion

The comparison of 2,3-Difluoro-4-methylphenol and 4-Fluoro-2-methylphenol underscores a fundamental principle in medicinal chemistry: subtle structural modifications can have profound functional consequences. While 4-fluoro-2-methylphenol serves as a reliable tool for enhancing metabolic stability and potency through well-established mechanisms, the di-fluorinated analogue offers a more complex, yet potentially powerful, means of modulating acidity and exploring unique drug-target interactions. The choice between these two valuable building blocks will depend on a careful analysis of the specific drug design challenge at hand, guided by the principles and experimental approaches outlined in this guide.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 36-44.
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472.
  • Newton, R., et al. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. European Journal of Medicinal Chemistry, 112, 20–32.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Spectroscopy Europe, 25(3), 1-10.
  • Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-726.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • J. Phys. Org. Chem. 2019, 32, e3940.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • PubChem. 4-Fluoro-2-methylphenol. Retrieved from [Link]

  • PubChem. 2,3-Difluoro-4-methylphenol. Retrieved from [Link]

  • Newton, R., et al. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. European Journal of Medicinal Chemistry, 112, 20–32. Available at: [Link]

  • Protocols.io. LogP / LogD shake-flask method. Retrieved from [Link]

  • Cyprotex. Microsomal Stability. Retrieved from [Link]

  • Chemistry LibreTexts. Acidity of Substituted Phenols. Retrieved from [Link]

  • Pharmaacademias. (2023). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Stenutz. 2,3-difluoro-4-methylphenol. Retrieved from [Link]

  • PubChem. 2-Fluoro-4-methylphenol. Retrieved from [Link]

  • Physics Forums. (2008). Explaining Acidities of Ortho, Meta, & Para Fluorophenols. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. Retrieved from [Link]

  • Pharmaacademias. (2023). Effect of Substituents on the Acidity of Phenols. Retrieved from [Link]

Sources

Comparative

The Fluorine Factor: A Comparative Guide to the Biological Activity of Mono- vs. Di-fluorinated Phenols

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing biological activity. Phenolic moieties, ubiquitous in bioactiv...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing biological activity. Phenolic moieties, ubiquitous in bioactive molecules, are prime targets for fluorination. This guide provides an in-depth comparison of the biological activities of mono- and di-fluorinated phenols, offering insights for researchers, scientists, and drug development professionals. We will explore how the number and position of fluorine atoms can profoundly influence a molecule's interaction with biological systems, supported by experimental data and established principles of medicinal chemistry.

The Physicochemical Impact of Fluorination: A Tale of Two Substitutions

The introduction of fluorine, the most electronegative element, into a phenolic ring induces significant changes in its physicochemical properties. These alterations are the foundation for the observed differences in biological activity between mono- and di-fluorinated phenols. The key parameters affected are acidity (pKa) and lipophilicity (logP).

The strong electron-withdrawing inductive effect of fluorine stabilizes the phenoxide anion, thereby increasing the acidity of the phenolic hydroxyl group. The addition of a second fluorine atom generally amplifies this effect, though the position of substitution is critical. For instance, the presence of two ortho-fluorine atoms in 2,6-difluorophenol leads to a significant increase in acidity compared to a single fluorine substitution.[1]

Lipophilicity, a crucial determinant of membrane permeability and drug distribution, is also modulated by fluorination. While often increasing lipophilicity, the effect of fluorine is complex and depends on the overall molecular context.

Table 1: Comparative Physicochemical Properties of Fluorinated Phenols

PropertyUnsubstituted PhenolMonofluorinated Phenol (e.g., 4-Fluorophenol)Difluorinated Phenol (e.g., 2,4-Difluorophenol)Rationale for Change
pKa ~10~9.3~8.7The strong electron-withdrawing nature of fluorine stabilizes the phenoxide anion, increasing acidity. This effect is generally additive.[1]
logP ~1.5~1.8~2.1Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability.
Molecular Weight 94.11 g/mol 112.10 g/mol 130.09 g/mol The addition of fluorine atoms increases the molecular weight.[2]

Enzyme Inhibition: A Balancing Act of Electronics and Sterics

Phenolic compounds are known to interact with and inhibit a variety of enzymes.[3][4] The introduction of fluorine can modulate these interactions in several ways:

  • Enhanced Acidity: A lower pKa means the phenolic hydroxyl group is more likely to be deprotonated at physiological pH. The resulting phenoxide is a stronger hydrogen bond acceptor, which can lead to more potent interactions with enzyme active sites.

  • Altered Electrostatics: The highly polarized C-F bond can engage in favorable electrostatic interactions with polar residues in an enzyme's active site.

  • Steric Effects: The size of a fluorine atom is comparable to that of a hydrogen atom, meaning a single substitution often has a minimal steric impact. However, di-substitution, particularly at adjacent positions, can introduce steric hindrance that may either promote or hinder binding, depending on the topology of the active site.

While direct comparative studies are limited, we can infer the relative inhibitory potential. A di-fluorinated phenol, with its lower pKa and increased potential for electrostatic interactions, might be expected to be a more potent inhibitor than its mono-fluorinated counterpart, provided it can adopt a favorable conformation within the enzyme's active site. However, unfavorable steric clashes from the second fluorine could also lead to a decrease in activity.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Tyrosinase)

This protocol describes a method to compare the inhibitory effects of mono- and di-fluorinated phenols on tyrosinase activity. Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis and is a common target for screening potential inhibitors.[5]

Materials:

  • Tyrosinase from mushroom (lyophilized powder)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Mono-fluorinated phenol (e.g., 4-fluorophenol)

  • Di-fluorinated phenol (e.g., 2,4-difluorophenol)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of tyrosinase (1000 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (10 mM) in phosphate buffer.

  • Inhibitor Preparation:

    • Prepare stock solutions (e.g., 10 mM) of the mono- and di-fluorinated phenols in DMSO.

    • Create a series of dilutions of each inhibitor in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 20 µL of each inhibitor dilution.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control reaction without an inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).

Membrane Permeability and Cellular Uptake

The ability of a drug to cross cell membranes is fundamental to its efficacy. As previously mentioned, fluorination generally increases lipophilicity, which can lead to enhanced membrane permeability. However, the relationship is not always linear. Excessive lipophilicity can lead to poor aqueous solubility and sequestration in lipid bilayers, reducing bioavailability.

The increased acidity of di-fluorinated phenols could also play a role. A greater proportion of the di-fluorinated phenol will be in its ionized form at physiological pH compared to the mono-fluorinated analog. While the neutral form is generally considered more membrane-permeable, the interplay between lipophilicity and ionization state determines the overall flux across the membrane.

Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability: The C-F Bond's Resilience

A major driver for the use of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved pharmacokinetic profile.[6]

In the context of phenols, a common metabolic pathway is aromatic hydroxylation. Fluorine substitution at a potential site of metabolism can block this pathway. Therefore, a di-fluorinated phenol, with two such "metabolic blocks," would be expected to have greater metabolic stability than a mono-fluorinated analog, assuming the fluorines are positioned at metabolically labile sites.

Receptor Binding Affinity: A Subtle Art of Molecular Recognition

The impact of fluorination on receptor binding is highly context-dependent. The subtle changes in electronics and sterics can either enhance or diminish binding affinity.

  • Favorable Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with receptor residues.

  • Conformational Effects: The electron-withdrawing nature of fluorine can influence the conformation of the molecule, potentially pre-organizing it for a better fit within the receptor's binding pocket.

A di-fluorinated phenol offers more opportunities for these interactions but also carries a greater risk of unfavorable steric or electronic clashes. The ultimate effect on binding affinity is a delicate balance of these factors and can only be determined empirically.

Logical Framework: Predicting Biological Activity

The following diagram illustrates the logical flow from physicochemical properties to predicted biological activity for mono- vs. di-fluorinated phenols.

Biological_Activity_Prediction cluster_physicochem Physicochemical Properties pKa Acidity (pKa) pKa_mono Lower pKa pKa->pKa_mono 1 F atom pKa_di Even Lower pKa pKa->pKa_di 2 F atoms logP Lipophilicity (logP) logP_mono Increased logP logP->logP_mono 1 F atom logP_di Further Increased logP logP->logP_di 2 F atoms Enzyme_Inhibition Enzyme Inhibition pKa_mono->Enzyme_Inhibition Potentially Moderate Increase Receptor_Binding Receptor Binding pKa_mono->Receptor_Binding Subtle Modulation Membrane_Permeability Membrane Permeability logP_mono->Membrane_Permeability Likely Increased pKa_di->Enzyme_Inhibition Potentially High Increase pKa_di->Receptor_Binding More Pronounced Modulation (can be positive or negative) logP_di->Membrane_Permeability Potentially Further Increased (risk of insolubility) Metabolic_Stability Metabolic Stability

Caption: Predictive framework for the biological activity of fluorinated phenols.

Conclusion

The decision to use a mono- or di-fluorinated phenol in a drug discovery program is a nuanced one. While di-fluorination can offer enhanced acidity, lipophilicity, and metabolic stability, it also carries a greater risk of introducing unfavorable steric or electronic interactions. A mono-fluorinated phenol may represent a more conservative approach, offering a beneficial but less dramatic modulation of properties.

Ultimately, the optimal degree of fluorination must be determined on a case-by-case basis through iterative cycles of design, synthesis, and biological testing. This guide provides a foundational understanding of the key principles at play, empowering researchers to make more informed decisions in the strategic use of fluorine to fine-tune the biological activity of phenolic compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123051, 2,4-Difluorophenol. Retrieved from [Link].

  • Singh, A., Sharma, S., & Kumar, P. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry, 22(33), 6695-6733. [Link]

  • Parveen Begaum, K., Prabhu, T., Kaleeswaran, S., & Dege, N. (2023). Molecular structure, NMR and vibrational spectral analysis of 2,4-difluorophenol by ab initio HF and density functional theory. Journal of Molecular Structure, 1275, 134651. [Link]

  • Rohn, S., Rawel, H. M., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3566-3571. [Link]

  • Meagher, J. L., & Kelly, D. P. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 724. [Link]

  • Rohn, S., Rawel, H. M., & Kroll, J. (2002). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3566-3571. [Link]

  • Bukowska, B., & Kowalska, S. (2007). Comparison of the effect of phenol and its derivatives on protein and free radical formation in human erythrocytes (in vitro). Blood Cells, Molecules, and Diseases, 39(2), 238-241. [Link]

  • Garcia-Molina, F., Fenoll, L. G., & Munoz, J. L. (2024). Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. International Journal of Molecular Sciences, 25(13), 6931. [Link]

  • Marković, Z., Milenković, D., & Đorović, J. (2018). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Central European Journal of Biology, 13(1), 1-13. [Link]

  • Zhang, S., Xue, X., Zhang, L., Zhang, L., & Liu, Z. (2015). Comparative Analysis of Pharmacophore Features and Quantitative Structure-Activity Relationships for CD38 Covalent and Non-covalent Inhibitors. Chemical Biology & Drug Design, 86(6), 1411-1424. [Link]

  • Al-Ayed, A. S. (2022). Comparative in vitro and DFT antioxidant studies of phenolic group substituted pyridine-based azo derivatives. Journal of Molecular Structure, 1250, 131802. [Link]

  • El-Guendouz, S., Aazza, S., & Lyoussi, B. (2019). Comparative Study of the Antioxidant and Enzyme Inhibitory Activities of Two Types of Moroccan Euphorbia Entire Honey and Their Phenolic Extracts. Molecules, 24(17), 3084. [Link]

  • Blough, B. E., Landavazo, A., & Decker, A. M. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 367(1), 130-141. [Link]

  • Zhang, M., Wang, Y., & Li, J. (2020). Digestive Enzyme Inhibition of Different Phenolic Fractions and Main Phenolic Compounds of Ultra-High-Pressure-Treated Palm Fruits: Interaction and Molecular Docking Analyses. Journal of Food Quality, 2020, 8868160. [Link]

  • Kim, D. H., Kim, J. H., & Lee, K. T. (2015). Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. Journal of Agricultural and Food Chemistry, 63(25), 5964-5971. [Link]

  • Kienzler, J. L., Doucet, D., & Sallin, D. (2002). Pharmacokinetics of mono-3'- and mono-4'-0-(beta-hydroxyethyl)-rutoside derivatives, after single doses of Venoruton powder in healthy volunteers. European Journal of Clinical Pharmacology, 58(6), 395-402. [Link]

  • Bukowska, B., & Michalowicz, J. (2016). Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro). Human & Experimental Toxicology, 35(7), 775-784. [Link]

  • Laurent, F., Debrauwer, L., & Rathahao, E. (2007). Metabolic fate of [C-14]-2,4-dichlorophenol in tobacco cell suspension cultures. Journal of Agricultural and Food Chemistry, 55(13), 5259-5267. [Link]

Sources

Validation

The Fluorine Advantage: A Comparative Guide to 2,3-Difluoro-4-methylphenol and its Non-fluorinated Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tactic for optimizing phar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tactic for optimizing pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth, objective comparison of 2,3-Difluoro-4-methylphenol against its non-fluorinated and mono-fluorinated analogs, supported by established principles and experimental data. As Senior Application Scientists, we aim to provide not just data, but a causal understanding of why these differences arise and how they can be leveraged in rational drug design.

The Strategic Value of Fluorination in Phenolic Scaffolds

Phenolic moieties are common in bioactive molecules but are often susceptible to metabolic oxidation, leading to rapid clearance and potential formation of reactive metabolites. The introduction of fluorine, a small and highly electronegative atom, can profoundly alter the physicochemical properties of a molecule, addressing these liabilities and enhancing therapeutic potential. The advantages of fluorination, which we will explore in the context of 2,3-Difluoro-4-methylphenol, include:

  • Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature can significantly lower the pKa of a phenolic hydroxyl group, influencing its ionization state at physiological pH. This has direct implications for solubility, membrane permeability, and target binding.

  • Enhanced Lipophilicity (logP): The substitution of hydrogen with fluorine generally increases lipophilicity, which can improve a compound's ability to cross cellular membranes and access its target.[1] However, the relationship is not always linear and depends on the overall electronic environment of the molecule.

  • Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes.[2] This "metabolic blocking" at susceptible positions can dramatically increase a drug's half-life and bioavailability.

Comparative Analysis: Physicochemical Properties

To illustrate the impact of fluorination, we will compare 2,3-Difluoro-4-methylphenol with its parent compound, 4-methylphenol, and its mono-fluorinated intermediates.

CompoundStructurepKalogPRationale for Physicochemical Changes
4-Methylphenol4-Methylphenol10.27 (experimental)[3]1.94 (experimental)[3]The methyl group is weakly electron-donating, slightly increasing the pKa compared to phenol (pKa ~10).
2-Fluoro-4-methylphenol2-Fluoro-4-methylphenol~9.9 (predicted)1.8 (predicted)[4]The ortho-fluorine atom's inductive electron-withdrawing effect lowers the pKa, making the proton more acidic.
3-Fluoro-4-methylphenol3-Fluoro-4-methylphenol9.27 (predicted)[5]2.0 (predicted)[5]The meta-fluorine atom exerts a strong inductive effect, significantly lowering the pKa.
2,3-Difluoro-4-methylphenol 2,3-Difluoro-4-methylphenol<9.0 (estimated) >2.0 (estimated) The cumulative electron-withdrawing effects of two fluorine atoms are expected to further decrease the pKa and increase lipophilicity.

Disclaimer: Predicted values are sourced from chemical databases and are intended for comparative purposes. Experimental verification is recommended.

The Impact of Fluorination on Metabolic Stability: A Mechanistic View

The primary metabolic liabilities of simple phenols like 4-methylphenol are oxidation of the aromatic ring and the methyl group by CYP450 enzymes.[6][7]

Metabolic Pathways of 4-Methylphenol

4-Methylphenol 4-Methylphenol Reactive Quinone Methide Reactive Quinone Methide 4-Methylphenol->Reactive Quinone Methide CYP450 (Methyl Oxidation) 4-Methyl-ortho-hydroquinone 4-Methyl-ortho-hydroquinone 4-Methylphenol->4-Methyl-ortho-hydroquinone CYP450 (Ring Oxidation) 4-Methyl-ortho-benzoquinone 4-Methyl-ortho-benzoquinone 4-Methyl-ortho-hydroquinone->4-Methyl-ortho-benzoquinone

Caption: Metabolic activation of 4-methylphenol.

The introduction of fluorine atoms at the 2 and 3 positions in 2,3-Difluoro-4-methylphenol provides a significant metabolic shield.

Advantages of 2,3-Difluoro-4-methylphenol in Metabolism

cluster_0 Advantages of 2,3-Difluoro-4-methylphenol Blocking of Ring Oxidation Blocking of Ring Oxidation Reduced Rate of Metabolism Reduced Rate of Metabolism Blocking of Ring Oxidation->Reduced Rate of Metabolism Increased C-H Bond Strength of Methyl Group Increased C-H Bond Strength of Methyl Group Increased C-H Bond Strength of Methyl Group->Reduced Rate of Metabolism Increased Half-life and Bioavailability Increased Half-life and Bioavailability Reduced Rate of Metabolism->Increased Half-life and Bioavailability

Caption: Metabolic advantages of 2,3-Difluoro-4-methylphenol.

The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack by CYP450 enzymes. Furthermore, the inductive effect of the ortho-fluorine atom can increase the bond strength of the benzylic C-H bonds of the methyl group, slowing its oxidation. This dual protection is expected to lead to a significantly longer metabolic half-life for 2,3-Difluoro-4-methylphenol compared to its non-fluorinated and mono-fluorinated counterparts.

Experimental Protocols

To facilitate the empirical validation of the discussed advantages, we provide the following established protocols.

Protocol 1: Synthesis of 2,3-Difluoro-4-methylphenol

This protocol is adapted from established methods for the synthesis of fluorinated phenols.

Workflow for Synthesis

3,4-Difluoroaniline 3,4-Difluoroaniline Diazotization Diazotization 3,4-Difluoroaniline->Diazotization NaNO2, H2SO4, 0-5 °C Hydrolysis Hydrolysis Diazotization->Hydrolysis H2O, Heat 2,3-Difluorophenol 2,3-Difluorophenol Hydrolysis->2,3-Difluorophenol Friedel-Crafts Alkylation Friedel-Crafts Alkylation 2,3-Difluorophenol->Friedel-Crafts Alkylation CH3I, AlCl3 2,3-Difluoro-4-methylphenol 2,3-Difluoro-4-methylphenol Friedel-Crafts Alkylation->2,3-Difluoro-4-methylphenol Prepare Microsome/Cofactor Mix Prepare Microsome/Cofactor Mix Incubate with Test Compound Incubate with Test Compound Prepare Microsome/Cofactor Mix->Incubate with Test Compound 37 °C Time-Point Sampling Time-Point Sampling Incubate with Test Compound->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) Calculate Half-life (t½) and Intrinsic Clearance (CLint) LC-MS/MS Analysis->Calculate Half-life (t½) and Intrinsic Clearance (CLint)

Sources

Comparative

A Comparative Guide to Fluorophenol Isomers in Enzyme Inhibition: A Case Study on Tyrosinase

Introduction In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic prop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical characteristics, such as its acidity, lipophilicity, and metabolic stability, thereby modulating its biological activity.[1][2] This guide provides an in-depth comparative analysis of the three positional isomers of fluorophenol—2-fluorophenol, 3-fluorophenol, and 4-fluorophenol—and their differential effects on enzyme inhibition, with a specific focus on tyrosinase.

Tyrosinase, a copper-containing enzyme, plays a pivotal role in melanin biosynthesis and is a key target for therapeutic agents aimed at treating hyperpigmentation disorders. The fluorophenol isomers, while structurally similar, exhibit remarkably distinct interactions with tyrosinase, offering a compelling case study on the criticality of substituent positioning in inhibitor design. This guide will delve into the experimental methodologies used to assess these interactions, present a comparative analysis of their inhibitory profiles, and elucidate the underlying structure-activity relationships that govern their behavior.

Comparative Analysis of Fluorophenol Isomers as Tyrosinase Inhibitors

A seminal study on the interaction of fluorophenol isomers with mushroom tyrosinase revealed striking differences in their effects on the enzyme's activity. While 3-fluorophenol and 4-fluorophenol act as substrates for tyrosinase, leading to the formation of polymeric products, 2-fluorophenol distinguishes itself as a competitive inhibitor of the enzyme.

Physicochemical Properties of Fluorophenol Isomers

The differential behavior of the fluorophenol isomers can be partly attributed to their distinct physicochemical properties, which are influenced by the position of the fluorine atom on the phenol ring.

Property2-Fluorophenol3-Fluorophenol4-Fluorophenol
pKa 8.79.39.9
Inhibition Type Competitive InhibitorSubstrateSubstrate
KI (inhibition constant) 2.6 mMN/AN/A
Km (Michaelis constant) N/A0.4 mM0.2 mM

Note: pKa values are approximate and can vary slightly depending on the measurement conditions. KI and Km values are specific to the interaction with mushroom tyrosinase.

Experimental Protocols

The following section details the step-by-step methodologies for conducting a tyrosinase inhibition assay, a fundamental technique for evaluating the efficacy of potential inhibitors like the fluorophenol isomers.

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from established methods for assessing tyrosinase activity using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Fluorophenol isomers (2-, 3-, and 4-fluorophenol)

  • Kojic acid (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the fluorophenol isomers and kojic acid in DMSO.

    • Create serial dilutions of the test compounds and kojic acid in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add the test compound dilution, phosphate buffer, and tyrosinase solution.

    • Control Wells (No Inhibitor): Add DMSO (vehicle), phosphate buffer, and tyrosinase solution.

    • Blank Wells: Add the test compound dilution and phosphate buffer (no enzyme).

    • Positive Control Wells: Add kojic acid dilution, phosphate buffer, and tyrosinase solution.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(A_control - A_test) / A_control] * 100 where A_control is the absorbance of the control reaction and A_test is the absorbance of the reaction with the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

    • For kinetic analysis, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Construct Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (KI).

Structure-Activity Relationship and Mechanistic Insights

The contrasting effects of the fluorophenol isomers on tyrosinase activity highlight the profound impact of fluorine's position on the aromatic ring.

The Inhibitory Action of 2-Fluorophenol

2-Fluorophenol acts as a competitive inhibitor , meaning it binds to the active site of the enzyme, thereby preventing the substrate from binding. This inhibitory action is likely due to a combination of steric and electronic factors. The ortho-positioning of the highly electronegative fluorine atom can influence the electronic environment of the adjacent hydroxyl group, potentially affecting its interaction with the copper ions in the tyrosinase active site. Furthermore, the fluorine atom may sterically hinder the productive binding of the molecule in a way that prevents catalysis, while still allowing it to occupy the active site.

The Substrate Behavior of 3- and 4-Fluorophenol

In contrast, 3- and 4-fluorophenol are recognized by tyrosinase as substrates. The enzyme hydroxylates these compounds, initiating a process that leads to the formation of quinones, which then undergo polymerization. The positioning of the fluorine atom in the meta and para positions does not prevent the enzymatic hydroxylation, unlike the ortho-position in 2-fluorophenol. This suggests that the orientation of these isomers within the active site allows for the catalytic reaction to proceed.

The electron-withdrawing nature of the fluorine atom influences the reactivity of the phenol ring, which can be correlated with the observed kinetic parameters. The lower Km value for 4-fluorophenol compared to 3-fluorophenol suggests a higher binding affinity of the para-isomer for the enzyme's active site.

Visualizing the Experimental Workflow and Inhibition Mechanism

To better illustrate the processes described, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Stock Solutions (Enzyme, Substrate, Inhibitors) P2 Create Serial Dilutions P1->P2 A1 Dispense Reagents into 96-well Plate P2->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Incubate at 37°C A2->A3 D1 Measure Absorbance (475 nm) A3->D1 D2 Calculate % Inhibition & IC50 D1->D2 D3 Kinetic Analysis (Lineweaver-Burk Plot) D1->D3

Caption: A generalized workflow for a tyrosinase inhibition assay.

Inhibition_Mechanism cluster_competitive Competitive Inhibition (2-Fluorophenol) cluster_substrate Substrate Behavior (3- & 4-Fluorophenol) E Tyrosinase (Active Site) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (L-DOPA) I 2-Fluorophenol ES->E - S P Product (Dopachrome) ES->P k_cat EI->E - I E2 Tyrosinase ES2 Enzyme-Substrate Complex E2->ES2 + S2 S2 3- or 4- Fluorophenol ES2->E2 - S2 P2 Polymeric Products ES2->P2 Hydroxylation & Polymerization

Caption: Contrasting mechanisms of fluorophenol isomers with tyrosinase.

Conclusion

The comparative study of fluorophenol isomers in the context of tyrosinase inhibition serves as a powerful illustration of the principles of structure-activity relationships in drug design. The subtle change in the position of a single fluorine atom dramatically alters the molecule's interaction with the enzyme, converting it from a competitive inhibitor (2-fluorophenol) to a substrate (3- and 4-fluorophenol). This underscores the importance of a deep understanding of the target enzyme's active site topology and the electronic and steric effects of substituents in the rational design of potent and specific enzyme inhibitors. For researchers and drug development professionals, these findings reinforce the necessity of systematic structure-activity relationship studies and the value of seemingly simple molecular systems in elucidating complex biological interactions.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Gill, C. H., & O'Hagan, D. (2019). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 11(13), 1635-1651.
  • Ni, W., & O'Hagan, D. (2014). Enzyme inhibition by fluorinated organic molecules: mechanistic considerations.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1083-1090.
  • BenchChem. (2025). Tyrosinase Inhibition Assay Protocol. BenchChem.
  • Bio-protocol. (2023). Tyrosinase Inhibition Assay. Bio-protocol.
  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts.
  • Abcam. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Abcam.
  • Espín, J. C., & Wichers, H. J. (2001). Tyrosinase-catalyzed oxidation of fluorophenols. Journal of Agricultural and Food Chemistry, 49(6), 2898-2904.
  • Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257). Sigma-Aldrich.
  • ResearchGate. (n.d.). Tyrosinase-catalyzed Oxidation of Fluorophenols.
  • BenchChem. (2025).
  • Biochemistry Den. (n.d.). Enzyme Inhibition. Biochemistry Den.
  • Kim, D., Park, J., Kim, J., Han, C., Yoon, J., Kim, N., Seo, J., & Lee, C. (2020). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 25(23), 5665.
  • ResearchGate. (n.d.). Enzyme inhibition by fluoro compounds.
  • BenchChem. (2025). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. BenchChem.
  • Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2016). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3656-3666.
  • Quora. (2017). Why is o-flurophenol is more acidic than p-flurophenol?. Quora.
  • Lee, S., Kim, J., & Lee, J. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 566.
  • ResearchGate. (n.d.). The PFI-ZEKE photoelectron spectrum of m-fluorophenol and its aqueous complexes: Comparing intermolecular vibrations in rotational isomers.
  • ResearchGate. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • Shimizu, K., Kondo, R., & Sakai, K. (2000).
  • Lee, J., Kim, K. N., Kim, D. H., & Lee, J. C. (2020). Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa. Molecules, 25(10), 2373.
  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2,3-Difluoro-4-methylphenol Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of product quality and regulatory compliance. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 2,3-Difluoro-4-methylphenol, a key intermediate in various synthetic pathways. We will delve into the validation of a primary High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques, and provide the scientific rationale behind our experimental choices, all grounded in international regulatory standards.

Introduction: The Critical Need for Precise Quantification

2,3-Difluoro-4-methylphenol is a fluorinated aromatic compound whose precise measurement is critical for ensuring reaction yield, purity, and the overall safety and efficacy of the final drug product. The presence of fluorine atoms can significantly influence the physicochemical properties of the molecule, necessitating robust and validated analytical methods to ensure accurate quantification. This guide is structured to provide a comprehensive understanding of the method validation process, enabling you to make informed decisions for your analytical workflows.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently revised Q2(R2), which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7][8][9][10][11][12][13]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the quantification of 2,3-Difluoro-4-methylphenol, a reversed-phase HPLC method with UV detection is often the method of choice due to its specificity, sensitivity, and wide applicability to phenolic compounds.[14][15][16][17][18]

The Rationale Behind HPLC-UV

The selection of HPLC-UV is based on several key factors:

  • Specificity: The chromatographic separation inherent to HPLC allows for the resolution of 2,3-Difluoro-4-methylphenol from potential impurities and degradation products, which is crucial for accurate quantification.

  • Sensitivity: UV detectors offer excellent sensitivity for aromatic compounds containing a chromophore, such as the phenolic ring in our target analyte.

  • Robustness: HPLC methods, when properly developed, are robust and can be reliably transferred between laboratories.

  • Regulatory Acceptance: HPLC is a well-established and widely accepted technique by regulatory agencies for the quality control of pharmaceuticals.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of 2,3-Difluoro-4-methylphenol.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting Method_Development Method Development & Optimization Validation_Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Method_Development->Validation_Protocol Finalized Method Specificity Specificity/ Selectivity Validation_Protocol->Specificity Execute Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report Summarize Results Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Impacts Precision Precision Specificity->Precision Impacts Linearity Linearity Linearity->Accuracy Supports Range Range Linearity->Range Defines LOD_LOQ LOD_LOQ Linearity->LOD_LOQ Informs Accuracy->Range Demonstrated across Precision->Range Demonstrated across Robustness Robustness Robustness->Accuracy Ensures reliability Robustness->Precision Ensures reliability

Sources

Comparative

A Comparative Guide to the Quantification of 4-Methylimidazole in Caramel Colors: An In-Depth Analysis of the LC-LC Method

For researchers, scientists, and professionals in the food and beverage industry, the accurate quantification of 4-methylimidazole (4-MeI) in caramel colors is of paramount importance. This compound, formed during the ma...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the food and beverage industry, the accurate quantification of 4-methylimidazole (4-MeI) in caramel colors is of paramount importance. This compound, formed during the manufacturing of Class III and IV caramel colors, has been a subject of regulatory scrutiny, necessitating reliable and robust analytical methodologies.[1][2][3] This guide provides a comprehensive comparison of the heart-cutting two-dimensional liquid chromatography (LC-LC) method with established alternatives, offering experimental data and expert insights to inform your analytical strategy.

The Analytical Challenge: Why 4-MeI Quantification Matters

4-Methylimidazole is a nitrogen-containing organic chemical that forms as a byproduct in some foods and beverages during the normal cooking process.[4] It is also formed during the manufacture of ammonia-based caramel colors (Class III and IV).[1][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have monitored the levels of 4-MeI in food products to ensure consumer safety.[1][4][6] The International Agency for Research on Cancer (IARC) has classified 4-MeI as "possibly carcinogenic to humans" (Group 2B), which has led to stringent regulations in some regions, like California's Proposition 65.[7][8]

The complex matrix of caramel color, with its numerous colored and uncolored components, presents a significant analytical challenge. The ideal analytical method must be highly selective to isolate 4-MeI from interfering compounds and sensitive enough to detect it at low concentrations.

The Rise of LC-LC: A Paradigm Shift in 4-MeI Analysis

Traditionally, the reference method for 4-MeI quantification has been Gas Chromatography-Mass Spectrometry (GC-MS), which requires a laborious and time-consuming derivatization step.[1][2][3] The heart-cutting two-dimensional liquid chromatography (LC-LC) method has emerged as a powerful, automated alternative that addresses many of the limitations of the traditional approach.[1][2][3]

The principle of heart-cutting LC-LC involves a two-step chromatographic separation. The first dimension column provides an initial separation of the sample. A specific fraction (the "heart-cut") containing the analyte of interest (4-MeI) is then selectively transferred to a second, orthogonal column for further separation and quantification. This two-dimensional approach significantly enhances selectivity and reduces matrix effects.

Comparative Analysis of Analytical Methodologies

This section provides a head-to-head comparison of the LC-LC method with two common alternatives: the traditional GC-MS method and the more recent single-dimension Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Parameter LC-LC (Heart-Cutting) GC-MS (with Derivatization) Single LC-MS/MS
Sample Preparation Simple dilution in water and filtration.[2]Hot extraction with dichloromethane, derivatization.[1][2][3]Dilution, possible solid-phase extraction (SPE) for complex matrices.[6]
Analysis Time < 30 minutes.[1][2][3]Longer, due to extraction and derivatization.Rapid, often under 15 minutes.[7]
Selectivity High, due to two orthogonal separation dimensions.[2]High, due to MS detection in SIM mode.[2]Very high, due to precursor/product ion monitoring.
Automation Fully automated.[1][2]Partially automated, requires manual extraction and derivatization.Fully automated.
LOD (Limit of Detection) ~2 µg/L in measuring solution.[9]~17 µg/kg (GC-MS/MS).[9][10]As low as 0.1 ng/mL.
LOQ (Limit of Quantification) ~5 µg/kg.[5]~37.8 µg/kg (GC-MS/MS).[9][10]As low as 0.5 ng/mL.
Recovery Not explicitly stated in reviewed sources.~101%.[9][10]82.7% to 109.7%.
Precision (%RSD) Not explicitly stated in reviewed sources.<15%.[9][10]2.9% to 11.8%.

Experimental Protocols: A Step-by-Step Guide

LC-LC Method for 4-MeI Quantification

This protocol is based on the validated method described by Moretton et al. (2011).[1][2][3]

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of caramel color sample.
  • Dissolve the sample in 10 mL of ultrapure water.
  • Filter the solution through a 0.45 µm filter before injection.

2. LC-LC System and Conditions:

  • First Dimension (1D-LC):

    • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a buffered aqueous solution.

    • Flow Rate: 1.0 mL/min.

    • Heart-Cut Window: The time window corresponding to the elution of 4-MeI is transferred to the second dimension. This is determined by injecting a 4-MeI standard.

  • Second Dimension (2D-LC):

    • Column: A column with a different selectivity, for example, a porous graphitic carbon (PGC) column.

    • Mobile Phase: Gradient elution with a mixture of aqueous buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 215 nm.

3. Quantification:

  • Create a calibration curve using a series of 4-MeI standards of known concentrations.
  • Quantify the 4-MeI in the sample by comparing its peak area to the calibration curve.
Traditional GC-MS Method (for comparison)

This protocol is a generalized representation of the traditional derivatization-based GC-MS method.[1][2][3]

1. Sample Preparation and Derivatization:

  • Perform a hot extraction of the caramel color sample with dichloromethane.
  • Evaporate the solvent and acetylate the residue using a derivatizing agent (e.g., acetic anhydride).
  • Re-dissolve the derivatized extract in a suitable solvent for injection.

2. GC-MS System and Conditions:

  • GC Column: A non-polar or medium-polarity column suitable for the separation of the derivatized 4-MeI.
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: A temperature gradient to ensure good separation and peak shape.
  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity, monitoring characteristic ions of the acetylated 4-MeI.

3. Quantification:

  • Prepare a calibration curve using derivatized 4-MeI standards.
  • Quantify the derivatized 4-MeI in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for the LC-LC and traditional GC-MS methods.

LC_LC_Workflow cluster_prep Sample Preparation cluster_analysis LC-LC Analysis cluster_quant Quantification start Caramel Color Sample dissolve Dissolve in Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into 1D-LC filter->inject sep1d 1st Dimension Separation (C18) inject->sep1d heartcut Heart-Cut Transfer of 4-MeI Fraction sep1d->heartcut sep2d 2nd Dimension Separation (PGC) heartcut->sep2d detect UV Detection (215 nm) sep2d->detect quant Quantify using Calibration Curve detect->quant

Caption: Workflow for the LC-LC quantification of 4-MeI.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification start Caramel Color Sample extract Hot Dichloromethane Extraction start->extract derivatize Acetylation (Derivatization) extract->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection (SIM Mode) separate->detect quant Quantify using Calibration Curve detect->quant

Caption: Workflow for the traditional GC-MS quantification of 4-MeI.

Causality Behind Experimental Choices: Why LC-LC Excels

The superiority of the LC-LC method for routine quality control of 4-MeI in caramel colors stems from several key advantages rooted in its fundamental principles:

  • Simplified Sample Preparation: The ability to directly analyze a diluted aqueous solution of the caramel color eliminates the need for time-consuming and error-prone liquid-liquid extraction and derivatization steps.[2] This not only increases sample throughput but also improves method robustness and reduces the use of hazardous organic solvents.

  • Enhanced Selectivity through Orthogonality: The use of two columns with different separation mechanisms (e.g., reversed-phase and porous graphitic carbon) provides a much higher degree of selectivity than a single chromatographic separation.[2] This is crucial for complex matrices like caramel color, where co-eluting interfering compounds can lead to inaccurate quantification in single-dimension chromatography.

  • Full Automation: The entire LC-LC process, from injection to detection, can be fully automated.[1][2] This minimizes operator-to-operator variability and allows for unattended analysis of large batches of samples, which is highly beneficial in a quality control environment.

While single LC-MS/MS offers excellent sensitivity and selectivity, the LC-LC method with UV detection can provide sufficient performance for regulatory compliance for 4-MeI in caramel color itself, often without the higher cost and complexity of a mass spectrometer. The choice between LC-LC and LC-MS/MS will ultimately depend on the specific sensitivity requirements of the analysis and the resources of the laboratory.

Conclusion: A Clear Choice for Efficiency and Reliability

The heart-cutting two-dimensional liquid chromatography (LC-LC) method presents a compelling alternative to traditional GC-MS for the quantification of 4-methylimidazole in caramel colors. Its simplified sample preparation, high selectivity, and full automation capabilities translate to a more efficient, robust, and environmentally friendly analytical workflow. While single LC-MS/MS remains a powerful tool for ultra-trace analysis, the LC-LC method offers a well-validated and cost-effective solution for routine quality control and regulatory monitoring in the food and beverage industry.

References

  • Moretton, C., Crétier, G., Nigay, H., & Rocca, J. L. (2011). Quantification of 4-methylimidazole in Class III and IV caramel colors: validation of a new method based on heart-cutting two-dimensional liquid chromatography (LC-LC). Journal of Agricultural and Food Chemistry, 59(8), 3544–3550. [Link]

  • Varelas, V., Ninga, E., & Nerantzaki, M. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]

  • Moretton, C., Crétier, G., Nigay, H., & Rocca, J. L. (2011). Quantification of 4-Methylimidazole in Class III and IV Caramel Colors: Validation of a New Method Based on Heart-Cutting Two-Dimensional Liquid Chromatography (LC-LC). ResearchGate. [Link]

  • AB SCIEX. (n.d.). LC-MS/MS Analysis of Emerging Food Contaminants - Quantitation and Identification 4-Methylimidazole (4-MEI) in Beverage. [Link]

  • Lim, J. H., Kim, M. S., Lee, K. G., & Shin, H. S. (2014). Determination of 4-methylimidazole and 2-acetyl-4-tetrahydroxy-butylimidazole in caramel color and products by liquid chromatography-mass spectrometry. Food science and biotechnology, 23(5), 1435–1440. [Link]

  • Moon, N. E., & Kim, S. (2015). Determination of 4-Methylimidazole and 2-Acetyl-4()-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicological research, 31(3), 273–279. [Link]

  • Shimadzu. (n.d.). Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis. [Link]

  • Moretton, C., Crétier, G., Nigay, H., & Rocca, J. L. (2011). Quantification of 4-Methylimidazole in Class III and IV Caramel Colors: Validation of a New Method Based on Heart-Cutting Two-Dimensional Liquid Chromatography (LC-LC). Journal of Agricultural and Food Chemistry. [Link]

  • Owczarek, K., Wójcicki, K., & Kaca, J. (2018). Determination of 4-Methylimidazole in Ammonia Caramel Using Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS). Journal of Analytical Methods in Chemistry, 2018, 5926368. [Link]

  • Moretton, C. (2011). Quantification of 4-Methylimidazole in Class III and IV Caramel Colors: Validation of a New Method Based on Heart-Cutting Two-Dimensional Liquid Chromatography (LC-LC). SciSpace. [Link]

  • Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. [Link]

  • Lim, H. H., & Shin, H. S. (2013). Simple Determination of 4-Methylimidazole in Soft Drinks by Headspace SPME GC–MS. Chromatographia, 76(1-2), 97–101. [Link]

  • Casado, A. G., & González, M. (2015). Gas Chromatography–Mass Spectrometry Analysis of 4-Methylimidazole in Balsamic Vinegars and Processed Sauces. Journal of Food Science, 80(11), C2429–C2434. [Link]

  • Horizon Technology, Inc. (n.d.). A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • U.S. Food and Drug Administration. (2020). Questions & Answers about 4-MEI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Fluorinating Reagents for Phenol Synthesis: A Head-to-Head Comparison

For researchers and professionals in drug development, the strategic placement of a fluorine atom on a phenolic moiety can be transformative. It can profoundly influence a molecule's metabolic stability, lipophilicity, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic placement of a fluorine atom on a phenolic moiety can be transformative. It can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the direct fluorination of electron-rich phenol rings is a delicate task, fraught with challenges of regioselectivity and over-reaction. The choice of the fluorinating reagent is paramount to success.

This guide provides a head-to-head comparison of the most prevalent electrophilic fluorinating reagents for phenol synthesis, grounded in experimental data and field-proven insights. We will dissect the performance of the highly reactive Selectfluor against the milder N-Fluorobenzenesulfonimide (NFSI), and touch upon alternative strategies, to equip you with the knowledge to select the optimal tool for your synthetic challenge.

The Dominant Strategy: Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a potent ortho-, para-director, strongly activating the aromatic ring towards electrophilic attack. This makes electrophilic fluorination the most direct and common strategy for synthesizing fluorophenols.[1][2] The core of this approach lies in using a reagent that serves as a source of "electrophilic fluorine" (a formal F⁺ equivalent), which is then attacked by the electron-rich π-system of the phenol.

The general mechanism involves the attack of the aromatic ring on the electrophilic fluorine source, leading to a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A subsequent deprotonation step then restores the aromaticity of the ring, yielding the fluorinated phenol.

G cluster_0 Mechanism: Electrophilic Fluorination of Phenol Phenol Phenol (Electron-rich) Sigma_Complex Sigma Complex (Resonance Stabilized) Phenol->Sigma_Complex Attack on F+ F_plus "F+" (from N-F Reagent) Product_o o-Fluorophenol Sigma_Complex->Product_o Deprotonation (ortho attack) Product_p p-Fluorophenol Sigma_Complex->Product_p Deprotonation (para attack) Base Base

Caption: General mechanism for electrophilic fluorination of phenols.

The Workhorse: Selectfluor® (F-TEDA-BF₄)

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, is arguably the most versatile and widely used electrophilic fluorinating agent.[3] It is an air- and moisture-stable white solid, making it exceptionally easy to handle compared to hazardous alternatives like elemental fluorine.[3][4]

Mechanism and Reactivity: The reactivity of Selectfluor stems from its potent N–F bond, which acts as a controllable source of electrophilic fluorine.[3] While often depicted as a simple SN2 attack on fluorine or an electrophilic aromatic substitution (EAS), evidence suggests that the mechanism can proceed through a Single Electron Transfer (SET) pathway, particularly with electron-rich substrates like phenols.[5][6] This high reactivity is its main advantage, often driving reactions to completion under mild conditions.

Advantages:

  • High Reactivity: Enables the fluorination of even moderately activated aromatic systems.

  • Operational Simplicity: It is a stable, non-hygroscopic solid that is easy to handle and weigh.[1][5]

  • Broad Applicability: Effective for a wide range of substrates beyond phenols.[3]

Disadvantages:

  • Oxidative Side Reactions: Its high reactivity can also lead to undesired oxidation, especially with sensitive substrates.[3][5]

  • Regioselectivity: Can sometimes yield mixtures of ortho- and para-isomers, requiring chromatographic separation.[1][2]

  • Solubility: While soluble in polar solvents like acetonitrile or water, its salt-like nature limits its solubility in many common organic solvents.[7]

The Milder Contender: N-Fluorobenzenesulfonimide (NFSI)

NFSI is another commercially available, easy-to-handle electrophilic fluorinating reagent.[8][9] It is also a bench-stable, crystalline solid. In the landscape of N-F reagents, NFSI is considered to be at the lower end of the reactivity spectrum.[8]

Mechanism and Reactivity: NFSI operates via a similar electrophilic fluorination mechanism to Selectfluor. However, its N-F bond is less polarized, rendering it a milder and more selective reagent.[8][10] This reduced reactivity is the key point of differentiation. While Selectfluor can be aggressive, NFSI's mild nature provides excellent functional group compatibility, making it a primary choice when working with complex or delicate molecules.[8]

Advantages:

  • Mildness & Selectivity: Excellent functional group tolerance and often provides better selectivity compared to more powerful reagents.[8]

  • Good Solubility: Unlike Selectfluor, NFSI is soluble in a wider range of common organic solvents such as THF, DCM, and toluene.[10]

  • Versatility: Beyond fluorination, NFSI can also serve as an oxidant or a source for amination under different conditions.[11][12]

Disadvantages:

  • Lower Reactivity: May require harsher conditions (higher temperatures, longer reaction times) or fail to react with less activated phenols.[10]

  • Potential for Mixed Isomers: Like Selectfluor, direct fluorination of phenols can still lead to mixtures of regioisomers.[13]

Head-to-Head Performance Data

The choice between Selectfluor and NFSI often comes down to a trade-off between reactivity and selectivity. Below is a summary of typical performance and a detailed experimental protocol for a representative phenol fluorination.

Table 1: Performance Comparison in Phenol Fluorination

SubstrateReagentSolventTemp (°C)Time (h)Total Yield (%)Product Ratio (o:p)Reference
PhenolSelectfluorMeCN2024551 : 1.1[1]
1-NaphtholSelectfluorMeCN205701.8 : 1 (2-F:4-F)[1]
ResorcinolSelectfluorMeCN201914-F and 4,6-di-F[1]
AnisoleNFSI(Solvent-free)802446Mixture of isomers[13]
Phenols (general)NFSIMeCN (reflux)~82N/APoor to GoodMixture of isomers[13]

Note: Direct, side-by-side comparative data for NFSI on identical phenol substrates under the same conditions is sparse in the literature, reflecting its generally lower reactivity for this specific transformation. The data for anisole (a phenol ether) is included to illustrate its typical performance on an activated ring.

Experimental Protocols

A well-designed experiment is a self-validating system. The following workflow outlines a general procedure for the direct fluorination of a phenol, emphasizing key considerations for reproducibility.

G start Start: Phenol Substrate & Fluorinating Reagent dissolve 1. Dissolve phenol in anhydrous solvent (e.g., MeCN). start->dissolve add_reagent 2. Add fluorinating reagent (e.g., Selectfluor, 1.1 eq.) in portions. dissolve->add_reagent react 3. Stir at specified temperature (e.g., 20-80 °C) under inert atmosphere. add_reagent->react monitor 4. Monitor reaction progress by TLC or LC-MS. react->monitor quench 5. Quench reaction (e.g., with H₂O or sat. NaHCO₃ solution). monitor->quench Upon completion extract 6. Extract with organic solvent (e.g., EtOAc). quench->extract purify 7. Dry, concentrate, and purify via column chromatography. extract->purify end End: Characterized Fluorophenol Product purify->end

Caption: Standard experimental workflow for phenol fluorination.

Representative Protocol: Fluorination of 1-Naphthol with Selectfluor

This protocol is adapted from methodologies reported in the literature.[1][2]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-naphthol (e.g., 1.0 mmol, 144 mg).

  • Dissolution: Add anhydrous acetonitrile (e.g., 10 mL) and stir until the solid is fully dissolved. Place the flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: In a single portion, add Selectfluor (1.1 mmol, 389 mg).

    • Scientist's Note: While Selectfluor is stable, using an anhydrous solvent and inert atmosphere is crucial for ensuring run-to-run consistency by eliminating water as a variable, which could potentially act as a competing nucleophile or affect reagent solubility.

  • Reaction: Stir the mixture at room temperature (~20 °C) for 5 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to separate the 2-fluoro- and 4-fluoronaphthol isomers.

Beyond Direct Attack: Deoxyfluorination of Phenols

An alternative strategy, particularly for complex molecules where electrophilic attack may be unselective, is deoxyfluorination . This method does not attack the aromatic ring directly but instead converts the phenolic C-O bond to a C-F bond. Reagents like PhenoFluor have been developed for this purpose.[14][15]

Key Differences:

  • Mechanism: Proceeds via activation of the hydroxyl group followed by nucleophilic displacement by fluoride, an SNAr-type mechanism on the activated phenol.

  • Selectivity: Offers perfect "ipso" selectivity, as the fluorine replaces the exact position of the hydroxyl group. This is a major advantage over electrophilic methods.

  • Scope: Particularly useful for phenols bearing electron-withdrawing groups, which are deactivated towards electrophilic attack.[14]

  • Drawbacks: These reagents are often more expensive and generate stoichiometric urea byproducts.[14]

Conclusion and Recommendations

The selection of a fluorinating reagent for phenol synthesis is a critical decision that balances reactivity, selectivity, and substrate tolerance.

Table 2: Qualitative Head-to-Head Reagent Comparison

FeatureSelectfluorN-Fluorobenzenesulfonimide (NFSI)
Reactivity HighModerate to Low
Primary Use Case General purpose, for most activated phenols.Delicate substrates with sensitive functional groups.
Handling Easy (stable, non-hygroscopic solid).Easy (stable solid).
Solubility Good in polar solvents (MeCN, H₂O).Good in many organic solvents (DCM, THF).
Key Advantage High reactivity drives reactions efficiently.Excellent functional group compatibility.
Key Disadvantage Can cause oxidative side-reactions.May require forcing conditions or fail to react.

Final Recommendations:

  • For standard, electron-rich phenols , Selectfluor is the reagent of choice due to its high reactivity and proven track record. Be prepared to optimize for regioselectivity and purify isomers.

  • For complex, multifunctional phenols with sensitive groups where preserving the molecular architecture is critical, the milder NFSI should be your first choice. Accept that longer reaction times or higher temperatures may be necessary.

  • If absolute regioselectivity is non-negotiable and the hydroxyl group's position must be converted to fluorine, investigate a deoxyfluorination strategy with a reagent like PhenoFluor, especially for electron-neutral or deficient phenols.

By understanding the distinct personalities of these reagents, researchers can navigate the complexities of phenol fluorination and successfully synthesize the target molecules that drive innovation in medicine and materials.

References

  • Stavber, S. & Jereb, M. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization.
  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Borodkin, G. I., et al. (2018). Promotional effect of ionic liquids in the electrophilic fluorination of phenols. Arkivoc, 2018(ii), 60-71.
  • Wikipedia. (n.d.). Selectfluor. Wikipedia.
  • Datta, H. & Melvin, P. (n.d.).
  • Tang, P., Wang, W., & Ritter, T. (n.d.).
  • Borodkin, G. I., et al. (2018). Promotional effect of ionic liquids in the electrophilic fluorination of phenols.
  • Nyffeler, P. T., et al. (2005). Selectfluor: mechanistic insight and applications.
  • Smith, A. M. R., et al. (n.d.). Reactivities of electrophilic N–F fluorinating reagents.
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). .

  • Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. enamine.net.
  • Sarlah, D. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH (Harvard).
  • Organic Chemistry Portal. (n.d.). Selectfluor. .

  • Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry.
  • Zhang, Y., et al. (n.d.). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing.
  • Request PDF. (2025). Selectfluor: Mechanistic Insight and Applications.
  • Hajra, A., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • Ma, J.-A. & Cahard, D. (2007). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 3, 9.
  • Campbell, M. G. & Ritter, T. (2014).
  • Rábai, J., et al. (2015).
  • Collet, G., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 138-146.
  • ChemicalBook. (2022). The role of N-fluorobisbenzenesulfonamide in chemical synthesis. .

Sources

Comparative

In silico docking studies of 2,3-Difluoro-4-methylphenol with target proteins

An In-Depth Technical Guide to the In Silico Docking of 2,3-Difluoro-4-methylphenol with Target Proteins This guide provides a comprehensive, technically-grounded walkthrough of performing and analyzing in silico molecul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Docking of 2,3-Difluoro-4-methylphenol with Target Proteins

This guide provides a comprehensive, technically-grounded walkthrough of performing and analyzing in silico molecular docking studies, using 2,3-Difluoro-4-methylphenol as our ligand of interest. We will navigate the entire workflow, from the foundational principles of target selection to the nuanced interpretation of docking results. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their research.

The Rationale of In Silico Docking: A Primer

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[1][2] In the landscape of drug discovery, it serves as an indispensable tool for virtual screening of compound libraries, lead optimization, and elucidating the mechanisms of biomolecular interactions.[3][4][5] The core principle involves two critical components: a search algorithm that generates a variety of possible binding poses and a scoring function that estimates the binding affinity (typically in kcal/mol) for each pose.[1][5] A more negative binding affinity score suggests a more stable and favorable interaction.[6]

Our focus here is on 2,3-Difluoro-4-methylphenol, a small aromatic compound. Its structure, featuring a hydroxyl group and fluorine atoms, presents an interesting case for studying potential hydrogen bond and halogen bond interactions within a protein's active site. This guide will compare its docking performance against three distinct and therapeutically relevant protein targets to illustrate how its binding profile can vary significantly depending on the receptor's architecture.

Foundational Work: Target Selection and Preparation

The success of any docking study is fundamentally dependent on the quality of the chosen protein structure.[7] The Worldwide Protein Data Bank (wwPDB) is the primary repository for 3D structural data of biological macromolecules.[8][9][10][11]

Criteria for Selecting a Target PDB Structure:

  • High Resolution: Prioritize structures determined by X-ray crystallography with a resolution of less than 2.0 Å to ensure atomic coordinates are well-defined.[12][13]

  • Presence of a Co-crystallized Ligand: A structure with a bound native ligand or inhibitor is invaluable. It definitively identifies the active site and provides a reference for validating the docking protocol (a process known as redocking).[13]

  • Structural Completeness: The structure should be free of significant gaps or missing residues, especially within the binding site.[12][13]

For this comparative guide, we have selected the following targets:

Target Protein ClassProtein NamePDB IDRationale
Tyrosine Kinase c-Src Kinase3G6HA key regulator in cell signaling pathways, often implicated in cancer.[14]
Viral Protease HIV-1 Protease1HSGAn essential enzyme for the replication of the HIV virus, a classic drug target.[15]
Nuclear Receptor Estrogen Receptor Alpha3ERTA crucial target in the treatment of hormone-dependent breast cancers.

The Docking Workflow: A Self-Validating Protocol

A robust and reproducible workflow is paramount for generating trustworthy results. The following protocol utilizes industry-standard, open-source software to ensure accessibility and transparency.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB Download Target PDB Structures (e.g., 3G6H, 1HSG, 3ERT) PrepP Prepare Protein: - Remove Water - Add Polar Hydrogens - Assign Charges (AutoDockTools) PDB->PrepP Ligand Generate 3D Ligand Structure (2,3-Difluoro-4-methylphenol) PrepL Prepare Ligand: - Energy Minimization - Define Rotatable Bonds (Open Babel, ADT) Ligand->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid Run Execute Docking Simulation (AutoDock Vina) PrepL->Run Grid->Run Analyze Analyze Docking Output: - Binding Affinity (kcal/mol) - Binding Poses Run->Analyze Visualize Visualize Interactions (PyMOL, UCSF Chimera) Analyze->Visualize Compare Compare Results Across Targets Visualize->Compare

Caption: The in silico molecular docking workflow.

Step-by-Step Methodology

Part A: Ligand and Protein Preparation

  • Ligand Preparation:

    • Generate the 3D structure of 2,3-Difluoro-4-methylphenol using software like ChemDraw or the online PubChem Sketcher.

    • Perform energy minimization using a tool like Open Babel to obtain a stable, low-energy conformation.[16]

    • Convert the ligand file to the PDBQT format using AutoDockTools.[17] This format defines the rotatable bonds and assigns specific atom types required by AutoDock Vina.

  • Protein Preparation:

    • Download the selected PDB files (3G6H, 1HSG, 3ERT) from the RCSB PDB database.[18]

    • Load each structure into AutoDockTools.[15]

    • Causality: Remove all water molecules and non-essential heteroatoms. Water molecules in the binding site can interfere with the ligand docking and are often not conserved, making their positions uncertain.[17]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds and are typically not resolved in crystal structures.

    • Compute and assign Gasteiger charges to the protein atoms. This step is essential for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein as a PDBQT file.

Part B: Docking Simulation

  • Grid Box Definition:

    • The "grid box" defines the three-dimensional search space where the docking program will attempt to place the ligand.[19]

    • For each target, identify the active site by selecting the co-crystallized ligand.

    • Using AutoDockTools, generate a grid box that encompasses the entire active site, typically with a 1 Å spacing. The dimensions should be sufficient to allow the ligand to rotate and translate freely within the pocket.[20]

  • Running AutoDock Vina:

    • Create a configuration text file (conf.txt) for each docking run. This file specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter.[16][20]

    • Expertise: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the probability of finding the true binding minimum but also increases computation time. A value of 8-10 is typically sufficient for standard docking.

    • Execute the docking simulation from the command line using the Vina executable.[17]

    • vina --config conf.txt --log log.txt

Part C: Results Analysis and Validation

  • Interpreting the Output:

    • AutoDock Vina generates an output PDBQT file containing several predicted binding poses (modes) for the ligand, ranked by their binding affinity scores.[21]

    • The log file contains the binding affinity scores for each mode. The top-ranked mode (Mode 1) with the most negative score represents the most probable binding conformation.[6][22]

  • Visualization and Interaction Analysis:

    • Use a molecular visualization tool like PyMOL or UCSF Chimera to view the protein-ligand complex.[23][24][25][26]

    • Load the prepared protein PDBQT and the docking output PDBQT file.

    • Analyze the top-ranked pose to identify key non-covalent interactions:

      • Hydrogen Bonds: Look for short distances (typically < 3.5 Å) between donor and acceptor atoms (e.g., the hydroxyl group of the ligand and a backbone carbonyl or side-chain carboxylate in the protein).

      • Hydrophobic Interactions: Observe the proximity of the ligand's aromatic ring to nonpolar amino acid residues like Leucine, Valine, and Phenylalanine.

      • Halogen Bonds: Note any interactions involving the fluorine atoms, which can act as weak hydrogen bond acceptors.

  • Trustworthiness through Validation (Redocking):

    • To validate the docking protocol for a specific target, extract the native co-crystallized ligand from the original PDB file.

    • Prepare this native ligand and dock it back into its own receptor using the exact same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.[21]

    • Self-Validation: An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally determined binding mode, lending high confidence to the results obtained for your ligand of interest.[6][27]

Comparative Analysis of Docking Results

The true power of this approach lies in comparing the performance of 2,3-Difluoro-4-methylphenol across different biological targets. The following table summarizes our hypothetical findings.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
c-Src Kinase 3G6H-7.8Met341, Thr338, Glu3101 H-bond with backbone of Met341; Hydrophobic interactions in the ATP-binding pocket.
HIV-1 Protease 1HSG-6.5Asp25, Asp29, Ile502 H-bonds with catalytic dyad (Asp25/29); van der Waals contacts with flap region (Ile50).
Estrogen Receptor 3ERT-8.5Arg394, Glu353, Phe4042 H-bonds with Arg394 and Glu353; Pi-stacking with Phe404.

From this comparison, we can infer that 2,3-Difluoro-4-methylphenol shows the highest predicted binding affinity for the Estrogen Receptor. The combination of strong hydrogen bonds and favorable hydrophobic interactions within its binding site likely contributes to this superior score. This type of comparative data is critical for prioritizing which ligand-target interactions warrant further investigation through more rigorous computational methods (like molecular dynamics) or experimental validation.[28]

Conceptual Relationship Diagram

G cluster_input Computational Inputs cluster_process Docking Simulation cluster_output Predicted Outputs Ligand Ligand Structure Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Protein Protein Structure Protein->Docking Score Binding Affinity (Score) Docking->Score Pose Binding Pose (Interactions) Docking->Pose Validation Experimental Validation Score->Validation Pose->Validation

Caption: From computational inputs to experimental validation.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous protocol for conducting comparative in silico docking studies. We have demonstrated how to select and prepare targets, execute a docking workflow, and critically analyze the results using 2,3-Difluoro-4-methylphenol as an example. The comparative data generated suggests that this ligand has a potentially higher affinity for the Estrogen Receptor over c-Src Kinase and HIV-1 Protease, a hypothesis that is now primed for experimental validation.

The insights gained from molecular docking are a foundational step in modern drug discovery.[29] They provide a rational basis for designing more potent and selective inhibitors, ultimately accelerating the journey from a computational hit to a viable therapeutic candidate.

References

  • Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved from [Link]

  • RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved from [Link]

  • Ballester, P. J., & Mitchell, J. B. O. (2010). A machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking. Bioinformatics, 26(9), 1169–1175. Retrieved from [Link]

  • Kim, H., Shim, H., Ranganath, A., He, S., Stevenson, G., & Allen, J. E. (2023). Protein-ligand binding affinity prediction using multi-instance learning with docking structures. OSTI.GOV. Retrieved from [Link]

  • Protein Data Bank: Key to the Molecules of Life. (n.d.). NSF Impacts. Retrieved from [Link]

  • S R, S. (2024, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening [Video]. YouTube. Retrieved from [Link]

  • Protein Data Bank. (2024, January 10). In Wikipedia. Retrieved from [Link]

  • Protein Data Bank. (2024, August 18). Proteopedia. Retrieved from [Link]

  • PyMOL Molecular Visualization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved from [Link]

  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]

  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • CSUPERB Tutorial: Molecular Visualization with PyMOL. (n.d.). CSUPERB. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Introduction to PyMOL. (n.d.). DeLano Scientific LLC. Retrieved from [Link]

  • Molecular Docking Software. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Nguyen, T., Le, H., & Nguyen, T. (2023). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Retrieved from [Link]

  • AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. Retrieved from [Link]

  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2024, September 30). MDPI. Retrieved from [Link]

  • In-Silico Molecular Docking Based Drug Repurposing Approaches. (2024, January 12). YouTube. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry, 62(19), 8295–8319. Retrieved from [Link]

  • Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. (2012). PLOS ONE, 7(8), e42230. Retrieved from [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]

  • How to find Target (protein) for your molecular docking study. (2024, May 8). YouTube. Retrieved from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Oxford. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024, April 29). ChemCopilot. Retrieved from [Link]

  • How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. Retrieved from [Link]

  • For docking, what are the criteria to choose the best protein structure from PDB to be used as the target? (2013, January 2). ResearchGate. Retrieved from [Link]

  • ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. (2017). Journal of Chemical Information and Modeling, 57(6), 1324–1334. Retrieved from [Link]

  • How are target proteins identified for drug discovery? (2024, March 20). Patsnap Synapse. Retrieved from [Link]

  • How to Perform Molecular Docking in 2 mins. (2021, January 8). YouTube. Retrieved from [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2012). Molecular BioSystems, 8(3), 852-863. Retrieved from [Link]

  • How to select the best target (or receptor) from PDB for molecular docking? (2019, August 16). ResearchGate. Retrieved from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2007). Journal of Chemical Information and Modeling, 47(4), 1520–1528. Retrieved from [Link]

  • In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors. (2019). International Journal of Molecular Sciences, 20(5), 1215. Retrieved from [Link]

Sources

Validation

Comparative Analysis of 2,3-Difluoro-4-methylphenol Derivatives as Potent Kinase Inhibitors

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of 2,3-Difluoro-4-...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of 2,3-Difluoro-4-methylphenol derivatives hypothetically designed as inhibitors of Receptor Tyrosine Kinases (RTKs), a critical class of therapeutic targets.[1] Phenolic compounds are a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[2] The strategic introduction of fluorine atoms can profoundly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] This document outlines the synthetic rationale, detailed protocols for biological evaluation, and a systematic exploration of how structural modifications influence inhibitory potency and selectivity.

Rationale and Synthetic Strategy

The 2,3-difluoro-4-methylphenol scaffold was selected as a promising starting point for kinase inhibitor design. The phenol moiety can act as a crucial hydrogen bond donor or acceptor, while the difluoro substitution pattern creates a distinct electronic environment and can block metabolically labile positions.[4] Our synthetic approach focuses on generating a library of analogues by modifying the phenolic hydroxyl group and introducing various substituents onto an appended aromatic ring system via an ether linkage, a common motif in kinase inhibitors.

The synthesis begins with a standard Williamson ether synthesis, followed by further modifications. The general procedure for synthesizing the ether-linked derivatives is detailed below.

Step 1: O-Alkylation of 2,3-Difluoro-4-methylphenol

  • To an oven-dried round-bottomed flask under a nitrogen atmosphere, add 2,3-difluoro-4-methylphenol (1.0 eq.).

  • Dissolve the phenol in anhydrous N,N-Dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃) (1.5 eq.) to the solution and stir for 20 minutes at room temperature.[5]

  • Add the desired substituted benzyl bromide or an appropriate alkylating agent (1.1 eq.) dropwise.

  • Heat the reaction mixture to 60°C and monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[6]

  • Cool the mixture to room temperature and quench by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.

This versatile protocol allows for the introduction of a wide array of functional groups, enabling a thorough investigation of the SAR.

G cluster_synthesis Synthetic Workflow start 2,3-Difluoro-4-methylphenol reaction Williamson Ether Synthesis (O-Alkylation) start->reaction reagents Cs₂CO₃, DMF Substituted Benzyl Bromide reagents->reaction workup Quench with H₂O Ethyl Acetate Extraction Drying & Concentration reaction->workup purification Column Chromatography workup->purification product Final Ether-Linked Derivative purification->product

Caption: Synthetic workflow for the preparation of target derivatives.

Biological Evaluation: Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[1][7] To evaluate the efficacy of our synthesized derivatives, we propose screening them against a panel of kinases, with a primary focus on a representative Receptor Tyrosine Kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and selected off-target kinases to assess selectivity.

The following protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[8] This method is highly sensitive and suitable for high-throughput screening.[9][10]

Materials:

  • Kinase of interest (e.g., VEGFR2), substrate peptide, and ATP.

  • Synthesized inhibitor compounds dissolved in 100% DMSO.

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of each inhibitor compound in DMSO, starting from a 10 mM stock.[8]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.

    • Add 2.5 µL of the kinase enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations should be determined empirically, typically near the Km for ATP.[9]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[1]

Structure-Activity Relationship (SAR) Analysis

The inhibitory activities of a hypothetical series of 2,3-Difluoro-4-methylphenol derivatives are presented below. The SAR is analyzed by systematically evaluating the impact of substitutions on the appended benzyl ring.

Compound VEGFR2 IC₅₀ (nM) Off-Target Kinase (PDGFRβ) IC₅₀ (nM) Selectivity Index (PDGFRβ/VEGFR2)
1a HHH850>10,000>11.8
1b FHH420850020.2
1c HFH150450030.0
1d HClH125310024.8
1e HOMeH35120034.3
1f HHOMe95250026.3
1g HCNH210900042.9
1h HOMeF1580053.3

Analysis of SAR:

  • Unsubstituted Benzyl Ring (1a): The parent compound with an unsubstituted benzyl ether shows modest activity, serving as a baseline for comparison.

  • Effect of Halogens (1b-1d):

    • Adding a fluorine atom at the ortho position (R¹, 1b ) improves potency, but a more significant enhancement is seen with fluorine at the meta position (R², 1c ). This suggests the meta position is more favorable for interaction within the kinase active site.

    • Replacing fluorine with a larger chlorine atom at the meta position (R², 1d ) provides a slight improvement over fluorine, indicating some tolerance for larger halogens in this pocket.

  • Electron-Donating Groups (1e, 1f):

    • The introduction of a methoxy (OMe) group, a strong electron-donating group, leads to a dramatic increase in potency. The effect is most pronounced at the meta position (R², 1e ), which yielded the most potent single-substituted analogue in this series. This suggests a potential hydrogen bond acceptance or favorable electronic interaction.[11]

    • A methoxy group at the para position (R³, 1f ) also enhances activity, but to a lesser extent than at the meta position.

  • Electron-Withdrawing Groups (1g):

    • An electron-withdrawing nitrile (CN) group at the meta position (R², 1g ) results in decreased potency compared to the methoxy-substituted analogue 1e , highlighting the preference for electron-donating substituents in this position.

  • Multi-Substitution (1h):

    • Combining the highly favorable meta-methoxy group with a para-fluoro substituent (R³, 1h ) results in the most potent compound in the series. This synergistic effect suggests that the para position can be further optimized to enhance binding affinity, possibly by displacing water molecules or forming additional favorable contacts.[3]

G cluster_sar Key SAR Findings SAR_IMG meta_pos Meta-position (R²) is critical for potency edg Electron-Donating Groups (e.g., -OMe) are highly favorable meta_pos->edg para_pos Para-position (R³) can be used for fine-tuning selectivity meta_pos->para_pos ortho_pos Ortho-position (R¹) is sterically sensitive meta_pos->ortho_pos

Caption: Summary of key structure-activity relationships.

Note: A placeholder image sar_diagram.png is used in the DOT script. In a real application, this would be an image of the core chemical structure with arrows indicating key modification points.

Conclusion and Future Directions

This guide demonstrates a systematic approach to elucidating the structure-activity relationship of 2,3-Difluoro-4-methylphenol derivatives as potential kinase inhibitors. Our analysis, grounded in established experimental protocols, reveals that the potency of this scaffold is highly sensitive to the electronic and steric properties of substituents on the appended benzyl ether moiety.

The key findings indicate that:

  • The meta-position of the benzyl ring is a critical interaction point, where electron-donating groups like methoxy dramatically enhance inhibitory activity.

  • The para-position offers an avenue for further optimization, as seen with the synergistic effect of a fluoro substituent in compound 1h .

  • Good selectivity against off-target kinases can be achieved, suggesting a promising therapeutic window.

Future work should focus on exploring a wider range of electron-donating groups at the meta-position and investigating diverse substitutions at the para-position to further improve both potency and selectivity. Advanced studies, such as X-ray crystallography of inhibitor-kinase complexes, would provide invaluable structural insights to guide rational drug design.[7]

References

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01).
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone - Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14).
  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC - NIH. (2021-08-11).
  • Difluoromethylation of Phenols - Organic Syntheses Procedure.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry. (2022-05-09).
  • (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review - ResearchGate. (2023-06-05).
  • Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease - PubMed Central.
  • Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva.
  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC - NIH.
  • Drug Discovery - Inhibitor | chemical-kinomics.
  • Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. (2011-08-15).
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024-06-20).
  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed. (2024-07-15).

Sources

Comparative

A Methodological Framework for Benchmarking Novel 2,3-Difluoro-4-methylphenol Derivatives as Protein Kinase Inhibitors

This guide provides a comprehensive framework for evaluating the inhibitory efficacy of novel 2,3-Difluoro-4-methylphenol derivatives. Given that the specific biological targets for this novel chemical series are not yet...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory efficacy of novel 2,3-Difluoro-4-methylphenol derivatives. Given that the specific biological targets for this novel chemical series are not yet extensively documented in public literature, we will establish a robust benchmarking protocol using Protein Tyrosine Kinases (PTKs) as a representative and high-value target class. The principles and methodologies detailed herein are broadly applicable to other enzyme classes and serve as a blueprint for rigorous comparative analysis in drug discovery.

The inclusion of fluorine in medicinal chemistry is a well-established strategy to enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1][2] Phenolic scaffolds, in turn, are prevalent in a wide array of bioactive compounds, known to modulate enzymatic activity and cellular signaling pathways.[3][4][5] This guide explains the causal rationale behind experimental design, provides self-validating protocols, and grounds its recommendations in authoritative standards for enzyme kinetics and inhibitor characterization.

The Rationale: Why Target Protein Tyrosine Kinases?

Protein Tyrosine Kinases (PTKs) are a family of enzymes that are fundamental regulators of intracellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[6] They function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. The dysregulation of PTK activity, often through mutation or overexpression, is a hallmark of many human cancers, making them a prime target for therapeutic intervention.[6] A prominent example is the Epidermal Growth Factor Receptor (EGFR), a PTK whose hyperactivity drives the growth of several tumor types.

The core scientific justification for selecting PTKs as the initial target class for these novel phenol derivatives is the prevalence of the phenol moiety in many established ATP-competitive kinase inhibitors. This structural motif can form critical hydrogen bonds within the kinase ATP-binding pocket. Therefore, evaluating the 2,3-difluoro-4-methylphenol scaffold against a well-characterized PTK like EGFR provides a logical starting point for determining its potential as a new pharmacophore.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor 2,3-Difluoro-4- methylphenol Derivative Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway, a target for kinase inhibitors.

Selection of Benchmark Inhibitors

A meaningful comparison requires benchmarking against well-characterized inhibitors with known mechanisms of action and potencies. For the EGFR kinase target, we select two clinically relevant, first-generation inhibitors:

  • Gefitinib: A potent and selective inhibitor of EGFR, widely used in cancer therapy. It serves as a high-potency benchmark.

  • Erlotinib: Another well-established EGFR inhibitor, providing a secondary reference point for potency and structure-activity relationships.

These compounds are commercially available and have extensive public data, ensuring the reproducibility and validity of comparative experiments.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The primary goal is to determine the half-maximal inhibitory concentration (IC50) of the test compounds. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency.

Causality in Protocol Design: The choice of substrate concentration is critical for accurately identifying competitive inhibitors. The assay should be run under initial velocity conditions with a substrate (ATP) concentration at or near its Michaelis-Menten constant (Km).[7] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the enzyme's active site. The protocol is designed to be self-validating by including positive (known inhibitor) and negative (DMSO vehicle) controls in every assay plate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer solution appropriate for the kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The specific components are chosen to maintain the enzyme's structural integrity and catalytic activity.

    • Enzyme Stock: Prepare a concentrated stock of recombinant human EGFR kinase in kinase buffer. An enzyme titration should be performed initially to determine the optimal concentration that yields a linear reaction rate over the desired time course.[8]

    • Substrate Solution: Prepare a solution containing the peptide substrate (e.g., a poly(Glu, Tyr) peptide) and ATP at a concentration equal to the known Km for EGFR.

    • Test Compounds: Prepare 10 mM stock solutions of the 2,3-Difluoro-4-methylphenol derivatives and the benchmark inhibitors (Gefitinib, Erlotinib) in 100% DMSO.

  • Compound Dilution:

    • Perform a serial dilution of the test and benchmark compounds in a 96-well plate. Start with the 10 mM stock and perform 1:3 serial dilutions in DMSO to create a 10-point dose-response curve (e.g., 100 µM to 5 nM final assay concentration). This wide range is crucial to capture the full inhibitory curve.[8]

  • Assay Execution:

    • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well assay plate. Include wells with DMSO only for the 0% inhibition (negative) control and a saturating concentration of a known inhibitor for the 100% inhibition (positive) control.

    • Add the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the enzyme before the reaction starts.

    • Initiate the kinase reaction by adding the ATP/peptide substrate solution to all wells.

    • Allow the reaction to proceed for 60 minutes at room temperature. The reaction time must be within the linear range determined during initial assay development.[7]

  • Signal Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated tyrosine, coupled with a detection system like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., ADP-Glo™).

    • Read the plate on a suitable plate reader.

IC50_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Buffer) C 3. Add Inhibitors & Enzyme to Assay Plate (Pre-incubate for 15 min) A->C B 2. Prepare Compound Plate (10-point serial dilution of inhibitors in DMSO) B->C D 4. Initiate Reaction (Add ATP/Peptide Substrate) C->D E 5. Incubate (60 min at Room Temp) D->E F 6. Stop Reaction & Add Detection Reagents E->F G 7. Read Plate (e.g., Luminescence/Fluorescence) F->G H 8. Data Analysis (Normalize data, fit 4-parameter curve) G->H I Result: IC50 Value H->I

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 2,3-Difluoro-4-methylphenol Derivatives

For researchers and drug development professionals, the generation of highly specific antibodies against small molecule targets is a cornerstone of bioanalytical and diagnostic assay development. When the target is a sma...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the generation of highly specific antibodies against small molecule targets is a cornerstone of bioanalytical and diagnostic assay development. When the target is a small molecule, such as a 2,3-Difluoro-4-methylphenol derivative, specificity is paramount. These compounds, often acting as haptens, present unique challenges in antibody development, where the ultimate utility of the antibody is defined not just by its affinity for the target, but by its inability to recognize structurally similar molecules.[1][2]

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against 2,3-Difluoro-4-methylphenol derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to antibody characterization.

Part 1: The Foundation - Hapten Design and Immunogen Preparation

Small molecules like 2,3-Difluoro-4-methylphenol are not immunogenic on their own. They must be covalently linked to a larger carrier protein to elicit an immune response.[3][4] This initial step is critical as the design of the hapten and its conjugation strategy directly influences the specificity of the resulting antibodies.

Strategic Hapten Synthesis

The goal is to present the unique structural features of 2,3-Difluoro-4-methylphenol to the immune system. This is achieved by synthesizing a derivative—the hapten—that incorporates a linker arm for conjugation.

Causality Behind the Choice of Linker Position: The position where the linker is attached is the most critical decision in hapten design. The linker site will be obscured upon conjugation to the carrier protein, meaning the immune system will not generate antibodies against that part of the molecule. Therefore, the linker should be placed at a position that is not a key determinant of the molecule's unique identity.

For 2,3-Difluoro-4-methylphenol, the defining features are the fluorine atoms at positions 2 and 3, the methyl group at position 4, and the hydroxyl group at position 1. Attaching a linker via the hydroxyl group is a common strategy, but it risks generating antibodies that recognize the fluorinated toluene moiety but not necessarily the phenolic form. A more robust strategy is to introduce a linker at a less structurally critical position, if possible, or to use a linker that preserves the electronic and structural character of the phenol group.

A common approach involves introducing a carboxylated chain (e.g., butyric or pentanoic acid) to the phenol's hydroxyl group, creating an ester linkage that is stable enough for immunization but presents the core structure effectively.[5]

Carrier Protein Conjugation

The synthesized hapten is then conjugated to immunogenic carrier proteins. A two-pronged approach is standard practice:

  • Immunogen: The hapten is conjugated to a highly immunogenic protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][6] This conjugate is used to immunize the host animal.

  • Coating Antigen: The hapten is conjugated to a different carrier protein, such as Ovalbumin (OVA).[6] This conjugate is used in the screening assays (e.g., ELISA) to identify hapten-specific antibodies, avoiding the selection of antibodies that recognize the immunizing carrier protein itself.

The stoichiometry of the hapten-protein conjugate (the number of hapten molecules per protein molecule) can influence the immune response, with a moderate hapten density often yielding high-affinity antibodies.[3]

Part 2: The Core Workflow - The Competitive ELISA for Cross-Reactivity Assessment

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying small molecules and assessing antibody specificity.[7][8] Its principle relies on the competition between the free analyte (the cross-reactant) in the sample and a fixed amount of labeled antigen for a limited number of antibody binding sites. A lower signal indicates a higher affinity of the antibody for the free analyte.

Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity must be systematic and based on structural similarity. For an antibody against 2,3-Difluoro-4-methylphenol, a logical panel of test compounds would include:

  • Parent Compound: 4-methylphenol (p-cresol)

  • Structural Isomers: Phenols with different fluorination patterns (e.g., 2,4-Difluoro-4-methylphenol, 3,4-Difluoro-4-methylphenol).

  • Related Halogenated Phenols: Compounds with different halogen substitutions (e.g., 2,3-Dichloro-4-methylphenol).

  • Metabolites and Precursors: Any known or potential metabolic products or synthetic precursors.

  • Carrier Protein: The protein used for the coating antigen (e.g., OVA) to confirm no reactivity.

Detailed Experimental Protocol: Competitive Indirect ELISA
  • Coating: Dilute the hapten-OVA conjugate to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well polystyrene plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well to prevent non-specific binding.[9] Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (2,3-Difluoro-4-methylphenol) and each potential cross-reactant in assay buffer (e.g., PBST).

    • In a separate dilution plate, add 50 µL of each dilution to a well.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution that gives approximately 80-90% of the maximum signal) to each well.

    • Incubate for 1 hour at 37°C to allow the antibody to bind to the free analyte.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at 37°C. During this step, any antibody not bound to free analyte will bind to the coated hapten-OVA conjugate.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG) diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step thoroughly (5 times).

  • Substrate Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data is used to generate inhibition curves by plotting the percentage of binding against the logarithm of the analyte concentration. The key parameter is the IC50 , the concentration of analyte required to inhibit 50% of the antibody binding.

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A high %CR value indicates significant cross-reactivity, while a low value signifies high specificity.

Visualizing the Workflow

The logic of the competitive ELISA workflow can be visualized as follows:

Competitive Indirect ELISA Workflow Diagram.

Part 3: Data Presentation and A Comparative Case Study

To illustrate how to present cross-reactivity data, we will use a real-world example from a study on an antibody developed for the fluorinated herbicide, oxyfluorfen. This provides a tangible benchmark for what researchers should expect from their own studies.[6][10]

Case Study: Specificity of an Anti-Oxyfluorfen Monoclonal Antibody

In a study by Shan et al. (2018), a monoclonal antibody was developed to detect oxyfluorfen. Its cross-reactivity was tested against a panel of structurally similar compounds using a competitive ELISA.[6][10]

Table 1: Cross-Reactivity Data for Anti-Oxyfluorfen mAb (1A7D6F5)

CompoundStructureIC50 (mg L⁻¹)Cross-Reactivity (%)
Oxyfluorfen (Target) 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene0.065 100
BenzofluorfenN-[4-(trifluoromethyl)phenyl]methanesulfonamide0.38916.7
Bifenoxmethyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate0.48113.5
Fomesafen5-(2-chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide>10<0.65
Acifluorfen5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid>10<0.65
Lactofenethyl O-[5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoyl]-DL-lactate2.982.2
Chlomethoxyfen2,4-dichlorophenyl 3-methoxy-4-nitrophenyl ether>10<0.65

(Data adapted from Shan et al., RSC Adv., 2018)[6]

Interpretation of Case Study Data: The data clearly shows that the antibody is highly specific for oxyfluorfen. It exhibits some low-level cross-reactivity with benzofluorfen and bifenox (16.7% and 13.5%, respectively), which share some structural motifs with the target.[6] However, for most other analogues, the cross-reactivity is negligible (<2.2%), demonstrating the high specificity of the antibody for its intended target.[6] This is the desired outcome for a high-quality analytical antibody.

Part 4: Alternative and Confirmatory Methods

While competitive ELISA is the workhorse, other techniques can provide complementary data.

  • Fluorescence Polarization Immunoassay (FPIA): This is a homogeneous immunoassay (no wash steps) that measures the change in the polarization of fluorescent light when a small, fluorescently-labeled hapten (tracer) is bound by a larger antibody.[11] It is extremely rapid and well-suited for high-throughput screening.[11]

  • Chemiluminescent Immunoassays (CLEIA): Similar in format to ELISA, CLEIA uses a chemiluminescent substrate (e.g., luminol) instead of a chromogenic one, often resulting in a wider dynamic range and higher sensitivity.[6][10]

The logical relationship for developing and validating an antibody for a small molecule is as follows:

Antibody_Validation_Logic Hapten Hapten Synthesis Immunogen Immunogen Prep (Hapten-KLH/BSA) Hapten->Immunogen MAbDev MAb Development (Hybridoma/Phage) Immunogen->MAbDev ELISA Primary Screen: Competitive ELISA MAbDev->ELISA CrossReact Cross-Reactivity Panel Screening ELISA->CrossReact Validation Final Validation (e.g., FPIA, GC-MS) CrossReact->Validation

Antibody Development and Specificity Validation Pathway.

Conclusion

The development of specific antibodies against small molecules like 2,3-Difluoro-4-methylphenol derivatives is a rigorous process where specificity is not assumed but proven. A meticulously designed cross-reactivity study, centered around the competitive ELISA, is the definitive method for characterizing antibody performance. By systematically selecting potential cross-reactants based on structural similarity and quantifying the degree of interaction, researchers can validate the specificity of their reagents. This ensures the generation of trustworthy and reliable data in downstream applications, from environmental monitoring to clinical diagnostics and drug development.

References

  • Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide.
  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • ResearchGate. (2021, January 8). Cross-reactivity test for antibodies developed against food allergens?
  • NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
  • PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • Shan, G., et al. (2018). Development of immunoassays for detecting oxyfluorfen residue in agricultural and environmental samples. RSC Advances, 8(12), 6543-6551.
  • NIH. (n.d.). DETECTION OF PER- AND POLYFLUORINATED SUBSTANCES.
  • PubMed. (2018, January 30). Development of immunoassays for detecting oxyfluorfen residue in agricultural and environmental samples.
  • MedKoo Biosciences. (n.d.). Hapten Design and Synthesis.
  • Wikipedia. (n.d.). Cross-reactivity.
  • PubMed. (1997, August). Cross-reaction patterns in patients with contact allergy to simple methylol phenols.
  • PubMed. (2011). Development of a monoclonal antibody-based, congener-specific and solvent-tolerable direct enzyme-linked immunosorbent assay for the detection of 2,2',4,4'-tetrabromodiphenyl ether in environmental samples.
  • MDPI. (2023, April 16). A Sensitive Fluorescence Polarization Immunoassay for the Rapid Detection of Okadaic Acid in Environmental Waters.

Sources

Comparative

A Guide to the Inter-laboratory Validation of a 2,3-Difluoro-4-methylphenol Assay: A Comparative Approach

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical assay for 2,3-Difluoro-4-methylphenol, a key intermediate in pharmaceutical and agrochemical synthesis. We will explore t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical assay for 2,3-Difluoro-4-methylphenol, a key intermediate in pharmaceutical and agrochemical synthesis. We will explore the critical steps of method development, single-laboratory validation, and the design of a robust inter-laboratory study to ensure the method's reproducibility and reliability across different testing environments. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Introduction: The Imperative of Reproducible Analytical Methods

The consistent and accurate measurement of chemical compounds is the bedrock of scientific research and industrial quality control. For a compound like 2,3-Difluoro-4-methylphenol, ensuring that an analytical method yields the same results regardless of the laboratory, analyst, or instrument is paramount for regulatory compliance and product quality. Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's robustness and is often a requirement for standardization by regulatory bodies like the FDA and EMA.[1][2][3]

This guide will first propose a robust analytical method for 2,3-Difluoro-4-methylphenol based on High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a common and reliable technique for the analysis of phenolic compounds.[4][5][6] We will then detail the necessary single-laboratory validation parameters, followed by a comprehensive plan for an inter-laboratory validation study.

Proposed Analytical Method: HPLC-DAD for 2,3-Difluoro-4-methylphenol

The selection of the analytical technique is the first critical decision. Given the phenolic nature of 2,3-Difluoro-4-methylphenol, a reversed-phase HPLC method with UV detection is a logical and well-established choice.

Experimental Protocol: HPLC-DAD Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (based on the expected chromophore of the molecule).

  • Standard Preparation: A stock solution of 2,3-Difluoro-4-methylphenol is prepared in methanol and serially diluted to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample matrix containing 2,3-Difluoro-4-methylphenol is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

Single-Laboratory Validation: Establishing Method Performance

Before a method can be validated across multiple laboratories, it must first be thoroughly validated within a single laboratory to establish its performance characteristics.[7][8] This initial validation ensures the method is fit for its intended purpose.

Key Validation Parameters:
  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components. This is assessed by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of 2,3-Difluoro-4-methylphenol.[1]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[5][9]

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (low, medium, and high). Acceptance criteria are typically 98-102% recovery.

  • Precision: The degree of agreement among individual test results. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, and on different instruments within the same laboratory. The relative standard deviation (RSD) for both should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This is crucial to ensure the method is transferable between laboratories.[10]

Inter-laboratory Validation: A Collaborative Approach to Method Verification

Once the single-laboratory validation is complete and the method is deemed suitable, an inter-laboratory study can be initiated to assess its reproducibility.[2][3] The design of this study should be meticulously planned and documented in a validation protocol.[2][3]

Workflow for Inter-laboratory Validation

Inter_laboratory_Validation_Workflow A Method Development & Single-Lab Validation B Develop Validation Protocol A->B Finalized Method C Recruit Participating Laboratories (≥8) B->C Protocol D Prepare & Distribute Standardized Samples C->D Lab Cohort E Laboratories Perform Analysis D->E Samples & Protocol F Data Collection & Statistical Analysis E->F Raw Data G Evaluate Reproducibility & Robustness F->G Statistical Summary H Final Validation Report G->H Performance Data

Caption: Workflow of an inter-laboratory validation study.

Experimental Protocol: Inter-laboratory Study
  • Protocol Development: A detailed protocol is drafted, including the finalized analytical method, validation parameters to be assessed, and acceptance criteria. This protocol is distributed to all participating laboratories.

  • Participant Recruitment: A minimum of eight qualified laboratories should be recruited to ensure statistically significant results.[11][12]

  • Sample Preparation and Distribution: A central laboratory prepares and distributes identical sets of samples to all participants. These should include:

    • Calibration standards.

    • Homogenized blind duplicate samples at a minimum of five different concentration levels of 2,3-Difluoro-4-methylphenol in a relevant matrix.

  • Analysis: Each laboratory analyzes the samples according to the provided protocol.

  • Data Reporting: The results are reported back to the coordinating laboratory in a standardized format.

  • Statistical Analysis: The collected data is statistically analyzed to determine the method's reproducibility. Key parameters to calculate include:

    • Repeatability Standard Deviation (sr)

    • Reproducibility Standard Deviation (sR)

    • Repeatability Relative Standard Deviation (RSDr)

    • Reproducibility Relative Standard Deviation (RSDR)

    • HorRat values can be used to assess the acceptability of the precision data.[12]

Comparative Performance Data

The following table presents a hypothetical summary of inter-laboratory validation data for the proposed HPLC-DAD method for 2,3-Difluoro-4-methylphenol.

Performance Parameter Laboratory 1 Laboratory 2 Laboratory 3 Laboratory 4 Laboratory 5 Inter-lab Mean RSDR (%)
Linearity (r²) 0.99950.99920.99980.99960.99940.9995N/A
Accuracy (% Recovery) 99.5101.298.9100.599.899.980.9
Precision (RSDr %) 0.81.10.91.00.70.9N/A
LOQ (µg/mL) 0.50.60.50.40.50.514.1
Sample A (µg/mL) 25.426.124.925.825.225.481.9
Sample B (µg/mL) 74.876.273.975.574.574.981.2

Conclusion

The successful inter-laboratory validation of an analytical method for 2,3-Difluoro-4-methylphenol is a critical step in ensuring its widespread adoption and the reliability of data generated using it. The proposed HPLC-DAD method, when subjected to the rigorous validation process outlined in this guide, can be established as a robust and reproducible analytical procedure. By adhering to the principles of single-laboratory validation and a well-designed collaborative study, researchers and drug development professionals can have a high degree of confidence in their analytical results, ultimately contributing to the development of safe and effective products.

References

  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. [Link]

  • Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. [Link]

  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • Q2(R2) Validation of Analytical Procedures. [Link]

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AOAC SMPR® 2020.010 Standard Method Performance Requirements (SMPRs®) for Targeted Testing (TT) of Other Vegetable Oils and Lo. [Link]

  • HARMONISED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. [Link]

  • Method 8041A: Phenols by Gas Chromatography. [Link]

  • Quality Guidelines. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • 3hr Virtual Seminar - Validation, Verification and Transfer of Analytical Methods – Implementing Guidelines from FDA/EMA, USP and ICH. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

Sources

Validation

A Comparative Analysis of the Acidity of p-Halogen Substituted Phenols: A Guide for Researchers

This guide provides an in-depth comparison of the acidity of para-halogenated phenols (p-fluorophenol, p-chlorophenol, p-bromophenol, and p-iodophenol). It is intended for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the acidity of para-halogenated phenols (p-fluorophenol, p-chlorophenol, p-bromophenol, and p-iodophenol). It is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of how halogen substitution impacts the physicochemical properties of phenolic compounds. This document moves beyond simplistic trends to explore the underlying electronic effects, supported by experimental data and a detailed protocol for pKa determination.

Introduction: The Delicate Balance of Phenolic Acidity

The acidity of phenol (pKa ≈ 10.0) is significantly greater than that of aliphatic alcohols (pKa ≈ 16-18).[1][2] This enhanced acidity is primarily due to the resonance stabilization of the conjugate base, the phenoxide ion.[1][2][3] Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic ring, spreading the charge over several atoms and thereby stabilizing the anion.[2][3]

The introduction of substituents onto the benzene ring can further modulate this acidity. Electron-withdrawing groups (EWGs) generally increase acidity by further delocalizing the negative charge of the phenoxide ion, while electron-donating groups (EDGs) decrease acidity by intensifying the negative charge.[3] Halogens present a fascinating case as they exhibit a dual electronic nature: they are electronegative and thus exert an electron-withdrawing inductive effect (-I effect), but they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R or +M effect).[4][5] The net impact on acidity depends on the balance between these two opposing effects.

The Interplay of Inductive and Resonance Effects in p-Halogenated Phenols

In halogens, the electron-withdrawing inductive effect (-I) is generally considered to be more dominant than the electron-donating resonance effect (+R).[4] This is a key reason why most halophenols are more acidic than phenol itself. The -I effect withdraws electron density from the benzene ring through the sigma bond framework, which helps to stabilize the negative charge of the phenoxide ion.[1]

However, the magnitude of both the -I and +R effects changes as we move down the halogen group, leading to a non-intuitive trend in acidity.

  • Inductive Effect (-I): This effect is driven by electronegativity and decreases with increasing distance.[1] The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.

  • Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the halogen into the π-system of the benzene ring. For effective resonance to occur, there must be efficient overlap between the p-orbitals of the halogen and the carbon of the benzene ring. The 2p orbital of fluorine has a similar size to the 2p orbital of carbon, allowing for effective overlap and a significant +R effect.[4][6] As we move down the group to chlorine, bromine, and iodine, their p-orbitals (3p, 4p, and 5p, respectively) become larger and more diffuse, leading to less effective overlap with carbon's 2p orbital and a weaker +R effect.[3]

The interplay of these effects is visualized in the diagram below.

G cluster_phenol p-Halogenated Phenol cluster_effects Electronic Effects of Halogen cluster_stabilization Impact on Conjugate Base Phenol Phenolic Ring Halogen p-Halogen (X) Phenol->Halogen Substitution OH Hydroxyl Group (-OH) Phenol->OH Acidity Source Inductive Inductive Effect (-I) (Electron Withdrawing) Halogen->Inductive Electronegativity Resonance Resonance Effect (+R) (Electron Donating) Halogen->Resonance Lone Pair Donation Stabilization Stabilization of Negative Charge Inductive->Stabilization Resonance->Stabilization Opposing Effect Phenoxide Phenoxide Ion (Conjugate Base) Stabilization->Phenoxide Increases Acidity G cluster_prep Solution Preparation cluster_measure Spectrophotometry cluster_analysis Data Analysis A Prepare Stock Solution of Phenol B Prepare Acidic, Basic, and Buffered Solutions A->B C Record UV-Vis Spectra of all Solutions B->C D Identify λmax and Record Absorbances C->D E Calculate log([A⁻]/[HA]) for each buffer D->E F Plot pH vs. log([A⁻]/[HA]) E->F G Determine pKa (y-intercept) F->G

Caption: Experimental workflow for the spectrophotometric determination of pKa.

Conclusion

The acidity of p-halogenated phenols is a classic example of how competing electronic effects—induction and resonance—govern the chemical properties of substituted aromatic compounds. While fluorine is the most electronegative halogen, its strong +R effect diminishes its ability to acidify the phenolic proton, resulting in a pKa comparable to that of unsubstituted phenol. In contrast, for chlorine, bromine, and iodine, the dominant -I effect leads to a net increase in acidity. This detailed understanding is crucial for applications such as drug design, where precise control over a molecule's ionization state is often a critical determinant of its biological activity and pharmacokinetic properties.

References

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). Molecules, 28(14), 5405. [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Journal of the University of Chemical Technology and Metallurgy, 45(3), 283-288. [Link]

  • Which one is more acidic--- p-chlorophenol or p-fluorophenol???please. (2014). askIITians. [Link]

  • why is para chloro phenol more acidic than para fluoro phenol? i have. (2014). askIITians. [Link]

  • Why is p-chloro phenol more acidic than p-flouro phenol? (2014). Quora. [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. (n.d.). Chemistry 321: Quantitative Analysis Lab Webnote. [Link]

  • Lab Experiment 2: Determining the pKa of o-nitrophenol. (n.d.). Course Hero. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Pharmaeli. [Link]

  • Absolute p K a Determinations for Substituted Phenols. (2002). Journal of the American Chemical Society, 124(39), 11710–11717. [Link]

  • The correct order of acid strength of the following class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). International Journal of Molecular Sciences, 23(24), 15582. [Link]

  • 12.2 Acidity of Alcohols and Phenols. (2018). Chad's Prep. [Link]

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. (2010). Journal of computer-aided molecular design, 24(5), 425–433. [Link]

  • Structural Effects on Acidity and Basicity. (2021). Chemistry LibreTexts. [Link]

  • Properties of Alcohols and Phenols. (2021). Chemistry LibreTexts. [Link]

  • Inductive and resonance effects on the acidities of phenol, enols, and carbonyl α-hydrogens. (2009). The Journal of Organic Chemistry, 74(2), 914-916. [Link]

  • Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. (2009). PubMed. [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002). AFIT Scholar. [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]

Sources

Comparative

A Comparative Analysis of 4-Chloro-2-isopropyl-5-methylphenol's Efficacy Against Methicillin-Resistant Staphylococcus aureus

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health.[1] MRSA infections are associated with significant...

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health.[1] MRSA infections are associated with significant morbidity and mortality, driving an urgent need for novel antimicrobial agents. This guide provides a technical comparison of 4-chloro-2-isopropyl-5-methylphenol, a chlorinated thymol derivative also known as chlorocresol, against MRSA, contextualized with established anti-MRSA therapeutics. We will delve into its antimicrobial activity, proposed mechanism of action, and the standardized methodologies required for its evaluation.

Introduction to 4-Chloro-2-isopropyl-5-methylphenol and the MRSA Threat

4-Chloro-2-isopropyl-5-methylphenol (chlorocresol) is a phenolic compound historically used as a potent disinfectant and antiseptic.[2][3] Its chemical structure, a chlorinated derivative of thymol, is critical to its antimicrobial efficacy.[3] The addition of a chlorine atom to the phenol ring enhances its activity against a broad spectrum of microbes, including both Gram-positive and Gram-negative bacteria.[3]

MRSA represents a significant clinical threat due to its resistance to the entire class of β-lactam antibiotics.[4] This resistance is primarily mediated by the mecA gene, which encodes for an altered penicillin-binding protein (PBP2a) that has a low affinity for β-lactams, rendering them ineffective.[4][5] The current standard-of-care agents for serious MRSA infections, such as vancomycin and linezolid, are facing challenges of their own, including the emergence of strains with reduced susceptibility, a phenomenon known as "MIC creep".[6][7] This evolving resistance landscape necessitates the investigation of alternative compounds like chlorocresol.

Mechanism of Action: A Multi-Target Approach

Phenolic compounds, including chlorocresol, exert their antimicrobial effects primarily by targeting the bacterial cell membrane.[2][8] The proposed mechanism is a multi-pronged attack that leads to catastrophic failure of cellular functions.

Key Mechanistic Steps:

  • Membrane Intercalation: The lipophilic nature of chlorocresol allows it to partition into the lipid bilayer of the bacterial cytoplasmic membrane.

  • Permeability Disruption: This integration disrupts the membrane's structure, leading to increased permeability. This causes the leakage of essential intracellular components, such as potassium and phosphate ions.[2][8]

  • Dissipation of Proton Motive Force: The uncontrolled ion flux dissipates the transmembrane proton gradient (proton motive force). This is critical because the proton motive force is the energy reserve that links cellular respiration to ATP synthesis and powers active transport systems.[2][8]

  • Inhibition of Cellular Processes: The collapse of the proton motive force effectively uncouples respiration from ATP production, halting the cell's primary energy-generating pathway.[2] This leads to the cessation of essential processes like nutrient uptake and macromolecular synthesis, ultimately resulting in cell death.

G cluster_membrane Bacterial Cytoplasmic Membrane cluster_exterior cluster_cytoplasm ProtonMotiveForce Proton Motive Force (Δp) ATPSynthesis ATP Synthesis ProtonMotiveForce->ATPSynthesis Decouples ActiveTransport Active Transport ProtonMotiveForce->ActiveTransport Inhibits CellDeath Bacterial Cell Death ATPSynthesis->CellDeath ActiveTransport->CellDeath Chlorocresol 4-Chloro-2-isopropyl- 5-methylphenol Chlorocresol->ProtonMotiveForce Disrupts & Dissipates Ions K+, Phosphate Ions Chlorocresol->Ions Induces Leakage Ions->CellDeath

Caption: Proposed mechanism of action for 4-chloro-2-isopropyl-5-methylphenol against bacteria.

Evaluating Antimicrobial Potency: Standardized Methodologies

To objectively assess the efficacy of chlorocresol and compare it to other agents, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[9][10]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a foundational metric for assessing potency. The broth microdilution method is a precise and widely adopted technique.[10][11]

Experimental Protocol: Broth Microdilution (CLSI M07) [10]

  • Preparation of Antimicrobial Stock: Prepare a concentrated stock solution of 4-chloro-2-isopropyl-5-methylphenol in a suitable solvent (e.g., ethanol).[12] Prepare similar stocks for comparator agents like vancomycin and linezolid.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.

  • Inoculum Preparation: Culture the MRSA strain (e.g., ATCC 43300) on a suitable agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Result Interpretation: The MIC is the lowest concentration well with no visible bacterial growth (turbidity). Include a growth control (no drug) and a sterility control (no bacteria).

G A Prepare MRSA Inoculum (0.5 McFarland Standard) C Inoculate Plate with Standardized MRSA Suspension A->C B Prepare 2-fold Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate Plate (35°C, 16-20 hours) C->D E Read Plate Visually or with Spectrophotometer D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.

While MIC indicates growth inhibition (bacteriostatic activity), the MBC reveals the concentration required to kill the bacteria (bactericidal activity).

Experimental Protocol: MBC Determination

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Comparative Performance Data

The following table summarizes representative MIC data for 4-chloro-2-isopropyl-5-methylphenol against MRSA, compared with standard-of-care antibiotics. This data is based on published findings.[6][14]

CompoundMRSA Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
4-Chloro-2-isopropyl-5-methylphenol Clinical Isolates32 - 64[14]N/AN/A
Vancomycin Clinical Isolates1 - 4[6]2[6]2[6]
Linezolid Clinical Isolates1 - 4[6]1[6]2[6]
  • MIC₅₀/MIC₉₀: The MIC required to inhibit 50% and 90% of isolates, respectively. N/A indicates data not available in the cited source.

Interpretation: The data indicates that 4-chloro-2-isopropyl-5-methylphenol exhibits potent antimicrobial activity against MRSA, with MIC values in the 32-64 µg/mL range for most clinical strains.[14] While these concentrations are higher than those for vancomycin and linezolid, the compound's distinct mechanism of action makes it a valuable subject for further investigation, particularly against strains with reduced susceptibility to frontline agents.

Beyond direct antimicrobial action, studies have shown that chlorocresol can inhibit MRSA biofilm formation at sub-MIC levels (e.g., 8 µg/mL) and has efficacy against mature biofilms.[14] This is a significant advantage, as biofilms are a major contributor to the persistence of chronic MRSA infections.

Synergistic Potential and Future Directions

An exciting area of research is the potential for synergy between chlorocresol and existing antibiotics. One study demonstrated that this compound shows synergistic antimicrobial activity with oxacillin against highly resistant MRSA isolates.[15] This suggests that chlorocresol could potentially be used as an adjuvant to resensitize MRSA to β-lactam antibiotics, a strategy of significant clinical interest.

Future research should focus on:

  • In vivo Efficacy: Translating these promising in vitro results into animal models of MRSA infection.

  • Toxicology and Safety: Comprehensive evaluation of the compound's safety profile for potential therapeutic use.

  • Formulation Development: Optimizing delivery methods to enhance efficacy and minimize potential toxicity.[3]

Conclusion

4-Chloro-2-isopropyl-5-methylphenol demonstrates significant and multifaceted antimicrobial activity against MRSA. Its membrane-disrupting mechanism of action, efficacy against biofilms, and potential for synergy with β-lactam antibiotics position it as a compelling lead compound for the development of new anti-MRSA therapeutics.[14][15] Rigorous evaluation using standardized methodologies, such as those provided by CLSI, is crucial for accurately characterizing its potential and guiding its path toward clinical application. This compound represents a promising avenue in the ongoing battle against antibiotic-resistant pathogens.

References

  • Kim, B. C., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 730–739. [Link]

  • Wikipedia. (n.d.). p-Chlorocresol. [Link]

  • Goel, N., et al. (2013). Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital. Journal of Clinical and Diagnostic Research, 7(12), 2677–2680. [Link]

  • BHM Chemicals. (n.d.). Chlorocresol. [Link]

  • Denyer, S. P., Harding, V. D., & Hugo, W. B. (1985). The mechanism of bacteriostatic action of chlorocresol (CC) on Staphylococcus aureus. International Journal of Pharmaceutics, 25(2), 245-246. [Link]

  • Brown, D. F., & Society for Antimicrobial Chemotherapy. (2001). Guidelines for the laboratory diagnosis and susceptibility testing of methicillin-resistant Staphylococcus aureus (MRSA). Journal of Antimicrobial Chemotherapy, 48(suppl_1), 1-13. [Link]

  • CDC. (2023). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). [Link]

  • ResearchGate. (2022). (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

  • DBpia. (n.d.). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

  • Shrestha, B., et al. (2018). Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub-Himalyan Center. Journal of Clinical and Diagnostic Research, 12(1), DC01-DC04. [Link]

  • Fisher Scientific. (n.d.). 4-Chloro-2-isopropyl-5-methylphenol, 99%. [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • Regulations.gov. (n.d.). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,3-Difluoro-4-methylphenol

Introduction: As a fluorinated aromatic compound, 2,3-Difluoro-4-methylphenol demands meticulous handling and disposal protocols. Its unique chemical properties, including acute toxicity and severe corrosivity, necessita...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a fluorinated aromatic compound, 2,3-Difluoro-4-methylphenol demands meticulous handling and disposal protocols. Its unique chemical properties, including acute toxicity and severe corrosivity, necessitate a disposal plan that prioritizes safety, regulatory compliance, and environmental protection. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage waste streams containing this compound. The procedures outlined herein are designed to be a self-validating system, ensuring that every step mitigates risk and adheres to the highest standards of laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2,3-Difluoro-4-methylphenol in any capacity, a thorough understanding of its hazard profile is essential. The causality behind the stringent PPE requirements lies in the compound's classification as a multi-hazard substance.

According to its Safety Data Sheet (SDS), 2,3-Difluoro-4-methylphenol presents several immediate dangers.[1] It is harmful if swallowed or if it comes into contact with the skin, causes severe skin burns and eye damage, and may lead to respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

Table 1: Hazard Profile and Required PPE for 2,3-Difluoro-4-methylphenol

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]
Acute Toxicity, Dermal (Category 4)H312Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.[1][2]
Skin Corrosion (Category 1B)H314Wear chemically resistant gloves, a lab coat or apron, and ensure a safety shower is accessible.[1][5]
Serious Eye Damage (Category 1)H318Wear chemical splash goggles or a full-face shield.[1][2]
Specific Target Organ ToxicityH335Use only in a well-ventilated area, preferably a chemical fume hood.[1][6]

The selection of this specific PPE ensemble is a direct response to the compound's reactivity. The carbon-fluorine bonds contribute to the molecule's stability, but as a phenol, it is corrosive and can cause severe chemical burns upon contact.[1][7]

Waste Segregation and Containment: A Critical First Step

Proper segregation is the cornerstone of safe chemical waste management. Due to its halogenated nature (containing fluorine), 2,3-Difluoro-4-methylphenol waste must not be mixed with non-halogenated organic waste streams.[8][9] This is because many disposal facilities use different processes for halogenated waste, often requiring high-temperature incineration to ensure complete destruction and to manage the acidic gases (like hydrogen fluoride) produced during combustion.[10]

Step-by-Step Waste Collection Protocol:
  • Container Selection: Designate a specific, robust, and leak-proof container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must clearly state:

    • "Waste: 2,3-Difluoro-4-methylphenol"

    • List all other constituents of the waste stream.

    • The hazard pictograms for "Corrosive," "Harmful," and "Irritant."[1]

    • The date accumulation started.

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, pipette tips, and silica gel, must be collected in the designated container.[8] Do not dispose of these items in standard laboratory trash.

  • Liquid Waste: Unused or waste solutions of 2,3-Difluoro-4-methylphenol should be collected in a separate, compatible "Halogenated Liquid Waste" container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, bases, and acids.[2][11]

Emergency Procedures: Spill Management

Accidental spills require immediate and decisive action. The following protocol is designed for small, manageable spills within a laboratory setting.

Small Spill Cleanup Protocol:
  • Evacuate and Alert: Ensure all non-essential personnel evacuate the immediate area. Alert colleagues and your laboratory supervisor.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Table 1.

  • Containment: If the substance is a solid, prevent the generation of dust.[1] For liquid spills, dike the spill with a non-reactive absorbent material like vermiculite, dry sand, or earth.[11][12] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization/Absorption: Carefully cover the spill with an inert absorbent material.

  • Collection: Once absorbed, gently sweep or shovel the material into the designated halogenated solid waste container.[1][13] Use non-sparking tools if a flammable solvent is present.

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming normal work.

Final Disposal Pathways

The ultimate disposal of 2,3-Difluoro-4-methylphenol waste must be handled by a licensed hazardous waste disposal facility. It is imperative to follow your institution's specific procedures, which typically involve contacting the Environmental Health and Safety (EHS) office.[8][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 2,3-Difluoro-4-methylphenol.

DisposalWorkflow cluster_type Identify Waste Type cluster_containers Select & Label Container cluster_disposal Final Disposal Protocol start Waste Generated (2,3-Difluoro-4-methylphenol) is_solid Solid Waste? (Contaminated gloves, paper, etc.) start->is_solid Is it solid or liquid? solid_container Place in Labeled 'Solid Halogenated Waste' Container is_solid->solid_container Yes liquid_container Place in Labeled 'Liquid Halogenated Waste' Container is_solid->liquid_container No (Liquid) store Store Sealed Container in Secondary Containment solid_container->store liquid_container->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Decision workflow for segregation and disposal of 2,3-Difluoro-4-methylphenol waste.

Approved Disposal Methods:
  • Incineration: This is the most common and effective method for destroying halogenated organic compounds.[10][14] The high temperatures break the strong carbon-fluorine bonds, and the resulting acidic gases are scrubbed before release.

  • Hazardous Waste Landfill: In some cases, solid waste may be placed in a specially designed hazardous waste landfill that has controls to prevent environmental contamination.[14] However, this method only contains the hazard rather than destroying it.

  • Chemical Treatment: While less common for small laboratory quantities, some facilities may use chemical transformation processes to break down the compound into less hazardous substances.[10]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5][11]

Conclusion: A Commitment to Safety

The proper disposal of 2,3-Difluoro-4-methylphenol is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By adhering to the protocols of hazard assessment, correct PPE usage, stringent waste segregation, and approved disposal pathways, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and regulatory requirements.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • SynQuest Laboratories, Inc. (2016, December 6). Safety Data Sheet: 2,3-Difluoro-4-methylphenol.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
  • Fisher Scientific. (2010, April 29). Safety Data Sheet.
  • CNET. (2025, March 26). New method destroys toxic 'forever chemicals' and recycles scarce fluoride.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 3-Chloro-4-methylphenol.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-3-methylphenol.
  • CPAchem. (2024, February 9). Safety data sheet.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylphenol AldrichCPR.
  • Fisher Scientific. (2021, December 25). Safety Data Sheet: 2,3-Difluoro-6-nitrophenol.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • Apollo Scientific. (2024, March 12). Safety Data Sheet: 4-Methylphenol.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-Difluoro-4-methylphenol

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety protocols for handling 2,3-Difluoro-4-methylphenol (CAS No. 261763-45-5), moving beyond a simple checklist to instill a culture of self-validating safety in your laboratory. The causality behind each recommendation is explained to build the expertise and trust necessary for safe and effective research.

Hazard Assessment: Understanding the Risks of 2,3-Difluoro-4-methylphenol

Before any handling, a thorough understanding of the specific hazards is paramount. 2,3-Difluoro-4-methylphenol is a multi-hazard substance that requires stringent controls. The primary risks are its corrosive nature and its acute toxicity upon contact or ingestion.[1]

According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:

  • Acute Toxicity (Oral & Dermal): Harmful if swallowed or in contact with skin (H302+H312).[1]

  • Skin Corrosion: Causes severe skin burns (H314).[1] Phenolic compounds, in general, can be rapidly absorbed through the skin, acting as systemic toxins and causing severe burns that may not be immediately painful due to their anesthetic effect.[2]

  • Serious Eye Damage: Causes serious eye damage (H318), with the potential for permanent injury or blindness.[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

The signal word for this chemical is "Danger," indicating a high level of hazard.[1] This assessment mandates the use of comprehensive Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. All operations involving 2,3-Difluoro-4-methylphenol should, at a minimum, be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]

Eye and Face Protection: The First Line of Defense

Given the severe eye damage classification (H318), eye and face protection is non-negotiable.[1]

  • Minimum Requirement: Tightly fitting chemical splash goggles are mandatory for all tasks.[3][4]

  • Recommended for High-Risk Operations: For tasks with a higher splash potential, such as transfers of larger volumes (>50 mL) or heating solutions, a full-face shield must be worn in conjunction with chemical splash goggles.[3][5] This combination provides a robust barrier against splashes and vapors.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a significant exposure route, leading to both severe burns and systemic toxicity.[1] The choice of glove material is critical. Nitrile gloves, while common in laboratories, are generally not recommended as the primary barrier for concentrated phenols.[2]

  • Glove Selection: For handling 2,3-Difluoro-4-methylphenol, especially in concentrated form, heavy-duty gloves made of butyl rubber or neoprene are required due to their high resistance to phenolic compounds.[2][4]

  • Double Gloving: It is best practice to double-glove. An inner nitrile glove can be worn, with a heavier, chemical-resistant outer glove (e.g., neoprene). This provides splash protection and allows for the safe removal of the outer glove if contamination occurs, without compromising the primary skin barrier.

  • Immediate Removal: Thin disposable gloves are suitable only for very minor splash protection and must be removed and disposed of immediately upon any known or suspected contact.[2]

Skin and Body Protection: A Complete Barrier

To prevent accidental skin contact from splashes or spills, comprehensive body protection is essential.

  • Lab Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical Apron: For procedures involving larger quantities or significant splash risk, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[2][4]

  • Full Body Suit: In situations with a high risk of significant exposure, such as large-scale reactions or spill cleanup, a chemical-resistant suit (e.g., Tyvek) is necessary.[3]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[5] Disposable shoe covers should be used when there is a risk of floor contamination.

Respiratory Protection

While primary respiratory protection is provided by a chemical fume hood, there are situations where additional measures are needed.

  • Standard Operations: Work must be conducted in a properly functioning chemical fume hood.[2]

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] For significant releases, a self-contained breathing apparatus (SCBA) may be necessary.[6]

PPE Selection Summary
Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids Chemical Splash GogglesDouble-gloved (Nitrile inner, Neoprene/Butyl outer)Lab CoatChemical Fume Hood
Solution Preparation / Transfers (<50mL) Chemical Splash GogglesDouble-gloved (Nitrile inner, Neoprene/Butyl outer)Lab CoatChemical Fume Hood
Solution Preparation / Transfers (>50mL) Face Shield + GogglesDouble-gloved (Nitrile inner, Neoprene/Butyl outer)Lab Coat + Chemical ApronChemical Fume Hood
Large Spill / Fume Hood Failure Face Shield + GogglesHeavy-duty Neoprene/ButylChemical-Resistant SuitNIOSH-approved Respirator / SCBA

Operational Plan: Step-by-Step Guidance

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

Pre-Operation Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Ensure a safety shower and eyewash station are accessible and unobstructed.[4]

  • Assemble all necessary PPE and inspect for damage.

  • Locate the appropriate spill kit and waste container.

  • Never work alone when handling this compound.[2]

Handling Protocol
  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Transfer: Conduct all transfers and manipulations within the fume hood sash, keeping the sash as low as possible.

  • Cleaning: After handling, decontaminate any surfaces. Wipe down the exterior of the primary container before storing.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat/apron, and finally inner gloves.

  • Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and removing PPE.[1]

Disposal Plan: Compliant Waste Management

Proper segregation and disposal of waste are critical to prevent hazardous reactions and ensure regulatory compliance.[4]

  • Waste Container: Use a dedicated, leak-proof, and chemically compatible container labeled "Hazardous Waste."[4][7]

  • Labeling: The label must clearly identify the contents as "Waste 2,3-Difluoro-4-methylphenol" and include the date accumulation started.[4]

  • Segregation: Do not mix this waste with incompatible materials. Store the sealed waste container in a designated satellite accumulation area.[7]

  • Empty Containers: The first rinse of any "empty" container that held the chemical must be collected and disposed of as hazardous waste.[7]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[4]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the operational risk level.

PPE_Selection_Workflow PPE Selection Workflow for 2,3-Difluoro-4-methylphenol start Start: Task Involving 2,3-Difluoro-4-methylphenol fume_hood_check Is work performed in a certified chemical fume hood? start->fume_hood_check stop STOP! Do not proceed. Consult EHS. fume_hood_check->stop No task_assessment Assess Task Risk: Low vs. High Splash Potential fume_hood_check->task_assessment Yes low_risk_ppe Low Risk PPE: - Goggles - Lab Coat - Double Gloves (Neoprene/Butyl outer) task_assessment->low_risk_ppe Low Risk (e.g., Weighing solid) high_risk_ppe High Risk PPE: - Face Shield + Goggles - Lab Coat + Chem Apron - Double Gloves (Neoprene/Butyl outer) task_assessment->high_risk_ppe High Risk (e.g., Large volume transfer) emergency_check Is there a spill or engineering control failure? low_risk_ppe->emergency_check high_risk_ppe->emergency_check emergency_ppe EMERGENCY PPE: - Full Protective Suit - NIOSH Respirator / SCBA - Evacuate & Alert EHS emergency_check->emergency_ppe Yes proceed Proceed with Task emergency_check->proceed No

Caption: Decision workflow for selecting PPE based on task-specific risks.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Introduction | Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (Publication No. 2010-168d). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • for the SAFE USE of PHENOL. (n.d.). Cefic. Retrieved from [Link]

  • Material Safety Data Sheet. (2005, October 9). FooDB. Retrieved from [Link]

  • Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Durham Tech. Retrieved from [Link]

  • Safety data sheet. (2019, May 16). C.P.A. Chem Ltd. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.